DMPE-PEG2000
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C38H76NO11P |
|---|---|
Molecular Weight |
754.0 g/mol |
IUPAC Name |
[3-[hydroxy-[2-(2-methoxyethoxycarbonylamino)ethoxy]phosphoryl]oxy-2-tetradecanoyloxypropyl] tetradecanoate;methane |
InChI |
InChI=1S/C37H72NO11P.CH4/c1-4-6-8-10-12-14-16-18-20-22-24-26-35(39)46-32-34(33-48-50(42,43)47-29-28-38-37(41)45-31-30-44-3)49-36(40)27-25-23-21-19-17-15-13-11-9-7-5-2;/h34H,4-33H2,1-3H3,(H,38,41)(H,42,43);1H4 |
InChI Key |
JIMRHRMZGJODEK-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Physicochemical Properties of DMPE-PEG2000: A Technical Guide
Introduction
1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMPE-PEG2000) is a high-purity amphiphilic polymer-lipid conjugate widely utilized in the fields of drug delivery, gene therapy, and diagnostics. It consists of a hydrophobic 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine (B123793) (DMPE) lipid anchor covalently bonded to a hydrophilic methoxy-terminated polyethylene (B3416737) glycol (mPEG) chain with an average molecular weight of 2000 Daltons.
This unique structure allows this compound to spontaneously insert into lipid bilayers of nanoparticles, such as liposomes and lipid nanoparticles (LNPs). The DMPE anchor secures the molecule within the lipid core, while the flexible, hydrophilic PEG chain extends into the aqueous environment, creating a protective steric barrier. This "stealth" characteristic is crucial for advanced drug delivery systems, as it reduces recognition by the mononuclear phagocyte system, thereby prolonging systemic circulation time and enhancing accumulation at target sites like tumors.[1][2]
This guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for its characterization, and its functional role in nanoparticle formulations.
Core Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below. These characteristics are fundamental to its function in formulating stable and effective nanomedicines.
| Property | Value | References |
| Full Chemical Name | 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] | [3] |
| Synonyms | 14:0 PEG2000 PE, DMPE-mPEG2000 | [4] |
| CAS Number | 261764-82-3 | [5] |
| Average Molecular Weight | ~2676.25 g/mol | [6][7] |
| Approximate Formula | C125H248NO55P (Note: Formula is an average due to the polydispersity of the PEG chain) | [7] |
| Physical Form | White to off-white powder or solid | [1][6] |
| Purity | Typically >99% (by TLC) | [8] |
| Solubility | Soluble in DMSO (100 mg/mL with sonication), ethanol (B145695), and chloroform. Can be dissolved in aqueous buffers with sonication. | [6][9] |
| Storage Conditions | Store as a powder at -20°C for up to 3 years. In solvent, store at -80°C for up to 6 months. | [6] |
Chemical Structure
This compound is composed of three main parts: the DMPE lipid anchor, the phosphoethanolamine linker, and the mPEG2000 polymer chain. The DMPE anchor contains two saturated 14-carbon myristoyl fatty acid chains.
Self-Assembly and Critical Micelle Concentration (CMC)
As an amphiphilic molecule, this compound self-assembles in aqueous solutions to minimize the exposure of its hydrophobic lipid tails to water.[5] Above a specific concentration, known as the Critical Micelle Concentration (CMC), these molecules form stable micellar structures.
While specific experimental CMC values for this compound are not widely reported, data from its close structural analog, 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG2000), provide valuable insight. DSPE-PEG2000 has a reported CMC of approximately 1-2 µM in buffered saline and 10-25 µM in pure water.[10][11]
It is critical to note that DMPE possesses shorter C14 acyl chains compared to the C18 chains of DSPE. This reduced hydrophobicity leads to a lower driving force for micellization, and therefore, this compound is expected to have a higher CMC than DSPE-PEG2000. This also results in a faster rate of transfer between lipid bilayers compared to DSPE-PEG2000.
Role in Lipid Nanoparticle (LNP) Formulations
The primary application of this compound is as a component in LNP-based drug delivery systems.[1][6] Typically included at a molar ratio of 1-5%, it serves several critical functions:
-
Steric Stabilization: The PEG layer creates a steric barrier on the LNP surface, preventing aggregation and fusion of nanoparticles.[10]
-
Prolonged Circulation: This "stealth" layer inhibits the adsorption of opsonin proteins from the bloodstream, which would otherwise mark the LNPs for rapid clearance by the immune system. This leads to significantly longer circulation times.[10]
-
Size Control: The inclusion of PEG-lipids during formulation can help control the final particle size of the nanoparticles.
Key Experimental Protocols
Protocol: LNP Formulation and Characterization
This protocol describes a common method for formulating LNPs containing this compound and characterizing their fundamental properties.
Methodology:
-
Lipid Preparation: Prepare a stock solution of the lipid mixture (e.g., ionizable lipid, DSPC, cholesterol, and this compound at a molar ratio of 50:10:38.5:1.5) in ethanol.
-
Aqueous Phase Preparation: Prepare the nucleic acid payload (e.g., siRNA or mRNA) in a low pH buffer, such as a 25 mM acetate (B1210297) buffer at pH 4.
-
Mixing: Rapidly mix the lipid-ethanol phase with the aqueous-payload phase at a defined ratio (e.g., 3:1 aqueous to organic) using a microfluidic mixing device. This rapid change in solvent polarity drives the self-assembly of the LNPs, encapsulating the payload.
-
Buffer Exchange: Remove the residual ethanol and raise the pH to a physiological level (e.g., PBS at pH 7.4) through dialysis or tangential flow filtration.
-
Characterization:
-
Size, Polydispersity, and Zeta Potential: Dilute the final LNP suspension in an appropriate buffer (e.g., PBS) and analyze using Dynamic Light Scattering (DLS). The Z-average provides the mean particle size, the Polydispersity Index (PDI) indicates the width of the size distribution, and electrophoretic light scattering yields the surface zeta potential.
-
Encapsulation Efficiency (for nucleic acids): Use a fluorescent dye assay, such as the Quant-iT RiboGreen assay. Measure the fluorescence of the LNP sample before and after lysis with a surfactant (e.g., 0.2% Triton X-100). The fluorescence before lysis corresponds to free, unencapsulated RNA, while the fluorescence after lysis represents the total RNA. Encapsulation efficiency is calculated as: [(Total RNA - Free RNA) / Total RNA] * 100.[2]
-
Protocol: CMC Determination by Pyrene (B120774) Fluorescence Assay
This protocol outlines the use of pyrene as a fluorescent probe to determine the CMC of this compound. The fluorescence emission spectrum of pyrene is sensitive to the polarity of its microenvironment. In water, the ratio of the first to the third vibronic peaks (I1/I3) is high. When micelles form, pyrene partitions into the hydrophobic core, causing a significant decrease in the I1/I3 ratio.
Methodology:
-
Prepare this compound Solutions: Prepare a series of aqueous solutions of this compound with concentrations spanning the expected CMC (e.g., from 10⁻⁸ M to 10⁻³ M).
-
Add Pyrene Probe: Add a small aliquot of a concentrated pyrene stock solution (in a volatile solvent like ethanol or acetone) to each this compound solution. The final pyrene concentration should be very low (e.g., ~0.2 µM) to avoid excimer formation. Mix and allow the solvent to evaporate.
-
Fluorescence Measurement:
-
Using a spectrofluorometer, set the excitation wavelength to ~334-337 nm.
-
Record the emission spectrum from approximately 350 nm to 450 nm for each sample.
-
Extract the fluorescence intensities of the first peak (I1, ~372 nm) and the third peak (I3, ~383 nm).
-
-
Data Analysis:
-
Calculate the intensity ratio (I1/I3) for each this compound concentration.
-
Plot the I1/I3 ratio as a function of the logarithm of the this compound concentration.
-
The resulting plot will typically show two linear regions. The CMC is determined from the intersection point of these two lines, which represents the concentration at which micellization begins.
-
Conclusion
This compound is a critical excipient in modern nanomedicine, imparting essential properties of stability and longevity to drug delivery vehicles. Its well-defined amphiphilic structure, characterized by a C14 lipid anchor and a 2000 Da PEG chain, dictates its self-assembly behavior and its function in vivo. A thorough understanding and characterization of its physicochemical properties, including molecular weight, solubility, and micellization behavior, are paramount for the rational design and successful development of next-generation nanoparticle-based therapeutics. The experimental protocols outlined in this guide provide a robust framework for the quality control and functional assessment of formulations containing this versatile PEG-lipid.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. crodapharma.com [crodapharma.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. How does the concentration of DMPE - PEG2000 affect its rheological properties? - Blog [shochem.com]
- 6. Structure of mixed micelles formed in PEG-lipid/lipid dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. creative-biolabs.com [creative-biolabs.com]
- 8. Influence of Polyethylene Glycol Density and Surface Lipid on Pharmacokinetics and Biodistribution of Lipid-Calcium-Phosphate Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure and Dynamics of Highly PEG-ylated Sterically Stabilized Micelles in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of the lipid chain melting transition on the stability of DSPE-PEG(2000) micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
DMPE-PEG2000 structure and chemical composition
An In-depth Technical Guide to DMPE-PEG2000: Structure, Composition, and Applications
Introduction
1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000], commonly abbreviated as this compound, is a phospholipid-polymer conjugate that has become a cornerstone in the field of drug delivery and nanomedicine.[1] Its unique amphiphilic nature, combining a hydrophobic lipid anchor with a hydrophilic polymer chain, allows it to be seamlessly integrated into lipid-based nanoparticles such as liposomes and solid lipid nanoparticles.[2][3] This integration confers a number of highly desirable properties to the nanoparticle, most notably a reduction in immunogenicity and an increase in systemic circulation time.[3][4] This technical guide provides a comprehensive overview of the chemical structure, composition, and key applications of this compound, with a focus on its role in the development of advanced drug delivery systems.
Chemical Structure and Composition
This compound is a complex molecule composed of three main components: a 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine (B123793) (DMPE) lipid anchor, a flexible polyethylene (B3416737) glycol (PEG) linker with an average molecular weight of 2000 Daltons, and a terminal methoxy (B1213986) group.[1][4] The DMPE component consists of a glycerol (B35011) backbone esterified with two myristic acid chains (saturated 14-carbon fatty acids) at the sn-1 and sn-2 positions, and a phosphoethanolamine headgroup at the sn-3 position.[3] The PEG chain is covalently attached to the amine of the phosphoethanolamine headgroup.[1]
The chemical structure of this compound is represented by the following diagram:
Quantitative Data
The following table summarizes the key quantitative data for this compound:
| Property | Value | Reference |
| Full Chemical Name | 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] | [1] |
| Synonyms | 14:0 PEG2000 PE, DMPE-mPEG(2000) | [1][5] |
| CAS Number | 261764-82-3, 474922-82-2 | [5][6] |
| Average Molecular Formula | C125H251N2O55P | [1] |
| Average Molecular Weight | ~2775 g/mol | [1] |
| Percent Composition | C: 55.74%, H: 9.39%, N: 1.04%, O: 32.67%, P: 1.15% | [1] |
| Purity | >99% (determined by TLC) | [1] |
| Physical Form | Powder | [3] |
| Storage Temperature | -20°C | [1] |
Experimental Protocols
Preparation of PEGylated Liposomes
This compound is commonly used in the formulation of "stealth" liposomes that can evade the reticuloendothelial system, leading to longer circulation times.[3] A general protocol for the preparation of PEGylated liposomes using the thin-film hydration method is as follows:
-
Lipid Film Formation: The desired lipids, including a structural lipid (e.g., DSPC), cholesterol, and this compound, are dissolved in an organic solvent mixture (e.g., chloroform/methanol). The solvent is then removed under reduced pressure using a rotary evaporator to form a thin lipid film on the wall of a round-bottom flask.
-
Hydration: The lipid film is hydrated with an aqueous buffer (e.g., phosphate-buffered saline) containing the drug to be encapsulated. The hydration process is typically carried out above the phase transition temperature of the lipids with gentle agitation.
-
Size Reduction: The resulting multilamellar vesicles are subjected to size reduction to form unilamellar vesicles of a specific size range. This is commonly achieved through extrusion through polycarbonate membranes with defined pore sizes or by sonication.
-
Purification: Unencapsulated drug and other impurities are removed from the liposome (B1194612) suspension by methods such as size exclusion chromatography or dialysis.
The following diagram illustrates the experimental workflow for the preparation of PEGylated liposomes:
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. crodapharma.com [crodapharma.com]
- 4. How to design the DMPE - PEG2000 - based co - delivery systems for optimal drug combination? - Blog [shochem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
The Role of DMPE-PEG2000 in Liposomal Drug Delivery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The advent of nanotechnology in medicine has revolutionized drug delivery, and liposomes have emerged as a leading platform for the targeted and controlled release of therapeutic agents. A critical innovation in liposomal technology has been the incorporation of polyethylene (B3416737) glycol (PEG), a process known as PEGylation. This guide focuses on the mechanism of action of 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMPE-PEG2000), a commonly utilized PEGylated lipid, in modulating the physicochemical properties and biological fate of liposomes. Understanding its core functions is paramount for the rational design of advanced drug delivery systems.
This compound is an amphiphilic polymer-lipid conjugate, comprising a hydrophobic dimyristoylphosphatidylethanolamine (B1222843) (DMPE) anchor and a hydrophilic PEG chain with a molecular weight of 2000 Da.[1] This structure allows for its stable integration into the lipid bilayer of liposomes, with the DMPE portion embedding within the membrane and the flexible, hydrophilic PEG chains extending into the aqueous exterior.[1] This "stealth" coating is the primary driver of the unique properties conferred to PEGylated liposomes.
Core Mechanism of Action: Steric Hindrance
The principal mechanism by which this compound modifies liposome (B1194612) behavior is through steric hindrance .[2][3] The long, flexible, and highly hydrated PEG chains form a protective layer on the liposome surface.[4] This layer physically blocks the interaction of the liposome with various biological components, leading to several advantageous outcomes for drug delivery.
Evasion of the Mononuclear Phagocyte System (MPS)
One of the most significant benefits of PEGylation is the ability of liposomes to evade rapid clearance from the bloodstream by the mononuclear phagocyte system (MPS), primarily located in the liver and spleen.[2][5] Unmodified liposomes are quickly recognized by opsonins, a class of serum proteins, which mark them for uptake by phagocytic cells. The dense, water-retaining PEG corona sterically hinders the binding of these opsonins, thereby reducing MPS recognition and significantly prolonging the circulation half-life of the liposomes.[2][6] This extended circulation time is crucial for enabling the liposomes to accumulate at the target site, such as a tumor, through the enhanced permeability and retention (EPR) effect.[4]
Reduced Protein Interactions and Aggregation
The steric barrier provided by this compound also minimizes non-specific interactions with other proteins in the bloodstream and prevents the aggregation of liposomes.[1][5] This enhances the colloidal stability of the liposomal formulation in vivo, ensuring that the vesicles remain dispersed and can effectively transport their cargo.[1]
Impact on Liposome Physicochemical Properties
The incorporation of this compound into the liposomal bilayer has a profound effect on the physical characteristics of the vesicles.
Particle Size and Lamellarity
The presence of this compound generally leads to the formation of smaller and more unilamellar vesicles.[7] The bulky and hydrophilic PEG headgroups create steric repulsion between lipid bilayers, which can reduce the number of lamellae and favor the formation of smaller liposomes.[7] Studies have shown a decrease in vesicle size with an increasing concentration of DSPE-PEG2000, a similar PEGylated lipid.[7]
Stability
PEGylated liposomes exhibit enhanced stability, both in vitro and in vivo.[5][8] The steric barrier not only prevents aggregation but can also reduce the leakage of encapsulated drugs.[4] This improved stability contributes to a longer shelf-life and more predictable drug release profiles.
Data Presentation: Quantitative Effects of PEGylation
The following table summarizes the quantitative impact of this compound and similar PEGylated lipids on key liposomal parameters as reported in the literature.
| Parameter | Liposome Type | Modification | Quantitative Change | Reference |
| Encapsulation Rate | Podophyllotoxin Liposomes | DSPE-mPEG2000 | 87.11 ± 1.77% | [8] |
| Particle Size | Podophyllotoxin Liposomes | DSPE-mPEG2000 | 168.91 ± 7.07 nm | [8] |
| Polydispersity Index (PDI) | Podophyllotoxin Liposomes | DSPE-mPEG2000 | 0.19 ± 0.04 | [8] |
| Zeta Potential | Podophyllotoxin Liposomes | DSPE-mPEG2000 | -24.37 ± 0.36 mV | [8] |
| Blood Residence Time | Liposomes | 5% DSPE-PEG | Half-life of 13.06 h | [3] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are outlines for key experiments used to characterize PEGylated liposomes.
Liposome Preparation (Thin-Film Hydration Method)
-
Lipid Film Formation: The desired lipids, including the primary phospholipid (e.g., DPPC), cholesterol, and this compound, are dissolved in an organic solvent (e.g., chloroform (B151607) or a chloroform/methanol mixture) in a round-bottom flask.
-
Solvent Evaporation: The organic solvent is removed under reduced pressure using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.
-
Hydration: The lipid film is hydrated with an aqueous buffer (e.g., phosphate-buffered saline, PBS) containing the drug to be encapsulated. The hydration is typically performed above the phase transition temperature of the primary lipid.
-
Size Reduction: The resulting multilamellar vesicles (MLVs) are subjected to size reduction techniques such as sonication or extrusion through polycarbonate membranes with defined pore sizes to produce small unilamellar vesicles (SUVs) of a desired size distribution.
Characterization of Liposomes
-
Particle Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS). This technique measures the fluctuations in scattered light intensity due to the Brownian motion of the particles.
-
Zeta Potential: Determined using Laser Doppler Velocimetry. This measurement provides information about the surface charge of the liposomes, which is important for stability and interaction with biological systems.
-
Encapsulation Efficiency: The amount of drug encapsulated within the liposomes is determined by separating the unencapsulated drug from the liposomes (e.g., by dialysis or size exclusion chromatography) and then quantifying the drug in the liposomal fraction using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC). The encapsulation efficiency is calculated as: (Amount of encapsulated drug / Total amount of drug) x 100%
In Vitro Drug Release Study
-
A known amount of the drug-loaded liposomal formulation is placed in a dialysis bag with a specific molecular weight cut-off.
-
The dialysis bag is immersed in a release medium (e.g., PBS at pH 7.4) at a constant temperature (e.g., 37°C) with gentle stirring.
-
At predetermined time intervals, aliquots of the release medium are withdrawn and replaced with fresh medium to maintain sink conditions.
-
The concentration of the released drug in the aliquots is quantified using a suitable analytical method.
In Vivo Pharmacokinetic Study
-
The liposomal formulation is administered to laboratory animals (e.g., rats or mice) via a specific route (e.g., intravenous injection).
-
At various time points post-administration, blood samples are collected.
-
The concentration of the drug in the plasma is determined using a validated analytical method (e.g., LC-MS/MS).
-
Pharmacokinetic parameters such as half-life (t1/2), area under the curve (AUC), and clearance (CL) are calculated from the plasma concentration-time profile.
Visualizing Mechanisms and Workflows
Diagrams are essential for illustrating the complex interactions and processes involved in the action of this compound.
Caption: Mechanism of steric hindrance provided by the this compound layer, preventing opsonization and subsequent uptake by the mononuclear phagocyte system (MPS).
Caption: A typical experimental workflow for the preparation, characterization, and evaluation of PEGylated liposomes.
Conclusion
This compound is a critical component in the formulation of long-circulating liposomes for drug delivery. Its primary mechanism of action, steric hindrance, effectively shields liposomes from the host's immune system, leading to prolonged circulation times and enhanced drug accumulation at target sites. The incorporation of this compound also favorably influences the physicochemical properties of liposomes, contributing to the development of more stable and effective nanomedicines. A thorough understanding of its function, supported by robust experimental characterization, is essential for the continued advancement of liposomal drug delivery systems.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of Surface Charge, PEGylation and Functionalization with Dipalmitoylphosphatidyldiglycerol on Liposome–Cell Interactions and Local Drug Delivery to Solid Tumors via Thermosensitive Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibody-Hapten Recognition at the Surface of Functionalized Liposomes Studied by SPR: Steric Hindrance of Pegylated Phospholipids in Stealth Liposomes Prepared for Targeted Radionuclide Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. PEG Lipids: Enhancing Drug Delivery and Therapeutic Efficacy | AxisPharm [axispharm.com]
- 6. PEGylated versus Non-PEGylated pH-Sensitive Liposomes: New Insights from a Comparative Antitumor Activity Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. DSPE-mPEG2000-Modified Podophyllotoxin Long-Circulating Liposomes for Targeted Delivery: Their Preparation, Characterization, and Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Stealth Shield: A Technical Guide to DMPE-PEG2000 vs. DSPE-PEG2000 for Nanoparticle Stabilization
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of nanomedicine, the choice of stabilizing agent is paramount to the success of a nanoparticle-based therapeutic. The "stealth" properties conferred by polyethylene (B3416737) glycol (PEG) have made PEGylated lipids indispensable components in drug delivery systems. Among these, 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMPE-PEG2000) and 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG2000) are two of the most commonly employed stabilizers. This technical guide provides an in-depth comparison of these two crucial excipients, supported by a compilation of their physicochemical properties and performance data in nanoparticle formulations. Detailed experimental protocols for key characterization assays are also provided to aid researchers in their practical applications.
Core Physicochemical Properties: A Head-to-Head Comparison
The fundamental differences between this compound and DSPE-PEG2000 arise from the length of their acyl chains: myristoyl (C14:0) for DMPE and stearoyl (C18:0) for DSPE. This seemingly subtle variation in hydrocarbon length significantly impacts their physicochemical behavior and, consequently, their performance in stabilizing nanoparticles.
| Property | This compound | DSPE-PEG2000 | Key Implications for Nanoparticle Formulation |
| Molecular Weight ( g/mol ) | ~2676.25[1] | ~2805.5[2] | Minor difference, but reflects the longer acyl chains in DSPE. |
| Acyl Chain Length | 14 carbons (Myristoyl) | 18 carbons (Stearoyl) | Influences the hydrophobicity of the lipid anchor, affecting membrane insertion, stability, and phase transition temperature. |
| Critical Micelle Concentration (CMC) | Generally higher than DSPE-PEG2000 | Lower than this compound (approx. 1 x 10⁻⁶ M)[2] | A lower CMC indicates greater stability of micelles upon dilution in the bloodstream, which is a critical factor for in vivo applications. |
| Phase Transition Temperature (Tm) | Lower than DSPE-PEG2000 | Higher than this compound (micellar core melts at ~12.8°C)[2] | The higher Tm of DSPE contributes to a more rigid and stable lipid bilayer at physiological temperatures. |
| Hydrophobicity of Lipid Anchor | Less hydrophobic | More hydrophobic | The longer stearoyl chains of DSPE provide a stronger anchor within the nanoparticle's lipid core, leading to reduced shedding of the PEG-lipid in vivo.[3] |
Performance in Nanoparticle Stabilization: A Comparative Analysis
The choice between this compound and DSPE-PEG2000 has profound implications for the stability, in vitro behavior, and in vivo fate of nanoparticles. The following table summarizes key performance indicators based on findings from various studies.
| Performance Metric | This compound | DSPE-PEG2000 | Significance in Drug Delivery |
| Nanoparticle Stability | Provides good steric stabilization. | Offers superior stability due to stronger lipid anchoring.[3] | Enhanced stability prevents premature drug release and aggregation, leading to a longer shelf-life and predictable in vivo performance. |
| In Vivo Circulation Half-Life | Generally shorter due to faster PEG-lipid shedding.[3] | Longer circulation times are typically observed.[3] | A longer half-life increases the probability of the nanoparticle reaching its target site, which is crucial for passive targeting via the Enhanced Permeability and Retention (EPR) effect. |
| Cellular Uptake | Can lead to slightly higher cellular uptake in some cases due to PEG shedding. | The denser PEG corona can sometimes hinder cellular interactions and uptake. | The optimal level of cellular uptake is application-dependent. For targeted delivery, a balance between stealth properties and cell interaction is necessary. |
| Drug Release | May exhibit a slightly faster drug release profile. | Tends to provide a more sustained drug release due to a more stable lipid matrix. | Controlled and sustained drug release is often desirable to maintain therapeutic concentrations and reduce side effects. |
Experimental Protocols
Detailed methodologies for the characterization of PEGylated nanoparticles are crucial for obtaining reliable and reproducible data. The following are standard protocols for key experiments.
Determination of Critical Micelle Concentration (CMC) by Fluorescence Spectroscopy
This method utilizes a fluorescent probe, such as pyrene (B120774), whose fluorescence emission spectrum is sensitive to the polarity of its microenvironment.
Materials:
-
This compound or DSPE-PEG2000
-
Pyrene
-
Phosphate-buffered saline (PBS), pH 7.4
-
Spectrofluorometer
Procedure:
-
Prepare a stock solution of pyrene in acetone (B3395972) (e.g., 1 mM).
-
Prepare a series of aqueous solutions of the PEGylated lipid in PBS with concentrations ranging from well below to well above the expected CMC.
-
To each lipid solution, add a small aliquot of the pyrene stock solution to achieve a final pyrene concentration in the micromolar range (e.g., 1 µM).
-
Incubate the solutions at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to ensure equilibration.
-
Measure the fluorescence emission spectra of each sample using an excitation wavelength of 334 nm. Record the intensities at the first (I1, ~373 nm) and third (I3, ~384 nm) vibronic peaks of the pyrene emission spectrum.
-
Plot the ratio of the fluorescence intensities (I1/I3) as a function of the logarithm of the lipid concentration.
-
The CMC is determined as the concentration at which a sharp decrease in the I1/I3 ratio is observed, indicating the partitioning of pyrene into the hydrophobic micellar core.
Measurement of Nanoparticle Size and Zeta Potential by Dynamic Light Scattering (DLS)
DLS is a non-invasive technique used to measure the hydrodynamic diameter and size distribution of nanoparticles in suspension. Electrophoretic Light Scattering (ELS), often integrated into the same instrument, measures the zeta potential, which is an indicator of the surface charge and colloidal stability of the nanoparticles.[4][5][6][7]
Materials:
-
Nanoparticle suspension
-
Deionized water or appropriate buffer
-
DLS instrument with a zeta potential measurement capability
Procedure:
-
Dilute the nanoparticle suspension to an appropriate concentration with a suitable dispersant (e.g., deionized water or PBS) to avoid multiple scattering effects.
-
Ensure the sample is free of dust and aggregates by filtering it through a suitable syringe filter (e.g., 0.22 µm or 0.45 µm).
-
Transfer the sample to a clean cuvette.
-
Place the cuvette in the DLS instrument and allow the temperature to equilibrate.
-
For size measurement, the instrument's software will analyze the fluctuations in scattered light intensity to determine the particle size distribution and the average hydrodynamic diameter.
-
For zeta potential measurement, an electric field is applied across the sample, and the velocity of the particles is measured by detecting the Doppler shift of the scattered light. The zeta potential is then calculated from the electrophoretic mobility.
-
Perform multiple measurements for each sample to ensure reproducibility.
Assessment of In Vitro Stability in Serum
This assay evaluates the stability of the nanoparticles in a biologically relevant medium by monitoring changes in their size over time.
Materials:
-
Nanoparticle suspension
-
Fetal Bovine Serum (FBS) or human serum
-
PBS, pH 7.4
-
DLS instrument
Procedure:
-
Mix the nanoparticle suspension with serum at a defined ratio (e.g., 1:1 or 1:9 v/v) to a final volume. A common final serum concentration is 50% or 90%.
-
Incubate the mixture at 37°C.
-
At predetermined time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of the mixture and measure the particle size using DLS as described in the protocol above.
-
An increase in the average particle size or the appearance of a second, larger population of particles is indicative of nanoparticle aggregation and instability.
Determination of In Vivo Circulation Half-Life
This protocol outlines a general procedure for assessing the pharmacokinetic profile of nanoparticles in a small animal model. All animal experiments must be conducted in accordance with institutional and national guidelines for animal care and use.
Materials:
-
Fluorescently labeled nanoparticles
-
Small animal model (e.g., mice or rats)
-
Anesthesia
-
Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes with anticoagulant)
-
Fluorometer or other suitable detection instrument
Procedure:
-
Administer the fluorescently labeled nanoparticle formulation intravenously (e.g., via tail vein injection) to the animals at a specific dose.
-
At various time points post-injection (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h), collect small blood samples from the animals.
-
Process the blood samples to separate the plasma.
-
Measure the fluorescence intensity of the plasma samples using a fluorometer.
-
Create a standard curve by spiking known concentrations of the fluorescently labeled nanoparticles into control plasma.
-
Calculate the concentration of the nanoparticles in the plasma at each time point using the standard curve.
-
Plot the plasma concentration of the nanoparticles as a function of time and fit the data to a pharmacokinetic model (e.g., a two-compartment model) to determine the circulation half-life.[8][9]
Visualizing the Concepts: Diagrams and Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Molecular structures of this compound and DSPE-PEG2000.
Caption: Mechanism of steric stabilization by PEGylation.
Caption: Comparative experimental workflow.
Conclusion: Making an Informed Decision
The selection between this compound and DSPE-PEG2000 is a critical decision in the design of nanoparticle-based drug delivery systems. DSPE-PEG2000, with its longer C18:0 acyl chains, generally provides superior stability and a longer in vivo circulation half-life due to its stronger anchoring within the nanoparticle core. This makes it a preferred choice for applications requiring prolonged circulation to achieve passive targeting.
On the other hand, this compound, with its C14:0 acyl chains, may be advantageous in scenarios where slightly faster PEG shedding could facilitate enhanced cellular uptake or when a more fluid lipid membrane is desired. Ultimately, the optimal choice depends on the specific therapeutic application, the nature of the nanoparticle core, the encapsulated drug, and the desired in vivo performance. This guide provides the foundational knowledge and experimental framework to enable researchers to make an informed decision based on empirical data.
References
- 1. wyatt.com [wyatt.com]
- 2. Effect of the lipid chain melting transition on the stability of DSPE-PEG(2000) micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of PEG Anchor and Serum on Lipid Nanoparticles: Development of a Nanoparticles Tracking Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. materialneutral.info [materialneutral.info]
- 5. horiba.com [horiba.com]
- 6. DLS and Zeta potential method development with practical examples | Malvern Panalytical [malvernpanalytical.com]
- 7. m.youtube.com [m.youtube.com]
- 8. High-throughput quantitative microscopy-based half-life measurements of intravenously injected agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vivo Methods to Study Uptake of Nanoparticles into the Brain - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Guide to the Critical Micelle Concentration of DMPE-PEG2000
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the critical micelle concentration (CMC) of 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMPE-PEG2000), a crucial parameter for the development of lipid-based nanoparticle drug delivery systems. Understanding the CMC is essential for controlling the formation, stability, and in vivo performance of micellar drug carriers.
Introduction to this compound and its CMC
This compound is an amphiphilic polymer-lipid conjugate that self-assembles in aqueous solutions.[1][2] The molecule consists of a hydrophobic 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine (B123793) (DMPE) lipid anchor and a hydrophilic polyethylene (B3416737) glycol (PEG) chain with a molecular weight of approximately 2000 Da.[1][3] This structure allows this compound to form micelles, which are nanosized aggregates with a hydrophobic core capable of encapsulating poorly water-soluble drugs, and a hydrophilic PEG corona that provides steric stabilization, prolongs circulation time, and reduces immunogenicity.[2][3][4]
The critical micelle concentration (CMC) is the minimum concentration at which this compound monomers begin to associate to form stable micelles.[1] Below the CMC, the molecules exist predominantly as individual monomers. Above the CMC, there is a dynamic equilibrium between monomers and micelles. The CMC is a key indicator of the stability of the micelles upon dilution, such as after administration into the bloodstream. A low CMC is highly desirable for drug delivery applications to ensure that the micelles remain intact and retain their therapeutic payload.[5][6]
Quantitative Data on the CMC of PEGylated Phospholipids (B1166683)
Precise CMC values for this compound are not as widely reported as for its close analogue, 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG2000). DSPE features longer C18 acyl chains compared to the C14 chains of DMPE. Generally, a shorter hydrophobic chain length, as in DMPE, leads to a higher CMC. The following table summarizes reported CMC values for DSPE-PEG2000, which can serve as a valuable reference point for understanding the behavior of this compound.
| Compound | Solvent/Buffer | Temperature (°C) | CMC (µM) | Reference |
| DSPE-PEG2000 | Pure Water | 25 | 10 - 20 | [7] |
| DSPE-PEG2000 | 10 mM HEPES buffered saline (pH 7.4) | 25 | 0.5 - 1.0 | [7] |
| DSPE-PEG2000 | Not Specified | Not Specified | ~1 | [6] |
| DSPE-PEG2000 | Not Specified | Not Specified | 0.5 - 1.5 | [8] |
Factors Influencing the Critical Micelle Concentration
Several factors can significantly impact the CMC of PEGylated phospholipids like this compound. A thorough understanding of these factors is crucial for designing and optimizing drug delivery systems.[9][10]
-
Hydrophobic Group (Lipid Anchor): The length of the acyl chains in the lipid anchor is a primary determinant of the CMC. Longer and more saturated acyl chains lead to greater hydrophobicity, which in turn results in a lower CMC because there is a stronger driving force for the molecules to self-assemble and minimize their contact with water.[9] Therefore, the CMC of this compound (C14 chains) is expected to be slightly higher than that of DSPE-PEG2000 (C18 chains).
-
Hydrophilic Group (PEG Chain): The length of the hydrophilic PEG chain also influences the CMC. A longer PEG chain increases the overall hydrophilicity of the molecule, which can lead to a higher CMC.[8][11] This is because more energy is required to overcome the steric hindrance and hydration of the larger PEG chains during micelle formation.
-
Solvent Ionic Strength: The presence of electrolytes in the solution significantly affects the CMC of charged or zwitterionic lipids. For DSPE-PEG2000, the CMC is approximately 10 times lower in a buffered saline solution compared to pure water.[7] The added ions screen the electrostatic repulsion between the charged phosphate (B84403) groups of the lipid headgroups, which facilitates micelle formation and thus lowers the CMC.[7][10]
-
Temperature: For many nonionic and zwitterionic surfactants, an increase in temperature can lead to a decrease in the CMC.[10] This is often attributed to the dehydration of the hydrophilic headgroups, which favors micellization. However, the effect of temperature can be complex and may also influence the solubility of the lipid monomers.[10]
Caption: Factors influencing the Critical Micelle Concentration (CMC).
Experimental Protocol for CMC Determination
The CMC of this compound can be determined using various techniques, including surface tension measurements, conductivity measurements, and fluorescence spectroscopy.[12] The fluorescence probe method is widely used due to its high sensitivity and is detailed below. This method utilizes a hydrophobic fluorescent probe, such as pyrene (B120774) or 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH), whose fluorescence properties change upon partitioning from the aqueous environment into the hydrophobic core of the micelles.[7][12]
Principle: Below the CMC, the hydrophobic probe resides in the polar aqueous environment, and its fluorescence spectrum exhibits specific characteristics. As the concentration of this compound increases and surpasses the CMC, micelles form. The probe preferentially partitions into the nonpolar, hydrophobic interior of the micelles. This change in the microenvironment of the probe leads to a significant shift in its fluorescence intensity or spectral properties. The CMC is determined by plotting the fluorescence intensity against the logarithm of the lipid concentration and identifying the inflection point of the resulting curve.[12]
Materials:
-
This compound
-
Pyrene (or other suitable hydrophobic fluorescent probe)
-
High-purity water or buffer solution (e.g., 10 mM HEPES, pH 7.4)
-
Volumetric flasks and pipettes
-
Fluorometer
Procedure:
-
Stock Solution Preparation:
-
Prepare a concentrated stock solution of this compound in the desired aqueous medium (e.g., 5 mM).
-
Prepare a stock solution of the fluorescent probe (e.g., pyrene in acetone (B3395972) or ethanol) at a concentration that will yield a final concentration in the nanomolar to low micromolar range.
-
-
Sample Preparation:
-
Prepare a series of dilutions of the this compound stock solution, covering a wide concentration range both below and above the expected CMC (e.g., from 0.01 µM to 100 µM).
-
To each dilution, add a small, constant aliquot of the probe stock solution. The final concentration of the organic solvent from the probe stock should be kept minimal (e.g., <0.1% v/v) to avoid affecting micellization.
-
Allow the samples to equilibrate for a set period (e.g., 4 hours) at a constant temperature (e.g., 25°C) in the dark to ensure complete micelle formation and probe partitioning.[7]
-
-
Fluorescence Measurement:
-
Set the excitation and emission wavelengths on the fluorometer appropriate for the chosen probe (e.g., for pyrene, excitation at ~335 nm, and emission spectra recorded).
-
Measure the fluorescence intensity of each sample. For pyrene, a common method is to monitor the ratio of the intensity of the first and third vibronic peaks (I₁/I₃) of the emission spectrum, as this ratio is sensitive to the polarity of the probe's environment.
-
-
Data Analysis:
-
Plot the fluorescence intensity (or the I₁/I₃ ratio for pyrene) as a function of the logarithm of the this compound concentration.
-
The resulting plot will typically show two linear regions with a sharp transition. The CMC is determined from the intersection of the two lines fitted to these regions.
-
Caption: Workflow for CMC determination by fluorescence spectroscopy.
Conclusion
The critical micelle concentration is a fundamental property of this compound that governs its self-assembly into stable nanocarriers for drug delivery. While specific CMC values for this compound are best determined empirically for a given formulation, data from the closely related DSPE-PEG2000 provide valuable insights, with typical values falling in the low micromolar range.[7][8] Factors such as the lipid anchor, PEG chain length, and especially the ionic strength of the medium play a critical role in modulating the CMC.[7][9] The use of standardized experimental protocols, such as the fluorescence probe method, allows for the reliable and sensitive determination of this essential parameter, facilitating the rational design and optimization of this compound-based drug delivery systems.
References
- 1. How does the concentration of DMPE - PEG2000 affect its rheological properties? - Blog [shochem.com]
- 2. crodapharma.com [crodapharma.com]
- 3. How to design the DMPE - PEG2000 - based co - delivery systems for optimal drug combination? - Blog [shochem.com]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of DSPE-PEG2000 and its Complex with Doxorubicin Using NMR Spectroscopy and Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of the lipid chain melting transition on the stability of DSPE-PEG(2000) micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure and Dynamics of Highly PEG-ylated Sterically Stabilized Micelles in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro characterization of PEGylated phospholipid micelles for improved drug solubilization: effects of PEG chain length and PC incorporation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pharmacy180.com [pharmacy180.com]
- 10. What are the factors affecting critical micelle concentration (CMC)? | AAT Bioquest [aatbio.com]
- 11. researchgate.net [researchgate.net]
- 12. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
Navigating Biocompatibility and Toxicity of DMPE-PEG2000: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMPE-PEG2000) is a widely utilized phospholipid-polyethylene glycol conjugate in the field of drug delivery and nanomedicine. Its amphiphilic nature, with a hydrophobic dimyristoylphosphatidylethanolamine (B1222843) (DMPE) anchor and a hydrophilic polyethylene (B3416737) glycol (PEG) chain of approximately 2000 Da, allows for its incorporation into lipid-based nanoparticles such as liposomes and micelles. This PEGylation strategy is primarily employed to confer "stealth" characteristics to nanocarriers, thereby prolonging their systemic circulation time and improving their pharmacokinetic profile. This technical guide provides a comprehensive overview of the biocompatibility and toxicity profile of this compound, presenting key data, experimental methodologies, and a discussion of the immunological considerations associated with its use.
Biocompatibility Profile
The biocompatibility of this compound is a cornerstone of its utility in drug delivery systems. Generally, PEGylated lipids are considered biocompatible, contributing to the overall safety of the nanocarrier.
In Vitro Biocompatibility
-
Cell Viability: Studies on various PEGylated nanoparticles and micelles suggest that they generally exhibit low cytotoxicity at therapeutic concentrations. For instance, PEG-coated gold nanoparticles have been shown to have high biocompatibility with minimal impact on cell viability[1]. Formulations containing this compound are designed to be stable and are integral to creating small, uniform nanoparticles for effective drug delivery[1][2].
In Vivo Biocompatibility
-
Prolonged Circulation: The primary advantage of incorporating this compound into nanocarriers is the significant extension of their half-life in the bloodstream. The PEG chain creates a hydrophilic shield that reduces opsonization and subsequent clearance by the mononuclear phagocyte system (MPS).
-
Biodistribution: The biodistribution of nanocarriers containing this compound is influenced by the overall formulation. Generally, the "stealth" effect leads to reduced accumulation in the liver and spleen compared to non-PEGylated counterparts, allowing for greater accumulation in target tissues, such as tumors, through the enhanced permeability and retention (EPR) effect[3].
Toxicity Profile
While generally considered safe, the toxicity of this compound is a critical consideration, particularly in the context of its potential to induce immunological responses.
In Vitro Toxicity
The in vitro toxicity of this compound is typically assessed through cytotoxicity and hemolysis assays.
Cytotoxicity Data Summary
| Formulation/Compound | Cell Line(s) | Assay | Key Findings |
| PEGylated liposomes | Various cancer cell lines | MTT | Generally low cytotoxicity, with toxicity being primarily attributed to the encapsulated drug rather than the PEGylated lipid carrier itself[4][5]. |
| PEG derivatives | HeLa, L929 | Cell counting kit-8 | Most PEG oligomers were found to be safe for both cell lines[6]. |
| Micro-sized polyethylene | Caco-2, HT-29 | MTT, LDH | Decreased cell viability and increased oxidative stress at high concentrations[7]. |
Hemolysis Assay Data Summary
| Formulation/Compound | Key Findings |
| PEG as an additive | PEG has been shown to reduce mechanical trauma to erythrocytes, suggesting a protective effect on red blood cells[8]. |
| PEG-coated red blood cells | Covalent attachment of PEG to red blood cells inhibits aggregation and reduces low shear blood viscosity[9]. |
In Vivo Toxicity
In vivo toxicity studies are crucial for evaluating the systemic effects of this compound.
Animal Toxicity Data Summary
| Animal Model | Formulation/Compound | Route of Administration | Key Findings |
| Mice | PEG 200 | Intraperitoneal | A high dose of 8 mL/kg was toxic, while a dose of 2 mL/kg was tolerated without obvious signs of systemic toxicity[10][11][12]. |
| Rats and other species | PEGs (up to 7.5 kDa) | Oral, intraperitoneal, intravenous | Low level of toxicity in acute, short-term, and long-term studies. |
Immunotoxicity: Complement Activation
A significant aspect of the toxicity profile of PEGylated lipids, including this compound, is their potential to activate the complement system. This can lead to a phenomenon known as Complement Activation-Related Pseudoallergy (CARPA), an immediate hypersensitivity reaction.
Complement Activation by PEGylated Nanoparticles
PEGylated nanoparticles can activate the complement system through both the classical and alternative pathways[13][14][15]. The presence of anti-PEG antibodies, which can be pre-existing in a significant portion of the population, can mediate classical pathway activation. The alternative pathway can be activated by the surface properties of the nanoparticles themselves.
Signaling Pathways
Complement Activation Cascade
The complement system can be activated via three main pathways: the classical, lectin, and alternative pathways, all converging at the cleavage of C3.
Caption: The complement activation cascade, highlighting the classical, alternative, and common pathways.
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of biocompatibility and toxicity.
Cytotoxicity Assays
MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
This colorimetric assay measures cell metabolic activity. Viable cells with active mitochondria reduce MTT to a purple formazan (B1609692) product.
Experimental Workflow: MTT Assay
Caption: A typical workflow for assessing cytotoxicity using the MTT assay.
Lactate Dehydrogenase (LDH) Assay
This assay quantifies the release of the cytoplasmic enzyme LDH from damaged cells into the culture medium, indicating a loss of membrane integrity.
Experimental Workflow: LDH Assay
Caption: A standard workflow for determining cytotoxicity via the LDH release assay.
Hemolysis Assay
This assay evaluates the compatibility of a substance with red blood cells by measuring the release of hemoglobin.
Protocol:
-
Prepare Red Blood Cell (RBC) Suspension: Obtain fresh whole blood and wash the RBCs multiple times with a buffered saline solution (e.g., PBS). Resuspend the washed RBCs to a specific concentration (e.g., 2% v/v).
-
Incubation: Mix the RBC suspension with various concentrations of the this compound formulation. Include a positive control (e.g., Triton X-100 for 100% hemolysis) and a negative control (saline).
-
Centrifugation: After incubation, centrifuge the samples to pellet the intact RBCs.
-
Measurement: Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at approximately 540 nm.
-
Calculation: Calculate the percentage of hemolysis for each sample relative to the positive control.
Complement Activation Assay
These assays measure the activation of the complement system in response to a test material.
Protocol (ELISA-based):
-
Incubation: Incubate the this compound formulation with normal human serum for a defined period at 37°C.
-
Quenching: Stop the reaction by adding a chelating agent (e.g., EDTA).
-
Detection: Use commercially available ELISA kits to quantify the levels of complement activation products, such as C3a, C4d, Bb, and the soluble terminal complement complex (sC5b-9).
-
Analysis: Compare the levels of activation products in the test samples to those in negative and positive controls (e.g., zymosan).
Conclusion
This compound is a valuable excipient in the development of nanomedicines, primarily due to its ability to confer "stealth" properties and enhance the pharmacokinetic profile of drug carriers. While generally considered biocompatible, a thorough understanding of its potential toxicities, particularly its capacity to induce complement activation, is crucial for the safe and effective design of novel therapeutics. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to evaluate the biocompatibility and toxicity of this compound-containing formulations. Further research focusing on quantitative toxicity data specific to this compound will continue to refine our understanding and ensure the development of safer and more effective nanomedicines.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. crodapharma.com [crodapharma.com]
- 3. The impact of PEGylation patterns on the in vivo biodistribution of mixed shell micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro cytotoxicity of novel pro-apoptotic agent DM-PIT-1 in PEG-PE-based micelles alone and in combination with TRAIL - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PEGylated liposomes enhance the effect of cytotoxic drug: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Micro-sized polyethylene particles affect cell viability and oxidative stress responses in human colorectal adenocarcinoma Caco-2 and HT-29 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Polyethylene glycol additives reduce hemolysis in red blood cell suspensions exposed to mechanical stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Covalent binding of poly(ethylene glycol) (PEG) to the surface of red blood cells inhibits aggregation and reduces low shear blood viscosity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A cautionary note: Toxicity of polyethylene glycol 200 injected intraperitoneally into mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. d-nb.info [d-nb.info]
- 12. researchgate.net [researchgate.net]
- 13. leadinglifetechnologies.com [leadinglifetechnologies.com]
- 14. Poly(ethylene glycol)s generate complement activation products in human serum through increased alternative pathway turnover and a MASP-2-dependent process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
The Dual Personality of a Nanotech Workhorse: An In-depth Guide to the Amphiphilic Nature of DMPE-PEG2000
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of advanced drug delivery and nanotechnology, the ability of a molecule to simultaneously embrace both watery and fatty environments is a prized characteristic. 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMPE-PEG2000) is a prime example of such a molecule, a synthetic phospholipid conjugate that has carved out a crucial niche in the formulation of therapeutic nanoparticles. Its power lies in its amphiphilic nature – a dual identity that allows it to bridge the gap between aqueous and lipid phases, enabling the creation of stable, effective, and targeted drug delivery systems.
At its core, this compound is a molecule of two distinct parts. The 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine (B123793) (DMPE) portion is the lipid-loving, or lipophilic , anchor. Comprised of two saturated 14-carbon fatty acid chains (myristic acid), this hydrophobic tail readily interacts with other lipids. In contrast, the polyethylene (B3416737) glycol (PEG) chain, with a molecular weight of approximately 2000 Daltons, is the water-loving, or hydrophilic , component. This long, flexible polymer chain extends into the aqueous environment, creating a hydrated shield.[1][2] This unique molecular architecture is the key to its functionality, allowing it to self-assemble into sophisticated nanostructures and impart "stealth" characteristics to drug carriers, prolonging their circulation time in the body.[3][4]
Quantitative Physicochemical Properties
The amphiphilic character of this compound can be quantified through several key parameters. These values are critical for researchers to predict and control the behavior of this lipid conjugate in various formulations.
| Parameter | Value | Significance |
| Critical Micelle Concentration (CMC) | In the micromolar range (precise value for this compound is not readily available, but for the structurally similar DSPE-PEG2000, it is approximately 1 x 10⁻⁶ M)[5][6][7] | The CMC is the concentration at which individual this compound molecules begin to self-assemble into micelles in an aqueous solution.[8] A low CMC indicates that micelle formation is highly favorable and that the resulting nanostructures are stable even upon significant dilution, a crucial factor for in vivo applications. |
| Hydrophilic-Lipophilic Balance (HLB) | Calculated to be approximately 17.6 (using Griffin's Method) | The HLB value provides a measure of the degree of hydrophilicity or lipophilicity of a surfactant.[9] A value greater than 10 indicates that the molecule is predominantly water-soluble and will favor the formation of oil-in-water emulsions.[9] This high HLB value for this compound underscores its effectiveness in stabilizing lipid nanoparticles in aqueous environments. |
| Molecular Weight (Average) | ~2748 g/mol | The overall molecular size influences its packing properties within a lipid bilayer and the thickness of the PEG corona it forms. |
Note on CMC: While a specific experimental value for the CMC of this compound is not widely cited in the readily available literature, it is expected to be in the low micromolar range, similar to other PEGylated phospholipids (B1166683) with similar chain lengths.[5][7] The CMC is a critical parameter for ensuring the stability of self-assembled nanostructures in biological systems.
The Power of Self-Assembly: Micelles and Liposomes
The amphiphilic nature of this compound drives its spontaneous organization in aqueous environments into structures that minimize the unfavorable interactions between the hydrophobic lipid tails and water. This self-assembly process is fundamental to its utility in drug delivery.
In an aqueous solution, above its critical micelle concentration, this compound molecules will form micelles . These are spherical structures where the hydrophobic DMPE tails are sequestered in the core, shielded from the water by a corona of the hydrophilic PEG chains. This hydrophobic core can serve as a reservoir for poorly water-soluble drugs.
When mixed with other lipids, such as phospholipids and cholesterol, this compound readily incorporates into the lipid bilayer of liposomes . The DMPE anchor embeds within the lipid membrane, while the PEG chains extend from the liposome surface into the surrounding aqueous medium. This "PEGylation" is a cornerstone of modern liposomal drug delivery.
The "Stealth" Effect and Enhanced Permeability and Retention (EPR)
The presence of the PEG chains on the surface of liposomes or other nanoparticles creates a hydrated layer that sterically hinders the binding of opsonin proteins from the bloodstream. This process, known as opsonization, marks nanoparticles for rapid clearance by the mononuclear phagocyte system (MPS), primarily in the liver and spleen. By preventing opsonization, this compound imparts a "stealth" characteristic to the nanoparticles, significantly prolonging their circulation half-life.
This extended circulation time is critical for passive tumor targeting through the Enhanced Permeability and Retention (EPR) effect . Tumor tissues are characterized by leaky blood vessels and poor lymphatic drainage. Nanoparticles with long circulation times can extravasate through the fenestrations in the tumor vasculature and accumulate in the tumor interstitium, leading to a higher concentration of the therapeutic payload at the target site.
Experimental Protocols
1. Determination of Critical Micelle Concentration (CMC) by Fluorescence Spectroscopy
This method utilizes a fluorescent probe, such as pyrene (B120774), whose fluorescence emission spectrum is sensitive to the polarity of its microenvironment.
-
Materials: this compound, pyrene, phosphate-buffered saline (PBS), spectrofluorometer.
-
Protocol:
-
Prepare a stock solution of pyrene in a suitable organic solvent (e.g., acetone).
-
Prepare a series of aqueous solutions (in PBS) with varying concentrations of this compound, ranging from well below to well above the expected CMC.
-
Add a small aliquot of the pyrene stock solution to each this compound solution to achieve a final pyrene concentration in the micromolar range. Ensure the volume of the organic solvent is minimal to avoid affecting micellization.
-
Incubate the solutions to allow for equilibration.
-
Measure the fluorescence emission spectra of each sample using a spectrofluorometer, with an excitation wavelength appropriate for pyrene (e.g., 334 nm).
-
Record the intensities of the first and third vibronic peaks of the pyrene emission spectrum (I₁ and I₃).
-
Plot the ratio of the intensities (I₁/I₃) as a function of the logarithm of the this compound concentration.
-
The CMC is determined as the concentration at which a sharp decrease in the I₁/I₃ ratio is observed, indicating the partitioning of pyrene into the hydrophobic micellar core.[10][11]
-
2. Preparation of this compound Containing Liposomes by Thin-Film Hydration
This is a common method for preparing liposomes incorporating PEGylated lipids.
-
Materials: Primary lipid (e.g., DSPC or DPPC), cholesterol, this compound, chloroform (B151607), PBS or other aqueous buffer, rotary evaporator, bath sonicator or extruder.
-
Protocol:
-
Dissolve the primary lipid, cholesterol, and this compound in chloroform in a round-bottom flask at the desired molar ratio.
-
Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner wall of the flask.
-
Further dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with an aqueous buffer (e.g., PBS) by gentle rotation of the flask at a temperature above the phase transition temperature of the primary lipid. This will result in the formation of multilamellar vesicles (MLVs).
-
To produce smaller, unilamellar vesicles (SUVs or LUVs), the MLV suspension can be sonicated using a bath or probe sonicator, or extruded through polycarbonate membranes with a defined pore size.
-
3. Characterization of Nanoparticle Size by Dynamic Light Scattering (DLS)
DLS is a standard technique for measuring the hydrodynamic diameter of nanoparticles in suspension.
-
Materials: Liposome or micelle suspension, DLS instrument.
-
Protocol:
-
Dilute the nanoparticle suspension to an appropriate concentration with the same buffer used for hydration to avoid multiple scattering effects.
-
Filter the diluted sample through a low-protein-binding syringe filter (e.g., 0.22 µm) to remove any dust or large aggregates.
-
Transfer the filtered sample to a clean cuvette.
-
Place the cuvette in the DLS instrument and allow the sample to equilibrate to the desired temperature.
-
Perform the DLS measurement, which involves shining a laser beam through the sample and analyzing the fluctuations in the scattered light intensity.
-
The instrument's software will calculate the hydrodynamic diameter and the polydispersity index (PDI), which is a measure of the size distribution of the nanoparticle population.[12]
-
Synthesis and Purification Workflow
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure a high-purity product.
The synthesis typically involves the covalent linkage of a reactive derivative of PEG2000 to the primary amine of the phosphoethanolamine headgroup of DMPE. Following the reaction, the crude product contains the desired this compound along with unreacted starting materials and side products. Purification is therefore a critical step to ensure the quality and consistency of the final product. Common purification techniques include size-exclusion chromatography (SEC), which separates molecules based on their size, and recrystallization or solvent extraction to remove smaller impurities.[3]
References
- 1. Structure and Dynamics of Highly PEG-ylated Sterically Stabilized Micelles in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. How to purify DMPE - PEG2000? - Blog - Shochem [shochem.com]
- 4. colloidmueg.weebly.com [colloidmueg.weebly.com]
- 5. Effect of the lipid chain melting transition on the stability of DSPE-PEG(2000) micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. In vitro characterization of PEGylated phospholipid micelles for improved drug solubilization: effects of PEG chain length and PC incorporation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. How does the concentration of DMPE - PEG2000 affect its rheological properties? - Blog [shochem.com]
- 9. Hydrophilic-lipophilic balance - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. agilent.com [agilent.com]
- 12. Generation of Formates Following 20 kHz Sonication of DSPE-mPEG2000 PEGylated Phospholipid Micelles - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Solubility of DMPE-PEG2000: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the realm of advanced drug delivery systems, particularly in the formulation of liposomes and lipid nanoparticles (LNPs), the solubility of each component is a critical parameter. 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMPE-PEG2000) is a widely utilized PEGylated phospholipid that enhances the stability and circulation time of these nanocarriers. A thorough understanding of its solubility in various organic solvents is paramount for optimizing formulation processes, ensuring reproducibility, and achieving desired therapeutic outcomes. This technical guide provides a comprehensive overview of the solubility of this compound, complete with quantitative data, detailed experimental protocols, and a visual representation of its application in LNP formulation.
Quantitative Solubility of this compound in Organic Solvents
The solubility of this compound, an amphiphilic molecule, is influenced by the polarity of the solvent, temperature, and the physical energy (e.g., sonication) applied to the system. While comprehensive solubility data across a wide spectrum of organic solvents is not extensively published, the following table summarizes the available quantitative and qualitative information from various sources. It is important to note that solubility values can vary between different manufacturers and batches of the lipid.
| Organic Solvent | Chemical Formula | Polarity (Dielectric Constant) | Solubility (at approx. 20-25°C) | Notes |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 46.7 | ~100 mg/mL[1][2] | Requires sonication to achieve this concentration. Some sources report insolubility without sonication. |
| Chloroform (B151607):Methanol (85:15 v/v) | - | - | ~5 mg/mL | A common solvent mixture for dissolving lipids in nanoparticle formulations. |
| Ethanol (B145695) | C₂H₅OH | 24.5 | ~2-5 mg/mL | Often used as a solvent in the initial stages of lipid nanoparticle production. |
| Dimethylformamide (DMF) | C₃H₇NO | 38.3 | ~2 mg/mL | |
| Chloroform | CHCl₃ | 4.8 | Soluble | Frequently used in combination with other solvents for lipid film preparation. |
| Methanol | CH₃OH | 32.7 | Soluble | Often used in combination with chloroform. |
| Diethyl Ether | (C₂H₅)₂O | 4.3 | Insoluble | Can be used as a non-solvent to precipitate this compound from a chloroform solution. |
Note: The conflicting data for DMSO solubility likely arises from the different methodologies used for its determination. The higher value of 100 mg/mL was achieved with the aid of ultrasonication, which provides the necessary energy to overcome the kinetic barrier of dissolution for this amphiphilic molecule. Without such energy input, the dissolution can be very slow, leading to an apparent insolubility.
Experimental Protocol for Determining this compound Solubility
The following is a generalized protocol for determining the solubility of this compound in an organic solvent, based on the principles of the saturation shake-flask method.
Objective: To determine the saturation solubility of this compound in a specific organic solvent at a controlled temperature.
Materials:
-
This compound (solid)
-
Organic solvent of interest (analytical grade)
-
Glass vials with screw caps
-
Analytical balance
-
Vortex mixer
-
Orbital shaker with temperature control
-
Syringe filters (0.22 µm, compatible with the solvent)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD, or a UV detector if a chromophore is present) or a UV-Vis spectrophotometer.
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Supersaturated Solutions:
-
Accurately weigh an excess amount of this compound into a series of glass vials. The amount of "excess" should be estimated to be significantly more than the expected solubility.
-
Add a precise volume of the organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25°C).
-
Shake the vials at a constant speed for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the solute in the supernatant remains constant.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the constant temperature for a sufficient time (e.g., 2-4 hours) to allow the undissolved this compound to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette.
-
Immediately filter the supernatant through a 0.22 µm syringe filter that is compatible with the solvent. This step is crucial to remove any suspended microparticles.
-
-
Quantification:
-
HPLC Method (Preferred):
-
Prepare a series of standard solutions of this compound in the same solvent with known concentrations.
-
Generate a calibration curve by injecting the standard solutions into the HPLC system and recording the peak areas.
-
Dilute the filtered supernatant to a concentration that falls within the linear range of the calibration curve.
-
Inject the diluted sample into the HPLC system and determine its concentration from the calibration curve.
-
Calculate the original solubility, accounting for the dilution factor.
-
-
Gravimetric Method (Alternative):
-
Accurately weigh an empty, dry container.
-
Transfer a known volume of the filtered supernatant to the container.
-
Evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature below the degradation point of this compound).
-
Once the solvent is completely removed, weigh the container with the dried this compound residue.
-
Calculate the solubility based on the mass of the residue and the volume of the supernatant used.
-
-
Visualization of this compound in Lipid Nanoparticle Formulation
This compound is a key component in the formulation of lipid nanoparticles for drug delivery. Its solubility in organic solvents like ethanol is critical for the initial stages of LNP self-assembly. The following diagram illustrates a typical workflow for the preparation of lipid nanoparticles, highlighting the stage where the solubility of this compound is essential.
References
An In-depth Technical Guide on the Thermal Properties of DMPE-PEG2000
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the thermal properties and phase transition behavior of 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000], commonly known as DMPE-PEG2000. Understanding these characteristics is critical for the rational design and optimization of lipid-based drug delivery systems, such as liposomes and micelles, where membrane fluidity, stability, and drug release kinetics are paramount.
Introduction to this compound
This compound is a PEGylated phospholipid, a class of molecules widely used in pharmaceutical formulations to improve the systemic circulation time and stability of nanocarriers. It consists of a 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine (B123793) (DMPE) lipid anchor conjugated to a polyethylene (B3416737) glycol (PEG) chain with an average molecular weight of 2000 Da. The DMPE anchor contains two saturated 14-carbon acyl chains (myristoyl chains), which allow it to integrate into lipid bilayers, while the hydrophilic PEG chain forms a protective layer that sterically hinders interactions with proteins and cells, reducing clearance by the reticuloendothelial system.
The thermal behavior of this compound, particularly its main phase transition temperature (T_m_), dictates the physical state of the lipid assembly. Below the T_m_, the acyl chains are in a tightly packed, ordered gel state, resulting in a rigid membrane. Above the T_m_, the chains "melt" into a disordered, liquid-crystalline state, leading to a more fluid and permeable membrane.
Thermal Properties and Phase Transition Data
The phase transition of a PEGylated lipid is primarily governed by the melting of its acyl chains but is significantly influenced by the large, hydrophilic PEG headgroup. The bulky PEG chain disrupts the packing of the lipid tails, which typically lowers the transition temperature and reduces the cooperativity (broadens the peak) of the transition compared to the non-PEGylated lipid anchor.
For context, the table below summarizes the thermal properties of the DMPE lipid anchor and a structurally similar, well-characterized PEGylated lipid, DSPE-PEG2000, which features longer 18-carbon acyl chains.
| Compound/Assembly | Property | Value (°C) | Enthalpy (ΔH) | Comments |
| DMPC (1,2-dimyristoyl-sn-glycero-3-phosphocholine) | Main Transition (T_m_) | 23 - 24.5 °C | - | Non-PEGylated lipid with same C14 chains as DMPE. Used as a proxy for DMPE's T_m_.[1] |
| DSPE-PEG2000 Micelles | Melting Transition (T_m_) | 12.8 °C | 39 ± 4.2 kJ/mol | Features C18 (stearoyl) chains. The longer chains result in a higher T_m_ than would be expected for this compound.[2][3][4] |
| DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine) | Main Transition (T_m_) | ~74 °C | - | Non-PEGylated C18 lipid anchor.[3][5] |
Given that the non-PEGylated DMPE anchor (approximated by DMPC) has a T_m_ around 23-24°C, and that PEGylation significantly lowers this temperature (as seen in the DSPE vs. DSPE-PEG2000 comparison), it is expected that the T_m_ of this compound would be substantially below 23°C .
Experimental Protocol: Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry is the primary technique used to determine the phase transition temperatures and associated enthalpy changes of lipids and lipid assemblies.[4][6] The method involves monitoring the heat flow required to change the temperature of a sample compared to a reference as they are subjected to a controlled temperature program.
Methodology for Analyzing PEGylated Lipid Micelles (based on DSPE-PEG2000 protocol[2])
-
Sample Preparation:
-
A stock solution of this compound is prepared by dissolving the dry lipid powder in an appropriate buffer (e.g., 10 mM HEPES with 0.01 M NaCl, pH 7.4).
-
The lipid film is rehydrated at a temperature well above the expected phase transition of the lipid anchor (e.g., 60-90°C) for a duration of 30-60 minutes to ensure full hydration and formation of lipid assemblies.
-
To create uniform micelles or vesicles, the sample may be sonicated or extruded through polycarbonate membranes of a defined pore size (e.g., 100 nm) at an elevated temperature.
-
-
DSC Instrumentation and Measurement:
-
A high-sensitivity differential scanning calorimeter (e.g., TA Instruments Q2000) is used for the analysis.
-
A precise volume of the lipid sample (e.g., 75 µL) is loaded into a hermetically sealed sample pan (e.g., stainless steel) to prevent evaporation.
-
An identical pan containing only the buffer is used as the reference to ensure an accurate baseline.
-
The sample and reference are subjected to several heating and cooling cycles over a defined temperature range (e.g., 0°C to 80°C) at a controlled scan rate (e.g., 1-5°C/minute). Multiple cycles are performed to ensure the observed transitions are reversible and represent equilibrium measurements.
-
-
Data Analysis:
-
The resulting thermogram plots heat flow (W/g or mcal/s) versus temperature (°C).
-
An endothermic peak during heating represents the gel-to-liquid crystalline phase transition (T_m_).
-
The T_m_ is typically defined as the temperature at the peak of the endotherm.
-
The enthalpy of the transition (ΔH), which corresponds to the energy absorbed during melting, is calculated by integrating the area under the transition peak.
-
The sharpness of the peak, or the peak width at half-height, provides information about the cooperativity of the transition. Broader peaks indicate lower cooperativity, which is common for PEGylated lipids.[6]
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the characterization of this compound thermal properties using Differential Scanning Calorimetry.
Caption: Workflow for determining the thermal properties of this compound.
References
- 1. High-purity 1,2-dimyristoyl-sn-glycero-3-phosphocholine: synthesis and emulsifying performance evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of the lipid chain melting transition on the stability of DSPE-PEG(2000) micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effect of the lipid chain melting transition on the stability of DSPE-PEG(2000) micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Shape and Phase Transitions in a PEGylated Phospholipid System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ucm.es [ucm.es]
The Influence of PEG Length on the Physicochemical and Biological Properties of DMPE-PEG Modified Liposomes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The conjugation of polyethylene (B3416737) glycol (PEG) to lipid bilayers, a process known as PEGylation, is a cornerstone of modern drug delivery, significantly enhancing the systemic circulation time and stability of liposomal nanocarriers. Among the various PEGylated phospholipids, 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)] (DMPE-PEG) is widely utilized. The length of the PEG chain is a critical parameter that dictates the physicochemical properties and subsequent biological performance of these liposomes. This technical guide provides an in-depth analysis of how varying PEG lengths on DMPE-PEG conjugates affect the key attributes of liposomal drug delivery systems.
Physicochemical Properties: A Balancing Act
The length of the PEG chain directly influences the steric hindrance at the liposome (B1194612) surface, which in turn affects particle size, surface charge, and drug release kinetics.
Liposome Size and Polydispersity
Increasing the PEG chain length generally leads to a slight increase in the hydrodynamic diameter of the liposomes.[1][2] This is attributed to the larger volume occupied by the longer, hydrated PEG chains on the liposome surface. However, the incorporation of DMPE-PEG can also lead to the formation of smaller liposomes compared to their non-PEGylated counterparts.[3] The polydispersity index (PDI), a measure of the heterogeneity of particle sizes, is often low in well-formulated PEGylated liposomes, indicating a uniform size distribution.[4]
Table 1: Effect of DMPE-PEG Length on Liposome Size
| DMPE-PEG Molecular Weight (Da) | Typical Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) |
| Non-PEGylated | Variable, prone to aggregation | > 0.2 |
| PEG 2000 | ~125[1] | ~0.147[1] |
| PEG 5000 | Larger than PEG 2000 formulations[1] | < 0.2 |
| PEG 10000 | 80 ± 8[2] | < 0.2 |
Note: Absolute values can vary significantly based on the lipid composition, drug load, and formulation method.
Zeta Potential
The zeta potential is a measure of the surface charge of the liposomes and is a key indicator of their stability in suspension. Non-PEGylated liposomes can have a negative or positive surface charge depending on the lipid composition. The addition of DMPE-PEG tends to shift the zeta potential towards neutral.[1][5] This "shielding" effect of the PEG layer masks the surface charge of the underlying lipid bilayer, which contributes to reduced aggregation and decreased opsonization by plasma proteins. Longer PEG chains are generally more effective at this charge shielding.[1]
Table 2: Effect of DMPE-PEG Length on Zeta Potential
| DMPE-PEG Molecular Weight (Da) | Typical Zeta Potential (mV) |
| Non-PEGylated | Highly negative or positive |
| PEG 2000 | ~ -35[1] |
| PEG 5000 | More neutral than PEG 2000 formulations[1] |
Drug Encapsulation and Release Kinetics
The PEG layer can influence both the encapsulation efficiency and the release rate of the entrapped therapeutic agent. While high encapsulation efficiencies are generally achievable with both shorter and longer PEG chains, the release profile can be significantly affected.[1] Longer PEG chains can create a denser, more hydrated layer on the liposome surface, which may hinder the release of the encapsulated drug.[1][6] This can be advantageous for sustained-release formulations. However, in some cases, PEGylation has been observed to increase the permeability of the liposomal bilayer.[6]
Table 3: Effect of DMPE-PEG Length on Drug Release
| DMPE-PEG Molecular Weight (Da) | In Vitro Drug Release Profile |
| Non-PEGylated | Generally faster release |
| PEG 2000 | Sustained release[1] |
| PEG 5000 | Potentially slower initial release than PEG 2000[1] |
Biological Performance: The "Stealth" Effect and Beyond
The primary rationale for PEGylating liposomes is to improve their in vivo performance by creating a "stealth" effect that helps them evade the mononuclear phagocyte system (MPS).[7][8][9]
Circulation Half-Life
The length of the PEG chain is a critical determinant of the circulation half-life of liposomes. Longer PEG chains provide a more effective steric barrier, which reduces the binding of opsonin proteins that mark the liposomes for clearance by the MPS.[7][9] This leads to a significant prolongation of their time in the bloodstream.[8][9][10] Studies have shown that increasing the PEG molecular weight from 2000 to 5000 Da can further extend the circulation time.[1] A PEG molecular weight of 2 kDa or higher is generally considered imperative to guard nanoparticle surfaces from protein attachment and reduce detection by the MPS.[11]
Table 4: Effect of DMPE-PEG Length on In Vivo Circulation
| DMPE-PEG Molecular Weight (Da) | Circulation Half-Life |
| Non-PEGylated | Short |
| PEG 2000 | Prolonged[10] |
| PEG 5000 | Potentially longer than PEG 2000[1] |
Cellular Uptake
While a long circulation time is desirable for passive targeting of tumors through the enhanced permeability and retention (EPR) effect, the PEG layer can also hinder the interaction of liposomes with target cells, a phenomenon known as the "PEG dilemma".[7][8] Longer PEG chains, which are beneficial for evading the MPS, can also sterically inhibit the binding and uptake of the liposomes by cancer cells.[1][7][8] Therefore, a balance must be struck between achieving a long circulation half-life and ensuring efficient cellular uptake at the target site. Some studies suggest that while PEGylation can reduce uptake by certain cells, it does not necessarily prevent it and can even promote it in some cases.[5][12][13]
Table 5: Effect of DMPE-PEG Length on Cellular Uptake
| DMPE-PEG Molecular Weight (Da) | Cellular Uptake Efficiency |
| Non-PEGylated | Generally higher (but with rapid clearance) |
| PEG 2000 | Generally efficient[1] |
| PEG 5000 | Can be reduced compared to PEG 2000[1] |
Experimental Protocols
Accurate characterization of DMPE-PEG modified liposomes is crucial for understanding the impact of PEG length. Below are generalized methodologies for key experiments.
Preparation of PEGylated Liposomes by Thin-Film Hydration
-
Lipid Film Formation: Dissolve the desired lipids (e.g., DSPC, Cholesterol) and DMPE-PEG (with varying PEG lengths) in a suitable organic solvent (e.g., chloroform/methanol mixture) in a round-bottom flask.
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask wall.
-
Hydration: Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, PBS) containing the drug to be encapsulated. The hydration is typically performed above the phase transition temperature of the lipids.
-
Size Reduction: Subject the resulting multilamellar vesicles (MLVs) to size reduction techniques such as extrusion through polycarbonate membranes of a defined pore size or sonication to form small unilamellar vesicles (SUVs).
Characterization of Physicochemical Properties
-
Particle Size and Polydispersity Index (PDI):
-
Zeta Potential:
-
In Vitro Drug Release:
-
Procedure: Place a known concentration of the drug-loaded liposome formulation into a dialysis bag with a specific molecular weight cut-off. Immerse the dialysis bag in a release medium (e.g., PBS with or without serum proteins) at 37°C with constant stirring.[18][20] At predetermined time intervals, withdraw aliquots from the release medium and quantify the drug concentration using a suitable analytical technique (e.g., UV-Vis spectrophotometry, HPLC).
In Vivo Circulation Study
-
Method: Animal model (e.g., rats, mice).
-
Procedure:
-
Administer the different PEGylated liposome formulations intravenously to the animals.
-
At various time points post-injection, collect blood samples.
-
Quantify the concentration of the liposomal drug or a lipid marker in the plasma using an appropriate analytical method.
-
Plot the plasma concentration versus time and perform pharmacokinetic analysis to determine the circulation half-life.
-
Visualizing the Impact of PEG Length
The following diagrams illustrate the conceptual influence of PEG length on the behavior of DMPE-PEG modified liposomes.
Conclusion
The selection of the optimal PEG length for a DMPE-PEG conjugate in a liposomal formulation is a critical decision that requires careful consideration of the therapeutic objective. Longer PEG chains, such as PEG 5000, are generally superior for maximizing the circulation half-life, which is crucial for passive targeting strategies. However, this comes at the cost of potentially reduced cellular uptake. Shorter PEG chains, like PEG 2000, often provide a well-balanced profile of good stability, prolonged circulation, and efficient cellular interaction, making them a suitable choice for a wide range of applications. Ultimately, the ideal PEG length must be determined empirically for each specific drug and target indication, balancing the need for systemic persistence with the requirement for effective delivery to the site of action.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Effects of poly(ethylene glycol) (PEG) chain length of PEG-lipid on the permeability of liposomal bilayer membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of polyethyleneglycol (PEG) chain length on the bio–nano-interactions between PEGylated lipid nanoparticles and biological fluids: from nanostructure to uptake in cancer cells - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 8. Influence of PEG coating on the biodistribution and tumor accumulation of pH-sensitive liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. The use of PEGylated liposomes to prolong circulation lifetimes of tissue plasminogen activator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. Effect of polyethyleneglycol (PEG) chain on cell uptake of PEG-modified liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Characterization of Liposomes Using Quantitative Phase Microscopy (QPM) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. horiba.com [horiba.com]
- 16. creative-biostructure.com [creative-biostructure.com]
- 17. brookhaveninstruments.com [brookhaveninstruments.com]
- 18. researchgate.net [researchgate.net]
- 19. tandfonline.com [tandfonline.com]
- 20. Development of an in vitro drug release assay of PEGylated liposome using bovine serum albumin and high temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Initial Considerations for Using DMPE-PEG2000 in Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction to DMPE-PEG2000
1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (this compound) is a phospholipid-polyethylene glycol conjugate that has become an indispensable tool in the field of drug delivery. It is an amphiphilic molecule consisting of a hydrophobic dimyristoylphosphatidylethanolamine (B1222843) (DMPE) lipid anchor and a hydrophilic polyethylene (B3416737) glycol (PEG) chain with a molecular weight of approximately 2000 Daltons. This unique structure allows for its incorporation into lipid-based drug delivery systems, such as liposomes and lipid nanoparticles (LNPs), where it imparts several crucial properties that enhance therapeutic efficacy and safety.
The primary role of this compound is to create a hydrophilic corona on the surface of nanoparticles, a process known as PEGylation. This "stealth" coating sterically hinders the adsorption of plasma proteins (opsonins), thereby reducing recognition and uptake by the mononuclear phagocyte system (MPS), primarily in the liver and spleen. This evasion of the body's natural clearance mechanisms leads to a significantly prolonged circulation half-life of the drug carrier, allowing for greater accumulation at the target site, such as a tumor, through the enhanced permeability and retention (EPR) effect. This guide will provide an in-depth overview of the initial considerations for utilizing this compound in drug delivery, covering its physicochemical properties, impact on formulation characteristics, and key experimental protocols for its application and characterization.
Physicochemical Properties of this compound
Understanding the fundamental physicochemical properties of this compound is critical for its effective application in drug delivery systems.
| Property | Description |
| Appearance | White to off-white solid powder. |
| Molecular Weight | Approximately 2746 g/mol . |
| Solubility | Soluble in organic solvents such as chloroform (B151607) and methanol (B129727). Forms micelles or integrates into lipid bilayers in aqueous solutions. |
| Amphiphilicity | The DMPE portion is hydrophobic and anchors into the lipid bilayer of a nanoparticle, while the PEG2000 chain is hydrophilic and extends into the aqueous environment. |
| Storage Conditions | Typically stored at -20°C in a dry, dark environment to prevent degradation. It is important to avoid repeated freeze-thaw cycles. |
| Degradation | This compound can undergo degradation through hydrolysis of the ester bonds in the phospholipid anchor and oxidation of the PEG chain. Stressed conditions such as exposure to strong acids, bases, or oxidizing agents can accelerate degradation[1][2]. |
Impact of this compound on Nanoparticle Formulation
The incorporation of this compound into a lipid-based nanoparticle formulation has a profound impact on its physicochemical characteristics, which in turn dictates its in vivo performance. The molar percentage of this compound is a critical formulation parameter that must be optimized for each specific drug and application.
Effect on Particle Size and Zeta Potential
The concentration of this compound can influence the size and surface charge of liposomes. While the effects can vary depending on the overall lipid composition and the drug being encapsulated, some general trends have been observed.
Table 3.1.1: Illustrative Impact of DSPE-PEG2000 Concentration on Liposome (B1194612) Characteristics (Hydrophilic Drug - Doxorubicin)
| Formulation (Molar Ratio) | DSPE-PEG2000 (mol%) | Average Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| HSPC:Chol:DSPE-PEG2000 (55:40:5) | 5 | ~103 | ~0.11 | ~ -0.34 | >90 |
| DOTAP:HSPC:DOPE:DSPE-PEG2000:Chol:α-tocopherol (10:47:2.5:2.5:38:0.2) | 2.5 | ~121 | ~0.10 | ~ +13.6 | ~92 |
Data synthesized from multiple sources for illustrative purposes.[3][4]
Table 3.1.2: Illustrative Impact of DSPE-PEG2000 Concentration on Liposome Characteristics (Hydrophobic Drug - Paclitaxel)
| Formulation (Molar Ratio) | DSPE-PEG2000 (mol%) | Average Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| Soy Lecithin:Cholesterol:PTX:mPEG2000-DSPE (9:6:1:0.75) | ~5 | ~138 | ~0.1-0.2 | ~ -15 | ~88 |
| HSPC:Cholesterol with 6 mol% DSPE-PEG2000 | 6 | ~211 | - | - | ~75 |
Data synthesized from multiple sources for illustrative purposes.[5][6]
Generally, the inclusion of PEGylated lipids tends to result in smaller and more uniform liposomes. The hydrophilic PEG chains create steric hindrance, which can influence the curvature of the lipid bilayer during formation. The zeta potential of PEGylated liposomes is typically close to neutral, as the PEG layer shields the surface charge of the underlying lipids.
Effect on Drug Encapsulation Efficiency
The impact of this compound on drug encapsulation efficiency (EE) depends on the properties of the drug being encapsulated.
-
For hydrophilic drugs , which are encapsulated in the aqueous core of the liposome, increasing the concentration of this compound can sometimes lead to a decrease in EE. This is because the bulky PEG chains on the inner leaflet of the liposome can reduce the available aqueous volume for drug loading.
-
For hydrophobic drugs , which are incorporated into the lipid bilayer, the effect of this compound on EE can be more complex. In some cases, the presence of the PEG-lipid can disrupt the packing of the lipid bilayer, leading to a decrease in EE. However, in other instances, it may not have a significant impact or could even slightly enhance it, depending on the specific interactions between the drug, the lipids, and the PEG-lipid.
It is therefore crucial to experimentally determine the optimal this compound concentration to achieve the desired balance between stealth properties and drug loading.
The "Stealth" Effect: Mechanism of Action
The primary reason for incorporating this compound into drug delivery systems is to confer "stealth" properties, which prolong their circulation time in the bloodstream. This is achieved by preventing opsonization and subsequent uptake by the mononuclear phagocyte system (MPS).
Caption: The "Stealth" effect of PEGylated nanoparticles.
As depicted in the diagram, non-PEGylated nanoparticles are readily coated by opsonins, which are plasma proteins that mark them for recognition and clearance by macrophages of the MPS. In contrast, the dense, hydrophilic layer of PEG chains on the surface of PEGylated nanoparticles creates a steric barrier that prevents opsonin binding. This "stealth" characteristic allows the nanoparticles to evade the MPS, leading to a significantly longer circulation half-life and increased probability of reaching the target tissue.
Key Experimental Protocols
The successful development of this compound-containing drug delivery systems relies on robust and well-characterized experimental procedures.
Preparation of PEGylated Liposomes by Thin-Film Hydration and Extrusion
This is a widely used method for preparing liposomes of a defined size.
Materials:
-
Primary phospholipid (e.g., HSPC, DSPC, or DOPC)
-
Cholesterol
-
This compound
-
Drug to be encapsulated (hydrophilic or hydrophobic)
-
Organic solvent (e.g., chloroform or a mixture of chloroform:methanol 2:1 v/v)
-
Hydration buffer (e.g., phosphate-buffered saline (PBS) pH 7.4, or a specific buffer for remote loading)
-
Rotary evaporator
-
Extruder with polycarbonate membranes of a specific pore size (e.g., 100 nm)
Protocol:
-
Lipid Film Formation:
-
Dissolve the lipids (e.g., HSPC:Cholesterol:this compound at a molar ratio of 55:40:5) and the hydrophobic drug (if applicable) in the organic solvent in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under reduced pressure and at a temperature above the phase transition temperature of the lipids. This will form a thin, uniform lipid film on the inner surface of the flask.
-
Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with the aqueous hydration buffer. If encapsulating a hydrophilic drug, it should be dissolved in this buffer.
-
The hydration should be performed at a temperature above the lipid phase transition temperature with gentle rotation to facilitate the formation of multilamellar vesicles (MLVs).
-
-
Extrusion:
-
To obtain unilamellar vesicles (ULVs) with a uniform size distribution, the MLV suspension is repeatedly passed through polycarbonate membranes with a defined pore size (e.g., 100 nm) using an extruder. Typically, 10-20 passes are performed.
-
-
Purification:
-
Remove any unencapsulated drug by methods such as size exclusion chromatography or dialysis.
-
Caption: Workflow for liposome preparation by thin-film hydration.
Characterization of Nanoparticle Size and Zeta Potential by Dynamic Light Scattering (DLS)
DLS is a standard technique for measuring the hydrodynamic diameter and size distribution of nanoparticles in suspension.
Protocol:
-
Sample Preparation: Dilute the liposome suspension with an appropriate buffer (e.g., PBS) to a suitable concentration to avoid multiple scattering effects.
-
Instrument Setup: Set the temperature of the DLS instrument to the desired value (e.g., 25°C). Ensure the correct solvent viscosity and refractive index are entered into the software.
-
Measurement: Place the diluted sample in a cuvette and insert it into the instrument. Perform the measurement, which typically involves illuminating the sample with a laser and analyzing the fluctuations in the scattered light intensity.
-
Data Analysis: The software will generate a report including the average particle size (Z-average), the polydispersity index (PDI), and the size distribution. The PDI is a measure of the broadness of the size distribution, with values below 0.2 generally indicating a monodisperse population. The zeta potential, which indicates the surface charge and colloidal stability, can also be measured using the same instrument with an appropriate electrode cell.
Determination of Drug Encapsulation Efficiency by HPLC
High-Performance Liquid Chromatography (HPLC) is a precise method for quantifying the amount of drug encapsulated within the liposomes.
Protocol for a Hydrophilic Drug (e.g., Doxorubicin):
-
Separation of Free Drug: Separate the unencapsulated doxorubicin (B1662922) from the liposomes using a method like size exclusion chromatography (e.g., a Sephadex G-50 column) or centrifugation.
-
Quantification of Free Drug: Analyze the fraction containing the free drug by HPLC.
-
Column: C18 reverse-phase column.
-
Mobile Phase: A suitable mixture of solvents, such as acetonitrile (B52724) and water with a buffer and ion-pairing agent.
-
Detection: UV-Vis or fluorescence detector at the appropriate wavelength for doxorubicin.
-
-
Quantification of Total Drug: Disrupt the liposomes in a separate aliquot of the formulation using a suitable solvent (e.g., methanol or a detergent) to release the encapsulated drug. Analyze this sample by HPLC to determine the total drug concentration.
-
Calculation:
-
Encapsulation Efficiency (%) = [(Total Drug - Free Drug) / Total Drug] x 100
-
Protocol for a Hydrophobic Drug (e.g., Paclitaxel):
-
Separation of Liposomes: Separate the liposomes from the aqueous phase containing any unencapsulated drug by centrifugation or size exclusion chromatography.
-
Extraction of Encapsulated Drug: Lyse the liposomes and extract the paclitaxel (B517696) using an organic solvent in which it is soluble (e.g., acetonitrile or methanol).
-
HPLC Analysis:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water is often used.
-
Detection: UV detector at approximately 227 nm.
-
-
Calculation: The encapsulation efficiency is calculated as the ratio of the amount of drug in the liposome fraction to the initial amount of drug used in the formulation.
In Vivo Evaluation: Pharmacokinetic Studies
To assess the impact of this compound on the in vivo performance of a drug delivery system, pharmacokinetic studies are essential. These studies typically involve administering the formulation to an animal model and measuring the drug concentration in the plasma over time.
Caption: Experimental workflow for in vivo pharmacokinetic studies.
The key pharmacokinetic parameters derived from these studies, such as the Area Under the Curve (AUC), elimination half-life (t1/2), and clearance (CL), provide quantitative measures of the drug's systemic exposure and how it is affected by the PEGylated formulation. An increase in AUC and t1/2, and a decrease in CL for the PEGylated formulation compared to the free drug or a non-PEGylated formulation, would confirm the success of the "stealth" strategy.
Conclusion
This compound is a powerful tool for enhancing the therapeutic potential of drug delivery systems. By forming a protective hydrophilic layer on the surface of nanoparticles, it significantly prolongs their circulation time, enabling enhanced drug accumulation at target sites. However, the successful implementation of this compound requires careful consideration of its impact on formulation characteristics, including particle size, zeta potential, and drug encapsulation efficiency. The molar percentage of this compound must be meticulously optimized for each specific application. The experimental protocols outlined in this guide provide a foundational framework for the preparation, characterization, and in vivo evaluation of this compound-containing drug delivery systems, enabling researchers to harness the full potential of this "stealth" technology in the development of next-generation nanomedicines.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 3. researchgate.net [researchgate.net]
- 4. Doxorubicin-loaded liposomes surface engineered with the matrix metalloproteinase-2 cleavable polyethylene glycol conjugate for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparation, Characterization, and Pharmacokinetic Study of a Novel Long-Acting Targeted Paclitaxel Liposome with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Core Principles of PEGylation with DMPE-PEG2000
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental principles of PEGylation utilizing 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMPE-PEG2000). It covers the core concepts, experimental methodologies, and critical data points relevant to the application of this compound in the formulation of advanced drug delivery systems.
Introduction to PEGylation and the Role of this compound
PEGylation is the process of covalently or non-covalently attaching polyethylene (B3416737) glycol (PEG) chains to molecules and macromolecules, such as drugs, proteins, or nanoparticles. This modification is a widely employed strategy in drug delivery to enhance the therapeutic index of various agents. The primary advantages of PEGylation include:
-
Prolonged Systemic Circulation: PEG creates a hydrophilic shield around the carrier, reducing recognition and uptake by the reticuloendothelial system (RES), thereby extending the circulation half-life of the drug.[1] This is often referred to as the "stealth" effect.
-
Improved Stability: The PEG layer can protect the encapsulated drug from enzymatic degradation and opsonization.[1]
-
Enhanced Solubility: PEGylation can increase the aqueous solubility of hydrophobic drugs.
-
Reduced Immunogenicity: The polymer coating can mask antigenic sites, reducing the immunogenicity of the therapeutic agent.
This compound is an amphiphilic molecule composed of a hydrophobic 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine (B123793) (DMPE) lipid anchor and a hydrophilic methoxy-terminated polyethylene glycol chain with a molecular weight of approximately 2000 Daltons.[2] The DMPE portion readily integrates into the lipid bilayer of liposomes and other lipid-based nanoparticles, while the flexible PEG chain extends into the aqueous environment, forming a protective steric barrier.[2] This structure makes this compound a crucial component in the formulation of long-circulating nanocarriers for targeted drug delivery.
Physicochemical Properties and Self-Assembly of this compound
This compound's amphiphilic nature drives its self-assembly into various supramolecular structures in aqueous solutions, most notably micelles and its incorporation into liposomes.[2] When included in a lipid formulation, the DMPE anchor inserts into the lipid bilayer, orienting the PEG chains towards the exterior. The concentration of this compound in a formulation is a critical parameter that can influence the size, stability, and drug release characteristics of the resulting nanoparticles.[3]
Quantitative Data on this compound Formulations
The following tables summarize key quantitative data from various studies on liposomes and nanoparticles formulated with this compound, showcasing its impact on their physicochemical properties and pharmacokinetic profiles.
Table 1: Physicochemical Characteristics of this compound Containing Nanoparticles
| Formulation Components (Molar Ratio/Weight Ratio) | Drug | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| Soybean lecithin:Cholesterol:DSPE-PEG2000:β-Elemene (25:1:2:5 w/w) | β-Elemene | 83.31 ± 0.181 | 0.279 ± 0.004 | -21.4 ± 1.060 | 95.53 ± 1.712 | [4] |
| DSPE-PEG2000/Soluplus (1:1 w/w) | Not specified | ~100-150 | Not specified | Not specified | Not specified | [5][6] |
| Ridaforolimus:DSPE-PEG2000 (10% w/w) | Ridaforolimus | 33 ± 15 | Not specified | Not specified | 77.519 ± 1.658 | [7][8] |
| Cholesterol:SPC:DSPE-PEG2000:DSPE-PEG2000-R8 (33:62:4.2:0.8 molar ratio) | Paclitaxel | Not specified | Not specified | Not specified | Not specified | [9] |
Table 2: In Vivo Pharmacokinetic Parameters of this compound Formulated Drugs
| Drug | Formulation | Animal Model | Half-life (t½) | Clearance | Key Finding | Reference |
| Ridaforolimus | DSPE-PEG2000 micelle vs. control | Rat | Increased by 170% | Decreased by 58% | Micellar formulation significantly prolonged circulation time. | [7][8] |
| Quercetin (B1663063) & Temozolomide | DSPE-PEG2000 polymeric liposomes | Rat | Not specified | Delayed clearance | Nanoliposomes enhanced drug delivery to the brain. | [10] |
Experimental Protocols
Preparation of PEGylated Liposomes by Thin-Film Hydration
This protocol is a synthesized methodology based on common practices described in the literature.[2][9][11][12][13]
Materials:
-
Lipids (e.g., a primary phospholipid like DSPC or Soy PC, cholesterol, and this compound)
-
Drug to be encapsulated (lipophilic or hydrophilic)
-
Organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture)
-
Aqueous hydration buffer (e.g., phosphate-buffered saline (PBS) pH 7.4)
-
Round-bottom flask
-
Rotary evaporator
-
Vacuum pump
-
Water bath sonicator or probe sonicator
-
Extruder with polycarbonate membranes of desired pore size
Procedure:
-
Lipid Dissolution: Dissolve the lipids and the lipophilic drug (if applicable) in the organic solvent in a round-bottom flask. Ensure complete dissolution to form a clear solution. The molar ratio of the lipids should be carefully chosen based on the desired formulation characteristics.
-
Thin Film Formation: Attach the flask to a rotary evaporator. Evaporate the organic solvent under reduced pressure and gentle rotation. The temperature of the water bath should be maintained above the phase transition temperature of the lipid with the highest melting point. A thin, uniform lipid film will form on the inner surface of the flask.
-
Drying: Dry the lipid film under high vacuum for at least 2 hours (or overnight) to remove any residual organic solvent.
-
Hydration: Add the aqueous buffer (containing the hydrophilic drug, if applicable) to the flask with the dried lipid film. The temperature of the buffer should also be above the lipid phase transition temperature. Agitate the flask by vortexing or gentle shaking to hydrate (B1144303) the lipid film. This process leads to the formation of multilamellar vesicles (MLVs).
-
Sonication (Optional Size Reduction): To reduce the size of the MLVs, the suspension can be sonicated using a bath sonicator or a probe sonicator.[9]
-
Extrusion (Homogenization): For a more uniform size distribution, the liposome (B1194612) suspension is repeatedly passed through an extruder equipped with polycarbonate membranes of a specific pore size (e.g., 100 nm). This process results in the formation of unilamellar vesicles (LUVs) with a defined size.
-
Purification: Remove any unencapsulated drug by methods such as dialysis, gel filtration chromatography, or centrifugation.
Characterization of PEGylated Nanoparticles
a) Particle Size and Zeta Potential:
-
Method: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter and polydispersity index (PDI) of the nanoparticles. The zeta potential, which indicates the surface charge and stability of the formulation, is also measured using DLS instrumentation with an appropriate electrode.[14]
-
Sample Preparation: Dilute the nanoparticle suspension in an appropriate buffer to a suitable concentration for measurement.
b) Morphology:
-
Method: Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are employed to visualize the shape and surface morphology of the nanoparticles.[15][16] Cryo-TEM can be used to observe the lamellar structure of liposomes.
-
Sample Preparation: A drop of the diluted nanoparticle suspension is placed on a carbon-coated copper grid, excess liquid is blotted off, and the sample is air-dried or stained with a negative staining agent (e.g., uranyl acetate) before imaging.
c) Encapsulation Efficiency and Drug Loading:
-
Method: The amount of drug encapsulated within the nanoparticles is determined indirectly or directly. For the indirect method, the amount of free drug in the supernatant after centrifugation or filtration is quantified using techniques like High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.
-
Calculation:
-
Encapsulation Efficiency (%) = [(Total Drug - Free Drug) / Total Drug] x 100
-
Drug Loading (%) = [Weight of Encapsulated Drug / Total Weight of Nanoparticles] x 100
-
Mandatory Visualizations
Experimental Workflow for PEGylated Liposome Preparation and Characterization
The Enhanced Permeability and Retention (EPR) Effect
Core Principles of this compound in Action: The "Stealth" Effect and the EPR Phenomenon
The primary function of incorporating this compound into nanocarriers is to confer "stealth" properties, which directly contributes to the exploitation of the Enhanced Permeability and Retention (EPR) effect for passive tumor targeting.[17][18][19]
The "Stealth" Effect: The PEG chains on the surface of the nanoparticle create a hydrated layer that sterically hinders the adsorption of opsonin proteins from the bloodstream.[1] This opsonization process is what typically marks foreign particles for rapid clearance by phagocytic cells of the RES, primarily in the liver and spleen. By preventing opsonization, PEGylated nanoparticles evade the RES, leading to a significantly prolonged circulation time in the bloodstream.[1]
The EPR Effect: Solid tumors are characterized by a unique and disorganized vasculature that is highly permeable, often referred to as "leaky."[17][19] This leakiness allows nanoparticles of a certain size range (typically 50-200 nm) to extravasate from the blood vessels into the tumor interstitium.[20] Furthermore, tumor tissues often have poor lymphatic drainage, which prevents the clearance of these accumulated nanoparticles.[19] This combination of enhanced permeability of the tumor vasculature and impaired retention within the tumor microenvironment is known as the EPR effect.[17][18][19]
The prolonged circulation time afforded by this compound is crucial for the EPR effect to be effective. A longer circulation half-life increases the probability of the nanoparticles reaching the tumor site and accumulating in sufficient concentrations to exert a therapeutic effect.
Conclusion
This compound is a cornerstone lipid-PEG conjugate in the development of advanced drug delivery systems. Its ability to self-assemble into stable nanostructures and confer "stealth" properties is instrumental in enhancing the pharmacokinetic profiles of encapsulated drugs. A thorough understanding of the principles of PEGylation with this compound, coupled with robust experimental methodologies for formulation and characterization, is essential for the rational design and successful clinical translation of next-generation nanomedicines. This guide provides a foundational framework for researchers and developers working in this exciting and impactful field.
References
- 1. Nanoparticle PEGylation for imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 3. How to design the DMPE - PEG2000 - based co - delivery systems for optimal drug combination? - Blog [shochem.com]
- 4. Preparation, characterization, pharmacokinetics and anticancer effects of PEGylated β-elemene liposomes | Cancer Biology & Medicine [cancerbiomed.org]
- 5. mdpi.com [mdpi.com]
- 6. [PDF] Characterization of Nanoparticles Using DSPE-PEG2000 and Soluplus | Semantic Scholar [semanticscholar.org]
- 7. Pharmacokinetic Evaluation of a DSPE-PEG2000 Micellar Formulation of Ridaforolimus in Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacokinetics and antitumor efficacy of DSPE-PEG2000 polymeric liposomes loaded with quercetin and temozolomide: Analysis of their effectiveness in enhancing the chemosensitization of drug-resistant glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. hkpr.hkbu.edu.hk [hkpr.hkbu.edu.hk]
- 12. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Liposome Synthesis Protocol : Synthesis of anionic and cationic unilamellar liposome nanoparticles using a... [protocols.io]
- 14. Characterization of Liposomes Using Quantitative Phase Microscopy (QPM) [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. taylorandfrancis.com [taylorandfrancis.com]
- 19. Enhanced permeability and retention effect - Wikipedia [en.wikipedia.org]
- 20. researchgate.net [researchgate.net]
An In-depth Technical Guide to DMPE-PEG2000 for Gene Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMPE-PEG2000), a critical component in the formulation of lipid nanoparticles (LNPs) for gene delivery. We will delve into its physicochemical properties, its role in LNP stability and efficacy, and provide detailed experimental protocols for its use.
Introduction to this compound
This compound is a PEGylated phospholipid, a class of molecules that has been instrumental in the clinical success of LNP-based therapeutics, including the FDA-approved siRNA drug Onpattro and mRNA-based COVID-19 vaccines.[1][2] It consists of a 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine (B123793) (DMPE) lipid anchor with two saturated 14-carbon acyl chains, and a hydrophilic polyethylene (B3416737) glycol (PEG) chain with an average molecular weight of 2000 Daltons.[3] This amphipathic structure allows it to be stably incorporated into the lipid bilayer of nanoparticles.
The primary functions of this compound in LNP-based gene delivery systems include:
-
Prolonging Systemic Circulation: The hydrophilic PEG chains form a protective layer on the surface of LNPs, which inhibits the binding of opsonin proteins. This "stealth" property allows the LNPs to evade clearance by the reticuloendothelial system (RES), thereby increasing their circulation half-life.[3][4]
-
Controlling Particle Size and Stability: The inclusion of PEGylated lipids is crucial for controlling the size of LNPs during their formation and preventing their aggregation during storage.[3][5]
-
Modulating Cellular Uptake: While high concentrations of PEG can hinder cellular uptake due to steric hindrance, an optimal amount is necessary for achieving the desired biodistribution and target cell interaction.[4][5] The length of the lipid anchor also plays a role, with the C14 chains of DMPE leading to a more transient PEG shield compared to longer C18 chains (like in DSPE-PEG), which can influence the timing of cellular uptake.[6][7]
Physicochemical Characterization of this compound-Containing LNPs
The physicochemical properties of LNPs are critical determinants of their in vivo performance. The inclusion of this compound influences these properties. Below are tables summarizing typical characterization data for LNPs formulated with this compound or the structurally similar DMG-PEG2000 (which also has a C14 lipid anchor).
Table 1: Physicochemical Properties of LNPs with C14-Anchor PEG-Lipids
| LNP Formulation (Molar Ratios) | PEG-Lipid (mol%) | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| Ionizable lipid:DSPC:Chol:DMG-PEG2000 (50:10:38.5:1.5) | 1.5 | ~80-100 | < 0.2 | ~0 | > 90% | [8] |
| Ionizable lipid:DSPC:Chol:DMG-PEG2000 (varying %) | 0.5 - 10 | ~150-200 | Not specified | Decreases with increasing PEG | >90% (up to 5% PEG) | [1] |
| Ionizable lipid:DOPC:Chol:DMG-PEG2000 (varying %) | 0.375 - 3 | Decreases with increasing PEG | Marginal change | Marginal change | Marginal change | [9] |
| DLin-MC3-DMA:DSPC:Chol:this compound (50:10:38.5:1.5) | 1.5 | ~80-100 | Not specified | Not specified | Not specified | [10] |
Table 2: In Vitro and In Vivo Performance of LNPs with C14-Anchor PEG-Lipids
| LNP Formulation | Transfection Model | Key Findings | Reference |
| LNPs with varying DMG-PEG2000 content | HeLa and DC2.4 cells | Optimal in vitro transfection at 1.5 mol% DMG-PEG2000. | [11][12][13] |
| LNPs with varying DMG-PEG2000 content | BALB/c mice (intravenous) | Highest in vivo transgene expression at 5 mol% DMG-PEG2000. | [11][12][13] |
| LNPs with DMG-PEG2000 vs. DSG-PEG2000 | HeLa cells and mice (IM, SC, IV) | DMG-PEG (C14) LNPs showed higher transfection efficacy than DSG-PEG (C18) LNPs. | [14] |
| LNPs with DMPE-PEG of varying PEG MW | Mice (intramuscular) | Protein expression was lower for DMPE-PEG750 and PEG1k compared to PEG2k-5k, potentially due to larger particle sizes. | [15] |
Cellular Uptake and Endosomal Escape Mechanisms
The delivery of the genetic payload to the cytoplasm is a multi-step process. This compound plays a role in the initial interactions with the cell, while the other lipid components are crucial for the subsequent steps.
Cellular Uptake
PEGylated LNPs are primarily internalized by cells through endocytosis. Studies have shown that both clathrin-mediated endocytosis (CME) and caveolae-mediated endocytosis (CAV) are significant pathways for the uptake of these nanoparticles.[2][16][17] The PEGylation of LNPs appears to favor these specific routes of entry.[16]
Endosomal Escape
Once inside the cell and encapsulated within an endosome, the LNP must release its genetic payload into the cytoplasm to be translated into protein. This process, known as endosomal escape, is a critical bottleneck in gene delivery.[18][19][20] The acidic environment of the late endosome (pH 5-6) is the trigger for this escape.[] The ionizable lipid component of the LNP, which is neutral at physiological pH, becomes protonated in the acidic endosome. This protonation is thought to lead to the destabilization of the endosomal membrane through interactions with the anionic lipids of the endosomal membrane, ultimately leading to the release of the nucleic acid into the cytoplasm.[18][] Helper lipids, such as DOPE, can further promote this process by favoring the formation of non-bilayer lipid structures that disrupt the endosomal membrane.[18][22]
Experimental Protocols
LNP Formulation via Microfluidic Mixing
This protocol describes the formulation of mRNA-LNPs using a microfluidic mixing device.
-
Preparation of Lipid Stock Solution:
-
Dissolve the ionizable lipid, DSPC, cholesterol, and this compound in ethanol (B145695) at the desired molar ratio (e.g., 50:10:38.5:1.5).
-
The final lipid concentration in ethanol should be between 10-25 mg/mL.
-
-
Preparation of mRNA Solution:
-
Dilute the mRNA in an acidic aqueous buffer (e.g., 25 mM sodium acetate, pH 4.0). The final mRNA concentration should be between 0.05-0.2 mg/mL.
-
-
Microfluidic Mixing:
-
Set up the microfluidic mixing device (e.g., NanoAssemblr Benchtop) according to the manufacturer's instructions.
-
Load the lipid-ethanol solution into one syringe and the mRNA-aqueous solution into another.
-
Set the flow rate ratio of the aqueous to organic phase to 3:1.
-
Set the total flow rate to between 2-12 mL/min.
-
Initiate the mixing process. The rapid mixing of the two solutions will cause the lipids to self-assemble into LNPs, encapsulating the mRNA.
-
-
Purification and Buffer Exchange:
-
The resulting LNP suspension is typically dialyzed against phosphate-buffered saline (PBS) at pH 7.4 for 18-24 hours to remove the ethanol and raise the pH. This can be done using dialysis cassettes with a molecular weight cutoff of 10 kDa.
-
Alternatively, tangential flow filtration (TFF) can be used for larger scale preparations.
-
-
Sterilization and Storage:
-
Sterilize the final LNP formulation by passing it through a 0.22 µm filter.
-
Store the LNPs at 4°C for short-term use or at -80°C for long-term storage.
-
Determination of mRNA Encapsulation Efficiency
This protocol uses the Quant-iT RiboGreen assay to determine the percentage of mRNA encapsulated within the LNPs.[23]
-
Prepare RiboGreen Working Solution: Dilute the RiboGreen reagent 1:200 in TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5). Protect from light.
-
Prepare mRNA Standards: Prepare a standard curve of the free mRNA used for encapsulation in TE buffer, with concentrations ranging from 10 ng/mL to 1000 ng/mL.
-
Sample Preparation:
-
Total mRNA: Dilute the LNP formulation 1:100 in TE buffer containing 1% Triton X-100. The detergent will lyse the LNPs, releasing the encapsulated mRNA.
-
Free (unencapsulated) mRNA: Dilute the LNP formulation 1:100 in TE buffer without detergent.
-
-
Assay:
-
Add 100 µL of the RiboGreen working solution to each well of a 96-well black plate.
-
Add 100 µL of the prepared standards and samples to the wells.
-
Incubate for 5 minutes at room temperature, protected from light.
-
-
Measurement: Measure the fluorescence using a plate reader with excitation at ~480 nm and emission at ~520 nm.
-
Calculation:
-
Use the standard curve to determine the concentration of mRNA in the "Total mRNA" and "Free mRNA" samples.
-
Calculate the encapsulation efficiency (EE) using the following formula: EE (%) = ( (Total mRNA - Free mRNA) / Total mRNA ) * 100
-
In Vitro Transfection of mRNA-LNPs
This protocol describes a general procedure for transfecting cells in culture with mRNA-LNPs.[24][25][26]
-
Cell Seeding: Seed the cells of interest (e.g., HeLa, HepG2) in a 24-well plate at a density that will result in 70-80% confluency on the day of transfection.
-
LNP Treatment:
-
On the day of transfection, dilute the mRNA-LNP formulation in complete cell culture medium (containing serum) to the desired final mRNA concentration (e.g., 100-1000 ng/well).
-
Remove the old medium from the cells and replace it with the medium containing the mRNA-LNPs.
-
-
Incubation: Incubate the cells for 24-48 hours at 37°C in a CO2 incubator.
-
Analysis of Protein Expression:
-
If the mRNA encodes a reporter protein like luciferase or GFP, protein expression can be quantified using a luciferase assay or flow cytometry, respectively.
-
For other proteins, western blotting or an ELISA can be used to assess expression levels.
-
Toxicity Profile
Generally, LNP formulations are considered to have low toxicity.[27] However, the toxicity of PEG itself has been a subject of discussion, with some studies showing that high doses of PEG can be toxic.[16] The choice of the ionizable lipid is often the main determinant of LNP toxicity. It is always recommended to perform cytotoxicity assays, such as the MTT or LDH assay, to evaluate the toxicity of a new LNP formulation on the specific cell type of interest.
Conclusion
This compound is a versatile and essential component in the development of effective gene delivery systems. Its ability to confer stability and prolong the circulation time of LNPs has been a key factor in the clinical translation of RNA therapeutics. By understanding its properties and optimizing its use in LNP formulations, researchers can develop safer and more potent gene therapies for a wide range of diseases. This guide provides a solid foundation for the rational design and experimental application of this compound in your research and development endeavors.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. PEGylated lipids in lipid nanoparticle delivery dynamics and therapeutic innovation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effect of PEG Anchor and Serum on Lipid Nanoparticles: Development of a Nanoparticles Tracking Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of PEG-lipid anchor length on lipid nanoparticle pharmacokinetics and activity in a mouse model of traumatic brain injury - Biomaterials Science (RSC Publishing) DOI:10.1039/D2BM01846B [pubs.rsc.org]
- 8. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Formulation-Driven Optimization of PEG-Lipid Content in Lipid Nanoparticles for Enhanced mRNA Delivery In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Formulation-Driven Optimization of PEG-Lipid Content in Lipid Nanoparticles for Enhanced mRNA Delivery In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 15. PEGylated lipid screening, composition optimization, and structure–activity relationship determination for lipid nanoparticle-mediated mRNA delivery - Nanoscale (RSC Publishing) DOI:10.1039/D5NR00433K [pubs.rsc.org]
- 16. PEGylation-Dependent Cell Uptake of Lipid Nanoparticles Revealed by Spatiotemporal Correlation Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Item - PEGylation-Dependent Cell Uptake of Lipid Nanoparticles Revealed by Spatiotemporal Correlation Spectroscopy - American Chemical Society - Figshare [acs.figshare.com]
- 18. Endosomal Escape: Key Challenge in LNP Therapeutics - Inside Therapeutics [insidetx.com]
- 19. researchgate.net [researchgate.net]
- 20. Endosomal Escape of Lipid Nanoparticles: A Perspective on the Literature Data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. The role of helper lipids in lipid nanoparticles (LNPs) designed for oligonucleotide delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Protocol for in vitro transfection of mRNA-encapsulated lipid nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Deliver mRNA with LNP, transfection is so easy! [absin.net]
- 27. scite.ai [scite.ai]
An In-depth Technical Guide to DMPE-PEG2000 Applications in Cosmetic and Skin Care Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMPE-PEG2000) is a synthetic phospholipid derivative that has garnered significant attention in the cosmetic and skin care industry.[1] Its unique amphiphilic structure, combining a lipid anchor (DMPE) with a hydrophilic polyethylene (B3416737) glycol (PEG) chain, makes it a versatile excipient for enhancing the efficacy and stability of topical formulations.[1] This technical guide provides a comprehensive overview of the applications of this compound in cosmetic and skin care formulations, with a focus on its role as a skin penetration enhancer and a key component in advanced delivery systems such as liposomes and nanoemulsions.
Core Functions of this compound in Cosmetic Formulations
This compound serves several critical functions in cosmetic and skin care products, primarily centered around improving the delivery and performance of active ingredients.
Enhanced Skin Penetration
The primary application of this compound in cosmetics is to enhance the penetration of active ingredients through the stratum corneum, the outermost layer of the skin that acts as a formidable barrier.[1] this compound achieves this through a dual mechanism of action:
-
Disruption of the Stratum Corneum: The lipid portion of this compound can intercalate into the lipid bilayers of the stratum corneum. This integration disrupts the highly organized lipid structure, increasing its fluidity and permeability, thereby allowing active ingredients to pass through more easily.[1]
-
Formation of Encapsulation Systems: this compound can self-assemble into vesicles like liposomes and micelles in aqueous solutions. These structures can encapsulate active ingredients, protecting them from degradation and facilitating their transport across the skin barrier.[1]
This enhanced delivery is beneficial for a wide range of cosmetic actives, including anti-aging peptides, antioxidants like Vitamin C, and retinoids.[1] For instance, in anti-aging creams, enhanced penetration of peptides and hyaluronic acid can lead to improved product efficacy.[1] Similarly, for moisturizing lotions, deeper penetration of humectants like glycerin and ceramides (B1148491) can provide more lasting hydration.[1]
Formulation of Advanced Delivery Systems
This compound is a key component in the formulation of sophisticated delivery systems that can improve the stability and bioavailability of cosmetic actives.
-
Liposomes: These are spherical vesicles composed of one or more lipid bilayers. The PEGylated surface of this compound-containing liposomes provides a hydrophilic shell that can improve their stability and prevent aggregation.
-
Nanoemulsions: These are oil-in-water or water-in-oil emulsions with droplet sizes in the nanometer range. This compound can act as an emulsifier, contributing to the formation of stable nanoemulsions that can enhance the solubilization of lipophilic active ingredients and improve their skin penetration.
Rheology Modification
The concentration of this compound can influence the rheological properties of a formulation, such as its viscosity and spreadability. This allows formulators to fine-tune the texture and sensory feel of cosmetic products, from lightweight serums to more viscous creams.
Quantitative Data Summary
Table 1: Illustrative Skin Penetration Enhancement with this compound
| Active Ingredient | Formulation Base | Expected Enhancement Ratio (vs. control without this compound) |
| Retinol | Cream | 1.5x - 3.0x |
| Vitamin C (Ascorbic Acid) | Serum | 2.0x - 5.0x |
| Hyaluronic Acid | Lotion | 1.2x - 2.5x |
| Peptides (e.g., Argireline) | Gel | 1.5x - 4.0x |
Note: The enhancement ratios presented are illustrative and can vary significantly based on the complete formulation, concentration of this compound, and the specific in vitro or in vivo test model used.
Table 2: Physicochemical Characteristics of this compound-based Delivery Systems
| Delivery System | Parameter | Typical Range |
| Liposomes | Particle Size (nm) | 80 - 200 |
| Polydispersity Index (PDI) | < 0.3 | |
| Zeta Potential (mV) | -10 to -30 | |
| Encapsulation Efficiency (%) | 60 - 90 | |
| Nanoemulsions | Droplet Size (nm) | 50 - 250 |
| Polydispersity Index (PDI) | < 0.25 | |
| Zeta Potential (mV) | -15 to -40 |
Note: These values are typical for well-formulated systems and are dependent on the specific lipids, surfactants, and active ingredients used, as well as the preparation method.
Experimental Protocols
The following sections provide detailed methodologies for key experiments related to the application of this compound in cosmetic formulations.
Preparation of this compound Containing Liposomes for Cosmetic Active Delivery
This protocol describes the preparation of liposomes encapsulating a model cosmetic active using the thin-film hydration method.
Materials:
-
1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC)
-
Cholesterol
-
This compound
-
Model cosmetic active (e.g., Vitamin C)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Lipid Film Formation:
-
Dissolve DMPC, cholesterol, and this compound in chloroform in a round-bottom flask. A typical molar ratio would be 55:40:5 (DMPC:Cholesterol:this compound).
-
If encapsulating a lipophilic active, dissolve it in the chloroform with the lipids.
-
Remove the chloroform using a rotary evaporator under vacuum to form a thin, uniform lipid film on the inner surface of the flask.
-
Further dry the film under a stream of nitrogen gas for at least 1 hour to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with a PBS solution (pH 7.4). If encapsulating a hydrophilic active like Vitamin C, dissolve it in the PBS prior to hydration.
-
The hydration process should be carried out above the phase transition temperature of the lipids (for DMPC, this is ~24°C).
-
Agitate the flask gently to facilitate the formation of multilamellar vesicles (MLVs).
-
-
Size Reduction:
-
To obtain unilamellar vesicles (LUVs) with a more uniform size distribution, subject the MLV suspension to sonication (using a probe sonicator) or extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm).
-
-
Purification:
-
Remove any unencapsulated active ingredient by methods such as dialysis or size exclusion chromatography.
-
Characterization:
-
Particle Size and Polydispersity Index (PDI): Determined by Dynamic Light Scattering (DLS).
-
Zeta Potential: Measured using Laser Doppler Velocimetry.
-
Encapsulation Efficiency (EE%): Calculated as: EE% = (Total Active - Free Active) / Total Active * 100
Formulation of a this compound Stabilized Nanoemulsion for Skin Care
This protocol outlines the preparation of an oil-in-water (O/W) nanoemulsion for the delivery of a lipophilic cosmetic active.
Materials:
-
Oil Phase: A suitable cosmetic oil (e.g., Caprylic/Capric Triglyceride) containing the lipophilic active ingredient.
-
Aqueous Phase: Purified water.
-
Surfactant: A non-ionic surfactant (e.g., Tween 80).
-
Co-surfactant/Stabilizer: this compound.
Procedure:
-
Phase Preparation:
-
Prepare the oil phase by dissolving the lipophilic active ingredient in the cosmetic oil.
-
Prepare the aqueous phase by dispersing this compound and the primary surfactant in purified water.
-
-
Emulsification:
-
Slowly add the oil phase to the aqueous phase under high-shear homogenization.
-
Continue homogenization for a specified period to form a coarse emulsion.
-
-
Nano-sizing:
-
Pass the coarse emulsion through a high-pressure homogenizer or a microfluidizer for several cycles until a translucent nanoemulsion with the desired droplet size is obtained.
-
Characterization:
-
Droplet Size and PDI: Measured by DLS.
-
Zeta Potential: Assessed to predict stability.
-
Morphology: Visualized using Transmission Electron Microscopy (TEM).
-
Stability Studies: The nanoemulsion should be subjected to stability testing under various conditions (e.g., different temperatures, freeze-thaw cycles) to evaluate its long-term physical stability.
In Vitro Skin Permeation Study
This protocol describes a method to evaluate the skin penetration enhancement effect of a this compound containing formulation using a Franz diffusion cell.
Materials:
-
Franz diffusion cells.
-
Excised human or animal skin (e.g., porcine ear skin).
-
Test formulation (with this compound).
-
Control formulation (without this compound).
-
Receptor solution (e.g., PBS with a suitable solubilizing agent for the active).
-
Analytical method to quantify the active ingredient (e.g., HPLC).
Procedure:
-
Skin Preparation:
-
Excise the skin and remove any subcutaneous fat.
-
Mount the skin on the Franz diffusion cell with the stratum corneum facing the donor compartment.
-
-
Equilibration:
-
Fill the receptor compartment with the receptor solution and allow the skin to equilibrate for a set period.
-
-
Application of Formulation:
-
Apply a finite dose of the test or control formulation to the surface of the skin in the donor compartment.
-
-
Sampling:
-
At predetermined time intervals, withdraw samples from the receptor compartment and replace with fresh receptor solution.
-
-
Quantification:
-
Analyze the concentration of the active ingredient in the collected samples using a validated analytical method.
-
Data Analysis:
-
Calculate the cumulative amount of the active ingredient permeated per unit area over time.
-
Determine the steady-state flux (Jss) from the linear portion of the cumulative amount versus time plot.
-
Calculate the Enhancement Ratio (ER) as: ER = Jss (Test Formulation) / Jss (Control Formulation)
Visualizations
Logical Workflow for Evaluating this compound as a Penetration Enhancer
Caption: Workflow for assessing the skin penetration enhancement of this compound.
Experimental Workflow for Preparation and Characterization of this compound Liposomes
Caption: Protocol for preparing and characterizing this compound liposomes.
Conclusion
This compound is a highly valuable and versatile ingredient in the formulation of modern cosmetic and skin care products. Its ability to enhance the skin penetration of active ingredients, coupled with its utility in forming stable, advanced delivery systems like liposomes and nanoemulsions, makes it a key tool for cosmetic scientists and formulators. While further research is needed to generate more publicly available quantitative data on its performance with a wider range of cosmetic actives, the established mechanisms of action and formulation protocols provide a strong foundation for its effective use in developing high-efficacy topical products. As the demand for scientifically advanced and effective skin care continues to grow, the role of enabling excipients like this compound will become increasingly important.
References
Methodological & Application
Application Note: A Practical Guide to Incorporating DMPE-PEG2000 into Liposomes
Audience: Researchers, scientists, and drug development professionals.
Introduction Liposomes are versatile, self-assembled vesicular structures composed of lipid bilayers that are widely used as drug delivery vehicles.[1] A significant challenge in their clinical application is rapid clearance from the bloodstream by the mononuclear phagocyte system (MPS). To overcome this, liposome (B1194612) surfaces are often modified with polyethylene (B3416737) glycol (PEG), a process known as PEGylation.[2][3] This modification creates a hydrophilic protective layer that sterically hinders opsonization and subsequent MPS uptake, thereby prolonging circulation time and enhancing tumor accumulation through the Enhanced Permeability and Retention (EPR) effect.[4][5]
1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMPE-PEG2000) is a commonly used phospholipid conjugate for creating these "stealth" liposomes. This document provides detailed protocols for two primary methods of incorporating this compound into liposomes: the thin-film hydration method and the post-insertion technique.
Experimental Protocols
Two principal methods are employed for the preparation of PEGylated liposomes: co-preparation during liposome formation (Thin-Film Hydration) and insertion into pre-formed vesicles (Post-Insertion).
Method 1: Thin-Film Hydration
This is the most common method, where this compound is included with other lipid components from the start of the formulation process.[6][7]
Protocol:
-
Lipid Dissolution:
-
Dissolve the primary phospholipid (e.g., DMPC, DSPC), cholesterol, and this compound in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform/methanol mixture) in a round-bottom flask.[8][9] Ensure all lipids are completely dissolved to form a clear, homogenous solution.
-
-
Film Formation:
-
Hydration:
-
Hydrate the dried lipid film with an aqueous solution (e.g., phosphate-buffered saline (PBS), HEPES-buffered saline, or a solution containing the drug to be encapsulated).[8]
-
The hydration temperature should be maintained above the phase transition temperature (Tc) of the lipid with the highest Tc to ensure proper lipid mobility and vesicle formation.[7]
-
Agitate the flask vigorously (e.g., by vortexing or mechanical shaking) to facilitate the formation of multilamellar vesicles (MLVs).[9]
-
-
Size Reduction (Homogenization):
-
The resulting MLV suspension is typically heterogeneous in size.[7] To produce unilamellar vesicles (SUVs) with a defined size distribution, subject the suspension to sizing techniques.
-
Extrusion: Repeatedly pass the liposome suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a liposome extruder. This is a common and effective method for achieving a narrow size distribution.[6]
-
Sonication: Use a probe sonicator to sonicate the suspension intermittently until the solution clarifies, indicating the formation of smaller vesicles.[8]
-
Caption: Workflow for incorporating this compound via thin-film hydration.
Method 2: Post-Insertion Technique
The post-insertion method involves preparing liposomes first and then incubating them with this compound micelles. The PEG-lipid spontaneously transfers from the micelles into the outer leaflet of the pre-formed liposome bilayer.[3][10] This method is particularly useful for incorporating PEGylated lipids into liposomes that are already loaded with a drug.
Protocol:
-
Preparation of Pre-formed Liposomes:
-
Prepare liposomes (without this compound) using a standard method such as thin-film hydration, as described above. These can be "empty" or drug-loaded liposomes.
-
-
Preparation of this compound Micelles:
-
Incubation:
-
Mix the pre-formed liposome suspension with the this compound micelle solution.
-
Incubate the mixture at a temperature slightly above the phase transition temperature (Tc) of the liposome-forming lipids (e.g., 60°C for DSPC-based liposomes) for a defined period (e.g., 30-60 minutes).[11] The incubation time and temperature are critical parameters that influence the efficiency of insertion.[10]
-
-
Purification (Optional):
-
Remove any non-inserted micelles or unincorporated material by methods such as dialysis or size exclusion chromatography if necessary.
-
Caption: Workflow for incorporating this compound via the post-insertion method.
Data Presentation: Formulation and Characterization
The amount of this compound incorporated into a liposome formulation is a critical parameter that affects its physicochemical properties and in vivo performance. Typically, concentrations range from 1 to 10 mol% of the total lipid content.
Table 1: Example Lipid Formulations for PEGylated Liposomes
This table provides examples of molar ratios used in the literature for preparing PEGylated liposomes.
| Primary Phospholipid | Cholesterol (mol%) | This compound (mol%) | Other Lipids (mol%) | Reference |
| SPC / DSPE-PEG2000-R8 | 33 | 4.2 | 62 (SPC), 0.8 (DSPE-PEG2000-R8) | [8] |
| DSPC / DSPG | - | 5 | 60 (DSPC), 35 (DSPG) | [12] |
| POPC / POPG | 30 | 2.5 (APTEDB-PEG2000-DSPE) | 40 (POPC), 30 (POPG) | [13] |
| PC / DSPE-PEG2000-Mal | 33.3 | 1 | 65.7 (PC) | [14] |
| DMPC / CH | 45 | 5 | 50 (DMPC) | [15] |
Abbreviations: SPC (Soybean Phosphatidylcholine), DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine), DSPG (1,2-distearoyl-sn-glycero-3-phospho-(1'-rac-glycerol)), POPC (1-palmitoyl-2-oleoyl-glycero-3-phosphocholine), POPG (1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol)), PC (Phosphatidylcholine), DMPC (1,2-dimyristoyl-sn-glycero-3-phosphocholine), CH (Cholesterol).
Table 2: Influence of this compound Concentration on Liposome Characteristics
Increasing the concentration of PEGylated lipid can influence the final size and stability of the liposomes.
| Formulation Base | This compound (mol%) | Mean Diameter (nm) | Polydispersity Index (PDI) | Reference |
| DPPC / MSPC | 4 | ~120 | Not Specified | [16] |
| EggPC | >0.5 | <300 (after freeze-thaw) | Not Specified | [17] |
| DPPC | >0.5 | Not Specified (Transition to disks) | Not Specified | [18] |
| Doxorubicin-loaded | 0 (Non-PEGylated) | ~140 | < 0.2 | [19] |
| Doxorubicin-loaded | (PEGylated) | ~140 | < 0.2 | [19] |
| Paclitaxel-loaded | 0.6 | 144 | < 0.2 | [20] |
| Paclitaxel-loaded | 9 | 137 | < 0.2 | [20] |
Note: The effect of PEG-lipid concentration on size can be complex; some studies show a decrease in diameter up to a certain concentration, followed by an increase, and then a subsequent reduction at higher concentrations.[20]
Visualization of PEGylation Effect
The incorporation of this compound fundamentally alters the surface properties of the liposome, leading to the desired "stealth" characteristics.
Caption: Logical flow of how this compound confers stealth properties.
References
- 1. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The Post-insertion Method for the Preparation of PEGylated Liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular Simulations of PEGylated Biomolecules, Liposomes, and Nanoparticles for Drug Delivery Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of DSPE-PEG2000 and its Complex with Doxorubicin Using NMR Spectroscopy and Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thin-Film Hydration Method for Liposome Preparation - CD Formulation [formulationbio.com]
- 8. researchgate.net [researchgate.net]
- 9. hkpr.hkbu.edu.hk [hkpr.hkbu.edu.hk]
- 10. researchgate.net [researchgate.net]
- 11. encapsula.com [encapsula.com]
- 12. WO2009141450A2 - Liposomes for drug delivery and methods for preparation thereof - Google Patents [patents.google.com]
- 13. Effect of PEG Pairing on the Efficiency of Cancer-Targeting Liposomes [thno.org]
- 14. mdpi.com [mdpi.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. The effect of DSPE-PEG2000, cholesterol and drug incorporated in bilayer on the formation of discoidal micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. pubs.acs.org [pubs.acs.org]
Preparation of DMPE-PEG2000-Modified Lipid Nanoparticles: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation and characterization of 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMPE-PEG2000)-modified lipid nanoparticles (LNPs). These LNPs are versatile drug delivery vehicles, and this guide offers step-by-step instructions for their formulation and analysis.
Introduction
Lipid nanoparticles are at the forefront of drug delivery technology, particularly for nucleic acid-based therapeutics. The incorporation of PEGylated lipids, such as this compound, is crucial for the stability and in vivo performance of these nanoparticles. The polyethylene (B3416737) glycol (PEG) moiety provides a hydrophilic shell that sterically hinders aggregation and reduces clearance by the mononuclear phagocyte system, thereby prolonging circulation time.[1] The choice of formulation method and the molar ratio of the lipid components are critical parameters that dictate the physicochemical properties and, consequently, the biological activity of the LNPs.
Core Components of this compound-Modified LNPs
A typical LNP formulation consists of four key components:
-
Ionizable Cationic Lipid: Essential for encapsulating negatively charged cargo like mRNA or siRNA and facilitating endosomal escape within the target cell.
-
Helper Phospholipid: A neutral lipid, such as 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC), which contributes to the structural integrity of the nanoparticle.
-
Cholesterol: A stabilizing agent that modulates the fluidity and stability of the lipid bilayer.[2]
-
PEGylated Lipid (this compound): Provides a hydrophilic corona that enhances stability and prolongs circulation half-life.[1][3]
The molar ratio of these components is a critical determinant of the final LNP characteristics. A commonly used molar ratio for ionizable lipid:DSPC:cholesterol:PEG-lipid is 50:10:38.5:1.5.[4]
Experimental Protocols
Two primary methods for the preparation of this compound-modified LNPs are detailed below: the thin-film hydration with extrusion method, suitable for laboratory-scale production, and the microfluidic mixing method, which offers excellent reproducibility and scalability.
Protocol 1: Thin-Film Hydration Followed by Extrusion
This traditional "bottom-up" method involves the self-assembly of lipids from a thin film upon hydration.[5]
Materials:
-
Ionizable lipid (e.g., DLin-MC3-DMA)
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol
-
This compound
-
Organic solvent (e.g., chloroform (B151607) or a 2:1 chloroform:methanol mixture)[6]
-
Aqueous buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0 for nucleic acid encapsulation)[4]
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
-
Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)[7]
Procedure:
-
Lipid Film Formation:
-
Dissolve the ionizable lipid, DSPC, cholesterol, and this compound in the organic solvent in a round-bottom flask at the desired molar ratio.[6][8]
-
Ensure complete dissolution to form a clear solution.
-
Attach the flask to a rotary evaporator.
-
Immerse the flask in a water bath set to a temperature above the transition temperature of the lipids (e.g., 65°C).[6]
-
Evaporate the solvent under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.[5]
-
Continue to dry the film under vacuum for at least one hour to remove any residual solvent.[5]
-
-
Hydration:
-
Pre-heat the aqueous buffer to the same temperature as the water bath.
-
Add the warm buffer to the flask containing the lipid film.[8] If encapsulating a hydrophilic drug, it should be dissolved in this buffer.
-
Agitate the flask vigorously (e.g., by vortexing or manual shaking) to hydrate (B1144303) the lipid film and form multilamellar vesicles (MLVs).[8] The suspension will appear turbid.
-
-
Extrusion (Size Reduction):
-
Assemble the mini-extruder with polycarbonate membranes of the desired pore size (e.g., 100 nm) according to the manufacturer's instructions.
-
Equilibrate the extruder to the hydration temperature.
-
Load the MLV suspension into one of the extruder's syringes.
-
Pass the suspension through the membranes back and forth for an odd number of passes (e.g., 11-21 times).[9] This process reduces the size and lamellarity of the vesicles, resulting in a more uniform population of LNPs.
-
-
Purification and Storage:
Protocol 2: Microfluidic Mixing
Microfluidic devices enable rapid and controlled mixing of a lipid-in-alcohol stream with an aqueous stream, leading to nanoprecipitation and the formation of highly uniform LNPs.[10][11]
Materials:
-
Ionizable lipid, DSPC, cholesterol, and this compound
-
Ethanol (B145695) (or other water-miscible organic solvent)
-
Aqueous buffer (e.g., 50 mM citrate buffer, pH 4.0 for nucleic acid encapsulation)[4]
-
Microfluidic mixing device (e.g., with a staggered herringbone micromixer)[12]
-
Syringe pumps
Procedure:
-
Solution Preparation:
-
Prepare the lipid stock solution by dissolving the ionizable lipid, DSPC, cholesterol, and this compound in ethanol at the desired molar ratio and concentration.
-
Prepare the aqueous phase containing the cargo (e.g., mRNA) dissolved in the appropriate buffer.[4]
-
-
Microfluidic Mixing:
-
Load the lipid-ethanol solution and the aqueous solution into separate syringes and place them on the syringe pumps.
-
Connect the syringes to the respective inlets of the microfluidic chip.
-
Set the flow rates of the two pumps to achieve the desired flow rate ratio (FRR) and total flow rate (TFR). A common FRR for the aqueous to organic phase is 3:1.[4]
-
Initiate the flow. The rapid mixing within the microfluidic channels induces a change in solvent polarity, causing the lipids to self-assemble into LNPs, encapsulating the aqueous cargo.[11]
-
Collect the LNP suspension from the outlet of the device.
-
-
Purification and Storage:
-
Dilute the collected LNP suspension with buffer to reduce the ethanol concentration.
-
Purify the LNPs via dialysis or tangential flow filtration to remove ethanol and unencapsulated material.
-
Store the final LNP suspension at 4°C.
-
Characterization of this compound-Modified LNPs
Thorough characterization is essential to ensure the quality, stability, and efficacy of the prepared LNPs.
Protocol 3: Particle Size and Polydispersity Index (PDI) Measurement
Dynamic Light Scattering (DLS) is the standard technique for measuring the hydrodynamic diameter and size distribution of LNPs.[13][14]
Procedure:
-
Dilute a small aliquot of the LNP suspension in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an appropriate concentration for DLS analysis.
-
Transfer the diluted sample to a clean cuvette.
-
Place the cuvette in the DLS instrument.
-
Perform the measurement according to the instrument's software instructions. The software will provide the average particle size (Z-average) and the PDI, which is a measure of the broadness of the size distribution. A PDI value below 0.2 is generally considered indicative of a monodisperse population.
Protocol 4: Zeta Potential Measurement
Zeta potential is a measure of the surface charge of the nanoparticles and is an important indicator of their stability in suspension.[][16]
Procedure:
-
Prepare the LNP sample in a low ionic strength medium (e.g., 10 mM NaCl) as high salt concentrations can affect the measurement.[17]
-
Load the sample into a specialized zeta cell, ensuring no air bubbles are present.[17]
-
Place the cell in the instrument.
-
The instrument applies an electric field and measures the electrophoretic mobility of the particles to calculate the zeta potential.[16]
Protocol 5: Morphological Analysis by Transmission Electron Microscopy (TEM)
TEM provides direct visualization of the nanoparticle morphology. Cryogenic TEM (cryo-TEM) is preferred as it preserves the native, hydrated state of the LNPs.[18][19][20]
Procedure (Cryo-TEM):
-
A small volume (a few microliters) of the LNP suspension is applied to a TEM grid.
-
The grid is blotted to create a thin film of the suspension.
-
The grid is rapidly plunged into a cryogen (e.g., liquid ethane) to vitrify the sample, preserving the LNP structure.[19]
-
The vitrified sample is then transferred to a cryo-TEM holder and imaged at cryogenic temperatures.
Quantitative Data Summary
The following tables summarize the impact of formulation parameters on the physicochemical properties of this compound-modified LNPs.
Table 1: Effect of this compound Molar Percentage on LNP Physicochemical Properties
| Molar % of this compound | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| 1.5% | ~85-95 | < 0.21 | ~ -3.0 | > 94% |
| 5.0% | ~96 | ~ 0.1-0.2 | ~ +17.5 | ~ 90% |
| 10.0% | Varies, can decrease with higher PEG% | > 0.2 | Varies | Can decrease |
Note: Data is compiled from multiple sources and represents typical values. Actual results may vary depending on the specific lipids and formulation conditions used.[4][21] A study showed that increasing DMG-PEG2000 content up to 5% did not significantly affect LNP particle size or encapsulation efficiency.[2] Another study found that at the same molar concentrations, PEG 2000 Da leads to smaller sizes than PEG 750 Da.[22]
Visualizations
LNP Preparation and Characterization Workflow
Caption: Workflow for LNP Preparation and Characterization.
Structure of a this compound-Modified LNP
Caption: Schematic of a this compound-Modified LNP.
References
- 1. Optimized Negative-Staining Protocol for Lipid-Protein Interactions Investigated by Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. dovepress.com [dovepress.com]
- 4. Lipid nanoparticles with PEG-variant surface modifications mediate genome editing in the mouse retina - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 6. studenttheses.uu.nl [studenttheses.uu.nl]
- 7. benchchem.com [benchchem.com]
- 8. hkpr.hkbu.edu.hk [hkpr.hkbu.edu.hk]
- 9. protocols.io [protocols.io]
- 10. A strategy for synthesis of lipid nanoparticles using microfluidic devices with a mixer structure - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Advanced Microfluidic Technologies for Lipid Nano-Microsystems from Synthesis to Biological Application - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. wyatt.com [wyatt.com]
- 14. allanchem.com [allanchem.com]
- 16. How to measure mRNA-LNP surface charge | Malvern Panalytical [malvernpanalytical.com]
- 17. Measuring Zeta Potential of Nanoparticles - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Cryogenic Transmission Electron Microscopy for the Evaluation of Lipid-Based Nanomedicines: Principles, Applications, and Challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Cryogenic Transmission Electron Microscopy for the Evaluation of Lipid-Based Nanomedicines: Principles, Applications, and Challenges [jstage.jst.go.jp]
- 20. Lipid Nanoparticle characterization with cryo-TEM | NIS [nanoimagingservices.com]
- 21. PEGylated lipid screening, composition optimization, and structure–activity relationship determination for lipid nanoparticle-mediated mRNA delivery - Nanoscale (RSC Publishing) DOI:10.1039/D5NR00433K [pubs.rsc.org]
- 22. researchgate.net [researchgate.net]
Optimizing Liposome Stability: The Role of DMPE-PEG2000 Concentration
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Liposomes are versatile, self-assembled vesicular structures composed of a lipid bilayer that are widely used as delivery vehicles for therapeutic agents. A critical challenge in the development of liposomal formulations is ensuring their stability in biological environments to prolong circulation time and achieve targeted drug delivery. The incorporation of polyethylene (B3416737) glycol (PEG)-conjugated lipids, such as 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMPE-PEG2000), is a well-established strategy to enhance liposome (B1194612) stability. This process, known as PEGylation, creates a hydrophilic protective layer on the liposome surface, which sterically hinders the binding of opsonins and reduces uptake by the mononuclear phagocyte system (MPS), thereby extending circulation half-life.[1][2][3] This application note provides a detailed overview of the influence of this compound concentration on liposome stability and offers experimental protocols for the formulation and characterization of PEGylated liposomes.
The Influence of this compound Concentration on Liposome Properties
The concentration of this compound in a liposomal formulation is a critical parameter that significantly impacts its physicochemical properties and in vivo performance. The optimal concentration is often a balance between achieving sufficient steric stabilization and avoiding potential drawbacks associated with high PEG densities.
Key Effects of this compound Concentration:
-
Enhanced Stability and Circulation Time: The primary role of this compound is to form a steric barrier, which reduces the clearance of liposomes by the reticuloendothelial system (RES).[1] This leads to prolonged blood circulation times, a crucial factor for passive targeting of tumors through the enhanced permeability and retention (EPR) effect.[2][3]
-
Prevention of Aggregation: The hydrophilic PEG chains generate spatial resistance that overcomes van der Waals forces, preventing liposomes from aggregating and thus improving the overall stability of the formulation.[2]
-
Influence on Particle Size: The inclusion of PEGylated lipids generally leads to the formation of smaller liposomes.[4][5] The large hydrophilic headgroup of the PEG-lipid can induce steric repulsion between lipid bilayers, resulting in vesicles with smaller diameters and reduced lamellarity.[5] However, some studies have observed a non-linear relationship, where an initial increase in PEG concentration up to a certain point (e.g., 4-8 mol%) can lead to an increase in liposome size, followed by a decrease at higher concentrations.[4]
-
Impact on Encapsulation Efficiency: The concentration of this compound can influence the encapsulation efficiency of therapeutic agents. An increase in the molar percentage of PEGylated lipids may lead to a decrease in the encapsulation of certain drugs, potentially by reducing the available volume within the lipid bilayer or the aqueous core.[6]
-
Drug Release: PEGylation can lead to slower drug release rates, enhancing the retention of the encapsulated payload.[3]
Quantitative Data Summary
The following table summarizes the effects of varying concentrations of PEGylated lipids (including this compound and the structurally similar DSPE-PEG2000) on key liposome parameters as reported in the literature.
| PEG-Lipid Concentration (mol%) | Key Findings | Reference(s) |
| 3% - 7% | Decrease in encapsulation efficiency of quercetin (B1663063) with increasing DSPE-PEG2000 concentration. | [6] |
| 5% | Optimal concentration for Doxil® (DSPE-PEG2000) to achieve biological stability. | [4] |
| 0% - 7.5% | Encapsulation of D-glucose was markedly dependent on the mole% of DPPE-PEG. | [6] |
| 4% - 8% | An increase in liposomal diameter was observed, with a reduction in size at concentrations >8 mol%. | [4] |
| 7 ± 2% | Maximal compression of the lipid bilayer, leading to dehydration, reduced size, and enhanced thermodynamic stability. | [7] |
| 20% | Offered the best results for enhancing liposome survival in natural seawater. | [8] |
Experimental Protocols
Protocol 1: Formulation of this compound Stabilized Liposomes by Thin-Film Hydration
This protocol describes a common method for preparing liposomes incorporating this compound.
Materials:
-
Primary phospholipid (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphocholine, DPPC; or 1,2-distearoyl-sn-glycero-3-phosphocholine, DSPC)
-
Cholesterol
-
1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (this compound)
-
Chloroform (B151607) or a chloroform/methanol mixture (2:1 v/v)
-
Hydration buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Drug to be encapsulated (lipophilic or hydrophilic)
Procedure:
-
Lipid Film Formation:
-
Dissolve the primary phospholipid, cholesterol, and this compound in the desired molar ratio in chloroform or a chloroform/methanol mixture in a round-bottom flask.[9] If encapsulating a lipophilic drug, add it to the organic solvent at this stage.[9]
-
Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask wall.[9]
-
Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.[9]
-
-
Hydration:
-
Hydrate the lipid film with the chosen aqueous buffer (containing the hydrophilic drug, if applicable) by rotating the flask at a temperature above the phase transition temperature (Tc) of the primary phospholipid.[9]
-
-
Size Reduction:
-
To obtain unilamellar vesicles of a defined size, subject the hydrated liposome suspension to sonication (using a probe sonicator) or extrusion through polycarbonate membranes of a specific pore size (e.g., 100 nm).[9]
-
Protocol 2: Characterization of Liposome Stability and Physicochemical Properties
1. Particle Size and Polydispersity Index (PDI) Analysis:
-
Method: Dynamic Light Scattering (DLS)
-
Procedure:
-
Dilute the liposome suspension with the hydration buffer to an appropriate concentration.
-
Measure the particle size (Z-average diameter) and PDI using a DLS instrument.
-
Perform measurements at a fixed angle (e.g., 90° or 173°) and a controlled temperature.
-
Low PDI values (typically < 0.2) indicate a homogenous and monodisperse liposome population.[4]
-
2. Zeta Potential Measurement:
-
Method: Laser Doppler Velocimetry
-
Procedure:
-
Dilute the liposome suspension in an appropriate medium (e.g., 10 mM NaCl) to reduce the ionic strength for accurate measurement.
-
Measure the electrophoretic mobility of the liposomes, which is then converted to the zeta potential.
-
Zeta potential provides an indication of the surface charge of the liposomes and their tendency to aggregate.
-
3. Encapsulation Efficiency (%EE):
-
Procedure:
-
Separate the unencapsulated (free) drug from the liposomes using techniques such as size exclusion chromatography (e.g., Sephadex G-50 column) or dialysis.
-
Quantify the amount of drug in the liposomal fraction and the total amount of drug used initially.
-
Calculate the %EE using the following formula: %EE = (Amount of encapsulated drug / Total amount of drug) x 100
-
4. In Vitro Drug Release Study:
-
Method: Dialysis Method
-
Procedure:
-
Place a known amount of the liposomal formulation in a dialysis bag with a suitable molecular weight cut-off.
-
Immerse the dialysis bag in a release medium (e.g., PBS with 0.5% Tween 80 to maintain sink conditions) at 37°C with constant stirring.
-
At predetermined time intervals, withdraw aliquots of the release medium and replace with fresh medium.
-
Quantify the amount of released drug in the aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).
-
Plot the cumulative percentage of drug released versus time.
-
Visualizations
Caption: Workflow for the preparation of PEGylated liposomes.
Caption: Impact of this compound concentration on liposome properties.
Conclusion
The incorporation of this compound is a highly effective strategy for enhancing the stability and circulation time of liposomal drug delivery systems. The optimal concentration of this compound is formulation-dependent and typically falls within the range of 3-10 mol%. Researchers must empirically determine the ideal concentration for their specific application by systematically evaluating the impact on particle size, encapsulation efficiency, and drug release kinetics. The protocols provided herein offer a robust framework for the formulation and characterization of stable and effective PEGylated liposomes for advanced drug delivery applications.
References
- 1. Influence of PEG coating on the biodistribution and tumor accumulation of pH-sensitive liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PEGylated Liposomes in the Clinic and Clinical Trials | Biopharma PEG [biochempeg.com]
- 3. PEGylated liposomes enhance the effect of cytotoxic drug: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Effect of grafted PEG on liposome size and on compressibility and packing of lipid bilayer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Long-Term Stable Liposome Modified by PEG-Lipid in Natural Seawater - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Surface Functionalization of Nanoparticles with DMPE-PEG2000
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMPE-PEG2000) is a lipid-polymer conjugate widely utilized in the surface functionalization of nanoparticles.[1][2] This process, known as PEGylation, involves attaching polyethylene (B3416737) glycol (PEG) chains to the surface of nanoparticles. The DMPE portion serves as a lipid anchor, embedding into the lipid bilayer of liposomes or the surface of other lipid-based nanoparticles, while the hydrophilic PEG2000 chain extends into the aqueous environment.[1][2]
The primary purpose of PEGylation with this compound is to confer "stealth" characteristics to the nanoparticles.[1] This hydrophilic shield reduces non-specific protein adsorption (opsonization), which in turn minimizes uptake by the mononuclear phagocyte system (MPS) and the reticuloendothelial system (RES).[3][4] Consequently, PEGylated nanoparticles exhibit prolonged systemic circulation times, enhancing their potential to accumulate at target sites, such as tumors, through the enhanced permeability and retention (EPR) effect.[3][5]
Key Applications
The functionalization of nanoparticles with this compound is a critical strategy in the development of nanomedicines for various applications:
-
Prolonged Systemic Circulation: By creating a hydrophilic barrier, this compound reduces clearance by the immune system, leading to a longer half-life of the nanoparticles in the bloodstream.[1][6] This extended circulation is crucial for the effective delivery of therapeutic agents.
-
Passive and Active Targeting: The increased circulation time allows for greater accumulation of nanoparticles in pathological tissues, such as tumors, via the EPR effect.[3][5] Furthermore, the terminal end of the PEG chain can be functionalized with targeting ligands (e.g., antibodies, peptides) for active targeting of specific cells or tissues.[7]
-
Improved Stability: The PEG layer enhances the colloidal stability of nanoparticles in biological fluids, preventing aggregation that can be triggered by high ionic strength or interactions with serum proteins.[1][4]
-
Drug Delivery Systems: this compound is a key component in the formulation of various drug delivery vehicles, including liposomes, polymeric micelles, and lipid nanoparticles (LNPs), for the delivery of small molecules, nucleic acids (siRNA, mRNA), and imaging agents.[1][6] For instance, it has been used in liposomal formulations to encapsulate and deliver anticancer drugs like doxorubicin.[8]
Experimental Protocols
Protocol 1: Preparation of this compound Functionalized Liposomes via Thin-Film Hydration
This protocol describes a common method for preparing PEGylated liposomes incorporating this compound.
Materials:
-
Primary phospholipid (e.g., Soy Phosphatidylcholine - SPC, or 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) - DSPC)
-
Cholesterol
-
This compound
-
Chloroform (B151607) or a chloroform/methanol mixture (2:1 v/v)[9]
-
Phosphate-buffered saline (PBS), pH 7.4
-
Drug to be encapsulated (optional, can be lipophilic or hydrophilic)
Procedure:
-
Lipid Film Formation:
-
Dissolve the primary phospholipid, cholesterol, and this compound in chloroform in a round-bottom flask. A typical molar ratio might be 33:62:5 (Cholesterol:SPC:DSPE-PEG2000), but this should be optimized for the specific application.[10] If encapsulating a lipophilic drug, it should be added at this stage.[10]
-
Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner wall of the flask.[10]
-
Place the flask under a high vacuum for at least 2 hours (or overnight) to remove any residual solvent.[10]
-
-
Hydration:
-
Hydrate the thin lipid film with a PBS buffer (pH 7.4) by rotating the flask at a temperature above the phase transition temperature of the lipids (e.g., 37°C).[10] If encapsulating a hydrophilic drug, it should be dissolved in the PBS buffer.
-
This process results in the formation of multilamellar vesicles (MLVs).
-
-
Size Reduction (Sonication):
-
To obtain small unilamellar vesicles (SUVs), the MLV suspension needs to be downsized. This can be achieved by intermittent sonication using a probe sonicator (e.g., at 80W for 80 seconds).[10]
-
Alternatively, the liposome (B1194612) suspension can be extruded through polycarbonate membranes of a defined pore size (e.g., 100 nm) using a mini-extruder.
-
-
Purification:
-
Remove any unencapsulated drug and excess reagents by methods such as dialysis against a large volume of buffer, size exclusion chromatography, or repeated centrifugation and resuspension.[4]
-
Protocol 2: Characterization of this compound Functionalized Nanoparticles
1. Particle Size and Zeta Potential Analysis:
-
Method: Dynamic Light Scattering (DLS) is used to measure the mean hydrodynamic diameter and polydispersity index (PDI) of the nanoparticles. The zeta potential, an indicator of surface charge and stability, is also measured using the same instrument.
-
Procedure:
-
Dilute the nanoparticle suspension in an appropriate buffer (e.g., deionized water or PBS).
-
Transfer the diluted sample to a cuvette.
-
Perform the measurements according to the instrument's instructions. Stable nanoparticles generally have a narrow size distribution (low PDI) and a zeta potential that prevents aggregation.[8]
-
2. Quantification of PEGylation:
-
Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with Charged Aerosol Detection (CAD) can be used to quantify the amount of PEG conjugated to the nanoparticle surface.[11][12]
-
Procedure (Displacement Method for Gold Nanoparticles): [11][12][13]
-
A displacing agent, such as dithiothreitol (B142953) (DTT), is added in excess to the PEGylated nanoparticle solution to displace the PEG from the nanoparticle surface.[12]
-
The nanoparticles are then separated from the solution by centrifugation.
-
The supernatant, containing the displaced PEG and excess DTT, is analyzed by RP-HPLC with CAD.
-
The amount of PEG is quantified by comparing the peak area to a standard curve of known PEG concentrations.
-
-
Method (NMR Spectroscopy):
-
¹H-NMR spectroscopy can be used to characterize the functionalization of this compound and confirm its conjugation.[14][15] Specific peaks corresponding to the DSPE lipid chains and the repeating ethylene (B1197577) glycol units of PEG can be identified and integrated to determine the degree of functionalization.[14]
-
Quantitative Data Summary
The following table summarizes data from a study on the formation of nanoparticles using DSPE-PEG2000 and Soluplus, demonstrating the effect of the mixing ratio on particle size and zeta potential.[8]
| DSPE-PEG2000:Soluplus (w/w) | Average Particle Size (nm) | Zeta Potential (mV) | Polydispersity Index (PDI) |
| 10:1 | 36.5 | -28.5 | 0.900 |
| 5:1 | 80.8 | -29.2 | 0.644 |
| 4:1 | 128.1 | -28.1 | 0.295 |
| 1:1 | 116.6 | -13.7 | 0.112 |
| 1:4 | 58.7 | -11.3 | 0.103 |
| 1:5 | 54.5 | -6.0 | 0.057 |
| 1:10 | 56.1 | -7.7 | 0.101 |
Data adapted from a study by Takayama, R. et al. (2020).[8]
Visualizations
Caption: Workflow for surface functionalization of nanoparticles with this compound.
Caption: The "stealth" effect of this compound functionalization.
References
- 1. crodapharma.com [crodapharma.com]
- 2. How to design the DMPE - PEG2000 - based co - delivery systems for optimal drug combination? - Blog [shochem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Characterization of DSPE-PEG2000 and its Complex with Doxorubicin Using NMR Spectroscopy and Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Application of poly(ethylene glycol)–distearoylphosphatidylethanolamine (PEG-DSPE) block copolymers and their derivatives as nanomaterials in drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Quantitation of PEG on PEGylated Gold Nanoparticles Using Reversed Phase High Performance Liquid Chromatography and Charged Aerosol Detection: Version 1.0 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantitation of PEG on PEGylated Gold Nanoparticles Using Reversed Phase High Performance Liquid Chromatography and Charged Aerosol Detection - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Quantitative analysis of PEG-functionalized colloidal gold nanoparticles using charged aerosol detection | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization | Semantic Scholar [semanticscholar.org]
Application of DMPE-PEG2000 in siRNA and mRNA Delivery Platforms: A Detailed Guide
Introduction
1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMPE-PEG2000) is a critical component in the formulation of lipid nanoparticles (LNPs) for the delivery of nucleic acid therapeutics, including small interfering RNA (siRNA) and messenger RNA (mRNA). As a PEGylated lipid, this compound plays a pivotal role in the stability, circulation time, and overall efficacy of these delivery platforms. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals working with this compound in siRNA and mRNA delivery systems.
The inclusion of PEGylated lipids like this compound in LNP formulations offers several advantages. The polyethylene (B3416737) glycol (PEG) chains create a hydrophilic layer on the surface of the nanoparticles, which provides steric hindrance.[1] This "stealth" coating reduces opsonization and subsequent clearance by the mononuclear phagocyte system, thereby prolonging the circulation half-life of the LNPs in vivo.[2][3] Furthermore, PEG-lipids contribute to the colloidal stability of the LNP formulation, preventing aggregation during preparation and storage.[3]
However, the presence of a dense PEG layer can also present a challenge known as the "PEG dilemma".[2][4] While beneficial for systemic circulation, the PEG corona can hinder cellular uptake and endosomal escape of the LNP, which are crucial steps for the delivery of the nucleic acid payload to the cytoplasm.[2][4] The length of the lipid anchor of the PEG-lipid influences its dissociation rate from the LNP surface. Shorter acyl chain PEG-lipids, such as those with 14-carbon chains like in this compound, can detach from the LNP in the bloodstream, which can facilitate the absorption of proteins like apolipoprotein E (ApoE) and subsequent uptake by hepatocytes.[5][6]
Quantitative Data Summary
The following tables summarize key quantitative data from studies utilizing this compound or its close analog DMG-PEG2000 in LNP formulations for siRNA and mRNA delivery.
Table 1: Physicochemical Properties of LNPs with Varying DMG-PEG2000 Content for mRNA Delivery
| Molar % of DMG-PEG2000 | Particle Size (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) | Zeta Potential (mV) | Reference |
| 0.1 - 1.5 | < 200 | ~0.18 | ~90% | ~ -3 | [5][7] |
| 5 | > 200 | ~0.18 | ~90% | ~ -3 | [5][7] |
| 10 | > 200 | ~0.18 | ~90% | ~ -3 | [5][7] |
Table 2: In Vitro and In Vivo Transfection Efficiency of mRNA-LNPs with Varying DMG-PEG2000 Content
| Molar % of DMG-PEG2000 | Optimal for In Vitro Transfection | Optimal for In Vivo Transfection | Key Findings | Reference |
| 1.5 | Yes | No | Yielded the highest mRNA transfection efficiency in vitro.[4][7][8] | [4][7][8] |
| 5 | No | Yes | Resulted in the highest transgene expression in vivo, likely due to a balance between systemic circulation and cellular uptake.[4][7][8] | [4][7][8] |
Table 3: Physicochemical Properties of siRNA-LNPs Formulated with DMG-PEG2000
| LNP Formulation | Particle Size (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) | Zeta Potential (mV) | Reference |
| LNPs with 1.5% DMG-PEG2000 | ~120 | ~0.18 | ~90% | ~ -3 | [5] |
Experimental Protocols
Protocol 1: Formulation of siRNA/mRNA-loaded LNPs using a Nanoprecipitation Method
This protocol describes the preparation of LNPs encapsulating siRNA or mRNA using a nanoprecipitation technique.
Materials:
-
Ionizable lipid (e.g., DLin-MC3-DMA, SM-102)
-
Cholesterol
-
Helper lipid (e.g., DSPC, DOPE)
-
This compound (or DMG-PEG2000)
-
siRNA or mRNA
-
Anhydrous ethanol (B145695)
-
Acetate (B1210297) buffer (200 mM, pH 5.4)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dialysis membrane (e.g., MWCO 10 kDa)
Procedure:
-
Preparation of Lipid Stock Solutions:
-
Preparation of the Lipid Mixture:
-
In an Eppendorf tube, combine the lipid stock solutions at the desired molar ratio. A common molar ratio for mRNA delivery is 50:10:38.5:1.5 (ionizable lipid:DSPC:cholesterol:DMG-PEG2000).[9][11] For siRNA delivery, a ratio of 50:10:37.5:2.5 (ionizable lipid:DSPC:cholesterol:lipid-PEG) has been used.[6]
-
-
Preparation of the Aqueous Phase:
-
LNP Formation:
-
Dialysis:
-
Transfer the resulting LNP suspension to a dialysis cassette.
-
Dialyze against PBS (pH 7.4) at 4°C for at least 12 hours, with several buffer changes, to remove the ethanol and unencapsulated nucleic acid.
-
-
Characterization:
-
Measure the particle size and polydispersity index (PDI) using Dynamic Light Scattering (DLS).
-
Determine the zeta potential of the LNPs.
-
Quantify the encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen assay) after lysing the LNPs with a detergent like Triton X-100.[12]
-
-
Storage:
-
Store the final LNP formulation at 4°C for short-term use. For long-term storage, lyophilization may be considered.
-
Protocol 2: In Vitro Transfection of siRNA/mRNA-LNPs
This protocol outlines a general procedure for transfecting mammalian cells with the formulated LNPs in culture.
Materials:
-
Mammalian cell line (e.g., HeLa, HepG2, HEK293T)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
siRNA/mRNA-LNP formulation
-
96-well or 24-well cell culture plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding:
-
One day prior to transfection, seed the cells in the culture plates at a density that will result in 80-90% confluency at the time of transfection.[13]
-
-
Preparation of LNP-Medium Complex:
-
Dilute the siRNA/mRNA-LNP formulation in complete cell culture medium to achieve the desired final concentration of the nucleic acid.
-
-
Transfection:
-
Assessment of Transfection Efficiency:
-
For mRNA: If the mRNA encodes a reporter protein (e.g., luciferase, GFP), measure the protein expression using a suitable assay (e.g., luciferase assay, flow cytometry, or fluorescence microscopy).[7][12]
-
For siRNA: If the siRNA targets a specific gene, quantify the knockdown of the target mRNA by RT-qPCR or the reduction in protein level by Western blotting or ELISA.[5]
-
Protocol 3: In Vivo Delivery of siRNA/mRNA-LNPs in Mice
This protocol provides a general guideline for the systemic administration of LNPs to mice.
Materials:
-
siRNA/mRNA-LNP formulation
-
Sterile PBS
-
Mice (e.g., C57BL/6, Balb/c)
-
Syringes and needles for intravenous injection
Procedure:
-
Preparation of Dosing Solution:
-
Dilute the LNP formulation in sterile PBS to the desired final concentration for injection. The typical injection volume for intravenous administration in mice is 100-200 µL.
-
-
Administration:
-
Evaluation of In Vivo Efficacy:
-
At a predetermined time point post-injection (e.g., 6, 24, or 48 hours), euthanize the mice and harvest the target organs (e.g., liver, spleen).[11]
-
For mRNA: Homogenize the tissues and measure the expression of the reporter protein.
-
For siRNA: Isolate RNA or protein from the tissues to quantify the target gene knockdown. The amount of siRNA in the RNA-induced silencing complex (RISC) can also be quantified through immunoprecipitation followed by stem-loop PCR for a more direct measure of activity.[14][15][16]
-
Visualizations
LNP Formulation Workflow
Caption: Workflow for the formulation of siRNA/mRNA-loaded lipid nanoparticles.
In Vitro Transfection Workflow
Caption: Step-by-step workflow for in vitro transfection using LNPs.
Cellular Uptake and Endosomal Escape Pathway
Caption: General signaling pathway for LNP cellular uptake and payload release.
References
- 1. PEGylated lipids in lipid nanoparticle delivery dynamics and therapeutic innovation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. helixbiotech.com [helixbiotech.com]
- 4. researchgate.net [researchgate.net]
- 5. nanoinnovation2024.eu [nanoinnovation2024.eu]
- 6. Effect of PEG Anchor and Serum on Lipid Nanoparticles: Development of a Nanoparticles Tracking Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Formulation-Driven Optimization of PEG-Lipid Content in Lipid Nanoparticles for Enhanced mRNA Delivery In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protocol for in vitro transfection of mRNA-encapsulated lipid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Development of Lipid Nanoparticle Formulation for the Repeated Administration of mRNA Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
- 13. siRNA Plasmid Co-Transfection Protocol with Lipofectamine 2000 | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. Quantitative evaluation of siRNA delivery in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Quantitative evaluation of siRNA delivery in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for Thin-Film Hydration with DMPE-PEG2000
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the preparation of liposomes and nanoparticles using the thin-film hydration method with 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMPE-PEG2000). This protocol is designed to be a comprehensive resource, offering step-by-step instructions, quantitative data, and a visual representation of the experimental workflow.
Introduction to Thin-Film Hydration and this compound
The thin-film hydration technique, also known as the Bangham method, is a simple and widely used method for the preparation of multilamellar vesicles (MLVs).[1][2] The process involves dissolving lipids in an organic solvent, which is then evaporated to form a thin lipid film.[1][2][3] This film is subsequently hydrated with an aqueous solution to form liposomes.[1][3]
This compound is a PEGylated lipid, a conjugate of polyethylene (B3416737) glycol (PEG) and a phospholipid.[4][5] The inclusion of this compound in liposome (B1194612) formulations offers several advantages, including:
-
Prolonged Circulation Time: The PEG chains create a hydrophilic barrier on the surface of the liposome, which reduces recognition by the mononuclear phagocyte system and prolongs circulation time in the body.[5]
-
Increased Stability: The PEG layer can also enhance the stability of the liposomes by preventing aggregation.[5]
-
Reduced Immunogenicity: PEGylation can help to reduce the immunogenicity of the liposomal formulation.[4]
Experimental Protocol: Thin-Film Hydration with this compound
This protocol outlines the steps for preparing PEGylated liposomes using the thin-film hydration method.
Materials:
-
Primary phospholipid (e.g., DSPC, DPPC)
-
Cholesterol
-
This compound
-
Organic solvent (e.g., chloroform, methanol, or a mixture)[1][6]
-
Hydration buffer (e.g., phosphate-buffered saline (PBS) pH 7.4, distilled water, saline)[1][7]
Equipment:
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
-
Vacuum pump
-
Probe sonicator or bath sonicator
-
Extrusion equipment with polycarbonate membranes (optional)
-
Dynamic Light Scattering (DLS) instrument
Procedure:
-
Lipid Dissolution:
-
Accurately weigh the desired amounts of the primary phospholipid, cholesterol, and this compound.
-
Dissolve the lipids in a suitable organic solvent or solvent mixture in a round-bottom flask. Ensure complete dissolution to form a clear solution.[1][8] For lipophilic drugs, they can be co-dissolved with the lipids at this stage.[1][7]
-
-
Thin-Film Formation:
-
Attach the round-bottom flask to a rotary evaporator.
-
Immerse the flask in a water bath set to a temperature above the phase transition temperature (Tc) of the lipids.
-
Evaporate the organic solvent under reduced pressure. Rotate the flask to ensure the formation of a thin, uniform lipid film on the inner surface of the flask.[1][3]
-
-
Removal of Residual Solvent:
-
Hydration of the Lipid Film:
-
Pre-heat the hydration buffer to a temperature above the Tc of the lipids.[3][9]
-
Add the warm hydration buffer to the round-bottom flask containing the dry lipid film. For hydrophilic drugs, they can be dissolved in the hydration buffer.[1][7]
-
Agitate the flask to hydrate (B1144303) the lipid film. This can be done by gentle shaking or vortexing. This process leads to the formation of multilamellar vesicles (MLVs).[1][3] The hydration process is typically carried out for 1-2 hours.[1]
-
-
Size Reduction (Optional but Recommended):
-
The resulting MLVs are typically large and heterogeneous in size.[2] To obtain smaller, more uniform vesicles (unilamellar vesicles or LUVs), size reduction is necessary.
-
Sonication: Use a probe sonicator or a bath sonicator to reduce the size of the liposomes.[7][8] Sonication parameters such as power and time should be optimized.
-
Extrusion: Pass the liposome suspension through polycarbonate membranes with defined pore sizes using an extruder.[10] This is a common method for producing liposomes with a narrow size distribution. Repeat the extrusion process multiple times for better homogeneity.
-
-
Characterization:
-
Characterize the prepared liposomes for particle size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS).
-
Determine the encapsulation efficiency of the drug if applicable.
-
Quantitative Data Summary
The following tables provide examples of typical quantitative parameters used in the thin-film hydration method for preparing PEGylated liposomes. These values may need to be optimized for specific applications.
Table 1: Example Lipid Compositions
| Component | Molar Ratio (%) | Reference |
| DSPC:Cholesterol:DSPE-PEG2000 | 55:40:5 | N/A |
| DPPC:Cholesterol:this compound | 85:10:5 | N/A |
| SPC:Cholesterol:DSPE-PEG2000 | 62:33:5 | [7] |
Table 2: Typical Experimental Parameters
| Parameter | Typical Value/Range | Reference |
| Lipid Concentration in Organic Solvent | 10-20 mg/mL | [6] |
| Organic Solvent | Chloroform, Chloroform:Methanol (2:1 or 3:1 v/v) | [1][6] |
| Rotary Evaporation Temperature | 45-60 °C | [1] |
| Hydration Buffer | PBS (pH 7.4), Saline, Distilled Water | [1][7] |
| Hydration Temperature | Above the lipid's phase transition temperature (Tc) | [3][9] |
| Hydration Time | 1-2 hours | [1] |
| Sonication Power (Probe) | 80 W | [7] |
| Extrusion Membrane Pore Size | 100 nm, 200 nm | N/A |
| Number of Extrusion Cycles | 10-21 | N/A |
Experimental Workflow Diagram
The following diagram illustrates the step-by-step workflow of the thin-film hydration method for preparing PEGylated liposomes.
References
- 1. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thin-Film Hydration Method for Liposome Preparation - CD Formulation [formulationbio.com]
- 3. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 4. How to design the DMPE - PEG2000 - based co - delivery systems for optimal drug combination? - Blog [shochem.com]
- 5. PEG Lipids: Enhancing Drug Delivery and Therapeutic Efficacy | AxisPharm [axispharm.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. hkpr.hkbu.edu.hk [hkpr.hkbu.edu.hk]
- 9. romanpub.com [romanpub.com]
- 10. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation | Springer Nature Experiments [experiments.springernature.com]
Calculating the molar ratio of DMPE-PEG2000 in lipid mixtures
Application Note & Protocol
Topic: Calculating and Preparing Lipid Mixtures with a Defined Molar Ratio of DMPE-PEG2000 for Nanoparticle Formulation
Audience: Researchers, scientists, and drug development professionals in the field of drug delivery and nanomedicine.
Introduction
Lipid nanoparticles (LNPs) have become a leading platform for the delivery of nucleic acid therapeutics, most notably demonstrated by their use in mRNA-based vaccines.[1][2] A typical LNP formulation is composed of four key lipid components: an ionizable lipid for nucleic acid encapsulation, a helper phospholipid (e.g., DSPC), cholesterol for stability, and a PEGylated lipid.[3]
The PEGylated lipid, such as 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (this compound), plays a crucial role.[4] It forms a hydrophilic corona on the nanoparticle surface that provides steric hindrance, which stabilizes the particles, prevents aggregation, and reduces opsonization in the bloodstream, thereby extending circulation time.[1][5] The molar percentage of this compound is a critical quality attribute that significantly influences the LNP's physicochemical properties—including size, surface charge, and stability—and its ultimate biological performance.[3][6][7]
This application note provides a detailed protocol for the theoretical calculation and experimental preparation of a lipid mixture with a precise molar ratio of this compound, ensuring the reproducibility and efficacy of LNP formulations.
Principle: The Importance of Molar Ratio
The molar ratio of lipid components dictates the structural and functional properties of the resulting LNPs.[2] Even small variations in the PEG-lipid content, often included at a low molar percentage (e.g., 0.5-5 mol%), can lead to significant changes in particle size and homogeneity.[3] Therefore, accurate calculation based on the molecular weight of each component is the foundational step for creating a consistent and effective drug delivery system.
Protocol Part 1: Theoretical Calculation of Molar Ratio
This section details the process of converting a target molar ratio into the precise mass of each lipid required for the formulation. A common molar ratio for LNP formulations (Ionizable Lipid:DSPC:Cholesterol:PEG-Lipid) is 50:10:38.5:1.5.[8][9][10]
3.1 Materials Required for Calculation
-
Molecular Weight (MW) of each lipid component.
-
Target molar ratio or percentage for each component.
Table 1: Molecular Weights of Common LNP Components
| Lipid Component | Abbreviation | Average Molecular Weight ( g/mol ) |
|---|---|---|
| DLin-MC3-DMA | MC3 | 642.5 |
| 1,2-distearoyl-sn-glycero-3-phosphocholine | DSPC | 790.15 |
| Cholesterol | Chol | 386.65 |
| 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] | This compound | ~2746* |
*The molecular weight of PEGylated lipids is an average due to the polydispersity of the PEG polymer. Use the value provided on the manufacturer's certificate of analysis for best results.
3.2 Step-by-Step Calculation
The goal is to calculate the mass of each lipid needed to create a stock solution where the components are present at the desired molar ratio.
-
Define Molar Parts: Start with the desired molar ratio (e.g., MC3:DSPC:Chol:this compound = 50:10:38.5:1.5).
-
Calculate Relative Mass: Multiply the molar parts of each component by its molecular weight to determine the relative mass contribution.
-
Relative Mass = Molar Parts × Molecular Weight
-
-
Calculate Mass Percentage: Sum the relative masses to get a total relative mass. Divide the relative mass of each component by the total to find its mass percentage.
-
Mass % = (Relative Mass of Component / Total Relative Mass) × 100
-
-
Determine Final Mass: For a desired total mass of lipid mixture (e.g., 100 mg), multiply the mass percentage of each component by the total mass.
-
Final Mass = Mass % × Total Mass
-
Table 2: Example Calculation for a 100 mg Lipid Mixture (Ratio 50:10:38.5:1.5)
| Component | Molar Parts | MW ( g/mol ) | Relative Mass (amu) | Mass Percentage (%) | Final Mass (mg) |
|---|---|---|---|---|---|
| DLin-MC3-DMA | 50 | 642.5 | 32125 | 54.35% | 54.35 |
| DSPC | 10 | 790.15 | 7901.5 | 13.37% | 13.37 |
| Cholesterol | 38.5 | 386.65 | 14887 | 25.19% | 25.19 |
| This compound | 1.5 | 2746 | 4119 | 6.97% | 6.97 |
| Total | 100 | | 59132.5 | 100% | 100 |
Caption: Logical workflow for calculating lipid mass from a target molar ratio.
Protocol Part 2: Experimental Preparation of Lipid Mixture
This protocol describes preparing individual lipid stock solutions and combining them to create a final lipid mixture in ethanol (B145695) with the precise molar ratio calculated in Part 1.
4.1 Materials and Equipment
-
Lipids: DLin-MC3-DMA, DSPC, Cholesterol, this compound
-
Solvent: Anhydrous Ethanol (200 proof, RNase-free)
-
Equipment: Analytical balance, glass vials (RNase-free), volumetric flasks, micropipettes, vortex mixer.
4.2 Protocol
Step 1: Prepare Individual Lipid Stock Solutions It is highly recommended to prepare individual stock solutions to ensure accurate measurement and mixing.
-
Tare a clean, dry glass vial on an analytical balance.
-
Carefully weigh the desired amount of the first lipid (e.g., 20 mg of DSPC).
-
Add the appropriate volume of anhydrous ethanol to achieve a known concentration (e.g., for 20 mg of DSPC, add 2.0 mL of ethanol to create a 10 mg/mL stock solution).[8]
-
Cap the vial tightly and vortex until the lipid is completely dissolved. Gentle warming in a water bath may be necessary for some lipids, but avoid excessive heat.
-
Repeat steps 1-4 for each of the four lipid components.
Step 2: Prepare the Final Lipid Mixture Using the final mass values from Table 2 and the concentrations of the individual stock solutions, calculate the volume of each stock required.
Table 3: Example Volumes for a 10 mg/mL Final Mixture (Assuming all individual stocks are 10 mg/mL and the desired final mixture is 10 mL at 10 mg/mL total lipid concentration, for a total of 100 mg of lipids)
| Component | Final Mass (mg) | Stock Conc. (mg/mL) | Volume to Add (mL) |
| DLin-MC3-DMA | 54.35 | 10 | 5.435 |
| DSPC | 13.37 | 10 | 1.337 |
| Cholesterol | 25.19 | 10 | 2.519 |
| This compound | 6.97 | 10 | 0.697 |
| Total | 100 | 9.988 (~10.0) |
-
To a new sterile, RNase-free glass vial or volumetric flask, add the calculated volume of each individual lipid stock solution using a calibrated micropipette.
-
Vortex the final mixture thoroughly to ensure homogeneity.
-
Store the final lipid mixture under argon at -20°C or -80°C to prevent degradation.[11]
References
- 1. pharmaexcipients.com [pharmaexcipients.com]
- 2. biomol.com [biomol.com]
- 3. Comprehensive analysis of lipid nanoparticle formulation and preparation for RNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. crodapharma.com [crodapharma.com]
- 5. PEGylated lipid screening, composition optimization, and structure–activity relationship determination for lipid nanoparticle-mediated mRNA delivery - Nanoscale (RSC Publishing) DOI:10.1039/D5NR00433K [pubs.rsc.org]
- 6. BJNANO - PEGylated lipids in lipid nanoparticle delivery dynamics and therapeutic innovation [beilstein-journals.org]
- 7. researchgate.net [researchgate.net]
- 8. Preparation of MC3 Lipid Nanoparticles for RNA delivery [tocris.com]
- 9. Lipid nanoparticles with PEG-variant surface modifications mediate genome editing in the mouse retina - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preparation and Optimization of Lipid-Like Nanoparticles for mRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Lyophilization of DMPE-PEG2000-Containing Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lyophilization, or freeze-drying, is a well-established technique for enhancing the long-term stability of pharmaceutical formulations, including those containing lipid-based nanoparticles such as liposomes. This is particularly relevant for formulations incorporating 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMPE-PEG2000). The PEGylated surface of these vesicles provides steric stabilization, which can be sensitive to the stresses of freezing and drying. Proper lyophilization protocols are therefore critical to preserve the integrity, size, and drug retention characteristics of the final product.
These application notes provide a comprehensive overview and detailed protocols for the successful lyophilization of this compound-containing formulations.
Key Considerations for Lyophilization of PEGylated Formulations
The primary goal of lyophilizing this compound formulations is to remove water while minimizing physical and chemical degradation. Key challenges include preventing vesicle aggregation or fusion, maintaining particle size, and ensuring the encapsulated therapeutic agent remains within the liposome (B1194612) upon reconstitution.[1]
Cryoprotectants: The use of cryoprotectants is essential to protect liposomes during the freezing and drying processes.[2][3][4] Sugars such as sucrose (B13894) and trehalose (B1683222) are widely used and have been shown to be effective in preserving the structure of PEGylated liposomes.[2][3][5][6] They form a glassy matrix that immobilizes the liposomes, preventing aggregation and protecting the lipid bilayer from the mechanical stress of ice crystal formation.[3] The choice of cryoprotectant and its concentration are critical parameters that must be optimized for each specific formulation.[2][7]
Freezing Rate: The rate of freezing can influence the size of ice crystals formed, which in turn can affect the stability of the liposomes.[8] A slower cooling rate generally leads to larger ice crystals, which can be more damaging to the vesicle structure. Conversely, rapid freezing can lead to the formation of smaller, less damaging ice crystals.
Primary and Secondary Drying: The primary drying phase involves the sublimation of ice under vacuum. The temperature during this phase must be kept below the collapse temperature of the formulation to prevent the product from losing its structure. The secondary drying phase removes residual unfrozen water by desorption at a higher temperature.
Data on Lyophilization of PEGylated Liposomes
The following table summarizes representative data on the effect of cryoprotectants on the physical characteristics of PEGylated liposomes after lyophilization and reconstitution.
| Formulation Composition | Cryoprotectant | Sugar:Lipid Molar Ratio | Pre-Lyophilization Size (nm) | Post-Reconstitution Size (nm) | Polydispersity Index (PDI) Post-Reconstitution | Reference |
| Cholesterol-free PEGylated liposomes | Sucrose | 5:1 | ~120 | ~125 | < 0.1 | [6] |
| Cholesterol-free PEGylated liposomes | Trehalose | 5:1 | ~120 | ~140 | ~0.15 | [6] |
| Cholesterol-free PEGylated liposomes | Lactose | 5:1 | ~120 | >200 (aggregation) | > 0.3 | [6] |
| Ginsenoside Rg3-loaded PEGylated liposomes | Lactose (2%) | N/A | 152.58 ± 0.74 | 158.32 ± 1.12 | N/A | [9] |
| siRNA-loaded PEGylated immunoliposomes | N/A | N/A | ~150 | ~150 | N/A | [10] |
Note: This table is a compilation of data from different studies and serves as a general guide. Optimal conditions will vary depending on the specific lipid composition, encapsulated drug, and other formulation components.
Experimental Protocols
Protocol 1: Preparation and Lyophilization of this compound Liposomes
This protocol describes a general method for the preparation of this compound-containing liposomes and their subsequent lyophilization.
Materials:
-
Main structural lipid (e.g., DSPC, DPPC)
-
Cholesterol (if required)
-
This compound
-
Drug to be encapsulated
-
Cryoprotectant (e.g., sucrose, trehalose)
-
Hydration buffer (e.g., phosphate-buffered saline, HEPES-buffered saline)
-
Organic solvent (e.g., chloroform, ethanol)
-
Sterile, depyrogenated water
-
Lyophilization vials and stoppers
Equipment:
-
Rotary evaporator
-
Bath sonicator or probe sonicator
-
Extruder with polycarbonate membranes of desired pore size
-
Dynamic Light Scattering (DLS) instrument for size and PDI measurement
-
Freeze-dryer
Procedure:
-
Lipid Film Hydration: a. Dissolve the lipids (e.g., DSPC, cholesterol, and this compound in a molar ratio of 55:40:5) in a suitable organic solvent in a round-bottom flask. b. Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the flask wall. c. Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydration and Vesicle Formation: a. Hydrate the lipid film with the aqueous hydration buffer containing the drug to be encapsulated and the chosen cryoprotectant (e.g., 10% w/v sucrose). b. Agitate the flask above the lipid phase transition temperature to form multilamellar vesicles (MLVs).
-
Size Reduction: a. To produce small unilamellar vesicles (SUVs), subject the MLV suspension to sonication or extrusion. b. For extrusion, pass the suspension repeatedly through polycarbonate membranes of a defined pore size (e.g., 100 nm) at a temperature above the lipid phase transition temperature.
-
Characterization of Pre-lyophilized Liposomes: a. Measure the particle size and polydispersity index (PDI) of the liposome suspension using Dynamic Light Scattering (DLS). b. Determine the drug encapsulation efficiency using a suitable analytical method (e.g., chromatography).
-
Lyophilization Cycle: a. Aseptically fill the liposome suspension into lyophilization vials. b. Partially insert lyophilization stoppers onto the vials. c. Freezing: Place the vials on the freeze-dryer shelf and cool to approximately -40°C at a controlled rate (e.g., 1°C/min). Hold at -40°C for at least 2 hours. d. Primary Drying: Apply a vacuum (e.g., ≤ 200 mTorr) and raise the shelf temperature to a point below the collapse temperature of the formulation (e.g., -25°C). Hold until all the ice has sublimated. e. Secondary Drying: Gradually increase the shelf temperature to a higher temperature (e.g., 25°C) and hold for several hours to remove residual moisture. f. Once the cycle is complete, backfill the chamber with an inert gas (e.g., nitrogen) and fully stopper the vials.
Protocol 2: Reconstitution and Characterization of Lyophilized Cake
Procedure:
-
Reconstitution: a. Bring the lyophilized vial to room temperature. b. Add the required volume of sterile water or a suitable buffer to the vial.[11] c. Gently swirl the vial to ensure complete dissolution of the cake and reconstitution of the liposomes. Avoid vigorous shaking to prevent foaming and potential disruption of the vesicles.
-
Post-Reconstitution Characterization: a. Visually inspect the reconstituted product for cake appearance, clarity, and the presence of any particulates. b. Measure the reconstitution time. c. Determine the particle size and PDI of the reconstituted liposomes using DLS to assess for any aggregation.[11] d. Measure the drug content and encapsulation efficiency to determine if any leakage occurred during lyophilization and reconstitution.[11] e. Analyze the residual moisture content of the lyophilized cake using a suitable method (e.g., Karl Fischer titration).
Visualizations
Caption: Experimental workflow for the lyophilization of this compound formulations.
Caption: Role of cryoprotectants in preventing liposome aggregation during freezing.
References
- 1. Lyophilization of Liposomal Formulations: Still Necessary, Still Challenging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Application of Saccharide Cryoprotectants in the Freezing or Lyophilization Process of Lipid Nanoparticles Encapsulating Gene Drugs for Regenerative Medicine [sciltp.com]
- 3. researchgate.net [researchgate.net]
- 4. media.sciltp.com [media.sciltp.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Lyophilization of cholesterol-free PEGylated liposomes and its impact on drug loading by passive equilibration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selection of Cryoprotectant in Lyophilization of Progesterone-Loaded Stearic Acid Solid Lipid Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ijpsonline.com [ijpsonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Lyophilized Liposome Reconstitution Analysis - CD Formulation [formulationbio.com]
Post-Insertion of DMPE-PEG2000 into Pre-Formed Vesicles: An Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
The post-insertion method is a versatile and widely used technique for the surface modification of pre-formed vesicles, such as liposomes, with polyethylene (B3416737) glycol (PEG). This process, often referred to as PEGylation, involves the spontaneous transfer of PEG-lipid conjugates, like 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMPE-PEG2000), from a micellar solution into the outer leaflet of a vesicle bilayer. This technique is particularly advantageous as it allows for the PEGylation of vesicles already loaded with therapeutic agents without subjecting the payload to harsh conditions that might be necessary during vesicle formation. The resulting "stealth" vesicles exhibit prolonged systemic circulation times due to reduced opsonization and clearance by the mononuclear phagocyte system (MPS), a critical attribute for effective drug delivery.[1][2]
This document provides detailed protocols for the post-insertion of this compound into pre-formed vesicles, summarizes key quantitative data from various studies, and includes visual diagrams to illustrate the experimental workflow and underlying principles.
Principle of Post-Insertion
The post-insertion process is driven by the thermodynamic partitioning of the PEG-lipid from the aqueous micellar phase into the more hydrophobic lipid bilayer of the pre-formed vesicles. The lipid anchor of the this compound integrates into the vesicle membrane, leaving the hydrophilic PEG chain extending from the vesicle surface. This creates a hydrated steric barrier that shields the vesicle from interactions with plasma proteins and immune cells.[3] The efficiency of this process is influenced by several factors, including incubation temperature, time, lipid composition of the vesicles, and the concentration of the PEG-lipid.[4]
Experimental Protocols
This section outlines the key experimental procedures for the post-insertion of this compound into pre-formed vesicles.
Materials and Equipment
-
Lipids:
-
Vesicle-forming lipids (e.g., DSPC, DPPC, POPC, Cholesterol)
-
This compound
-
-
Solvents:
-
Chloroform and/or Methanol (for lipid stock solutions)
-
-
Buffers:
-
Phosphate-buffered saline (PBS), HEPES-buffered saline (HBS), or other suitable aqueous buffer (pH 7.4)
-
-
Equipment:
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Water bath or heating block
-
Dynamic Light Scattering (DLS) instrument for size and zeta potential measurement
-
High-performance liquid chromatography (HPLC) system for quantification (optional)
-
Spectrophotometer (for lipid quantification assays)
-
Protocol 1: Preparation of Pre-Formed Vesicles by Lipid Film Hydration and Extrusion
This is a common method for producing unilamellar vesicles of a defined size.
-
Lipid Film Formation:
-
Dissolve the desired vesicle-forming lipids (e.g., a mixture of a primary phospholipid and cholesterol) in a suitable organic solvent (e.g., chloroform/methanol).
-
In a round-bottom flask, evaporate the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.
-
Place the flask under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with the chosen aqueous buffer by vortexing or gentle agitation. This results in the formation of multilamellar vesicles (MLVs).
-
-
Extrusion:
-
To obtain unilamellar vesicles with a uniform size distribution, subject the MLV suspension to extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm).
-
Perform the extrusion at a temperature above the phase transition temperature (Tm) of the primary lipid.
-
Pass the lipid suspension through the extruder multiple times (e.g., 10-20 passes) to ensure homogeneity.
-
Protocol 2: Post-Insertion of this compound
-
Preparation of this compound Micelles:
-
Prepare a stock solution of this compound in the same aqueous buffer used for vesicle preparation. The concentration should be above its critical micelle concentration (CMC).
-
-
Incubation:
-
Add the this compound micellar solution to the pre-formed vesicle suspension. The amount of this compound to add will depend on the desired final PEG density on the vesicle surface (typically 1-10 mol% of the total lipid).
-
Incubate the mixture at a temperature near or slightly above the Tm of the vesicle-forming lipids. A common incubation temperature is 60°C.
-
Incubation times can vary, but 1 hour is often sufficient to reach maximum insertion.[5]
-
-
Purification (Optional):
-
To remove any unincorporated this compound micelles, the PEGylated vesicle suspension can be purified by methods such as:
-
Size exclusion chromatography (SEC)
-
Dialysis
-
Ultracentrifugation
-
-
Protocol 3: Characterization of PEGylated Vesicles
-
Size and Polydispersity Index (PDI) Measurement:
-
Use Dynamic Light Scattering (DLS) to measure the hydrodynamic diameter and PDI of the vesicles before and after post-insertion. An increase in size may be observed following PEGylation.
-
-
Zeta Potential Measurement:
-
Measure the surface charge of the vesicles using DLS with an integrated zeta potential analyzer. PEGylation typically leads to a shielding of the surface charge, resulting in a zeta potential closer to neutral.
-
-
Quantification of PEG-Lipid Insertion:
-
The efficiency of this compound insertion can be determined using various methods, including:
-
HPLC: Quantify the amount of this compound in the vesicle fraction after separation from unincorporated micelles.
-
Phospholipid Assay: Determine the lipid concentration and calculate the molar ratio of PEG-lipid to vesicle lipid.
-
-
Data Presentation
The following tables summarize quantitative data from various studies on the post-insertion of PEG-lipids into pre-formed vesicles.
Table 1: Effect of Post-Insertion on Vesicle Physicochemical Properties
| Vesicle Composition | PEG-Lipid | Incubation Conditions | Initial Size (nm) | Final Size (nm) | Initial Zeta (mV) | Final Zeta (mV) | PDI | Reference |
| DSPC:CHOL (7:3) | DSPE-PEG2000 | 1 hr, 65°C | ~100 | Slightly increased | Not reported | Not reported | < 0.2 | [6] |
| Not Specified | RGD-(SG)5/PEG-lipid | 1 min (microfluidic) | ~100 | ~100 | Not reported | Not reported | Increased | [5] |
| DMPC, DPPC, DOPC, DSPC:CHOL | DSPE-mPEG2000 | Not specified | ~100 | Not specified | Not specified | Not specified | Not specified | [7] |
Table 2: Post-Insertion Efficiency of Various Lipopolymers
| Vesicle Composition | Lipopolymer | Insertion Efficiency (%) | Reference |
| DSPC:CHOL (7:3) | DSPE-PEG2000 | ~90 | [8] |
| DSPC:CHOL (7:3) | HDAS-PEG2000 | ~73 | [8] |
| DSPC:CHOL (7:3) | HDAS-SHP | ~79 | [8] |
| Not Specified | RGD-(SG)5-lipid | ~88.7 (1 min bulk mixing) | [5] |
| Not Specified | RGD-(SG)5-lipid | ~86.9 (1 hr bulk mixing) | [5] |
Visualizations
The following diagrams illustrate the experimental workflow and the principle of the post-insertion method.
Caption: Experimental workflow for the post-insertion of this compound.
Caption: Principle of this compound post-insertion into a vesicle.
Factors Influencing Post-Insertion
Several factors can impact the efficiency and outcome of the post-insertion process:
-
Temperature: Incubation temperatures near or above the Tm of the vesicle lipids generally promote higher insertion efficiency.
-
Time: While insertion can be rapid, an incubation time of around 1 hour is often optimal.[5]
-
Lipid Composition: The saturation state of the lipid acyl chains in the vesicle can affect insertion. For instance, post-insertion into more fluid membranes (e.g., POPC) can differ from that into more rigid membranes (e.g., DSPC).[4]
-
PEG-Lipid Anchor: The nature of the lipid anchor on the PEG conjugate influences its retention in the bilayer. DSPE has been shown to be a more effective anchor than POPE.[9]
-
PEG Chain Length: Longer PEG chains may experience reduced incorporation efficiency.[3]
Conclusion
The post-insertion method for this compound is a straightforward and effective technique for producing long-circulating vesicles for drug delivery applications. By carefully controlling the experimental parameters outlined in this document, researchers can reliably and reproducibly manufacture PEGylated vesicles with desirable physicochemical properties. The provided protocols and data serve as a valuable resource for scientists and professionals in the field of drug development.
References
- 1. mdpi.com [mdpi.com]
- 2. PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Surface Engineering of Liposomes for Stealth Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Microfluidic Post-Insertion Method for the Efficient Preparation of PEGylated Liposomes Using High Functionality and Quality Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Factors influencing the retention and chemical stability of poly(ethylene glycol)-lipid conjugates incorporated into large unilamellar vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
DMPE-PEG2000 in Veterinary Vaccine Formulations: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMPE-PEG2000) is a phospholipid-polyethylene glycol conjugate increasingly utilized in advanced drug delivery systems. In the context of veterinary medicine, this compound is a key component in the formulation of liposomal and lipid nanoparticle (LNP) based vaccines. Its inclusion offers several advantages, including enhanced stability, prolonged circulation time, and improved immune response to vaccine antigens. This document provides detailed application notes and experimental protocols for the use of this compound in veterinary vaccine development.
The primary role of this compound in vaccine formulations is to form a hydrophilic protective layer on the surface of liposomes or LNPs. This "stealth" characteristic reduces opsonization and subsequent clearance by the mononuclear phagocyte system, allowing for more efficient delivery of the antigen to antigen-presenting cells (APCs).[1]
Data Presentation: Formulation and Immune Response
The formulation of liposomal vaccines with this compound requires careful optimization of the lipid composition to achieve desired physicochemical properties and immunological outcomes. The molar ratio of this compound can influence particle size, encapsulation efficiency, and the magnitude and nature of the immune response.
While specific data for this compound in veterinary vaccines is emerging, related studies using other PEGylated lipids in animal models provide valuable insights. For instance, an optimal formulation for animal studies using a similar PEGylated lipid, DMPC/PEG2000-DMPE/Cholesterol, was found to be a weight ratio of 50/5/45.[1]
Table 1: Physicochemical Characterization of Liposomal Formulations
| Formulation Code | Lipid Composition (molar ratio) | Mean Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| Lipo-Vac-1 | DMPC:DMPG:Chol:this compound (50:10:38.5:1.5) | 155 ± 5.2 | 0.18 ± 0.02 | -25.3 ± 1.8 | Adapted from[2] |
| Lipo-Vac-2 | DPPC:Chol:this compound (2:1:0.05) | 178 ± 6.1 | 0.21 ± 0.03 | -19.7 ± 2.1 | Fictional Example |
Table 2: Comparative Immunological Response to a Liposomal Avian Influenza Vaccine in Chickens
| Vaccine Formulation | Geometric Mean Titer (GMT) - Day 14 | GMT - Day 21 | GMT - Day 35 | Reference |
| Control (Unvaccinated) | 6.79 ± 1.02 | 8 ± 1.02 | 8 ± 1.02 | [3] |
| Oil-Based Vaccine | 128 ± 0.72 | 256 ± 0.72 | 630.3 ± 0.56 | [3] |
| Liposomal Vaccine | 256 ± 0.72 | 512 ± 0.72 | 891.4 ± 0.06 | [3] |
Note: The liposomal vaccine in the study cited did not specify the use of this compound, but the data illustrates the potential for enhanced immunogenicity with liposomal formulations compared to traditional oil-based adjuvants.
Experimental Protocols
Protocol 1: Preparation of this compound Containing Liposomes by Thin-Film Hydration
This protocol describes the preparation of liposomes incorporating this compound using the thin-film hydration method, a widely used technique for liposome (B1194612) formulation.
Materials:
-
1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC)
-
1,2-dimyristoyl-sn-glycero-3-phospho-rac-(1-glycerol) sodium salt (DMPG)
-
Cholesterol (Chol)
-
1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (this compound)
-
Chloroform
-
Methanol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Antigen solution
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation:
-
Dissolve the desired amounts of DMPC, DMPG, Cholesterol, and this compound in a chloroform:methanol (2:1 v/v) solution in a round-bottom flask. A typical molar ratio could be DMPC:DMPG:Chol:this compound of 50:10:38.5:1.5.
-
Attach the flask to a rotary evaporator.
-
Evaporate the organic solvent under reduced pressure at a temperature above the phase transition temperature of the lipids (e.g., 40-50°C).
-
Continue evaporation until a thin, uniform lipid film is formed on the inner surface of the flask.
-
Further dry the film under a high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with the antigen solution (dissolved in PBS, pH 7.4). The volume of the aqueous phase will determine the final lipid concentration.
-
Rotate the flask gently in a water bath set to a temperature above the lipid phase transition temperature for 1-2 hours to allow for the formation of multilamellar vesicles (MLVs).
-
-
Size Reduction (Extrusion):
-
To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion.
-
Pass the liposome suspension through an extruder fitted with polycarbonate membranes of a specific pore size (e.g., 100 nm) for a defined number of passes (e.g., 11-21 passes). This process should also be performed at a temperature above the lipid phase transition temperature.
-
-
Characterization:
-
Determine the mean particle size, polydispersity index (PDI), and zeta potential of the prepared liposomes using dynamic light scattering (DLS).
-
Determine the antigen encapsulation efficiency using a suitable method such as size exclusion chromatography or a protein quantification assay after separating the free antigen from the liposomes.
-
Protocol 2: In Vivo Immunization and Efficacy Study in an Avian Model
This protocol outlines a general procedure for evaluating the immunogenicity and protective efficacy of a this compound adjuvanted vaccine in chickens.
Animals:
-
Specific-pathogen-free (SPF) chickens, 3-4 weeks of age.
Vaccine Formulations:
-
Control Group: PBS or empty liposomes.
-
Test Group: this compound liposomal vaccine (prepared as in Protocol 1).
-
Commercial Vaccine Group: A commercially available vaccine for the target pathogen (for comparison).
Procedure:
-
Vaccination:
-
Administer the vaccine formulations to the respective groups via a suitable route (e.g., subcutaneous or intramuscular injection). The dose and volume should be optimized based on the antigen and formulation.
-
A booster vaccination may be administered 2-3 weeks after the primary immunization.
-
-
Sample Collection:
-
Collect blood samples at regular intervals (e.g., weekly) to determine antibody titers.
-
At the end of the experiment, collect spleen and other relevant tissues for cytokine analysis and other immunological assays.
-
-
Challenge Study:
-
Two to three weeks after the final vaccination, challenge all groups with a virulent strain of the target pathogen.
-
Monitor the birds daily for clinical signs, morbidity, and mortality for a defined period (e.g., 14 days).
-
-
Immunological Assays:
-
Antibody Titer Determination: Measure antigen-specific antibody levels (e.g., IgG/IgY) in the serum samples using an enzyme-linked immunosorbent assay (ELISA).
-
Cytokine Analysis: Quantify the expression of key cytokines (e.g., IFN-γ, IL-4, IL-6) in splenocytes or peripheral blood mononuclear cells (PBMCs) using quantitative real-time PCR (qRT-PCR) or ELISA.
-
Signaling Pathways and Experimental Workflows
The adjuvant effect of liposomal vaccines, including those containing this compound, is initiated by the recognition of the formulation by the innate immune system. Liposomes can be taken up by APCs such as macrophages and dendritic cells. The lipid components can interact with pattern recognition receptors (PRRs) like Toll-like receptors (TLRs), leading to the activation of downstream signaling pathways.
In avian species, the TLR family has some distinct features compared to mammals. For example, chickens lack TLR9 but possess TLR21, which recognizes CpG DNA. They also have a unique TLR15.[4][5] The activation of these TLRs by components of the vaccine formulation can trigger signaling cascades that lead to the production of pro-inflammatory cytokines and the maturation of APCs, ultimately shaping the adaptive immune response.
Innate Immune Activation by Liposomal Vaccine in an Avian Host
Caption: Innate immune signaling by a liposomal vaccine in an avian APC.
Experimental Workflow for Veterinary Vaccine Evaluation
Caption: Workflow for the development and evaluation of a veterinary vaccine.
Conclusion
This compound is a valuable excipient for the formulation of advanced veterinary vaccines. Its ability to improve the stability and circulation time of liposomal and LNP-based vaccines can lead to enhanced immunogenicity and protective efficacy. The protocols and data presented here provide a framework for the development and evaluation of such vaccines. Further research is warranted to fully elucidate the optimal formulations and mechanisms of action of this compound-containing vaccines in various veterinary species.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. home.sandiego.edu [home.sandiego.edu]
- 3. scialert.net [scialert.net]
- 4. The avian Toll-Like receptor pathway--subtle differences amidst general conformity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | The Potential of Toll-Like Receptors to Modulate Avian Immune System: Exploring the Effects of Genetic Variants and Phytonutrients [frontiersin.org]
Application of DMPE-PEG2000 in Parenteral Drug Administration: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMPE-PEG2000) is a versatile phospholipid-polymer conjugate widely employed in the development of parenteral drug delivery systems. Its amphiphilic nature, comprising a hydrophobic dimyristoylphosphatidylethanolamine (B1222843) (DMPE) lipid anchor and a hydrophilic polyethylene (B3416737) glycol (PEG) 2000 chain, allows for its seamless integration into lipid-based nanocarriers such as liposomes and nanoparticles. The incorporation of this compound offers several key advantages, including enhanced stability, prolonged systemic circulation time, and the potential for targeted drug delivery, making it a critical component in modern nanomedicine.[1][2][3]
This document provides detailed application notes and experimental protocols for the utilization of this compound in parenteral drug formulations, intended to guide researchers and drug development professionals in their work.
Key Applications of this compound
This compound plays a crucial role in overcoming the challenges associated with the parenteral administration of various therapeutic agents. Its primary functions include:
-
Prolonging Systemic Circulation: The hydrophilic PEG chains form a protective layer on the surface of nanocarriers, which sterically hinders the adsorption of opsonin proteins.[4][5] This "stealth" characteristic allows the nanoparticles to evade recognition and clearance by the mononuclear phagocyte system (MPS), significantly extending their circulation half-life in the bloodstream.[1][4]
-
Enhancing Stability: this compound improves the colloidal stability of lipid-based formulations, preventing aggregation and fusion of nanoparticles during storage and in physiological environments.[1][3]
-
Improving Drug Encapsulation: The inclusion of this compound in liposomal and nanoparticle formulations can enhance the encapsulation efficiency of both hydrophobic and hydrophilic drugs.[1][6]
-
Facilitating Targeted Delivery: The PEG chain can be functionalized with targeting ligands such as antibodies, peptides, or small molecules to enable active targeting of specific cells or tissues, thereby increasing therapeutic efficacy and reducing off-target side effects.[7]
-
Controlling Drug Release: The presence of the PEG layer can influence the drug release kinetics from the nanocarrier, often resulting in a more sustained release profile.[8]
Data Presentation: Physicochemical and Pharmacokinetic Properties
The following tables summarize quantitative data from various studies on drug formulations incorporating this compound, providing a comparative overview of their characteristics.
Table 1: Physicochemical Characterization of this compound Formulations
| Drug | Formulation Type | Other Lipids | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| Paclitaxel | Liposome (B1194612) | Soy Lecithin, Cholesterol | 135.93 ± (not specified) | < 0.25 | Not Specified | > 90 |
| Paclitaxel | Long-acting Liposome | Soy Lecithin, Cholesterol | 137.93 ± 1.22 | Not Specified | Not Specified | 88.07 ± 1.25 |
| Podophyllotoxin | Long-circulating Liposome | Not Specified | 168.91 ± 7.07 | 0.19 ± 0.04 | -24.37 ± 0.36 | 87.11 ± 1.77 |
| Salinomycin (B1681400) | Nanomicelle | DSPE | ~10 | Not Specified | Not Specified | > 90 |
| Various | Nanoparticles | Soluplus | 116.6 | 0.112 | -13.7 | Not Applicable |
Data compiled from multiple sources.[1][9][10][11][12]
Table 2: Pharmacokinetic Parameters of this compound Formulations in Animal Models
| Drug | Formulation | Animal Model | Half-life (t½) | Area Under the Curve (AUC) | Clearance (CL) |
| Paclitaxel | Long-acting targeted liposome | ICR Mice | Significantly prolonged vs. free drug | Significantly increased vs. free drug | Significantly reduced vs. free drug |
| Podophyllotoxin | Long-circulating liposome | Not Specified | Prolonged vs. free drug | Improved bioavailability | Reduced in vivo clearance |
| Doxorubicin | Nanoparticles (Emulsion Polymerization) | Not Specified | Significantly enhanced vs. free drug | Significantly enhanced vs. free drug | Slower than free drug |
Data compiled from multiple sources.[9][12][13]
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound in parenteral drug delivery systems.
Protocol 1: Preparation of this compound-Containing Liposomes by Thin-Film Hydration
This protocol describes the preparation of liposomes incorporating this compound using the well-established thin-film hydration method.[6][14][15]
Materials:
-
Primary phospholipid (e.g., Soy Phosphatidylcholine - SPC, Dipalmitoylphosphatidylcholine - DPPC)
-
Cholesterol
-
This compound
-
Drug to be encapsulated (hydrophobic or hydrophilic)
-
Organic solvent (e.g., chloroform, methanol, or a mixture)
-
Aqueous hydration buffer (e.g., phosphate-buffered saline - PBS pH 7.4, HEPES buffer)
Equipment:
-
Round-bottom flask
-
Rotary evaporator
-
Vacuum pump
-
Water bath sonicator or probe sonicator
-
Extruder with polycarbonate membranes of desired pore size (e.g., 100 nm)
-
Dynamic Light Scattering (DLS) instrument for size and PDI measurement
-
Zeta potential analyzer
-
High-Performance Liquid Chromatography (HPLC) system for drug quantification
Procedure:
-
Lipid Film Formation: a. Dissolve the primary phospholipid, cholesterol, this compound, and the hydrophobic drug (if applicable) in the organic solvent in a round-bottom flask. A typical molar ratio could be SPC:Cholesterol:this compound of 9:6:0.75.[9] b. Attach the flask to a rotary evaporator and rotate it in a water bath set to a temperature above the lipid transition temperature (Tc). c. Evaporate the organic solvent under reduced pressure to form a thin, uniform lipid film on the inner wall of the flask. d. Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.[1]
-
Hydration: a. Hydrate the lipid film with the aqueous buffer. If encapsulating a hydrophilic drug, it should be dissolved in this buffer. b. The hydration temperature should be maintained above the Tc of the lipids. c. Agitate the flask by gentle rotation or vortexing to detach the lipid film and form multilamellar vesicles (MLVs).[14]
-
Size Reduction (Sonication and Extrusion): a. To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a bath or probe sonicator. For probe sonication, use intermittent cycles to avoid overheating.[1] b. For a more uniform size distribution, subject the liposome suspension to extrusion. Pass the suspension multiple times (e.g., 11-21 times) through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder.[15]
-
Purification: a. Remove the unencapsulated drug by dialysis against the hydration buffer or by size exclusion chromatography.
-
Characterization: a. Determine the particle size, polydispersity index (PDI), and zeta potential using a DLS instrument. b. Quantify the encapsulated drug using HPLC after disrupting the liposomes with a suitable solvent (e.g., methanol). The encapsulation efficiency (EE%) can be calculated as: EE% = (Amount of encapsulated drug / Total initial amount of drug) x 100
Protocol 2: In Vitro Drug Release Assay using the Dialysis Method
This protocol outlines a common method to assess the in vitro release kinetics of a drug from this compound-formulated nanoparticles.
Materials:
-
Drug-loaded nanoparticle suspension
-
Release medium (e.g., PBS pH 7.4, often containing a surfactant like Tween 80 to ensure sink conditions)
-
Dialysis tubing with a specific molecular weight cut-off (MWCO) that allows free drug to pass but retains the nanoparticles.
-
Magnetic stirrer and stir bars
-
Incubator or water bath at 37°C
Procedure:
-
Transfer a known volume of the drug-loaded nanoparticle suspension into a pre-soaked dialysis bag.
-
Securely close both ends of the dialysis bag.
-
Immerse the dialysis bag in a container with a defined volume of the release medium, maintained at 37°C with constant stirring.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot of the release medium.
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain sink conditions.
-
Analyze the drug concentration in the collected samples using a validated analytical method such as HPLC or UV-Vis spectrophotometry.
-
Calculate the cumulative percentage of drug released at each time point.
Protocol 3: In Vivo Pharmacokinetic Study
This protocol provides a general framework for evaluating the pharmacokinetic profile of a this compound-formulated drug in a rodent model.
Materials:
-
Drug-loaded this compound nanoparticle formulation
-
Control formulation (e.g., free drug solution)
-
Animal model (e.g., Sprague-Dawley rats or BALB/c mice)
-
Anesthetic
-
Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes)
-
Centrifuge
-
Analytical instrument for drug quantification in plasma (e.g., LC-MS/MS)
Procedure:
-
Divide the animals into experimental groups (e.g., control group receiving free drug and test group receiving the nanoparticle formulation).
-
Administer the formulation parenterally (e.g., via tail vein injection) at a specific dose.
-
At designated time points (e.g., 5, 15, 30 min, 1, 2, 4, 8, 12, 24, 48 hours), collect blood samples from the animals (e.g., via retro-orbital sinus or tail vein).[9]
-
Process the blood samples to obtain plasma by centrifugation (e.g., 3000 rpm for 10 minutes at 4°C).[9]
-
Store the plasma samples at -80°C until analysis.
-
Extract the drug from the plasma samples using a suitable method (e.g., protein precipitation with acetonitrile (B52724) or methanol, liquid-liquid extraction).[9]
-
Quantify the drug concentration in the plasma extracts using a validated analytical method like LC-MS/MS.
-
Plot the plasma concentration-time profile and calculate key pharmacokinetic parameters such as half-life (t½), area under the curve (AUC), clearance (CL), and volume of distribution (Vd) using appropriate software.
Visualization of Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key processes and relationships relevant to the application of this compound in drug delivery.
Caption: Experimental workflow for the development and evaluation of this compound nanoparticles.
Caption: "Stealth" mechanism of this compound nanoparticles avoiding opsonization and phagocytosis.
Caption: Signaling pathway of pyroptosis induced by targeted delivery of phenobarbital using DSPE-PEG2000-methotrexate nanoparticles.[16]
References
- 1. Synthesis and Characterization of Paclitaxel-Loaded PEGylated Liposomes by the Microfluidics Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cellular Uptake of Nanoparticles: Journey Inside the Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effects of polyethylene glycol on the surface of nanoparticles for targeted drug delivery - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. How to design the DMPE - PEG2000 - based co - delivery systems for optimal drug combination? - Blog [shochem.com]
- 8. Effect of PEG2000 on drug delivery characterization from solid lipid nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preparation, Characterization, and Pharmacokinetic Study of a Novel Long-Acting Targeted Paclitaxel Liposome with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. iRGD-conjugated DSPE-PEG2000 nanomicelles for targeted delivery of salinomycin for treatment of both liver cancer cells and cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. DSPE-mPEG2000-Modified Podophyllotoxin Long-Circulating Liposomes for Targeted Delivery: Their Preparation, Characterization, and Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics and biodistribution studies of Doxorubicin loaded poly(butyl cyanoacrylate) nanoparticles synthesized by two different techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Characterization of DSPE-PEG2000 and its Complex with Doxorubicin Using NMR Spectroscopy and Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Preparation, Characterization, and Cell Uptake of PLGA/PLA-PEG-FA Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. DSPE-PEG2000-methotrexate nanoparticles encapsulating phenobarbital sodium kill cancer cells by inducing pyroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Formulation of DMPE-PEG2000 for Enhanced In Vivo Circulation Time
For Researchers, Scientists, and Drug Development Professionals
Introduction
The encapsulation of therapeutic agents within liposomal carriers has emerged as a powerful strategy to improve their pharmacokinetic profiles and therapeutic efficacy. A key challenge in liposomal drug delivery is the rapid clearance of conventional liposomes from systemic circulation by the mononuclear phagocyte system (MPS). Surface modification of liposomes with polyethylene (B3416737) glycol (PEG), a process known as PEGylation, creates a hydrophilic protective layer that sterically hinders the binding of opsonins, thereby reducing MPS uptake and significantly prolonging circulation time.[1][2][3] This "stealth" characteristic allows for greater accumulation of the encapsulated drug at the target site, such as a tumor, through the enhanced permeability and retention (EPR) effect.[2][3]
This document provides detailed application notes and protocols for the formulation and characterization of liposomes incorporating 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMPE-PEG2000) to achieve enhanced in vivo circulation time. This compound is a phospholipid-PEG conjugate that integrates into the lipid bilayer of liposomes, presenting the PEG chains on the vesicle surface.[4][5]
Mechanism of PEGylation for Enhanced Circulation
The prolonged circulation of PEGylated liposomes is primarily attributed to the steric hindrance provided by the PEG layer on their surface. This hydrophilic layer creates a "stealth" effect, masking the liposome (B1194612) from recognition and uptake by phagocytic cells of the MPS, primarily located in the liver and spleen.[1][2] This reduced opsonization and subsequent phagocytosis leads to a significantly longer half-life of the liposomal formulation in the bloodstream.[6][7]
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Questioning the Use of PEGylation for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How to design the DMPE - PEG2000 - based co - delivery systems for optimal drug combination? - Blog [shochem.com]
- 5. crodapharma.com [crodapharma.com]
- 6. Extending Drug Half-Life through PEGylation - Creative Biolabs [half-life-extension.creative-biolabs.com]
- 7. PEGylation of bacteriophages increases blood circulation time and reduces T-helper type 1 immune response - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Comprehensive Characterization of DMPE-PEG2000 Liposomes for Drug Delivery Applications
Audience: Researchers, scientists, and drug development professionals.
This document provides a detailed overview of the essential techniques and protocols for the physicochemical characterization of 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMPE-PEG2000) liposomes. Accurate and thorough characterization is a critical quality attribute for ensuring the safety, stability, and efficacy of liposomal drug delivery systems.
Key Physicochemical Characterization Parameters
The performance of this compound liposomes as drug carriers is dictated by several key physicochemical properties. These parameters influence the formulation's stability, in vivo circulation time, drug-loading capacity, and release kinetics.
-
Size and Polydispersity Index (PDI): The size of liposomes affects their biodistribution and cellular uptake. A narrow size distribution, indicated by a low PDI, is crucial for batch-to-batch consistency and predictable in vivo behavior.[1][2][3][4][5] PEGylation with moieties like this compound can contribute to a reduction in liposome (B1194612) size.[1][5]
-
Zeta Potential: This parameter measures the surface charge of the liposomes and is a key indicator of their stability in suspension. A sufficiently high positive or negative zeta potential can prevent aggregation due to electrostatic repulsion. The presence of a neutral polymer like PEG on the liposome surface typically shifts the zeta potential towards neutrality.[2][6][7]
-
Encapsulation Efficiency (EE%): EE% is one of the most important parameters, defining the percentage of the initial drug that is successfully entrapped within the liposomes.[8][9] It directly impacts the therapeutic dose and cost-effectiveness of the formulation.
-
In Vitro Drug Release: This assay evaluates the rate and extent of drug release from the liposomes over time under physiological conditions.[10] It provides insights into the drug retention properties of the formulation and can help predict its in vivo performance.[11][12][13]
Workflow for Liposome Characterization
The following diagram illustrates a typical workflow for the comprehensive characterization of newly formulated this compound liposomes.
Summary of Quantitative Data
The following table summarizes typical quantitative results obtained during the characterization of this compound liposomes. Actual values can vary based on the specific lipid composition, drug encapsulated, and preparation method.
| Parameter | Technique | Typical Value | Significance |
| Mean Hydrodynamic Diameter | Dynamic Light Scattering (DLS) | 100 - 200 nm | Influences biodistribution and cellular uptake.[2] |
| Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | < 0.2 | Indicates a homogenous and narrow size distribution.[2] |
| Zeta Potential | Electrophoretic Light Scattering | -5 mV to -20 mV | Predicts stability; PEGylation leads to near-neutral values.[7][14] |
| Encapsulation Efficiency (EE%) | HPLC / UV-Vis Spectroscopy | > 60% (highly variable) | High EE% is desirable for therapeutic efficacy.[15][16] |
| In Vitro Release (at 24h) | Dialysis Method | 20% - 60% | Indicates sustained release characteristics.[17][18] |
Experimental Protocols
Detailed methodologies for the key characterization experiments are provided below.
Protocol 1: Determination of Size, PDI, and Zeta Potential using Dynamic Light Scattering (DLS)
This protocol outlines the measurement of vesicle size, size distribution, and surface charge.
Materials:
-
This compound liposome suspension
-
Deionized water or 10 mM PBS (filtered through a 0.22 µm filter)
-
DLS instrument (e.g., Malvern Zetasizer)
-
Disposable cuvettes (for sizing) and folded capillary cells (for zeta potential)
Methodology:
-
Sample Preparation: Dilute the liposome suspension with filtered deionized water or PBS to an appropriate concentration to achieve a suitable scattering intensity (typically a count rate between 100 and 500 kcps).
-
Instrument Setup:
-
Size and PDI Measurement:
-
Transfer the diluted sample to a disposable sizing cuvette.
-
Place the cuvette in the instrument.
-
Perform the measurement using a fixed scattering angle of 90° or 173°.[2][19]
-
Acquire at least three consecutive measurements for each sample.
-
The Z-average diameter is reported as the mean particle size, and the PDI reflects the width of the size distribution.[1]
-
-
Zeta Potential Measurement:
-
Inject the diluted sample into a folded capillary cell, ensuring no air bubbles are present.
-
Place the cell into the instrument.
-
Apply an electric field and measure the electrophoretic mobility of the liposomes.[2]
-
The instrument software calculates the zeta potential from the mobility using the Smoluchowski equation.
-
Perform at least three measurements per sample.
-
Protocol 2: Determination of Encapsulation Efficiency (EE%)
This protocol uses a separation method followed by spectrophotometric or chromatographic quantification to determine the percentage of encapsulated drug.
Workflow Diagram:
Materials:
-
Drug-loaded this compound liposome suspension
-
Phosphate Buffered Saline (PBS)
-
Size exclusion chromatography (SEC) column (e.g., Sephadex G-50) or centrifugal ultrafiltration units (with appropriate MWCO).[20]
-
UV-Vis Spectrophotometer or HPLC system
-
A suitable organic solvent to disrupt liposomes (e.g., methanol (B129727), Triton X-100)
Methodology:
-
Separation of Free Drug:
-
Option A (Centrifugal Ultrafiltration): Place a known volume of the liposome suspension into the upper chamber of a centrifugal filter device.[20] Centrifuge at a specified speed and time to separate the filtrate (containing free drug) from the retentate (containing liposomes).
-
Option B (Size Exclusion Chromatography): Equilibrate an SEC column with PBS. Carefully load a known volume of the liposome suspension onto the column. Elute with PBS and collect fractions. Liposomes will elute first, followed by the smaller, free drug molecules.[20]
-
-
Quantification of Free Drug (W_free):
-
Quantification of Total Drug (W_total):
-
Take a known volume of the original, unseparated liposome suspension.
-
Add a sufficient amount of a lysing agent (e.g., methanol or 1% Triton X-100) to disrupt the liposomes and release the encapsulated drug.
-
Measure the total drug concentration using the same analytical method.
-
-
Calculation of Encapsulation Efficiency (EE%):
-
Calculate the EE% using the following formula: EE% = [(W_total - W_free) / W_total] x 100
-
Protocol 3: In Vitro Drug Release Study using the Dialysis Method
This protocol is widely used to assess the drug release profile from liposomes under sink conditions.[10][18][22]
Workflow Diagram:
Materials:
-
Purified drug-loaded this compound liposome suspension (free drug removed)
-
Dialysis tubing or bags with an appropriate molecular weight cut-off (MWCO) that retains liposomes but allows free passage of the drug.[23]
-
Release medium: typically PBS (pH 7.4), maintained at 37°C.[17][24] For some formulations, bovine serum albumin (BSA) may be added to mimic in vivo conditions.[11][12][13]
-
Shaking water bath or magnetic stirrer
-
Analytical instrument (HPLC or UV-Vis) for drug quantification
Methodology:
-
Preparation of Dialysis Bag: Hydrate the dialysis membrane according to the manufacturer's instructions.
-
Loading the Sample: Pipette a precise volume (e.g., 1-2 mL) of the purified liposome suspension into the dialysis bag and securely seal both ends.[17][23]
-
Initiating the Release Study:
-
Sampling:
-
Sample Analysis:
-
Analyze the drug concentration in the collected aliquots using a validated HPLC or UV-Vis spectrophotometry method.
-
-
Data Analysis:
-
Calculate the cumulative amount of drug released at each time point, correcting for the drug removed during previous sampling.
-
Plot the cumulative percentage of drug released versus time to obtain the in vitro release profile.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Influence of PEG coating on the biodistribution and tumor accumulation of pH-sensitive liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterizing the size and concentration of liposomes using Multi-Angle Dynamic Light Scattering and Nanoparticle Tracking Analysis | Malvern Panalytical [malvernpanalytical.com]
- 4. Characterizing the size and concentration of liposomes using multi-angle dynamic light scattering | Technology Networks [technologynetworks.com]
- 5. researchgate.net [researchgate.net]
- 6. Quality by Design-Driven Zeta Potential Optimisation Study of Liposomes with Charge Imparting Membrane Additives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. azonano.com [azonano.com]
- 8. creative-biostructure.com [creative-biostructure.com]
- 9. Methodological advances in liposomal encapsulation efficiency determination: systematic review and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]
- 11. Development of an in vitro drug release assay of PEGylated liposome using bovine serum albumin and high temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development of an in vitro drug release assay of PEGylated liposome using bovine serum albumin and high temperature. | Semantic Scholar [semanticscholar.org]
- 13. jstage.jst.go.jp [jstage.jst.go.jp]
- 14. benchchem.com [benchchem.com]
- 15. egrove.olemiss.edu [egrove.olemiss.edu]
- 16. researchgate.net [researchgate.net]
- 17. dissolutiontech.com [dissolutiontech.com]
- 18. Comparison of in vitro dialysis release methods of loperamide-encapsulated liposomal gel for topical drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 19. 2.6. Dynamic light scattering measurement (DLS) [bio-protocol.org]
- 20. Assessment of In Vitro Release Testing Methods for Colloidal Drug Carriers: The Lack of Standardized Protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. spandidos-publications.com [spandidos-publications.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
Application Notes and Protocols: DMPE-PEG2000 in Nanostructured Lipid Carriers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMPE-PEG2000) as a critical component in the formulation of nanostructured lipid carriers (NLCs). This document details the role of this compound, formulation protocols, characterization methods, and key applications in drug delivery.
Introduction to this compound in NLCs
This compound is an amphiphilic phospholipid-PEG conjugate that plays a pivotal role in the development of stable and effective NLCs.[1] Its unique structure, consisting of a hydrophobic dimyristoylphosphatidylethanolamine (B1222843) (DMPE) anchor and a hydrophilic polyethylene (B3416737) glycol (PEG) 2000 chain, imparts several desirable properties to the nanoparticle formulation.
The primary functions of incorporating this compound into NLCs include:
-
Steric Stabilization: The PEG chains form a hydrophilic corona on the surface of the NLCs, creating a steric barrier that prevents aggregation and enhances colloidal stability.
-
Prolonged Circulation (Stealth Effect): The PEG layer reduces opsonization (the process of marking particles for phagocytosis) by plasma proteins, thereby decreasing uptake by the reticuloendothelial system (RES) and prolonging the circulation time of the NLCs in the bloodstream.
-
Improved Drug Loading and Entrapment: The presence of this compound can influence the crystal structure of the lipid matrix, potentially leading to higher entrapment efficiency and drug loading capacity.[2]
-
Controlled Release: The composition of the NLC, including the concentration of this compound, can modulate the release kinetics of the encapsulated drug.
Data Presentation: Physicochemical Properties of this compound NLCs
The following tables summarize representative quantitative data for NLC formulations incorporating PEGylated lipids. These values can vary significantly based on the overall composition, drug cargo, and preparation method.
Table 1: Formulation and Physicochemical Characterization of Pyrazinamide-Loaded NLCs [2]
| Formulation | PEG 2000 Concentration (% w/v) | Hydrodynamic Diameter (d.nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Entrapment Efficiency (%) | Drug Loading (%) |
| Conventional NLC | 0 | 150-210 | - | - | - | - |
| NLCPEG | 0.0001 | ~200 | - | - | - | - |
| NLCPEG | 0.001 | ~210 | - | - | - | - |
| NLCPEG | 0.01 | ~225 | - | - | - | - |
| NLCPEG | 0.1 | ~225 | - | - | - | - |
Table 2: Characterization of Biochanin A-Loaded PEG-NLCs
| Parameter | Value |
| Mean Particle Size (nm) | 148.5 ± 2.88 |
| Polydispersity Index (PI) | 0.153 ± 0.01 |
| Encapsulation Capacity (%) | 99.62 ± 0.06 |
| Drug Payload (%) | 9.06 ± 0.01 |
| Zeta Potential (mV) | -19.83 ± 1.19 |
Experimental Protocols
Protocol 1: Preparation of this compound NLCs by Hot Homogenization
This protocol describes a common method for preparing NLCs incorporating this compound.
Materials:
-
Solid Lipid (e.g., Precirol® ATO 5, Compritol® 888 ATO)
-
Liquid Lipid (e.g., Oleic Acid, Miglyol® 812)
-
This compound
-
Surfactant (e.g., Tween® 80, Poloxamer 188)
-
Active Pharmaceutical Ingredient (API)
-
Purified Water
Procedure:
-
Lipid Phase Preparation:
-
Accurately weigh the solid lipid, liquid lipid, this compound, and the lipophilic API.
-
Melt the components together in a beaker by heating to 5-10°C above the melting point of the solid lipid. Stir continuously to ensure a homogenous mixture.
-
-
Aqueous Phase Preparation:
-
Dissolve the surfactant in purified water.
-
Heat the aqueous phase to the same temperature as the lipid phase.
-
-
Pre-emulsion Formation:
-
Add the hot aqueous phase to the molten lipid phase dropwise under high-speed stirring (e.g., using a high-shear homogenizer like an Ultra-Turrax®) for a few minutes to form a coarse pre-emulsion.
-
-
High-Pressure Homogenization:
-
Immediately subject the hot pre-emulsion to high-pressure homogenization (HPH).
-
Homogenize for a specified number of cycles (e.g., 3-5 cycles) at a defined pressure (e.g., 500-1500 bar). The optimal parameters will depend on the specific formulation.
-
-
Cooling and NLC Formation:
-
Cool the resulting nanoemulsion in an ice bath or at room temperature under gentle stirring. This allows the lipid to recrystallize and form the NLCs.
-
-
Purification (Optional):
-
To remove excess surfactant and unencapsulated drug, the NLC dispersion can be purified by methods such as dialysis or centrifugation.
-
Protocol 2: In Vitro Drug Release Study
This protocol outlines a dialysis bag method to evaluate the in vitro release of a drug from this compound NLCs.
Materials:
-
This compound NLC dispersion
-
Dialysis membrane with an appropriate molecular weight cut-off (MWCO)
-
Release medium (e.g., Phosphate Buffered Saline (PBS) pH 7.4, with or without a solubilizing agent like Tween® 80 to maintain sink conditions)
-
Thermostatic shaker or water bath
-
Analytical instrument for drug quantification (e.g., HPLC, UV-Vis spectrophotometer)
Procedure:
-
Preparation:
-
Soak the dialysis membrane in the release medium as per the manufacturer's instructions.
-
Accurately measure a specific volume of the NLC dispersion and place it inside the dialysis bag.
-
Securely close both ends of the dialysis bag.
-
-
Release Study:
-
Immerse the sealed dialysis bag in a known volume of the release medium in a beaker.
-
Place the beaker in a thermostatic shaker set to 37°C and a suitable agitation speed (e.g., 100 rpm).
-
-
Sampling:
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a defined volume of the release medium.
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain a constant volume and sink conditions.
-
-
Quantification:
-
Analyze the drug concentration in the collected samples using a validated analytical method.
-
-
Data Analysis:
-
Calculate the cumulative percentage of drug released at each time point, correcting for the drug removed during sampling.
-
Plot the cumulative percentage of drug released versus time.
-
Protocol 3: Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxicity of the this compound NLCs on a selected cell line.
Materials:
-
Cell line of interest (e.g., cancer cell line, normal cell line)
-
Complete cell culture medium
-
This compound NLC dispersion (and blank NLCs as a control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator at 37°C.
-
-
Treatment:
-
Prepare serial dilutions of the this compound NLC dispersion and blank NLCs in cell culture medium.
-
Remove the old medium from the wells and replace it with the medium containing different concentrations of the NLCs. Include untreated cells as a negative control and a known cytotoxic agent as a positive control. .
-
Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add a specific volume of MTT solution to each well.
-
Incubate for 2-4 hours to allow viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
-
Solubilization:
-
Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the resulting solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells.
-
Plot cell viability (%) versus NLC concentration to determine the IC50 value (the concentration at which 50% of the cells are viable).
-
Visualization of Cellular Uptake
While this compound itself does not typically activate specific signaling pathways, its presence on the NLC surface influences the mechanism of cellular uptake. The primary route of entry for nanoparticles into cells is through endocytosis. The diagram below illustrates the general endocytic pathways that may be involved in the internalization of this compound NLCs. The specific pathway can depend on cell type and the exact surface properties of the nanoparticle.
These application notes and protocols provide a foundational guide for the use of this compound in the formulation of nanostructured lipid carriers. Researchers are encouraged to optimize these protocols based on their specific lipid composition, drug candidate, and target application.
References
Troubleshooting & Optimization
Technical Support Center: DMPE-PEG2000 Liposome Formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and prevent the aggregation of DMPE-PEG2000 liposomes during experimental procedures.
Troubleshooting Guide: Preventing and Resolving Liposome (B1194612) Aggregation
This guide addresses specific issues that can lead to the aggregation of this compound liposomes and provides actionable solutions.
Q1: My this compound liposome suspension appears cloudy and/or I see visible precipitates. What is causing this aggregation?
A1: Cloudiness or precipitation in your liposome suspension is a primary indicator of aggregation. This phenomenon can be attributed to several factors that compromise the colloidal stability of your formulation. The most common causes include:
-
Inadequate PEGylation: Insufficient concentration of this compound on the liposome surface can lead to a breakdown of the protective steric barrier, allowing for inter-liposomal interactions and subsequent aggregation.
-
Suboptimal Buffer Conditions: The ionic strength and pH of your buffer can significantly impact liposome stability. High salt concentrations can disrupt the hydration layer around the PEG chains, leading to aggregation.
-
Temperature Stress: Exposure to temperatures above the phase transition temperature of the lipid bilayer can affect membrane fluidity and stability, potentially leading to aggregation or fusion. Freeze-thaw cycles can also disrupt liposome integrity.
-
Improper Storage: Long-term storage at inappropriate temperatures can promote liposome instability and aggregation.
-
High Lipid Concentration: Very high concentrations of lipids can increase the frequency of collisions between liposomes, promoting aggregation.
Q2: How can I optimize the concentration of this compound in my formulation to prevent aggregation?
A2: The molar percentage (mol%) of this compound is a critical parameter for ensuring liposome stability. The optimal concentration creates a dense "brush" conformation of PEG chains on the liposome surface, which provides a steric barrier against aggregation.
-
Recommended Concentration Range: For many formulations, a this compound concentration of 5-10 mol% is effective in preventing aggregation.[1]
-
Concentration Effects: Below 5 mol%, the PEG chains may adopt a "mushroom" conformation, offering less protection. Exceeding 10-15 mol% can sometimes lead to the formation of micelles instead of liposomes.
-
Verification: The optimal concentration should be determined empirically for your specific lipid composition and application.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism by which this compound prevents liposome aggregation?
A1: this compound is a PEGylated lipid, meaning it consists of a lipid anchor (DMPE) and a hydrophilic polymer chain (polyethylene glycol 2000). When incorporated into a liposome bilayer, the lipid portion embeds within the membrane, while the flexible and hydrophilic PEG2000 chain extends into the aqueous environment. This creates a hydrated layer on the surface of the liposome that acts as a steric barrier, physically hindering the close approach of other liposomes and thereby preventing aggregation.
Q2: Can the choice of buffer impact the stability of my this compound liposomes?
A2: Absolutely. The composition of your buffer, particularly its ionic strength, plays a crucial role. High concentrations of certain salts, known as kosmotropic salts (e.g., ammonium (B1175870) sulfate), can "salt out" the PEG chains. This process dehydrates the PEG layer, reduces its steric hindrance, and can induce aggregation due to increased hydrophobic interactions between the now less-protected liposomes. Conversely, chaotropic salts are less likely to cause this effect. It is advisable to use buffers with physiological ionic strength (e.g., PBS at ~150 mM NaCl) unless your experimental design requires otherwise.
Q3: What is the ideal storage temperature for this compound liposome suspensions?
A3: For short-term storage, refrigeration at 2-8°C is generally recommended. It is crucial to avoid freezing the liposome suspension, as the formation of ice crystals can physically disrupt the lipid bilayer, leading to aggregation and leakage of encapsulated contents upon thawing. For long-term storage, lyophilization (freeze-drying) in the presence of a cryoprotectant (e.g., sucrose (B13894) or trehalose) is a more suitable option.
Q4: Can I sonicate my liposome suspension to break up aggregates?
A4: While sonication can be used to reduce the size of multilamellar vesicles (MLVs) to small unilamellar vesicles (SUVs) during the preparation process, its use to disperse existing aggregates should be approached with caution. Excessive sonication can introduce significant energy into the system, potentially leading to lipid degradation, fusion of liposomes, or changes in the encapsulated material. If aggregation is observed post-preparation, it is often indicative of an instability in the formulation that should be addressed by optimizing the composition (e.g., PEG concentration) or buffer conditions.
Q5: How does the main lipid composition affect the stability of this compound liposomes?
A5: The choice of the primary phospholipid and the inclusion of other components like cholesterol can influence the overall stability. Lipids with a higher phase transition temperature (Tm), such as DSPC, create more rigid bilayers at room temperature, which can enhance stability. Cholesterol is often included in liposome formulations to modulate membrane fluidity and reduce permeability, which can indirectly contribute to preventing aggregation by maintaining the structural integrity of the liposomes.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the formulation and characterization of stable this compound liposomes.
Table 1: Recommended this compound Concentrations for Liposome Stability
| Molar Percentage (mol%) of this compound | Expected PEG Conformation | Effect on Aggregation | Reference(s) |
| < 5 mol% | "Mushroom" | May provide insufficient steric hindrance, risk of aggregation. | [2] |
| 5 - 10 mol% | "Brush" | Generally optimal for providing a steric barrier and preventing aggregation. | [1][3] |
| > 15 mol% | Dense "Brush" | May induce the formation of micelles instead of liposomes. | [4] |
Table 2: Influence of Environmental Factors on Liposome Stability
| Factor | Condition | Impact on Aggregation | Reference(s) |
| Ionic Strength | High concentrations of kosmotropic salts (e.g., > 0.7 M Ammonium Sulfate) | Increased aggregation due to "salting out" of PEG chains. | |
| Physiological ionic strength (e.g., ~150 mM NaCl) | Generally promotes stability. | [5][6] | |
| Temperature | Storage at 2-8°C | Recommended for short-term stability. | |
| Freeze-thaw cycles | Can cause significant aggregation and leakage. | ||
| Above lipid Tm | Can increase membrane fluidity and risk of fusion/aggregation. | [7] | |
| pH | Neutral pH (6.5-7.5) | Generally optimal for stability of many phospholipid-based liposomes. | [8] |
| Acidic or alkaline pH | Can lead to hydrolysis of phospholipids (B1166683) and subsequent instability. | [8] |
Experimental Protocols
Protocol 1: Preparation of this compound Liposomes by Thin-Film Hydration and Extrusion
This protocol describes a common method for producing unilamellar liposomes with a defined size.
-
Lipid Film Preparation:
-
Co-dissolve the primary phospholipid (e.g., DSPC), cholesterol, and this compound in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture) in a round-bottom flask. A typical molar ratio is 55:40:5 (DSPC:Cholesterol:this compound).
-
Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the inner surface of the flask.
-
Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.[9]
-
-
Hydration:
-
Hydrate (B1144303) the lipid film with the desired aqueous buffer (e.g., PBS, pH 7.4) by adding the buffer to the flask and gently rotating it. The temperature of the hydration buffer should be above the phase transition temperature (Tm) of the primary lipid.[9]
-
Allow the film to hydrate for 1-2 hours with intermittent gentle agitation to form multilamellar vesicles (MLVs).
-
-
Extrusion:
-
To obtain unilamellar vesicles (LUVs) of a uniform size, subject the MLV suspension to extrusion.
-
Load the suspension into an extruder (e.g., a mini-extruder).
-
Pass the suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) for a recommended 11-21 passes. This should also be performed at a temperature above the lipid's Tm.
-
Protocol 2: Characterization of Liposome Aggregation by Dynamic Light Scattering (DLS)
DLS is a powerful technique for measuring the size distribution and detecting the presence of aggregates in a liposome suspension.[10]
-
Sample Preparation:
-
Dilute a small aliquot of the liposome suspension in the same buffer used for hydration to a suitable concentration for DLS analysis (typically to avoid multiple scattering effects).
-
Filter the diluted sample through a low-protein-binding syringe filter (e.g., 0.22 µm) to remove any dust or large contaminants.
-
-
DLS Measurement:
-
Transfer the filtered sample to a clean DLS cuvette.
-
Place the cuvette in the DLS instrument and allow the sample to equilibrate to the desired temperature.
-
Perform the measurement to obtain the intensity-weighted size distribution, the Z-average diameter, and the Polydispersity Index (PDI).
-
-
Data Interpretation:
-
A monomodal size distribution with a low PDI (typically < 0.2) indicates a homogenous, non-aggregated liposome population.
-
The presence of a second peak at a larger size or a high PDI value is indicative of aggregation.
-
Protocol 3: Visualization of Liposomes by Cryogenic Transmission Electron Microscopy (Cryo-TEM)
Cryo-TEM allows for the direct visualization of liposome morphology and can confirm the presence of aggregates.
-
Grid Preparation:
-
Apply a small volume (2-3 µL) of the liposome suspension to a glow-discharged TEM grid (e.g., a holey carbon grid).
-
-
Vitrification:
-
Blot the grid with filter paper to create a thin film of the suspension.
-
Immediately plunge-freeze the grid in a cryogen (e.g., liquid ethane (B1197151) cooled by liquid nitrogen) to vitrify the sample.[11]
-
-
Imaging:
-
Transfer the vitrified grid to a cryo-TEM holder under liquid nitrogen.
-
Image the sample at cryogenic temperatures under low-dose electron beam conditions to prevent damage to the liposomes.
-
Analyze the images for liposome size, lamellarity, and the presence of aggregates.
-
Visualizations
Caption: Experimental workflow for preparing and characterizing this compound liposomes.
References
- 1. Long-Term Stable Liposome Modified by PEG-Lipid in Natural Seawater - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of grafted PEG on liposome size and on compressibility and packing of lipid bilayer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of PEG Pairing on the Efficiency of Cancer-Targeting Liposomes [thno.org]
- 4. The effect of DSPE-PEG2000, cholesterol and drug incorporated in bilayer on the formation of discoidal micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Influence of lipid composition and ionic strength on the physical stability of liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Influence of lipid composition and ionic strength on the physical stability of liposomes. | Semantic Scholar [semanticscholar.org]
- 7. Materials characterization of the low temperature sensitive liposome (LTSL): effects of the lipid composition (lysolipid and DSPE–PEG2000) on the thermal transition and release of doxorubicin - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 10. news-medical.net [news-medical.net]
- 11. store.astm.org [store.astm.org]
Technical Support Center: Optimizing DMPE-PEG2000 Concentration for Particle Size Control
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMPE-PEG2000) concentration to control the size of nanoparticles, such as liposomes and lipid nanoparticles (LNPs).
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in nanoparticle formulations?
A1: this compound is a PEGylated phospholipid used in nanoparticle formulations to provide steric stabilization.[1] The polyethylene (B3416737) glycol (PEG) chains create a hydrophilic layer on the surface of the nanoparticle, which prevents aggregation by physically hindering close contact between particles.[1][2] This "stealth" characteristic also helps to reduce clearance by the immune system in vivo, thereby increasing circulation time.[1]
Q2: How does increasing the concentration of this compound generally affect nanoparticle size?
A2: Generally, increasing the molar percentage of this compound in a lipid formulation leads to a decrease in the final particle size.[2][3] The large, hydrophilic PEG headgroups cause steric repulsion between lipid molecules, which promotes the formation of smaller vesicles with higher curvature.[4] However, this effect is formulation-dependent and can plateau or even reverse at very high concentrations.[4]
Q3: What is a typical molar percentage range for this compound in a lipid nanoparticle formulation?
A3: The molar percentage of PEGylated lipids like this compound in lipid nanoparticle formulations is typically low, often ranging from 1% to 5%.[1] The optimal concentration depends on the specific lipid composition, the desired particle size, and the intended application. For example, the Moderna and Pfizer-BioNTech COVID-19 vaccines use approximately 1.5% of a PEG-lipid.[1][5]
Q4: Can the concentration of this compound influence the polydispersity index (PDI) of my nanoparticles?
A4: Yes, the concentration of this compound can affect the PDI. In some cases, increasing the PEG-lipid concentration can lead to a decrease in PDI, indicating a more uniform and monodisperse population of nanoparticles.[2] However, at very high concentrations, there can be an increase in PDI.[6]
Q5: Are there any potential negative effects of using too high a concentration of this compound?
A5: Yes, excessively high concentrations of this compound can lead to several issues. It may destabilize the lipid bilayer and can sometimes hinder the cellular uptake of the nanoparticles.[4] This is often referred to as the "PEG dilemma," where the same properties that provide stability and long circulation can also reduce the therapeutic efficacy if not properly optimized.[1]
Troubleshooting Guides
Issue 1: My nanoparticle size is too large.
| Possible Cause | Troubleshooting Step |
| Insufficient this compound Concentration | Gradually increase the molar percentage of this compound in your formulation. Start with small increments (e.g., 0.5 mol%) to observe the effect on particle size.[2] |
| Inadequate Mixing Energy | If using a microfluidics-based system, increase the total flow rate to enhance mixing.[3] For methods like sonication, ensure sufficient power and time are applied, but be cautious of overheating which can degrade lipids. |
| Suboptimal Lipid Ratios | The ratio of other lipids, such as cholesterol and helper lipids, significantly impacts particle size.[2] Re-evaluate the overall lipid composition. |
| Improper Solvent Miscibility | Ensure the organic solvent containing the lipids is fully miscible with the aqueous phase to allow for rapid and uniform nanoprecipitation. |
Issue 2: My nanoparticles are aggregating over time.
| Possible Cause | Troubleshooting Step |
| Low Surface Charge (Zeta Potential) | While this compound provides steric stabilization, a low absolute zeta potential can still lead to aggregation. Ensure the pH of your buffer is not close to the isoelectric point of your nanoparticles. |
| Insufficient PEGylation | The concentration of this compound may be too low to provide adequate steric hindrance. Consider increasing the molar percentage.[2] |
| Improper Storage Conditions | Store nanoparticle suspensions at the recommended temperature (often 4°C) and avoid freeze-thaw cycles unless a suitable cryoprotectant is used. |
| High Ionic Strength of Buffer | High salt concentrations can screen the surface charge and reduce electrostatic repulsion, leading to aggregation. If possible, use a buffer with a lower ionic strength. |
Issue 3: My nanoparticle size is highly variable (High Polydispersity Index - PDI).
| Possible Cause | Troubleshooting Step |
| Inconsistent Manufacturing Process | For microfluidics, check for any blockages in the channels and ensure stable flow rates.[2] With sonication, make sure the probe is correctly positioned and the sample is well-mixed throughout the process. For extrusion, ensure a sufficient number of passes (e.g., 10-20) through the membrane.[2] |
| Suboptimal Formulation | The ratios of the different lipids can significantly affect PDI. A systematic optimization of the lipid composition may be necessary.[2] |
| Uneven Hydration of Lipid Film | If using the lipid film hydration method, ensure the film is thin and evenly distributed before adding the aqueous buffer. Uneven hydration can result in a heterogeneous population of vesicles.[2] |
Data Presentation
Table 1: Effect of this compound Concentration on Nanoparticle Size and Polydispersity Index (PDI)
This table summarizes representative data on how varying the molar percentage of this compound can influence the hydrodynamic diameter and PDI of lipid nanoparticles, assuming all other formulation and process parameters are kept constant.
| Mol% this compound | Average Particle Size (nm) | Polydispersity Index (PDI) |
| 0.5% | 150 | 0.25 |
| 1.5% | 100 | 0.15 |
| 2.5% | 80 | 0.12 |
| 5.0% | 75 | 0.18 |
Note: These are illustrative values. Actual results will vary depending on the specific lipid composition, manufacturing method, and other experimental conditions.
Experimental Protocols
Protocol: Lipid Nanoparticle Formulation by Microfluidics
This protocol describes a general method for preparing lipid nanoparticles using a microfluidic mixing device, allowing for precise control over particle size.
1. Materials:
-
Ionizable lipid (e.g., DLin-MC3-DMA)
-
Helper lipid (e.g., DSPC)
-
Cholesterol
-
This compound
-
Ethanol (B145695) (anhydrous)
-
Aqueous buffer (e.g., citrate (B86180) buffer, pH 4.0)
-
Payload (e.g., mRNA, siRNA)
-
Microfluidic mixing system (e.g., NanoAssemblr)
2. Solution Preparation:
-
Lipid Stock Solution (Organic Phase):
-
Dissolve the ionizable lipid, DSPC, cholesterol, and this compound in ethanol to achieve a desired total lipid concentration (e.g., 25 mM).[5]
-
The molar ratio of the lipids should be calculated based on the desired formulation. For example, a common ratio is 50:10:38.5:1.5 (ionizable lipid:DSPC:cholesterol:this compound).[5][7]
-
Gently warm the solution (e.g., to 60-65°C) if necessary to fully dissolve all lipid components.[5] Keep the cholesterol-containing solution warm (>37°C) to maintain solubility.[5]
-
-
Aqueous Phase:
-
Dissolve the payload (e.g., mRNA) in the aqueous buffer to the desired concentration.
-
3. Nanoparticle Assembly:
-
Set up the microfluidic system according to the manufacturer's instructions.
-
Load the lipid stock solution into one syringe and the aqueous phase into another.
-
Set the desired flow rate ratio (FRR) between the aqueous and organic phases (e.g., 3:1) and the total flow rate (TFR). These parameters are critical for controlling particle size.
-
Initiate the flow. The rapid mixing of the two streams within the microfluidic cartridge will induce the self-assembly of the lipid nanoparticles.
-
Collect the nanoparticle suspension from the outlet.
4. Purification and Characterization:
-
Dialyze the collected suspension against a suitable buffer (e.g., PBS, pH 7.4) to remove the ethanol and non-encapsulated payload.
-
Sterilize the final formulation by passing it through a 0.22 µm filter.
-
Characterize the nanoparticles for size, PDI, and zeta potential using Dynamic Light Scattering (DLS).
-
Determine the encapsulation efficiency using an appropriate assay (e.g., RiboGreen assay for RNA).
Visualizations
Caption: Experimental workflow for lipid nanoparticle synthesis and size control.
Caption: Influence of this compound concentration on nanoparticle properties.
References
- 1. helixbiotech.com [helixbiotech.com]
- 2. benchchem.com [benchchem.com]
- 3. What are the factors that influence the lipid nanoparticle size? | AAT Bioquest [aatbio.com]
- 4. researchgate.net [researchgate.net]
- 5. Lipid Nanoparticles - Echelon Biosciences [echelon-inc.com]
- 6. PEGylated lipid screening, composition optimization, and structure–activity relationship determination for lipid nanoparticle-mediated mRNA delivery - Nanoscale (RSC Publishing) DOI:10.1039/D5NR00433K [pubs.rsc.org]
- 7. Lipid nanoparticles with PEG-variant surface modifications mediate genome editing in the mouse retina - PMC [pmc.ncbi.nlm.nih.gov]
Addressing stability issues of DMPE-PEG2000 in storage
This technical support center provides guidance on addressing stability issues of 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMPE-PEG2000) during storage. Below you will find troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the recommended storage conditions for this compound?
A1: For optimal stability, this compound should be stored under specific conditions to minimize degradation. As a powder, it is recommended to store it at -20°C for up to three years.[1][2] When in a solvent, it should be stored at -80°C for up to six months or at -20°C for up to one month.[1][2] It is crucial to keep the container tightly sealed and protected from moisture and light.[3] Before use, allow the product to warm to room temperature in its container to prevent condensation.[3]
Q2: I've stored my this compound solution at room temperature for a day. Is it still usable?
A2: A study on the solution stability of this compound at room temperature for one day showed no significant change in the peak area and no new impurities were detected by HPLC-CAD.[4] However, for in vivo experiments, it is always recommended to prepare fresh solutions on the day of use to ensure the highest quality and reliability of your results.[1] For long-term storage, adhere to the recommended -20°C or -80°C conditions.
Q3: What are the primary degradation pathways for this compound?
A3: The two main degradation pathways for this compound are hydrolysis and oxidation.
-
Hydrolysis: This involves the cleavage of the phosphodiester bond in the DMPE headgroup, which can be catalyzed by acidic or basic conditions. This results in the formation of 1,2-dimyristoyl-sn-glycero-3-phosphate (DMPE) and PEG2000-amine.
-
Oxidation: The lipid tails of DMPE are susceptible to oxidation, particularly if they were unsaturated (though DMPE has saturated myristoyl chains, other lipids used in formulations may be unsaturated). Oxidation is a free-radical chain reaction that can be initiated by light, heat, or the presence of metal ions.[5][6] The PEG chain itself can also undergo oxidative degradation, leading to the formation of various byproducts.[7][8]
Q4: I see unexpected peaks in my analytical chromatogram after storing this compound. What could they be?
A4: Unexpected peaks likely represent degradation products. Depending on the storage conditions, these could be:
-
Hydrolysis Products: Peaks corresponding to DMPE and PEG2000-amine.
-
Oxidation Products: A variety of smaller, more polar compounds resulting from the breakdown of the lipid chains or the PEG chain.
-
Aggregates: Improper storage or handling can lead to the formation of larger aggregates, which might appear as broad or late-eluting peaks.
To identify these impurities, advanced analytical techniques such as liquid chromatography-high resolution mass spectrometry (LC-HRMS) are often required.[9]
Q5: How can I assess the stability of my this compound sample?
A5: A stability-indicating analytical method is necessary to accurately quantify the amount of intact this compound and its degradation products. High-Performance Liquid Chromatography with a Charged Aerosol Detector (HPLC-CAD) is a suitable method for this purpose, as this compound lacks a strong UV chromophore.[4][9][10] A detailed experimental protocol is provided in this guide.
Quantitative Stability Data
The following tables summarize the degradation of this compound under various stress conditions, based on a published stability-indicating HPLC-CAD method.[4]
Table 1: Stability of this compound in Solution under Stress Conditions
| Stress Condition | Duration | Temperature | % Degradation |
| 0.05 N HCl | 20 hours | 60°C | ~11% |
| 0.005 N NaOH | 1.5 hours | Room Temp | ~6% |
| 1% H₂O₂ | 24 hours | 30°C | No significant degradation |
| Neutral (MeOH:H₂O) | 20 hours | 60°C | No significant degradation |
| Photolytic (1x ICH) | - | - | No significant degradation |
Table 2: Stability of Solid this compound under Various Storage Conditions
| Storage Condition | Duration | % Degradation |
| 25°C | 25 days | ~1% |
| 25°C / 60% RH | 25 days | ~2% |
| 40°C / 75% RH | 25 days | ~5% |
| 2-8°C (with desiccant) | 14 days | No significant degradation |
| 2-8°C (without desiccant) | 14 days | ~1% |
| Photolytic (4x ICH) | - | No significant degradation |
Experimental Protocol: HPLC-CAD Method for this compound Stability Assessment
This protocol is adapted from a validated stability-indicating assay.[9][10]
1. Materials and Reagents:
-
This compound standard and samples
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (analytical grade)
-
Ultrapure water
2. Chromatographic Conditions:
-
HPLC System: A system equipped with a gradient pump, autosampler, column oven, and a Charged Aerosol Detector (CAD).
-
Column: Hypersil Gold™ PFP (150 mm × 4.6 mm, 3.0 µm) or equivalent.[9]
-
Mobile Phase A: 0.0025% Formic acid in Water:Methanol (80:20 v/v).[9]
-
Mobile Phase B: Methanol:Acetonitrile (60:40 v/v).[9]
-
Gradient Program:
Time (min) %B 0.0 10 5.0 10 15.0 90 20.0 90 21.0 10 | 25.0 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 50 µL
-
CAD Settings: Evaporation temperature 35°C, Nitrogen gas pressure 35 psi.
3. Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of approximately 300 µg/mL in a mixture of Methanol:Water (50:50 v/v).[4]
-
For stability studies, subject the this compound (solid or in solution) to the desired stress conditions (e.g., heat, humidity, acid, base, oxidant, light).
-
At each time point, withdraw a sample and dilute it to the target concentration of 300 µg/mL with the sample diluent.
4. Data Analysis:
-
Integrate the peak corresponding to this compound.
-
Calculate the percentage degradation by comparing the peak area of the stressed sample to that of an unstressed control sample.
-
% Degradation = [(Area_control - Area_stressed) / Area_control] * 100
-
Visual Guides
Caption: Hydrolytic degradation pathway of this compound.
Caption: General pathway for oxidative degradation of the lipid moiety.
Caption: Troubleshooting workflow for this compound stability issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A Systematic Study on the Degradation Products Generated from Artificially Aged Microplastics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Degradation of fenprostalene in polyethylene glycol 400 solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of HPLC-CAD stability indicating assay method for polyethylene glycol-conjugated phospholipid (DMPE-PEG 2000) and identification of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: The Impact of DMPE-PEG2000 on Drug Release
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the role of 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMPE-PEG2000) in modulating drug release kinetics from lipid-based nanocarriers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary role in drug delivery formulations?
A1: this compound is a phospholipid-polymer conjugate, meaning it combines a lipid (DMPE) with a hydrophilic polymer chain (PEG2000).[1][2] Its amphiphilic nature allows it to be easily incorporated into the lipid bilayer of nanocarriers like liposomes. The primary roles of incorporating this compound are to create a hydrophilic shield on the nanoparticle surface, which provides steric stabilization, prolongs circulation time in the body by reducing clearance, and improves the overall stability of the formulation.[3][4][5]
Q2: How does increasing the concentration of this compound generally affect drug release kinetics?
A2: Increasing the concentration of this compound typically leads to a more sustained or slower drug release profile. The large, hydrated PEG chains on the surface of the nanocarrier create a steric barrier that can hinder the diffusion of the encapsulated drug out of the carrier. However, the effect can be complex and may depend on the specific drug and formulation. For instance, in some solid lipid nanoparticle systems, PEG2000 modification has been shown to accelerate the release of hydrophilic small-molecule drugs.[6]
Q3: What are the underlying mechanisms by which this compound concentration influences drug release?
A3: Several mechanisms are at play:
-
Steric Hindrance: The PEG layer acts as a physical barrier, increasing the path length for the drug to diffuse into the surrounding medium.[7]
-
Membrane Fluidity and Stability: this compound can alter the fluidity and packing of the lipid bilayer. Higher concentrations can increase inter-lamellar repulsion, leading to the formation of smaller, unilamellar vesicles which are often more stable and retain the drug more effectively.[7]
-
Morphological Changes: At certain concentrations, particularly in combination with other lipids like cholesterol, increasing this compound can induce a morphological transition from spherical liposomes to discoidal micelles, which fundamentally alters the drug release mechanism.[8][9]
-
Hydration Layer: The PEG chains create a dense, water-rich layer on the surface, which can influence the partitioning of both hydrophilic and hydrophobic drugs at the carrier-medium interface.
Q4: Does the effect of this compound concentration vary depending on the drug's properties (e.g., hydrophilic vs. hydrophobic)?
A4: Yes, the properties of the encapsulated drug are critical.
-
Hydrophilic Drugs: These are typically encapsulated in the aqueous core of a liposome (B1194612). Their release is primarily governed by the permeability of the lipid bilayer. A denser PEG shield can decrease membrane permeability, thus slowing release. However, as noted, some studies show accelerated release from certain nanoparticle types.[6]
-
Hydrophobic Drugs: These are entrapped within the lipid bilayer itself. The incorporation of this compound can alter the packing and fluidity of the bilayer, which directly impacts the retention and subsequent release of these drugs.
Troubleshooting Guide
Problem: My drug release is too rapid, showing a significant "burst release" within the first few hours.
Solution: An excessive burst release often indicates poor drug retention or instability of the carrier.
-
Increase this compound Molar Ratio: Gradually increase the molar percentage of this compound in your formulation (e.g., from 2 mol% to 5 mol% or 10 mol%). This enhances the steric shield and can improve membrane packing, leading to better drug retention and a reduced burst effect.[7]
-
Optimize Other Lipids: Ensure other components, like cholesterol, are at an optimal concentration. Cholesterol is known to decrease membrane fluidity and can work synergistically with this compound to stabilize the bilayer and control release.[10]
Problem: The drug release from my formulation is too slow or incomplete.
Solution: If the release is too slow, the formulation may be overly stable, preventing the drug from reaching its target at a therapeutic concentration.
-
Decrease this compound Molar Ratio: A lower concentration of the PEGylated lipid can reduce the density of the steric barrier, potentially accelerating drug diffusion.
-
Incorporate Destabilizing Lipids: Consider adding lipids that respond to specific physiological triggers (e.g., pH-sensitive lipids like DOPE) if you are developing a stimuli-responsive system.[4]
-
Change PEG Chain Length: While this guide focuses on PEG2000, using a shorter PEG chain (e.g., PEG750) can result in a less dense steric barrier and faster release, as demonstrated in some pH-responsive systems.[4]
Problem: My nanocarrier formulation aggregates during the in vitro release study.
Solution: Aggregation suggests colloidal instability, which can be influenced by the formulation itself or the release medium.
-
Verify this compound Concentration: Insufficient surface coverage with PEG can lead to aggregation, especially in high-salt or protein-containing media. A concentration of at least 4-5 mol% is often required for effective steric stabilization.[8]
-
Check the Release Medium: The ionic strength and protein content of your release buffer can screen the surface charge and reduce repulsive forces. Ensure your this compound concentration is sufficient to provide steric stabilization under these specific conditions. The presence of serum proteins like albumin can also interact with and destabilize liposomes, an effect that is mitigated by a sufficient PEG shield.[11][12]
Data Presentation
The following table summarizes hypothetical, yet typical, results from an experiment investigating the effect of this compound concentration on the physicochemical properties and drug release from a liposomal formulation.
| Molar % this compound | Particle Size (d.nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Cumulative Drug Release at 24h (%) |
| 0% | 155 ± 8 | -35.2 ± 2.1 | 85 ± 5 | 78 ± 6 |
| 2% | 130 ± 6 | -24.5 ± 1.8 | 88 ± 4 | 62 ± 5 |
| 5% | 110 ± 5 | -15.1 ± 1.5 | 92 ± 3 | 45 ± 4 |
| 10% | 95 ± 7 | -8.3 ± 1.2 | 90 ± 4 | 30 ± 5 |
Table Caption: Trend analysis showing that as this compound concentration increases, particle size decreases, the surface charge is shielded (Zeta potential approaches neutral), and drug release becomes more sustained. Encapsulation efficiency often peaks at an optimal concentration.
Experimental Protocols
Protocol: In Vitro Drug Release Assay Using a Dialysis Method
This protocol describes a common method for assessing the release kinetics of a drug from a PEGylated liposomal formulation.[13][14]
1. Materials and Equipment:
-
Drug-loaded PEGylated liposome suspension.
-
Release Buffer: Phosphate Buffered Saline (PBS), pH 7.4. For poorly soluble drugs, a surfactant (e.g., 0.5% w/v Tween® 80) may be added to maintain sink conditions.[15]
-
Dialysis Tubing/Cassettes: Choose a Molecular Weight Cut-Off (MWCO) that is at least 100 times greater than the molecular weight of the drug but low enough to retain the nanoparticles (e.g., 10-20 kDa MWCO).
-
Thermostatically controlled shaker or water bath set to 37°C.
-
Analytical instrument for drug quantification (e.g., HPLC-UV, fluorescence spectrophotometer).
2. Liposome Preparation (Thin-Film Hydration Method):
-
Dissolve the lipids (e.g., primary phospholipid like DPPC, cholesterol, and varying molar ratios of this compound) and the hydrophobic drug in a suitable organic solvent (e.g., chloroform/methanol mixture).
-
Create a thin lipid film by evaporating the organic solvent under reduced pressure using a rotary evaporator.
-
Hydrate the lipid film with an aqueous buffer (which may contain a hydrophilic drug) at a temperature above the phase transition temperature of the primary lipid.
-
Reduce the size of the resulting multilamellar vesicles to form small unilamellar vesicles by sonication or extrusion.
-
Remove any unencapsulated drug by dialysis or size exclusion chromatography against a fresh buffer.[16]
3. Release Assay Procedure:
-
Pre-soak the dialysis membrane in the release buffer as per the manufacturer's instructions.
-
Pipette a known volume (e.g., 1 mL) of the purified drug-loaded liposome suspension into the dialysis bag/cassette and seal it securely.
-
Submerge the sealed dialysis bag in a larger volume of release buffer (e.g., 100 mL) to ensure sink conditions.
-
Place the entire setup in a shaker bath at 37°C with gentle agitation (e.g., 100 rpm).
-
At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a sample (e.g., 1 mL) from the external release buffer.
-
Immediately replenish the volume of the release buffer with an equal volume of fresh, pre-warmed buffer to maintain a constant volume and sink conditions.
-
Analyze the drug concentration in the collected samples using the appropriate analytical method.
-
Calculate the cumulative percentage of drug released at each time point relative to the initial total amount of drug in the formulation.
Visualizations
Caption: Workflow for an in vitro drug release kinetics experiment.
Caption: Impact of this compound concentration on nanoparticle properties.
References
- 1. How does the concentration of DMPE - PEG2000 affect its rheological properties? - Blog [shochem.com]
- 2. How to design the DMPE - PEG2000 - based co - delivery systems for optimal drug combination? - Blog [shochem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Long-Term Stable Liposome Modified by PEG-Lipid in Natural Seawater - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of PEG2000 on drug delivery characterization from solid lipid nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The effect of DSPE-PEG2000, cholesterol and drug incorporated in bilayer on the formation of discoidal micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The effect of DSPE‐PEG2000, cholesterol and drug incorporated in bilayer on the formation of discoidal micelles | Semantic Scholar [semanticscholar.org]
- 11. Development of an in vitro drug release assay of PEGylated liposome using bovine serum albumin and high temperature. | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. Recent Progress in Drug Release Testing Methods of Biopolymeric Particulate System - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. tandfonline.com [tandfonline.com]
Technical Support Center: Removal of Unbound DMPE-PEG2000 from Formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the removal of unbound 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMPE-PEG2000) from liposomal and nanoparticle formulations.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove unbound this compound from my formulation?
A1: Removing unbound this compound is critical for several reasons. Firstly, excess, unbound PEGylated lipids can form micelles that may cause toxicity or undesired biological effects. Secondly, the presence of free this compound can interfere with downstream characterization assays, leading to inaccurate quantification of liposome-associated PEG. Lastly, for targeted drug delivery systems, unbound PEGylated lipids can compete with the formulated nanoparticles for binding to target sites, potentially reducing therapeutic efficacy.
Q2: What are the primary methods for removing unbound this compound?
A2: The three most common and effective methods for the purification of liposomal formulations from unbound components like this compound are Tangential Flow Filtration (TFF), Size Exclusion Chromatography (SEC), and Dialysis. Each method has its advantages and is suitable for different scales and formulation types.
Q3: How do I choose the most suitable purification method for my experiment?
A3: The choice of method depends on factors such as sample volume, desired purity, process time, and scalability.
-
Tangential Flow Filtration (TFF) is ideal for larger volumes and is highly scalable, making it suitable for process development and manufacturing. It is relatively fast and efficient.[1][2][3]
-
Size Exclusion Chromatography (SEC) offers high-resolution separation and is excellent for smaller, laboratory-scale preparations where high purity is required.[4][5][6]
-
Dialysis is a simple and cost-effective method for small-volume, lab-scale purification, though it is generally the most time-consuming.[7][8]
Q4: How can I quantify the amount of unbound this compound to assess the efficiency of my purification process?
A4: Quantification of this compound can be achieved using techniques such as Ultra-High-Performance Liquid Chromatography coupled with Triple Quadrupole Mass Spectrometry (UHPLC-TQMS).[9] This method allows for the specific and sensitive detection and quantification of the PEGylated lipid in your formulation before and after purification. By analyzing the permeate or fractions collected during TFF, SEC, or the dialysis buffer, you can determine the amount of removed, unbound this compound.
Troubleshooting Guides
Tangential Flow Filtration (TFF)
Q: My liposome (B1194612) recovery is low after TFF. What could be the cause?
A: Low liposome recovery can be due to several factors:
-
High Transmembrane Pressure (TMP): Excessive TMP can cause liposome rupture and loss through the membrane pores. It is crucial to operate at a lower TMP to maintain liposome integrity.[10]
-
Inappropriate Membrane Pore Size: If the membrane's molecular weight cut-off (MWCO) is too large, smaller liposomes can be lost in the permeate. Ensure the MWCO is appropriate for your liposome size distribution.
-
Shear Stress: High flow rates can induce shear stress, leading to liposome damage. Optimizing the flow rate is essential.[1]
Q: The removal of unbound this compound is incomplete after several diafiltration volumes. How can I improve this?
A: To enhance the removal efficiency:
-
Increase Diafiltration Volumes: Ensure you are using an adequate number of diafiltration volumes (typically 5-10) to sufficiently exchange the buffer and remove the unbound components.
-
Optimize Operating Mode: For some formulations, a concentration mode followed by diafiltration might be more effective.[2][3][10]
-
Check for Micelle Formation: Unbound this compound can form micelles, which may be of a size that is retained by the TFF membrane. Consider adjusting the buffer conditions to disrupt these micelles if possible.
Size Exclusion Chromatography (SEC)
Q: I'm observing a significant loss of my liposome formulation on the SEC column. Why is this happening?
A: Lipid loss during SEC is a known issue and can be attributed to the interaction of liposomes with the column matrix.[5][11] Intact liposomes can be retained in the exclusion gel.[5][11]
-
Column Pre-saturation: To mitigate this, pre-saturate the column with lipids before loading your sample. This can be done by running a solution of empty liposomes through the column first.[5]
-
Choice of Stationary Phase: The type of gel used can influence liposome retention. Experiment with different column matrices (e.g., Sepharose, Sephadex) to find the one with the least interaction with your formulation.
Q: There is poor separation between my liposomes and the unbound this compound. How can I improve the resolution?
A: To improve separation:
-
Optimize Column Parameters: The column length, diameter, and pore size of the beads are critical for resolution.[12] Longer columns generally provide better separation. The pore size should be chosen so that the liposomes are excluded while the smaller unbound this compound can enter the pores.[12]
-
Adjust Flow Rate: A slower flow rate can allow for better equilibration and improved separation.[12]
-
Sample Volume: Ensure the sample volume is a small fraction of the total column volume (typically 1-5%) to achieve optimal resolution.
Dialysis
Q: My sample volume has significantly increased after dialysis. How can I prevent this?
A: A significant increase in sample volume is due to osmosis, where water moves from the dialysis buffer into your sample, which likely has a higher solute concentration.
-
Stepwise Dialysis: To prevent this, you can perform a stepwise dialysis, gradually decreasing the solute concentration difference between your sample and the buffer.[13]
-
Buffer Composition: Ensure the osmolarity of your dialysis buffer is as close as possible to that of your liposome formulation.
Q: The removal of unbound this compound by dialysis is very slow. What can I do to speed up the process?
A: Dialysis is inherently a slow process, but it can be optimized:
-
Increase Buffer Volume and Changes: Use a large volume of dialysis buffer (at least 200-500 times the sample volume) and change it frequently (e.g., after 2 hours, 4 hours, and then overnight).[7]
-
Membrane MWCO and Surface Area: Use a dialysis membrane with a high molecular weight cut-off (e.g., 100-300 kDa) that is still significantly smaller than your liposomes.[14] A larger membrane surface area to sample volume ratio will also increase the rate of diffusion.[15][16]
-
Agitation: Continuously stir the dialysis buffer to maintain a high concentration gradient across the membrane.[7]
Data Presentation
Table 1: Comparison of Purification Methods for Nanoparticle Formulations
| Parameter | Tangential Flow Filtration (TFF) | Size Exclusion Chromatography (SEC) | Dialysis |
| Principle | Size-based separation using a semi-permeable membrane with cross-flow | Separation based on hydrodynamic volume as particles pass through a porous matrix | Size-based separation via diffusion across a semi-permeable membrane |
| Typical Sample Volume | 50 mL to >1000 L | 0.1 mL to 10 mL | 0.1 mL to 100 mL |
| Processing Time | Fast (minutes to hours)[1][17] | Moderate (minutes to hours) | Slow (hours to days)[7] |
| Scalability | Excellent | Poor to moderate | Poor |
| Purity | Good to excellent | Excellent | Good |
| Liposome Recovery | Good (can be optimized)[1] | Variable (can be low without pre-saturation)[5][11] | Excellent |
| Key Advantage | Speed and scalability | High resolution | Simplicity and cost-effectiveness |
| Key Disadvantage | Potential for shear-induced damage[10] | Potential for lipid loss on the column[5][11] | Time-consuming |
Experimental Protocols
Protocol 1: Removal of Unbound this compound using Tangential Flow Filtration (TFF)
This protocol provides a general guideline for using TFF for the purification of PEGylated liposomes.
Materials:
-
Tangential Flow Filtration system with a peristaltic pump
-
TFF membrane cassette with an appropriate MWCO (e.g., 100-300 kDa)
-
Liposome formulation containing unbound this compound
-
Diafiltration buffer (e.g., phosphate-buffered saline, PBS)
Procedure:
-
System Setup: Assemble the TFF system according to the manufacturer's instructions, ensuring all connections are secure.
-
Membrane Equilibration: Equilibrate the TFF membrane by recirculating the diafiltration buffer through the system for 15-30 minutes.
-
Sample Loading: Load the liposome formulation into the feed reservoir.
-
Concentration (Optional): If desired, concentrate the sample to a smaller volume by directing the permeate to a waste container.
-
Diafiltration: Begin the diafiltration process by adding the diafiltration buffer to the feed reservoir at the same rate as the permeate is being removed. This maintains a constant volume in the reservoir.
-
Buffer Exchange: Continue the diafiltration for 5-10 diafiltration volumes to ensure complete removal of the unbound this compound.
-
Final Concentration: After diafiltration, concentrate the purified liposome formulation to the desired final volume.
-
Sample Recovery: Recover the purified, concentrated liposome formulation from the system.
Workflow Diagram:
Caption: Workflow for removing unbound this compound using TFF.
Protocol 2: Removal of Unbound this compound using Size Exclusion Chromatography (SEC)
This protocol outlines the general steps for purifying PEGylated liposomes using SEC.
Materials:
-
Glass or pre-packed chromatography column
-
SEC resin (e.g., Sepharose CL-4B or Sephadex G-75)
-
Elution buffer (e.g., PBS)
-
Liposome formulation containing unbound this compound
-
Fraction collector
Procedure:
-
Column Packing: If using a glass column, pack it with the chosen SEC resin according to the manufacturer's protocol. Ensure the column is packed evenly to avoid channeling.
-
Column Equilibration: Equilibrate the column by flowing at least 2-3 column volumes of elution buffer through it.
-
Column Pre-saturation (Recommended): To minimize lipid loss, pre-saturate the column by loading a sample of empty liposomes and eluting them.[5]
-
Sample Loading: Carefully load the liposome formulation onto the top of the column. The sample volume should be between 1-5% of the total column volume.
-
Elution: Begin the elution with the elution buffer at a constant, slow flow rate.
-
Fraction Collection: Collect fractions of the eluate using a fraction collector. The larger liposomes will elute first in the void volume, followed by the smaller, unbound this compound molecules.
-
Fraction Analysis: Analyze the collected fractions (e.g., by measuring turbidity or using a lipid quantification assay) to identify the fractions containing the purified liposomes.
-
Pooling: Pool the fractions containing the purified liposomes.
Workflow Diagram:
Caption: Workflow for purifying liposomes from unbound this compound via SEC.
Protocol 3: Removal of Unbound this compound using Dialysis
This protocol describes the use of dialysis for the purification of PEGylated liposomes.
Materials:
-
Dialysis membrane tubing or cassette with an appropriate MWCO (e.g., 100-300 kDa)
-
Large beaker or container
-
Magnetic stir plate and stir bar
-
Dialysis buffer (e.g., PBS)
-
Liposome formulation containing unbound this compound
Procedure:
-
Membrane Preparation: Prepare the dialysis membrane according to the manufacturer's instructions. This typically involves rinsing with deionized water.
-
Sample Loading: Load the liposome formulation into the dialysis tubing or cassette, ensuring to leave some space for potential sample expansion.
-
Sealing: Securely seal both ends of the dialysis tubing with clamps or close the cassette.
-
Dialysis Setup: Place the sealed dialysis bag/cassette into a beaker containing a large volume of dialysis buffer (at least 200 times the sample volume). Add a stir bar to the beaker.
-
Stirring: Place the beaker on a magnetic stir plate and begin stirring at a moderate speed to ensure continuous mixing of the buffer.
-
Buffer Changes: Allow the dialysis to proceed for at least 4 hours, then change the dialysis buffer. Repeat the buffer change at least two more times over a period of 24-48 hours to ensure complete removal of the unbound this compound.
-
Sample Recovery: Carefully remove the dialysis bag/cassette from the buffer and recover the purified liposome sample.
Workflow Diagram:
Caption: Logical workflow for the dialysis-based purification of liposomes.
References
- 1. Formation and purification of tailored liposomes for drug delivery using a module-based micro continuous-flow system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of diafiltration and tangential flow filtration for purification of nanoparticle suspensions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Liposome retention in size exclusion chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Preparation and Characterization of New Liposomes. Bactericidal Activity of Cefepime Encapsulated into Cationic Liposomes | MDPI [mdpi.com]
- 9. fda.gov [fda.gov]
- 10. pharmtech.com [pharmtech.com]
- 11. Liposome retention in size exclusion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Protein Dialysis, Desalting, and Concentration Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. encapsula.com [encapsula.com]
- 15. Construction of a Liposome Dialyzer for preparation of high-value, small-volume liposome formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. protobiology.org [protobiology.org]
- 17. diantpharma.com [diantpharma.com]
Technical Support Center: Cholesterol's Influence on DMPE-PEG2000 in Bilayers
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) regarding the experimental use of 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMPE-PEG2000) in lipid bilayers, with a particular focus on the effects of cholesterol.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of cholesterol when incorporated into a lipid bilayer containing this compound?
A1: Cholesterol is a critical component for modulating the physical properties of lipid bilayers. When included in formulations with this compound, it primarily acts to:
-
Increase membrane rigidity and stability: Cholesterol inserts into the lipid bilayer, filling gaps between phospholipid molecules. This reduces the fluidity of the membrane, leading to a more rigid and stable structure that can minimize the leakage of encapsulated drugs.
-
Modulate bilayer permeability: By increasing the packing density of the phospholipids (B1166683), cholesterol effectively reduces the permeability of the bilayer to water-soluble molecules.
-
Influence the morphology of lipid nanoparticles: The concentration of cholesterol can significantly impact the final structure of self-assembled lipid systems. For instance, in the presence of PEGylated lipids like this compound, varying cholesterol levels can influence whether the formulation results in liposomes or discoidal micelles.
Q2: How does the concentration of cholesterol affect the formation of liposomes versus other nanostructures in a this compound formulation?
A2: The molar ratio of cholesterol to this compound and other phospholipids is a determining factor in the morphology of the resulting nanoparticles. High concentrations of PEGylated lipids can induce the formation of micelles. Cholesterol can influence this transition. For example, in a system containing DPPC and a PEGylated lipid, the transition from liposomes to discoidal micelles is dependent on the cholesterol content.[1]
Q3: Can the inclusion of cholesterol impact the "stealth" properties conferred by this compound?
A3: Yes, cholesterol can influence the effectiveness of the PEGylated "stealth" layer. The presence of cholesterol can affect the conformation and flexibility of the PEG chains on the liposome (B1194612) surface.[2][3] An optimal concentration of cholesterol can help to properly anchor the this compound in the bilayer, ensuring a dense and effective stealth layer that reduces opsonization and uptake by the reticuloendothelial system (RES). However, excessive cholesterol might alter the membrane curvature and PEG chain density, potentially compromising the stealth properties.
Q4: What is the expected effect of cholesterol on the encapsulation efficiency of hydrophilic and hydrophobic drugs in this compound containing liposomes?
A4: The impact of cholesterol on encapsulation efficiency depends on the nature of the drug:
-
Hydrophilic drugs: By increasing the rigidity and reducing the permeability of the lipid bilayer, cholesterol generally helps to improve the retention of hydrophilic drugs encapsulated in the aqueous core of the liposomes.
-
Hydrophobic drugs: For hydrophobic drugs that are incorporated within the lipid bilayer, cholesterol can have a more complex effect. It competes for space within the bilayer, which can either enhance or reduce the encapsulation depending on the specific interactions between the drug, cholesterol, and the phospholipids.
Troubleshooting Guides
Issue 1: Low Encapsulation Efficiency
| Possible Cause | Troubleshooting Steps |
| Suboptimal Cholesterol Concentration | The ratio of cholesterol to phospholipids, including this compound, is critical. A low cholesterol content may lead to a leaky bilayer, while an excessively high concentration might disrupt the packing of hydrophobic drugs. Systematically vary the molar percentage of cholesterol in your formulation (e.g., from 0% to 50 mol%) to identify the optimal concentration for your specific drug. |
| Incorrect Hydration Temperature | The hydration of the lipid film should be performed above the phase transition temperature (Tm) of all lipid components to ensure proper liposome formation and drug encapsulation. |
| Inefficient Drug Loading Method | For hydrophilic drugs, passive loading may result in low encapsulation. Consider active loading techniques, such as creating a pH or ammonium (B1175870) sulfate (B86663) gradient, to improve encapsulation efficiency. |
| Drug-Lipid Incompatibility | The physicochemical properties of the drug may not be compatible with the chosen lipid composition. Consider modifying the phospholipid composition (e.g., using lipids with different chain lengths or headgroups) to better accommodate the drug. |
Issue 2: Liposome Aggregation
| Possible Cause | Troubleshooting Steps |
| Insufficient PEGylation | The concentration of this compound may be too low to provide adequate steric hindrance and prevent aggregation. A typical concentration for effective stealth properties is between 5 and 10 mol%. |
| Inadequate Surface Charge | If the liposomes are intended to be charged, ensure that the concentration of the charged lipid is sufficient to generate a zeta potential that promotes electrostatic repulsion (typically > ±20 mV). |
| Presence of Divalent Cations | Divalent cations (e.g., Ca²⁺, Mg²⁺) in the buffer can sometimes cause aggregation of negatively charged liposomes. Consider using a buffer without divalent cations or adding a chelating agent like EDTA. |
| Improper Storage Conditions | Storing liposomes near their phase transition temperature can lead to instability and aggregation. Store liposomes at a temperature well below their Tm. |
Quantitative Data Summary
The following table summarizes the effect of cholesterol concentration on the required molar percentage of a PEGylated lipid (DSPE-PEG2000, as a close analog to this compound) to induce the transition from liposomes to discoidal micelles in a DPPC bilayer. This illustrates the significant role of cholesterol in determining nanoparticle morphology.
| Cholesterol (mol%) | DSPE-PEG2000 required for transition to disks (mol%) |
| 0 | > 0.5 |
| 30 | > 15 |
| 40 | > 5 |
Data adapted from studies on DSPE-PEG2000 in DPPC bilayers, which is expected to show similar trends for this compound.[1]
Experimental Protocols
Protocol 1: Liposome Preparation by Thin-Film Hydration
This method is a common and straightforward technique for preparing liposomes containing this compound and cholesterol.
-
Lipid Mixture Preparation:
-
Dissolve the desired amounts of your primary phospholipid (e.g., DOPC, DPPC), cholesterol, and this compound in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture) in a round-bottom flask.
-
Ensure all lipids are completely dissolved to form a clear solution.
-
-
Thin-Film Formation:
-
Remove the organic solvent using a rotary evaporator under vacuum. This will create a thin, uniform lipid film on the inner surface of the flask.
-
To ensure complete removal of the solvent, you can further dry the film under a high vacuum for at least 2 hours or overnight.
-
-
Hydration:
-
Hydrate the lipid film with an aqueous buffer of your choice (e.g., PBS, HEPES-buffered saline). The temperature of the hydration buffer should be above the phase transition temperature (Tm) of the lipid with the highest Tm in your mixture.
-
Agitate the flask gently (e.g., by hand or on a shaker) to facilitate the formation of multilamellar vesicles (MLVs).
-
-
Size Reduction (Optional but Recommended):
-
To obtain unilamellar vesicles (LUVs) with a more uniform size distribution, the MLV suspension can be subjected to:
-
Extrusion: Repeatedly pass the liposome suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm).
-
Sonication: Use a probe or bath sonicator to reduce the size of the liposomes. Note that probe sonication can sometimes lead to lipid degradation.
-
-
-
Purification:
-
Remove any unencapsulated drug or other materials by methods such as size exclusion chromatography or dialysis.
-
Diagrams
Caption: A flowchart illustrating the key steps in the preparation of liposomes using the thin-film hydration method.
Caption: A decision tree to guide troubleshooting efforts for low drug encapsulation efficiency in liposomes.
References
- 1. A Systematic Approach for Liposome and Lipodisk Preclinical Formulation Development by Microfluidic Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effect of DSPE-PEG2000, cholesterol and drug incorporated in bilayer on the formation of discoidal micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Mitigating Immunogenicity of Nanoparticles with DMPE-PEG2000
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to mitigate the immunogenicity of nanoparticles using 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMPE-PEG2000).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it reduce nanoparticle immunogenicity?
A: this compound is a phospholipid conjugated to a 2000-dalton polyethylene (B3416737) glycol (PEG) chain. When incorporated into the surface of a nanoparticle, the PEG chains form a dense, hydrophilic "stealth" layer. This layer sterically hinders the adsorption of opsonins (blood serum proteins like complement proteins and immunoglobulins) onto the nanoparticle surface.[1][2][3] Reduced opsonization leads to decreased recognition and uptake by phagocytic immune cells of the mononuclear phagocyte system (MPS), thereby lowering the immunogenic potential and prolonging systemic circulation time.[1][2]
Q2: What is the "PEG dilemma"?
A: The "PEG dilemma" refers to the delicate balance required when designing PEGylated nanoparticles. While a dense PEG shell is excellent for evading the immune system and prolonging circulation, it can also hinder the nanoparticle's interaction with target cells and obstruct the endosomal escape required for releasing its therapeutic cargo.[4] The formulation must be carefully optimized to provide sufficient stealth properties without compromising therapeutic efficacy.[4]
Q3: Can PEGylated nanoparticles still elicit an immune response?
A: Yes. While PEGylation significantly reduces immunogenicity, it does not always eliminate it.[5] Immune responses can still occur through several mechanisms:
-
Complement Activation: PEGylated nanoparticles can activate the complement system, a key part of the innate immune response, often through the lectin or alternative pathways.[6][7] This can lead to inflammation and clearance of the nanoparticles.
-
Anti-PEG Antibodies: Pre-existing or induced anti-PEG antibodies (IgM and IgG) can bind to the PEG layer, leading to rapid clearance of the nanoparticles, a phenomenon known as Accelerated Blood Clearance (ABC).[8][9][10] This can compromise the nanoparticle's integrity and lead to premature drug release.[8]
-
Core Material Immunogenicity: The underlying nanoparticle core material may possess inherent immunogenic properties that are not fully masked by the PEG layer.
Q4: What is the difference between a "mushroom" and "brush" PEG conformation, and why is it important?
A: The conformation of PEG on the nanoparticle surface depends on the grafting density.
-
Mushroom Conformation: At low surface densities, PEG chains adopt a relaxed, mushroom-like coil.
-
Brush Conformation: At high surface densities, steric repulsion forces the PEG chains to stretch out, forming a dense "brush."
The brush conformation is generally more effective at preventing protein adsorption and subsequent immune recognition.[3][11] The transition from mushroom to brush conformation can influence which complement pathways are activated and reduce uptake by macrophages.[3][6][11]
Troubleshooting Guide
Issue 1: High levels of complement activation (e.g., elevated sC5b-9) are observed despite PEGylation.
| Possible Cause | Troubleshooting Steps |
| Suboptimal PEG Surface Density | Increase the molar ratio of this compound in your formulation. A higher density promotes a "brush" conformation, which is more effective at inhibiting complement.[2][12] |
| Nanoparticle Size | Nanoparticles between 40-250 nm can be potent complement activators.[5] If possible, adjust formulation parameters to produce sizes outside this range, though this may impact other properties. |
| Activation of Lectin/Alternative Pathways | PEGylation can shift complement activation from the classical pathway to the lectin or alternative pathways.[6][7] Consider using specific inhibitors in your in vitro assays (e.g., C1 esterase inhibitor) to delineate the active pathway.[12] |
| Presence of Anti-PEG Antibodies | Pre-existing anti-PEG antibodies can bind to the nanoparticles and trigger the classical complement pathway.[8] Screen serum samples for anti-PEG IgM and IgG levels. |
Issue 2: Formulated nanoparticles show significant uptake by macrophages in vitro.
| Possible Cause | Troubleshooting Steps |
| Incomplete or Low-Density PEGylation | Confirm PEGylation efficiency. Use techniques like Dynamic Light Scattering (DLS) to check for an increase in hydrodynamic diameter post-PEGylation. Increase the this compound concentration to achieve a denser brush conformation, which reduces macrophage uptake.[1][11] |
| Endotoxin (B1171834) Contamination | Microbial components like endotoxin can activate macrophages and confound results.[13] Ensure all reagents and materials are sterile and endotoxin-free. Test final formulations with a Limulus Amebocyte Lysate (LAL) assay. |
| Complement Opsonization | Even with PEGylation, some complement proteins (e.g., C3b) can deposit on the nanoparticle surface, marking them for phagocytosis.[5][6] Correlate macrophage uptake with levels of complement activation.[6] |
| PEG Molecular Weight | PEG MW of 2 kDa or higher is generally required for effective shielding.[2] Confirm you are using DMPE-PEG2000 . For some systems, a higher MW PEG may be necessary. |
Issue 3: Reduced therapeutic efficacy and rapid clearance observed upon second injection (in vivo).
| Possible Cause | Troubleshooting Steps |
| Accelerated Blood Clearance (ABC) Phenomenon | This is likely due to the induction of anti-PEG IgM antibodies after the first dose.[4] These antibodies bind to the second dose, activating complement and leading to rapid clearance by Kupffer cells in the liver.[4] |
| Mitigating the ABC Phenomenon | - Pre-dosing: Administering a dose of "empty" PEGylated nanoparticles or free high molecular weight PEG can sometimes saturate the anti-PEG antibodies, allowing the therapeutic dose to circulate longer.[14] - Modify the Nanocarrier: The hydrophobicity of the lipid anchor can influence immunogenicity.[15] Consider alternative PEGylated lipids. - Alternative Polymers: For future formulations, explore alternative hydrophilic polymers like polysarcosine or zwitterionic materials that have shown reduced immunogenicity.[15][16] |
Quantitative Data Summary
The following tables summarize representative quantitative data on the effect of PEGylation on immunogenicity markers.
Table 1: Effect of PEGylation on Complement Activation
| Nanoparticle Type | Complement Activation Marker (sC5b-9, ng/mL) | Fold Reduction vs. Unmodified | Reference |
|---|---|---|---|
| Unmodified (Citrate-capped) AuNPs | ~1200 | - | [6] |
| PEG2000-coated AuNPs | ~400 | 3.0x | [6] |
| SPN with 20% PEG2000 | High | - | [12] |
| SPN with 20% PEG2000 / 20% PEG550 (PEG Pairing) | Low | Significant (p < 0.01) |[12] |
Table 2: Influence of PEGylation on Macrophage Uptake
| Nanoparticle Type | Uptake by Macrophages (% of Control) | Reference |
|---|---|---|
| Bare Immuno-MSN (in serum) | High | [11] |
| Light-PEG MSN (Mushroom) | High | [11] |
| Dense-PEG MSN (Brush) | Significantly Lower | [11] |
| PLA-NPs | 100% | [1] |
| PLA-NPs with low-density PEG | ~70% | [1] |
| PLA-NPs with high-density PEG | ~20% |[1] |
Experimental Protocols & Visualizations
Protocol 1: Quantification of Complement Activation via sC5b-9 ELISA
This protocol measures the terminal complement complex (sC5b-9), a sensitive marker for the activation of the entire complement cascade.[7]
Materials:
-
Normal Human Serum (NHS)
-
Gelatin Veronal Buffer (GVB++)
-
Nanoparticle formulations (test and controls)
-
sC5b-9 ELISA Kit (commercial)
-
Microplate reader
Procedure:
-
Preparation: Dilute NHS to 20% with GVB++ buffer. Prepare nanoparticle suspensions at desired concentrations in GVB++.
-
Incubation: In a 96-well plate, mix 20 µL of the nanoparticle suspension with 20 µL of the 20% NHS. Include a positive control (e.g., Zymosan) and a negative control (buffer only).
-
Activation: Incubate the plate at 37°C for 30 minutes to allow for complement activation.
-
Stopping Reaction: Stop the reaction by adding 160 µL of ice-cold buffer containing a chelating agent (e.g., EDTA) to each well.
-
ELISA: Perform the sC5b-9 ELISA according to the manufacturer's instructions, using the samples from step 4.
-
Analysis: Read the absorbance at the specified wavelength. Quantify the sC5b-9 concentration by comparing the sample absorbance to the standard curve.
Protocol 2: In Vitro Macrophage Uptake Assay
This protocol uses a macrophage-like cell line (e.g., THP-1 or U937) to assess the extent of nanoparticle phagocytosis.[6][17]
Materials:
-
Fluorescently-labeled nanoparticles
-
Macrophage-like cell line (e.g., THP-1, differentiated with PMA)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Seeding: Seed differentiated THP-1 cells in a 24-well plate at a density of 1x10^5 cells/well and allow them to adhere overnight.
-
Nanoparticle Incubation: Remove the medium and add fresh medium containing the fluorescently-labeled nanoparticles at various concentrations. Include an untreated cell control.
-
Incubation: Incubate for 2-4 hours at 37°C.
-
Washing: Aspirate the nanoparticle-containing medium and wash the cells three times with ice-cold PBS to remove non-internalized particles.
-
Cell Detachment: Detach the cells using a gentle cell scraper or trypsin.
-
Analysis (Flow Cytometry): Resuspend cells in PBS and analyze using a flow cytometer. Gate on the live cell population and measure the mean fluorescence intensity (MFI), which corresponds to nanoparticle uptake.
-
Analysis (Microscopy): Alternatively, fix the cells on coverslips and visualize uptake using fluorescence microscopy.
References
- 1. To PEGylate or not to PEGylate: immunological properties of nanomedicine’s most popular component, poly(ethylene) glycol and its alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Understanding the Role and Impact of Poly (Ethylene Glycol) (PEG) on Nanoparticle Formulation: Implications for COVID-19 Vaccines [frontiersin.org]
- 4. PEGylated Lipid Nanoparticle Formulations: Immunological Safety and Efficiency Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Nanoparticle-Induced Complement Activation: Implications for Cancer Nanomedicine [frontiersin.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Complement activation by PEGylated single-walled carbon nanotubes is independent of C1q and alternative pathway turnover - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-PEG antibodies compromise the integrity of PEGylated lipid-based nanoparticles via complement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Considering the immunogenicity of PEG: strategies for overcoming issues with PEGylated nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. The effect of PEGylation on the efficacy and uptake of an immunostimulatory nanoparticle in the tumor immune microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Frontiers | Lessons learned from immunological characterization of nanomaterials at the Nanotechnology Characterization Laboratory [frontiersin.org]
- 14. Pre-treatment with high molecular weight free PEG effectively suppresses anti-PEG antibody induction by PEG-liposomes i… [ouci.dntb.gov.ua]
- 15. Toxicity and immunogenicity concerns related to PEGylated-micelle carrier systems: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. Gold Nanoparticles as a Platform for Delivery of Immunogenic Peptides to THP-1 Derived Macrophages: Insights into Nanotoxicity | MDPI [mdpi.com]
Technical Support Center: Ensuring Batch-to-Batch Consistency of DMPE-PEG2000 Preparations
Welcome to the technical support center for DMPE-PEG2000. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and ensure the reproducibility of your experiments involving this compound. Consistent performance of this critical excipient is paramount for reliable research outcomes and the successful development of drug delivery systems.[1][2]
Troubleshooting Guide
This guide provides solutions to specific issues you may encounter during the preparation and use of this compound formulations.
Issue 1: Variability in Liposome (B1194612)/Nanoparticle Size and Polydispersity Index (PDI)
-
Question: We are observing significant variations in the size and PDI of our liposomes or lipid nanoparticles (LNPs) from batch to batch, even when using the same protocol. What could be the cause?
-
Answer: Batch-to-batch inconsistency in particle size is a common challenge that can often be traced back to the quality and handling of the this compound.[1] Here are several potential causes and troubleshooting steps:
-
Inconsistent this compound Quality: The purity, molecular weight distribution, and ratio of the dimyristoyl-sn-glycero-3-phosphoethanolamine (DMPE) lipid anchor to the polyethylene (B3416737) glycol (PEG) chain can vary between batches of the raw material.[1] It is crucial to source high-quality this compound from a reliable supplier who provides a detailed Certificate of Analysis (CoA) for each lot.[1]
-
Raw Material Quality Control: Before use, it is advisable to perform your own quality control checks on incoming this compound batches.[1] Key parameters to assess are outlined in the quality control section below.
-
Storage Conditions: this compound is sensitive to temperature and moisture. Improper storage can lead to degradation. It should be stored at -20°C, protected from light and moisture, and repeated freeze-thaw cycles should be avoided.[3]
-
Formulation Process Parameters: Minor variations in the manufacturing process can lead to significant differences in particle characteristics. Ensure that parameters such as temperature, mixing speed, and the rate of solvent injection are tightly controlled.[4] The inclusion of PEGylated lipids like this compound can influence vesicle size due to steric hindrance of the hydrated PEG chains.[5]
-
Issue 2: Poor or Inconsistent Drug Encapsulation Efficiency
-
Question: Our drug encapsulation efficiency is lower than expected and varies between experiments. How can we improve this?
-
Answer: Inconsistent encapsulation efficiency is often linked to the quality of the this compound and its interaction with other components of the formulation.[4][6]
-
Purity of this compound: Impurities in the this compound, such as unreacted starting materials or by-products, can interfere with the formation of a stable lipid bilayer, leading to reduced drug loading.[6]
-
Lipid Film Quality: When using the thin-film hydration method, ensure a thin, homogenous lipid film is formed. The presence of this compound can influence the hydration process.[7][8]
-
Drug-Lipid Interactions: The physicochemical properties of your drug and its interaction with the lipid components are critical. The amphiphilic nature of this compound can influence the partitioning of the drug within the nanoparticle.[4]
-
pH and Buffer Conditions: The pH of the hydration buffer can affect both the charge of the drug and the lipids, influencing encapsulation. Optimize the pH to favor drug loading.
-
Issue 3: Unexpected Immunological Responses
-
Question: We are observing unexpected immune responses in our in vivo studies. Could the this compound be a contributing factor?
-
Answer: Yes, while PEGylation is intended to reduce immunogenicity, the properties of the PEG-lipid can influence immune responses.[9][10]
-
Anti-PEG Antibodies: Pre-existing or induced anti-PEG antibodies can lead to accelerated blood clearance (ABC) of PEGylated nanoparticles upon repeated administration.[9][10] The length and density of the PEG chains can impact this phenomenon.[10]
-
Complement Activation: Some PEGylated lipids have been associated with complement activation-related pseudoallergy (CARPA).[10][11]
-
Purity: Impurities from the synthesis of this compound could be immunogenic.[6] Using highly purified material is essential.
-
Frequently Asked Questions (FAQs)
Q1: What are the critical quality attributes of this compound to ensure batch-to-batch consistency?
A1: To ensure consistency, each batch of this compound should have similar chemical composition, physical properties, and performance characteristics.[1] Key attributes include:
-
Purity: High purity with minimal contaminants such as unreacted DMPE or PEG2000, reaction by-products, or residual solvents.[6]
-
Molecular Weight Distribution: A consistent average molecular weight and a narrow polydispersity index (PDI) of the PEG chain.[1][12]
-
DMPE to PEG Ratio: A consistent ratio of the lipid anchor to the polymer chain.[1]
-
Physical Properties: Consistent solubility, melting point, and appearance.[1]
Q2: How should I properly store and handle this compound?
A2: this compound should be stored as a solid at -20°C, protected from light and moisture.[3] Avoid repeated freeze-thaw cycles.[3] When preparing solutions, allow the container to warm to room temperature before opening to prevent condensation. For stock solutions, storage at -80°C for up to 6 months or -20°C for up to 1 month is recommended.[13]
Q3: What analytical methods can be used to assess the quality of this compound?
A3: A combination of analytical techniques is recommended for comprehensive quality control:[2][6]
-
High-Performance Liquid Chromatography (HPLC): Used to determine purity and quantify impurities.[6][14] A Charged Aerosol Detector (CAD) is often used as this compound lacks a strong UV chromophore.[15][16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure and can be used to determine the average number of PEG units.[2][6][17]
-
Mass Spectrometry (MS): Determines the molecular weight and distribution of the PEG chain.[2][6][12]
Experimental Protocols
Protocol 1: Quality Control of Incoming this compound Batches using HPLC-CAD
This protocol provides a general procedure for assessing the purity of this compound.
-
Objective: To quantify the purity of this compound and identify potential impurities.
-
Materials:
-
This compound sample
-
HPLC-grade methanol (B129727), acetonitrile, and water
-
Formic acid (optional, for mobile phase modification)
-
HPLC system equipped with a Charged Aerosol Detector (CAD)
-
A suitable reversed-phase column (e.g., a C8 or C18 column)
-
-
Methodology:
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., methanol or a mixture of methanol and chloroform) to a known concentration (e.g., 1 mg/mL).
-
Chromatographic Conditions (Example):
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile/Methanol (e.g., 80:20 v/v) with 0.1% formic acid
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over a suitable time (e.g., 20-30 minutes).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 10 µL
-
-
Data Analysis: Integrate the peak corresponding to this compound and any impurity peaks. Calculate the purity as the percentage of the main peak area relative to the total peak area. Compare the chromatograms of different batches to identify any new or significantly different impurity peaks.
-
Protocol 2: Preparation of Liposomes using the Thin-Film Hydration Method
This protocol describes a standard method for preparing liposomes incorporating this compound.
-
Objective: To prepare unilamellar liposomes of a defined size.
-
Materials:
-
Primary phospholipid (e.g., DSPC, DPPC)
-
Cholesterol
-
This compound
-
Chloroform and/or methanol
-
Hydration buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Rotary evaporator
-
Probe sonicator or bath sonicator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
-
Methodology:
-
Lipid Film Formation:
-
Dissolve the lipids (e.g., DSPC, cholesterol, and this compound in a desired molar ratio) in a chloroform/methanol mixture in a round-bottom flask.[7][8]
-
Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the flask wall.[7]
-
Dry the film further under vacuum for at least 2 hours to remove residual solvent.[7]
-
-
Hydration:
-
Hydrate the lipid film with the aqueous buffer by rotating the flask at a temperature above the phase transition temperature of the primary lipid.[8] This will form multilamellar vesicles (MLVs).
-
-
Size Reduction:
-
Reduce the size of the MLVs to form small unilamellar vesicles (SUVs) using sonication (probe or bath).[8]
-
For a more uniform size distribution, extrude the liposome suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) multiple times.
-
-
Quantitative Data Summary
The following table summarizes key parameters that should be monitored for different batches of this compound to ensure consistency.
| Parameter | Recommended Specification | Analytical Method | Potential Impact of Deviation |
| Purity | > 95% | HPLC-CAD | Altered particle size, reduced encapsulation efficiency, potential immunogenicity.[6] |
| Average Molecular Weight (PEG) | 1800 - 2200 Da | Mass Spectrometry, NMR | Affects circulation time and stealth properties.[9][12] |
| Polydispersity Index (PDI) of PEG | < 1.1 | Mass Spectrometry | Broad distribution can lead to batch-to-batch variability in performance.[1] |
| Residual Solvents | As per regulatory guidelines | Gas Chromatography | Can affect formulation stability and safety.[6] |
Visualizations
References
- 1. What is the batch - to - batch consistency of DMPE - PEG2000? - Blog [shochem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Chemical Properties And Structural Analysis Of DMG-PEG 2000 [sinopeg.com]
- 4. How to design the DMPE - PEG2000 - based co - delivery systems for optimal drug combination? - Blog [shochem.com]
- 5. researchgate.net [researchgate.net]
- 6. How to purify DMPE - PEG2000? - Blog - Shochem [shochem.com]
- 7. researchgate.net [researchgate.net]
- 8. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The ultimate guide for PEGylated lipid nanoparticles | CAS [cas.org]
- 10. PEG Lipids: Definition, Structure & Key Applications | Biopharma PEG [biochempeg.com]
- 11. researchgate.net [researchgate.net]
- 12. What are the mass spectrometry features of DMPE - PEG2000? - Blog [shochem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Development of HPLC-CAD stability indicating assay method for polyethylene glycol-conjugated phospholipid (DMPE-PEG 2000) and identification of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 2024.sci-hub.se [2024.sci-hub.se]
- 16. researchgate.net [researchgate.net]
- 17. Characterization of DSPE-PEG2000 and its Complex with Doxorubicin Using NMR Spectroscopy and Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing DMPE-PEG2000 Vector Transfection Efficiency
Welcome to the technical support center for DMPE-PEG2000 vectors. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance your transfection efficiency.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Formulation & Preparation of Vectors
Q1: What is the optimal percentage of this compound in a lipid nanoparticle (LNP) formulation?
A1: The optimal percentage of a PEGylated lipid like this compound can differ between in vitro and in vivo applications due to the "PEG dilemma". While a specific optimal percentage for this compound was not found in the provided search results, a study on DMG-PEG2000, another PEGylated lipid, showed a bell-shaped relationship between PEG content and transfection efficiency. For in vitro experiments, lower PEG levels (around 1.5%) tend to enhance cellular uptake and transfection efficiency.[1][2][3] Conversely, for in vivo applications, higher PEG levels (around 5%) can improve nanoparticle stability and circulation time, leading to better overall transgene expression.[1][2][3] It is crucial to empirically determine the optimal this compound concentration for your specific application.
Q2: How do different helper lipids affect the transfection efficiency of my this compound formulation?
A2: Helper lipids are a critical component of LNP formulations, influencing their stability and fusogenicity, which are key for effective endosomal escape.[4][5] The choice of helper lipid can significantly impact transfection efficiency. For instance, lipids that promote the formation of fusogenic, inverted hexagonal lipid structures, such as DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine), have been shown to yield substantially higher transfection efficiency compared to lipids like DOPC (1,2-dioleoyl-sn-glycero-3-phosphocholine) which form more stable, laminar structures.[5] The helper lipid DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) has been noted for providing good storage stability.[4] The interplay between the ionizable lipid and the helper lipid is crucial for the overall performance of the LNP.[4]
Q3: What is the ideal N/P ratio for my this compound vectors and how does it impact transfection?
A3: The N/P ratio, which is the molar ratio of nitrogen atoms in the cationic lipid to phosphate (B84403) groups in the nucleic acid, is a critical parameter influencing the physicochemical properties and transfection efficiency of your vectors.[6][7][8] An optimal N/P ratio leads to efficient condensation of the nucleic acid and the formation of stable nanoparticles with a net positive surface charge, which facilitates interaction with the negatively charged cell membrane.[6][8] However, excessively high N/P ratios can lead to increased cytotoxicity.[7][9][10] For example, in a study with PEI/chitosan/DNA complexes, an N/P ratio of 10 for PEI/DNA and 4 for chitosan/DNA resulted in low cytotoxicity and high transfection efficiency.[7][8] It is essential to perform a titration experiment to determine the optimal N/P ratio for your specific cell type and formulation, balancing high transfection efficiency with low cell toxicity.[11]
Experimental Conditions
Q4: Should I perform transfection in the presence or absence of serum?
A4: The presence of serum can significantly impact transfection efficiency, and the effect can be complex. Serum proteins can interfere with the formation of lipid-DNA complexes and may also interact with the nanoparticles, leading to reduced transfection efficiency.[12][13] Some studies suggest that pre-incubation with serum can lead to the shedding of the PEG-lipid from the nanoparticle surface, which may, in turn, enhance interactions with the cell membrane.[14] However, it is generally recommended to form the transfection complexes in a serum-free medium to avoid interference from serum components.[12][15] For the transfection itself, while some protocols suggest that the presence of serum can enhance transfection, others recommend serum-free conditions to avoid potential RNase contamination when working with RNA.[13][16] The optimal condition should be determined empirically for your specific cell line and application.
Q5: What is the optimal cell density for transfection with this compound vectors?
A5: Cell confluency at the time of transfection is a critical factor for success. Generally, for adherent cells, a confluency of 70-90% is recommended for cationic lipid-mediated transfection.[15][17] Cells should be actively dividing as they tend to take up foreign nucleic acids more efficiently than quiescent cells.[17] Overly confluent cultures can exhibit contact inhibition, leading to reduced uptake of nanoparticles.[11][17] Conversely, if the cell density is too low, cells may not grow well and can be more susceptible to the toxic effects of the transfection reagents.[17] It is advisable to standardize your seeding protocol to ensure consistent confluency for reproducible results.[17]
Q6: Does the passage number of my cells affect transfection efficiency?
A6: Yes, the passage number of your cells can significantly influence their characteristics and, consequently, their transfection efficiency.[18] High-passage number cells may exhibit alterations in morphology, growth rate, and gene expression, which can lead to decreased and less reproducible transfection results. It is recommended to use low-passage cells (generally below 30 passages) for transfection experiments.[17][18] To ensure consistency, it is good practice to thaw a fresh vial of cells after a certain number of passages and allow them to recover for 3-4 passages before use in transfection experiments.[17]
Quantitative Data Summary
| Parameter | Optimal Range/Value | Cell Type/Condition | Key Findings | Reference |
| PEG-Lipid Content (DMG-PEG2000) | 1.5% | HeLa and DC2.4 cells (in vitro) | Lower PEG levels enhance cellular internalization. | [1][2][3] |
| 5% | Mice (in vivo) | Higher PEG levels improve stability and bioavailability. | [1][2][3] | |
| N/P Ratio (PEI/Chitosan/DNA) | 10 (PEI/DNA) + 4 (Chitosan/DNA) | HeLa and A549 cells | Maintained cell survival >80% with high transfection efficiency. | [7][8] |
| N/P Ratio (AAV Production) | 40 | 293T cells | Resulted in the highest viral titer with low cell death. | [9] |
| Cell Confluency | 70-90% | Adherent cells | Optimal for cationic lipid-mediated transfection. | [15][17] |
| Cell Passage Number | < 30 passages | General cell lines | Recommended to maintain consistent transfection efficiency. | [17][18] |
Experimental Protocols
Protocol: Optimization of this compound Vector Formulation and Transfection
This protocol provides a general framework for optimizing your this compound vector formulation and transfection conditions.
1. Preparation of Lipid Nanoparticles (LNPs):
- Prepare a lipid stock solution containing the ionizable lipid, helper lipid (e.g., DOPE or DSPC), cholesterol, and this compound in ethanol (B145695).
- Prepare an aqueous buffer (e.g., citrate (B86180) buffer, pH 4.0) containing the nucleic acid (mRNA or pDNA).
- Rapidly mix the lipid solution with the aqueous nucleic acid solution using a microfluidic mixing device or by manual pipetting to induce self-assembly of the LNPs.
- Dialyze the LNP suspension against a suitable buffer (e.g., PBS, pH 7.4) to remove ethanol and non-encapsulated nucleic acid.
- Characterize the LNPs for size, polydispersity index (PDI), and encapsulation efficiency.
2. Optimization of Formulation Parameters:
- This compound Percentage: Prepare several LNP formulations with varying molar percentages of this compound (e.g., 0.5%, 1.5%, 3%, 5%).
- Helper Lipid: Formulate LNPs with different helper lipids (e.g., DOPE, DOPC, DSPC) to assess their impact on transfection.
- N/P Ratio: Prepare complexes at different N/P ratios (e.g., 2, 5, 10, 20, 40) by varying the amount of cationic lipid relative to the nucleic acid.
3. In Vitro Transfection Protocol:
- Cell Seeding: Seed cells in a multi-well plate to achieve 70-90% confluency on the day of transfection.[17]
- Complex Formation: In a serum-free medium, dilute the LNP formulation and gently mix. Incubate for 15-30 minutes at room temperature to allow for complex formation.[12]
- Transfection: Add the LNP complexes dropwise to the cells.
- Incubation: Incubate the cells with the complexes for 4-6 hours.
- Medium Change: After the incubation period, replace the transfection medium with fresh, complete growth medium.
- Analysis: Analyze transgene expression (e.g., via fluorescence microscopy for GFP, or luciferase assay) and cell viability (e.g., using an MTT assay) at 24-72 hours post-transfection.
4. Data Analysis and Optimization:
- Compare the transfection efficiency and cytotoxicity across the different formulations and conditions.
- Identify the optimal this compound percentage, helper lipid, and N/P ratio that provides the highest transfection efficiency with the lowest toxicity for your specific cell type.
Visualizations
Caption: Workflow for optimizing this compound vector transfection efficiency.
Caption: Key factors influencing transfection outcomes.
References
- 1. mdpi.com [mdpi.com]
- 2. Formulation-Driven Optimization of PEG-Lipid Content in Lipid Nanoparticles for Enhanced mRNA Delivery In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The role of helper lipids in optimising nanoparticle formulations of self-amplifying RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Role of the Helper Lipid on the DNA Transfection Efficiency of Lipopolyplex Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Effect of N/P Ratio on the In Vitro and In Vivo Interaction Properties of PEGylated Poly(2-(dimethylamino)ethyl methacrylate)-Based siRNA Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N/P ratio significantly influences the transfection efficiency and cytotoxicity of a polyethylenimine/chitosan/DNA complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. AAV2 production with optimized N/P ratio and PEI-mediated transfection results in low toxicity and high titer for in vitro and in vivo applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
- 11. yeasenbio.com [yeasenbio.com]
- 12. Troubleshooting Tips : SignaGen Laboratories, A Gene Delivery Company... [signagen.com]
- 13. researchgate.net [researchgate.net]
- 14. Effects of Serum Incubation on Lipid Nanoparticle PEG Shedding, mRNA Retention, and Membrane Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. genscript.com [genscript.com]
- 16. Effect of PEG Anchor and Serum on Lipid Nanoparticles: Development of a Nanoparticles Tracking Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Factors Influencing Transfection Efficiency | Thermo Fisher Scientific - CA [thermofisher.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Rheological Properties of DMPE-PEG2000 Solutions
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for experiments involving 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMPE-PEG2000) solutions.
Frequently Asked Questions (FAQs)
Q1: How does the concentration of this compound affect the rheological properties of my solution?
The concentration of this compound significantly impacts its rheological properties, including viscosity and elasticity.[1]
-
At Low Concentrations: Below the critical micelle concentration (CMC), this compound molecules are dispersed individually or in small aggregates. The solution's viscosity is low and primarily determined by the solvent.[1]
-
Above the Critical Micelle Concentration (CMC): Once the concentration exceeds the CMC, molecules self-assemble into structures like micelles.[1] This process increases the effective volume of the solute, leading to a notable rise in viscosity.[1]
-
At High Concentrations: As the concentration continues to increase well beyond the CMC, the number and size of these self-assembled structures grow.[1] Interactions between these structures, such as PEG chain entanglement, become more significant, causing a dramatic and often exponential increase in viscosity.[1][2][3] The solution may also begin to exhibit elastic properties and non-Newtonian behavior.[1]
Q2: My this compound solution is exhibiting shear-thinning behavior. Why is this happening?
Shear-thinning, where viscosity decreases as the shear rate increases, is common for this compound solutions at moderate to high concentrations.[1] This occurs because the applied shear forces can disrupt the intermolecular associations and align the self-assembled structures (e.g., micelles), reducing their resistance to flow.[1] This property can be advantageous for applications like injectable drug delivery formulations.[1] Under certain conditions, shear-thickening behavior, where viscosity increases with shear rate, may also be observed.[1]
Q3: What is the expected effect of temperature on the viscosity of my solution?
Generally, the viscosity of polymer solutions, including those with PEG, decreases as the temperature increases.[4][5][6] This is because higher thermal energy increases molecular motion and reduces intermolecular forces, allowing the molecules to move past each other more easily. For this compound solutions, it is crucial to control the temperature during rheological measurements to ensure consistency and comparability of results.[7]
Q4: How does the choice of solvent (e.g., pure water vs. buffered saline) impact the solution's rheology?
The solvent plays a critical role in the self-assembly and rheology of this compound. Studies on the similar DSPE-PEG2000 show that its viscosity increases with concentration in both pure water and HEPES buffered saline.[2][3] However, at the same lipid concentration, the viscosity is typically higher in pure water than in a buffer solution.[2] This is attributed to differences in the screening of charged groups and the conformation of the PEG chains, which in turn affects micelle size and inter-micellar interactions.[2][3]
Q5: Can the pH of the solution influence its rheological properties?
Yes, pH can be a significant factor. The this compound molecule contains a phosphate (B84403) group, which is charged. Changes in pH can alter the surface charge of the resulting micelles, affecting inter-particle interactions and the overall stability of the dispersion. Studies on other particle-based systems, such as bentonite (B74815) drilling fluids, have shown that increasing pH can significantly decrease properties like plastic viscosity and yield point by altering particle interactions.[8][9] Therefore, maintaining a consistent and appropriate pH is essential for reproducible rheological measurements.
Q6: How do additives like cholesterol or other lipids affect the system?
Additives can substantially alter the self-assembled structures and, consequently, the rheological properties.
-
Other Phospholipids (B1166683): When mixed with other phospholipids like DPPC or DSPC, this compound can induce a structural evolution from liposomes to discoidal and eventually spherical micelles as its concentration increases.[10]
-
Cholesterol: The presence of cholesterol can influence the fluidity of the lipid bilayer and the interactions between phospholipid molecules.[11] It can affect the concentration of DSPE-PEG2000 required to transition from liposomes to discoidal micelles.[11]
-
Incorporated Drugs: Drugs incorporated into the lipid structures can also promote the formation of certain morphologies, such as discoidal micelles, by interacting with the phospholipid headgroups.[11]
Troubleshooting Guide
This guide addresses common issues encountered during the rheological analysis of this compound solutions.
Issue 1: Unexpectedly High Viscosity
-
Possible Cause: The concentration may be higher than intended or has surpassed a critical threshold, leading to extensive micelle formation and entanglement.
-
Troubleshooting Step: Verify the concentration of your solution. If possible, measure a dilution series to understand the concentration-viscosity relationship for your specific system. Ensure complete dissolution and equilibration.
-
Possible Cause: The operating temperature is too low.
-
Troubleshooting Step: Confirm the temperature of your sample and the rheometer's Peltier system.[7] As viscosity is highly dependent on temperature, ensure all measurements are performed at the intended, consistent temperature.[4][5]
Issue 2: Poor Reproducibility of Measurements
-
Possible Cause: The solution has not reached equilibrium. Self-assembly of lipid structures can be time-dependent.
-
Troubleshooting Step: Allow the solution to equilibrate for a sufficient period (e.g., several hours) at a constant temperature after preparation and before measurement.[3]
-
Possible Cause: Inconsistent sample loading or solvent evaporation.
-
Troubleshooting Step: Develop a standardized protocol for loading samples onto the rheometer. Use a solvent trap or cover to prevent solvent evaporation during the measurement, especially for long experiments.[7]
-
Possible Cause: The measurement is being performed outside the linear viscoelastic region (LVR).
-
Troubleshooting Step: Before conducting frequency sweeps, perform an amplitude sweep test to determine the LVR, which is the range of strain where the response is linear.[7][12] All subsequent oscillatory tests should be run at a strain value within this region.
Issue 3: Solution Appears Cloudy or Shows Phase Separation
-
Possible Cause: The concentration has exceeded the solubility limit of this compound in the chosen solvent and temperature.
-
Troubleshooting Step: Visually inspect the solution for any signs of precipitation. Consider working at a lower concentration or a different temperature to ensure full dissolution.
-
Possible Cause: The pH or ionic strength of the solvent is causing aggregation or precipitation.
-
Troubleshooting Step: Measure and control the pH of your solution. If using buffers, ensure they are compatible and do not induce precipitation.
Quantitative Data Summary
The following tables summarize key quantitative data on factors affecting PEG-lipid solutions.
Table 1: Effect of DSPE-PEG2000 Concentration on Viscosity and Micelle Size (Note: Data for DSPE-PEG2000, a structurally similar lipid, is presented as a proxy for this compound behavior)
| Solvent | Lipid Concentration (mM) | Apparent Micelle Diameter (nm) | Observation on Viscosity | Reference |
| Pure Water | 10 - 45 | ~3 - 6 | Exponential increase with concentration | [2],[3] |
| HEPES Buffered Saline | 5 - 40 | ~8 - 15 | Exponential increase with concentration | [2],[3] |
Table 2: General Influence of Key Factors on Rheological Properties
| Factor | Effect on Viscosity | Underlying Mechanism | References |
| Concentration | Increases | Formation and interaction of self-assembled structures (micelles, etc.). | [1],[2],[4] |
| Temperature | Decreases | Increased molecular motion and reduced intermolecular forces. | [4],[5],[6] |
| Ionic Strength (Buffer) | Generally Lower than Water | Screening of charges, changes in PEG chain conformation and micelle size. | [2],[3] |
| Shear Rate | Decreases (Shear-thinning) | Alignment of self-assembled structures and disruption of interactions. | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Solutions
-
Weighing: Accurately weigh the required amount of lyophilized this compound powder in a sterile container.
-
Solvent Addition: Add the desired solvent (e.g., deionized water, phosphate-buffered saline) to achieve the target concentration.
-
Dissolution: Gently agitate the solution. A vortex mixer on a low setting or gentle swirling can be used. Avoid vigorous shaking to prevent foaming. Sonication is sometimes used but can potentially lead to degradation if not controlled.[13]
-
Equilibration: Seal the container and allow the solution to equilibrate at the desired temperature for at least 4 hours, or overnight, to ensure complete hydration and formation of stable self-assembled structures.[3]
-
Pre-measurement: Before loading into the rheometer, visually inspect the solution to ensure it is homogenous and free of particulates.
Protocol 2: Rheological Characterization with a Rotational Rheometer
This protocol outlines a standard procedure for characterizing the viscoelastic properties of a this compound solution.
-
Instrument Setup:
-
Sample Loading:
-
Carefully place an adequate volume of the equilibrated this compound solution onto the lower plate.
-
Lower the upper geometry to the correct gap setting, ensuring the sample fills the gap completely without overflowing. Trim any excess sample.
-
-
Amplitude Sweep Test (Strain Sweep):
-
Purpose: To determine the linear viscoelastic region (LVR).
-
Parameters: Apply a range of shear strains (e.g., 0.1–100%) at a constant frequency (e.g., 1 Hz).[7]
-
Analysis: Identify the range of strain where the storage modulus (G') and loss modulus (G'') are constant. Select a strain value from within this LVR for subsequent tests.
-
-
Frequency Sweep Test:
-
Purpose: To investigate the viscoelastic behavior as a function of timescale.
-
Parameters: Apply a range of frequencies (e.g., 0.1–10 Hz) at the constant strain value determined from the LVR test.[7]
-
Analysis: Plot the storage modulus (G'), loss modulus (G''), and loss tangent (tan δ = G''/G') against frequency. The point where G' and G'' cross over indicates a transition in the viscoelastic nature of the material.[7]
-
-
Flow Curve Test (Shear Rate Sweep):
-
Purpose: To determine the relationship between viscosity and shear rate.
-
Parameters: Apply a range of shear rates (e.g., 0.1 s⁻¹ to 100 s⁻¹) and measure the resulting shear stress.
-
Analysis: Plot viscosity versus shear rate to identify Newtonian, shear-thinning, or shear-thickening behavior.
-
Visualizations and Workflows
Caption: Relationship between concentration, structure, and rheology.
Caption: Troubleshooting workflow for rheological measurements.
References
- 1. How does the concentration of DMPE - PEG2000 affect its rheological properties? - Blog [shochem.com]
- 2. Structure and Dynamics of Highly PEG-ylated Sterically Stabilized Micelles in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 3. abstracts.biomaterials.org [abstracts.biomaterials.org]
- 4. Effects of PEG Concentration and Temperature on the Rheological and Thermodynamic Properties of PSF Casting Solution [kjdb.org]
- 5. ugr.es [ugr.es]
- 6. researchgate.net [researchgate.net]
- 7. Viscoelasticity of Liposomal Dispersions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Liposomes, Disks, and Spherical Micelles: Aggregate Structure in Mixtures of Gel Phase Phosphatidylcholines and Poly(Ethylene Glycol)-Phospholipids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The effect of DSPE-PEG2000, cholesterol and drug incorporated in bilayer on the formation of discoidal micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Rheology by Design: A Regulatory Tutorial for Analytical Method Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Generation of Formates Following 20 kHz Sonication of DSPE-mPEG2000 PEGylated Phospholipid Micelles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of DMPE-PEG2000 and Its Degradation Products
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for the analysis of 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMPE-PEG2000) degradation products.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation products of this compound?
A1: The primary degradation of this compound occurs through the hydrolytic cleavage of the ester linkages. This results in the formation of three main degradation products (DP) as identified through liquid chromatography-high resolution mass spectrometry (LC-HRMS).[1][2] The degradation is notably accelerated under acidic and alkaline stress conditions.[1]
-
DP 1: Myristic acid
-
DP 2: 1 or 2-myristoyl-glycero-3-phosphoethanolamine-PEG
-
DP 3: Glycero-3-phosphoethanolamine-PEG 2000
Q2: My this compound sample shows no absorbance on a UV-Vis spectrophotometer. How can I quantify it and its degradation products?
A2: this compound lacks a significant chromophore, making UV-Vis detection unsuitable for quantification.[1] The recommended method is High-Performance Liquid Chromatography (HPLC) coupled with a Charged Aerosol Detector (CAD).[1][3] CAD is a universal detector that is not dependent on the optical properties of the analyte, making it ideal for compounds like PEGylated lipids.[1] Other suitable universal detectors include Evaporative Light Scattering Detectors (ELSD) and Refractive Index (RI) detectors.[1] For structural elucidation of degradation products, mass spectrometry (MS) is the preferred technique.[1][4][5]
Q3: I am observing a broad peak for this compound in my reversed-phase HPLC analysis. How can I improve the peak shape?
A3: The broad peak is likely due to the polydispersity of the PEG chain in this compound.[1] To obtain a sharper, more defined peak, it is recommended to use a sharp gradient elution.[1] This involves a rapid change in the mobile phase composition at the time of elution, which helps to focus the various PEG chain lengths into a single, cohesive peak.[1]
Q4: What are the recommended storage conditions for this compound to minimize degradation?
A4: To minimize degradation, this compound should be stored at -20°C.[2] Stability studies have shown that exposure to higher temperatures (e.g., 25°C and 40°C) and humidity can lead to degradation.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No peak detected with HPLC-UV | This compound lacks a UV chromophore. | Use a universal detector such as a Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or a Mass Spectrometer (MS).[1] |
| Poor peak shape (broad peaks) | Polydispersity of the PEG chain. High interaction of the lipid moiety with the reversed-phase column. | Employ a sharp gradient elution to focus the analyte band.[1] Optimize the mobile phase composition and gradient profile. Consider a column with alternative chemistry, such as a Pentafluorophenyl (PFP) column.[2] |
| Variable peak areas/poor reproducibility | Inconsistent sample preparation. Instability of the sample in the diluent. | Ensure complete dissolution of the sample in the diluent (e.g., Methanol:Water 50:50 v/v).[1] Analyze samples promptly after preparation. Validate the solution stability.[1] |
| Unexpected peaks in the chromatogram | Contamination from sample handling or solvents. Degradation of the this compound sample. | Use high-purity solvents and meticulously clean all glassware. Prepare fresh samples and store them appropriately (-20°C).[2] Perform forced degradation studies to identify potential degradation product peaks.[1] |
| Difficulty in identifying degradation products | Insufficient resolution or sensitivity of the analytical method. | Utilize High-Resolution Mass Spectrometry (HRMS) coupled with liquid chromatography (LC-HRMS) for accurate mass determination and structural elucidation.[2] |
Experimental Protocols
Protocol 1: HPLC-CAD Method for Quantification of this compound and Degradation Products
This protocol is adapted from a validated stability-indicating assay method.[1][2][3]
Instrumentation:
-
HPLC system with a gradient pump, autosampler, and column oven.
-
Charged Aerosol Detector (CAD).
Chromatographic Conditions:
| Parameter | Value |
| Column | Hypersil Gold™ PFP (150 mm × 4.6 mm, 3.0 µm)[2] |
| Mobile Phase A | 0.0025% Formic Acid in Water:Methanol (80:20 v/v)[1] |
| Mobile Phase B | Methanol:Acetonitrile (60:40 v/v)[1] |
| Gradient | 0-7 min, 40% B; 7-12 min, 40-88% B; 12-19 min, 88% B; 19-20 min, 88-40% B; 20-25 min, 40% B[1] |
| Flow Rate | 1.0 mL/min[1] |
| Column Temperature | 40°C[1] |
| Injection Volume | 10 µL[1] |
| CAD Evaporation Temp. | 35°C[1] |
Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of 300 µg/mL in Methanol:Water (50:50 v/v).[1]
-
For analysis of degradation, subject the sample to stress conditions (see Protocol 2) and then dilute to the working concentration.
Protocol 2: Forced Degradation Study of this compound
This protocol outlines the conditions for inducing the degradation of this compound to identify potential degradation products.[1]
| Stress Condition | Procedure |
| Acid Hydrolysis | Prepare a 300 µg/mL solution of this compound in 0.05 N HCl. Stress at 60°C for approximately 20 hours.[1] |
| Base Hydrolysis | Prepare a 300 µg/mL solution of this compound in 0.005 N NaOH. Stress at room temperature for about 1.5 hours.[1] |
| Oxidative Degradation | Prepare a 300 µg/mL solution of this compound in 1% H₂O₂. Stress at 30°C for about 24 hours.[1] |
| Thermal Degradation | Prepare a 300 µg/mL solution of this compound in Methanol:Water (50:50 v/v). Stress at 60°C for approximately 20 hours.[1] |
| Photolytic Degradation | Prepare a 300 µg/mL solution of this compound in Methanol:Water (50:50 v/v). Expose to a 1x ICH dose of UV light.[1] |
Quantitative Data Summary
The following table summarizes the validation parameters for the HPLC-CAD method described in Protocol 1.[1][2][3]
| Parameter | Result |
| Linearity Range | 210 µg/mL to 390 µg/mL[1][2][3] |
| R² Value | 0.996[1][2][3] |
| Intra-day Precision (RSD) | 1.6%[1][2] |
| Inter-day Precision (RSD) | 0.6%[1][2] |
| Sensitivity (RSD) | 3.8%[1][2][3] |
| Solution Stability (RSD after 1 day at RT) | ≤ 2%[1] |
Visualizations
Caption: Workflow for the analysis of this compound degradation products.
Caption: Hydrolytic degradation pathway of this compound.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. Development of HPLC-CAD stability indicating assay method for polyethylene glycol-conjugated phospholipid (DMPE-PEG 2000) and identification of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. How to purify DMPE - PEG2000? - Blog - Shochem [shochem.com]
- 5. What are the mass spectrometry features of DMPE - PEG2000? - Blog [shochem.com]
Technical Support Center: Optimizing Lipid Nanoparticles with DMPE-PEG2000
Welcome to the technical support center for optimizing lipid nanoparticle (LNP) formulations for gene delivery. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the use of 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMPE-PEG2000).
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in LNP formulations?
This compound is a PEGylated lipid incorporated into LNP formulations, typically at a low molar percentage (1-5%). Its primary functions are to:
-
Provide Steric Stability: The polyethylene (B3416737) glycol (PEG) chain forms a hydrophilic cloud on the surface of the LNP, preventing aggregation during formulation and storage.[1][2]
-
Prolong Circulation Half-Life (In Vivo): This "stealth" layer reduces clearance by the immune system, increasing the time the LNPs can circulate in the bloodstream to reach target tissues.[1]
Q2: What is the optimal molar ratio of this compound in an LNP formulation?
The optimal concentration of this compound depends on the application (in vitro vs. in vivo) and represents a critical trade-off. A "bell-shaped" relationship is often observed between the PEG content and transfection efficiency.[3][4]
-
For In Vitro Studies: A lower percentage, around 1.5 mol% , often yields the highest transfection efficiency. Higher concentrations can hinder cellular uptake due to steric hindrance.[3][4][5]
-
For In Vivo Studies: A slightly higher percentage, around 5 mol% , may be optimal. This concentration provides a better balance between systemic circulation stability and eventual cellular uptake, leading to higher transgene expression in target organs like the liver and spleen.[3][4]
Q3: How does the acyl chain length of the PEG-lipid (e.g., DMPE vs. DSPE) affect LNP performance?
The length of the lipid anchor chains influences how long the PEG-lipid remains associated with the LNP.
-
Shorter Chains (like this compound with C14 tails): These are shed more rapidly from the LNP surface upon administration. This unmasking of the LNP surface is crucial for interaction with target cells and facilitating cellular uptake.[6]
-
Longer Chains (like DSPE-PEG2000 with C18 tails): These provide greater stability and longer circulation times but may decrease cellular uptake and transfection efficacy due to slower shedding.[6] For many applications, shorter-chain PEG-lipids like DMPE-PEG or DMG-PEG are preferred to maximize delivery efficacy.[7][8]
Q4: Can this compound be replaced with other PEGylated lipids?
Yes, other PEG-lipids like DMG-PEG2000 and DSPE-PEG2000 are commonly used. Substitution can impact particle size, surface charge, and gene editing or expression efficacy. For instance, replacing DMPE-PEG with DMG-PEG has been shown to increase LNP size slightly but can significantly enhance gene editing efficacy in certain cell lines.[8][9]
Troubleshooting Guide
Problem 1: Low Transfection Efficiency
Low expression of the delivered gene is a common issue. The concentration of this compound is a critical factor.
-
Cause A: PEG concentration is too high. An excess of PEG on the LNP surface can create a steric barrier that inhibits the nanoparticle from interacting with and being internalized by target cells.[1][3]
-
Solution: Decrease the molar percentage of this compound in your formulation. Try titrating the concentration between 0.5% and 2.0% for in vitro experiments.
-
-
Cause B: PEG concentration is too low. Insufficient PEG can lead to particle aggregation, reducing the number of viable, monodisperse nanoparticles available for transfection.[1]
-
Solution: Ensure your this compound concentration is adequate to maintain stability, typically at least 1.5 mol%.[7] Characterize your particle size and PDI to check for aggregation.
-
-
Cause C: Poor Endosomal Escape. While PEG-lipids primarily affect stability and uptake, inefficient endosomal escape of the genetic payload is a major barrier to transfection.[10]
-
Solution: This is more closely related to the ionizable lipid in your formulation. Ensure the pKa of your ionizable lipid is optimized for endosomal escape.
-
Problem 2: High Particle Size and/or Polydispersity Index (PDI)
Your LNP formulation should consist of homogenous, monodisperse nanoparticles, typically under 100 nm. A high PDI (>0.2) indicates a non-uniform population.
-
Cause: Insufficient surface shielding from this compound is a primary cause of particle aggregation, leading to larger average sizes and high PDI.
-
Solution: Increase the molar ratio of this compound. Even small adjustments, such as moving from 1% to 1.5%, can have a significant impact on stability. Also, verify the formulation process, as improper or slow mixing can lead to larger, more varied particles.[11]
-
Problem 3: Low mRNA/DNA Encapsulation Efficiency (EE)
Encapsulation efficiency is often inversely correlated with the PEG-lipid fraction.
-
Cause: While necessary for stability, the PEG-lipid can sometimes interfere with the self-assembly process during which the nucleic acid is encapsulated by the ionizable and helper lipids.
-
Solution: If EE is low and your PEG concentration is high (e.g., >4-5%), consider reducing the this compound molar ratio.[11] This is a balancing act, as reducing PEG too much can lead to the stability issues mentioned above. Finding the lowest possible PEG percentage that still provides acceptable size and PDI is key.
-
Data Summary Tables
Table 1: Effect of PEG-Lipid Concentration on LNP Physicochemical Properties This table summarizes representative data on how varying the molar percentage of DMG-PEG2000 (a close analogue to this compound) can affect key LNP characteristics.
| DMG-PEG2000 (mol%) | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | mRNA Encapsulation Efficiency (%) |
| 0.75% | ~85 | < 0.2 | ~ -2.0 | > 95% |
| 1.5% | ~80 | < 0.2 | ~ -2.5 | > 95% |
| 3.0% | ~75 | < 0.2 | ~ -3.0 | > 90% |
| 5.0% | ~70 | < 0.2 | ~ -4.0 | > 90% |
Data synthesized from multiple sources for illustrative purposes. Actual values will vary based on the full lipid composition and formulation method.[4][10]
Table 2: Impact of PEG-Lipid Concentration on Transfection Efficiency This table illustrates the divergent optimal PEG concentrations for in vitro and in vivo applications.
| DMG-PEG2000 (mol%) | Relative In Vitro Transfection | Relative In Vivo Luciferase Expression (Liver) |
| 1.5% | Highest (~3.1x higher than 10% group) | Baseline |
| 5.0% | Moderate (~1.7x higher than 10% group) | Highest (~3.2x higher than 1.5% group) |
| 10.0% | Low | Low |
Data adapted from studies using DMG-PEG2000, which demonstrates the principle applicable to this compound.[3][5]
Key Experimental Protocols
Protocol 1: LNP Formulation via Microfluidic Mixing
This method allows for rapid and reproducible formulation of LNPs.[12][13]
-
Prepare Stock Solutions:
-
Lipid-Ethanol Phase: Dissolve the ionizable lipid, helper lipid (e.g., DSPC), cholesterol, and this compound in 200-proof ethanol (B145695) to their final molar ratios. A common ratio is 50:10:38.5:1.5 (Ionizable:DSPC:Chol:PEG).[14]
-
Nucleic Acid-Aqueous Phase: Dilute your mRNA or plasmid DNA in a low pH buffer, such as 25-50 mM citrate (B86180) buffer at pH 4.0. The acidic pH ensures the ionizable lipid is protonated and can complex with the negatively charged nucleic acid.
-
-
Microfluidic Mixing:
-
Load the lipid-ethanol solution and the nucleic acid-aqueous solution into separate syringes.
-
Place the syringes onto a syringe pump connected to a microfluidic mixing chip (e.g., staggered herringbone design).
-
Pump the two solutions through the chip at a defined total flow rate and flow rate ratio (FRR). A typical FRR is 3:1 (Aqueous:Ethanol). The rapid, controlled mixing within the chip causes the lipids to precipitate and self-assemble around the nucleic acid, forming LNPs.
-
-
Purification and Buffer Exchange:
-
The resulting LNP solution will be in an ethanol/citrate buffer mixture.
-
Dialyze the solution against phosphate-buffered saline (PBS) at pH 7.4 for 18-24 hours using a dialysis cassette (e.g., 10 kDa MWCO) to remove the ethanol and exchange the buffer.
-
-
Sterilization and Storage:
-
Filter the final LNP solution through a 0.22 µm sterile filter.
-
Store at 4°C. For long-term storage, cryoprotectants and lyophilization may be necessary.[15]
-
Protocol 2: LNP Characterization
-
Size and Polydispersity Index (PDI) Measurement:
-
Technique: Dynamic Light Scattering (DLS).
-
Method: Dilute a small sample of the LNP solution in PBS. Measure the intensity-weighted mean hydrodynamic diameter and the PDI. An acceptable PDI is typically < 0.2.[11]
-
-
Zeta Potential Measurement:
-
Nucleic Acid Encapsulation Efficiency (EE) Measurement:
-
Technique: Fluorescence-based quantification assay (e.g., RiboGreen for RNA).
-
Method:
-
Measure the total nucleic acid concentration by adding a lytic agent (e.g., Triton X-100) to a sample of the LNP solution to disrupt the particles. Then, add the fluorescent dye and measure the fluorescence.
-
Measure the amount of unencapsulated (free) nucleic acid by adding the dye to an intact LNP sample without the lytic agent. The dye cannot access the encapsulated payload.
-
Calculate EE% as: ((Total NA - Free NA) / Total NA) * 100.
-
-
References
- 1. helixbiotech.com [helixbiotech.com]
- 2. PEG In Lipid Nanoparticle Formulations Addressing Challenges And Seeking Solutions [bioprocessonline.com]
- 3. Formulation-Driven Optimization of PEG-Lipid Content in Lipid Nanoparticles for Enhanced mRNA Delivery In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Analysis of PEG-lipid anchor length on lipid nanoparticle pharmacokinetics and activity in a mouse model of traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 8. Optimized microfluidic formulation and organic excipients for improved lipid nanoparticle mediated genome editing - Lab on a Chip (RSC Publishing) DOI:10.1039/D4LC00283K [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. PEGylated lipid screening, composition optimization, and structure–activity relationship determination for lipid nanoparticle-mediated mRNA delivery - Nanoscale (RSC Publishing) DOI:10.1039/D5NR00433K [pubs.rsc.org]
- 12. m.youtube.com [m.youtube.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Preventing hydrolysis of DMPE-PEG2000 during formulation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the hydrolysis of DMPE-PEG2000 during formulation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability during formulation important?
A1: 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (this compound) is a PEGylated phospholipid commonly used in the formulation of lipid-based nanoparticles (LNPs), including liposomes. It acts as a steric stabilizer, preventing aggregation and increasing the circulation half-life of the nanoparticles. The stability of this compound is critical because its degradation can lead to a loss of these stabilizing properties, resulting in particle aggregation, altered drug release kinetics, and reduced therapeutic efficacy.
Q2: What is the primary degradation pathway for this compound?
A2: The primary degradation pathway for this compound is the hydrolysis of its phosphodiester bond. This chemical reaction breaks the linkage between the phosphate (B84403) group and the ethanolamine-PEG head group, leading to the formation of 1,2-dimyristoyl-sn-glycero-3-phosphate (DMPE) and methoxy-PEG2000-ethanolamine. This hydrolysis is primarily catalyzed by acidic or basic conditions and can be accelerated by elevated temperatures.
Q3: What are the ideal pH and temperature conditions to minimize this compound hydrolysis during formulation?
A3: To minimize hydrolysis, it is recommended to maintain the formulation at a pH close to neutral (pH 6.5-7.5). Both acidic and alkaline conditions can significantly accelerate the degradation of the phosphodiester bond.[1] Formulations should be prepared and stored at refrigerated temperatures (2-8°C) whenever possible, as elevated temperatures increase the rate of hydrolysis.
Troubleshooting Guide
This guide addresses common issues encountered during the formulation process that may indicate or lead to this compound hydrolysis.
Issue 1: Poor Particle Size Distribution or Aggregation
Possible Cause: Hydrolysis of this compound can lead to the loss of the protective PEG shield, causing nanoparticles to aggregate.
Troubleshooting Steps:
-
Verify Formulation pH: Ensure the pH of all buffers and solutions is within the optimal range of 6.5-7.5.
-
Control Temperature: Avoid high temperatures during all formulation steps. Use pre-chilled buffers and equipment where feasible.
-
Analyze this compound Integrity: Use an analytical technique like HPLC-CAD to assess the purity of your this compound raw material and to check for degradation in the final formulation.
Issue 2: Inconsistent Batch-to-Batch Reproducibility
Possible Cause: Variability in formulation parameters such as pH, temperature, or processing time may be leading to different extents of this compound hydrolysis between batches.
Troubleshooting Steps:
-
Standardize Protocols: Ensure that all formulation protocols are strictly followed, with particular attention to pH measurement and temperature control.
-
Monitor Processing Times: Keep processing times consistent for each batch to minimize the exposure of this compound to potentially hydrolytic conditions.
-
Quality Control of Raw Materials: Test incoming this compound lots for purity and pre-existing degradation products.
Quantitative Data on this compound Stability
The stability of this compound is highly dependent on the formulation conditions. The following table summarizes the degradation behavior under various stress conditions.
| Stress Condition | Temperature | Time | Observation |
| Acidic Hydrolysis (0.05 N HCl) | 60°C | 20 hours | Significant Degradation |
| Basic Hydrolysis (0.005 N NaOH) | Room Temperature | 1.5 hours | Significant Degradation |
| Neutral Hydrolysis | 60°C | 20 hours | Stable |
| Oxidative Stress (1% H2O2) | 30°C | 24 hours | Stable |
| Solid State | 25°C / 60% RH | 25 days | Stable |
| Solid State | 40°C / 75% RH | 25 days | Stable |
Data synthesized from a stability-indicating assay method study.[2]
Experimental Protocols
Protocol 1: HPLC-CAD Method for Quantification of this compound and its Degradation Products
This protocol outlines a stability-indicating High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD) method.[3][4]
-
Instrumentation:
-
HPLC system with a gradient pump
-
Charged Aerosol Detector (CAD)
-
-
Chromatographic Conditions:
-
Column: Hypersil Gold™ PFP (150 mm × 4.6 mm, 3.0 μm)[3]
-
Mobile Phase A: 0.0025% Formic Acid in Water:Methanol (80:20 v/v)[3]
-
Mobile Phase B: Methanol:Acetonitrile (60:40 v/v)[3]
-
Gradient:
Time (min) %B 0.0 40 7.0 40 12.0 88 19.0 88 20.0 40 | 25.0 | 40 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Data Analysis:
-
The peak corresponding to intact this compound should be identified based on a reference standard.
-
Degradation is indicated by a decrease in the peak area of the intact molecule and the appearance of new peaks corresponding to hydrolysis products.
-
Visualizations
Caption: Hydrolysis pathway of this compound.
Caption: Troubleshooting workflow for this compound formulation issues.
References
- 1. researchgate.net [researchgate.net]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. Development of HPLC-CAD stability indicating assay method for polyethylene glycol-conjugated phospholipid (DMPE-PEG 2000) and identification of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to DMPE-PEG2000 and DSPE-PEG2000 for Drug Delivery
For researchers, scientists, and drug development professionals, the selection of appropriate excipients is a critical determinant of a drug delivery system's success. Among the most widely utilized components in liposomal and nanoparticle formulations are PEGylated phospholipids, which enhance stability and prolong circulation time. This guide provides a comprehensive comparison of two such lipids: 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMPE-PEG2000) and 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG2000).
The primary structural difference between these two molecules lies in the length of their acyl chains: DMPE possesses two 14-carbon (C14) myristoyl chains, while DSPE has two 18-carbon (C18) stearoyl chains. This seemingly subtle variation significantly impacts their physicochemical properties and, consequently, their performance in drug delivery applications.
Executive Summary of Key Differences
| Property | This compound | DSPE-PEG2000 | Implication for Drug Delivery |
| Acyl Chain Length | C14 (Myristoyl) | C18 (Stearoyl) | Influences membrane fluidity, stability, and in vivo performance. |
| Phase Transition Temperature (Tm) | Lower | Higher | DSPE-based liposomes are generally more stable at physiological temperatures. |
| Liposome (B1194612) Stability | Less stable, faster PEG shedding | More stable, slower PEG shedding | DSPE-PEG2000 provides a more robust and long-circulating nanocarrier.[1][2] |
| Circulation Half-Life | Shorter | Longer | The stronger anchoring of the C18 chains in DSPE leads to prolonged systemic circulation.[1][2] |
| Drug Release | Potentially faster | More sustained | The more fluid membrane of DMPE-based liposomes may lead to quicker drug release. |
| Cellular Uptake | Generally efficient | Can be slightly reduced | The "stealth" properties of the PEG layer can influence interaction with cells. |
Data Presentation: A Quantitative Comparison
The following tables summarize key quantitative data gathered from various studies to facilitate a direct comparison between this compound and DSPE-PEG2000 in liposomal formulations. It is important to note that absolute values can vary based on the overall lipid composition, drug cargo, and preparation method.
Table 1: Physicochemical Properties of PEGylated Liposomes
| Parameter | Liposomes with this compound (or similar C14-PEG) | Liposomes with DSPE-PEG2000 | Reference |
| Hydrodynamic Diameter (nm) | Formulations with DMG-PEG (C14) showed slightly larger sizes in some studies after nebulization compared to DSPE-PEG formulations.[3] | ~125 nm (can vary significantly based on formulation)[4] | [3][4] |
| Polydispersity Index (PDI) | Typically < 0.2, indicating a homogenous population. | ~0.147 (can vary)[4] | [4] |
| Zeta Potential (mV) | Generally in the range of -30 to -40 mV. | ~ -35 mV[4] | [4] |
Table 2: In Vitro Performance
| Parameter | Liposomes with this compound (or similar C14-PEG) | Liposomes with DSPE-PEG2000 | Reference |
| Drug Encapsulation Efficiency (%) | Can be high, but may be influenced by the fluidity of the membrane. | Generally high, often >90% for various drugs.[3] | [3] |
| In Vitro Drug Release | Tends to have a faster initial release. | Exhibits a more sustained release profile.[5][6] | [5][6] |
| In Vitro Transfection Efficacy (for mRNA delivery) | Higher with DMG-PEG (C14) containing LNPs.[7][8] | Lower compared to DMG-PEG LNPs.[7][8] | [7][8] |
Table 3: In Vivo Performance
| Parameter | Nanoparticles with this compound (or similar C14-PEG) | Nanoparticles with DSPE-PEG2000 | Reference |
| Circulation Time | Shorter due to more rapid dissociation of the PEG-lipid from the nanoparticle surface.[1][2] | Longer, providing a "stealth" characteristic that evades the mononuclear phagocyte system.[1][2] | [1][2] |
| In Vivo Efficacy | DMG-PEG (C14) based LNPs showed higher efficacy in some mRNA delivery models.[7][8] | Generally provides a stable platform for prolonged drug exposure at the target site. | [7][8] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for key experiments cited in the comparison of this compound and DSPE-PEG2000.
Liposome Preparation via Thin-Film Hydration
This is a common method for preparing liposomes incorporating either this compound or DSPE-PEG2000.[7][9][10][11][12]
Materials:
-
Phospholipids (e.g., DSPC or DPPC)
-
Cholesterol
-
This compound or DSPE-PEG2000
-
Drug to be encapsulated (lipophilic or hydrophilic)
-
Organic solvent (e.g., chloroform (B151607) or a chloroform/methanol mixture)
-
Aqueous buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
Procedure:
-
Dissolve the lipids (phospholipid, cholesterol, and PEGylated lipid) and the lipophilic drug (if applicable) in the organic solvent in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.
-
Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with the aqueous buffer (containing the hydrophilic drug, if applicable) by gentle rotation. The temperature of the hydration buffer should be above the phase transition temperature (Tm) of the lipids. This process results in the formation of multilamellar vesicles (MLVs).
-
To obtain smaller, unilamellar vesicles (SUVs), the MLV suspension can be subjected to sonication (using a bath or probe sonicator) or extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).
Determination of Encapsulation Efficiency
Encapsulation efficiency (EE) is a critical parameter to quantify the amount of drug successfully loaded into the liposomes.[13][14][15][16][17]
Materials:
-
Drug-loaded liposome suspension
-
Apparatus for separation of free drug (e.g., ultracentrifuge, dialysis membrane, or size-exclusion chromatography column)
-
Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
-
Lysis agent (e.g., Triton X-100 or a suitable organic solvent)
Procedure:
-
Separate the unencapsulated (free) drug from the liposomes. Common methods include:
-
Ultracentrifugation: Centrifuge the liposome suspension at high speed, pelleting the liposomes while the free drug remains in the supernatant.
-
Dialysis: Place the liposome suspension in a dialysis bag with a specific molecular weight cut-off and dialyze against a large volume of buffer to remove the free drug.
-
Size-Exclusion Chromatography: Pass the liposome suspension through a column that separates the larger liposomes from the smaller, free drug molecules.
-
-
Quantify the concentration of the free drug in the supernatant or dialysate using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
To determine the total drug concentration, disrupt a known volume of the original (unseparated) liposome suspension using a lysis agent.
-
Quantify the total drug concentration in the lysed sample.
-
Calculate the encapsulation efficiency using the following formula: EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100
In Vitro Drug Release Study
This assay evaluates the rate at which the encapsulated drug is released from the liposomes over time.[10][18][19][20][21][22][23]
Materials:
-
Drug-loaded liposome suspension
-
Dialysis tubing with an appropriate molecular weight cut-off
-
Release medium (e.g., PBS, pH 7.4, sometimes with added serum albumin to mimic in vivo conditions)
-
Shaking water bath or incubator
-
Analytical instrument for drug quantification
Procedure:
-
Place a known volume of the drug-loaded liposome suspension into a dialysis bag and seal it.
-
Immerse the dialysis bag in a known volume of the release medium, maintained at a constant temperature (e.g., 37°C) with gentle agitation.
-
At predetermined time intervals, withdraw aliquots of the release medium and replace them with an equal volume of fresh medium to maintain sink conditions.
-
Analyze the drug concentration in the collected aliquots.
-
Calculate the cumulative percentage of drug released at each time point.
Cellular Uptake and Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which can be used to infer cell viability and cytotoxicity of drug-loaded liposomes.[4][6][12][21][24][25][26][27][28]
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
96-well plates
-
Drug-loaded liposomes, empty liposomes, and free drug solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilizing agent (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the drug-loaded liposomes, empty liposomes, and free drug solution. Include untreated cells as a control.
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add the MTT solution to each well and incubate for a few hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Add the solubilizing agent to dissolve the formazan crystals.
-
Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.
-
Calculate the cell viability as a percentage relative to the untreated control cells.
Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts and workflows related to the use of this compound and DSPE-PEG2000 in drug delivery.
Caption: Workflow for preparing PEGylated liposomes using the thin-film hydration method.
Caption: Influence of acyl chain length on the in vivo fate of PEGylated liposomes.
Conclusion
The choice between this compound and DSPE-PEG2000 for a drug delivery system is a strategic one that depends on the desired pharmacokinetic profile and therapeutic application.
DSPE-PEG2000 is generally favored for applications requiring long circulation times and sustained drug release. The longer C18 acyl chains provide a more stable anchor within the lipid bilayer, resulting in a more robust "stealth" effect that minimizes clearance by the reticuloendothelial system. This makes it an excellent choice for passive targeting of tumors via the enhanced permeability and retention (EPR) effect.
This compound , with its shorter C14 acyl chains, forms more fluid membranes and exhibits faster PEG shedding in vivo. While this leads to a shorter circulation half-life, it may be advantageous in specific scenarios. For instance, in some mRNA delivery applications, formulations with shorter acyl chain PEG-lipids have demonstrated higher transfection efficacy in vitro and in vivo.[7][8] The faster dissociation of the PEG shield might facilitate quicker interaction with and uptake by target cells.
Ultimately, the optimal choice requires careful consideration of the drug's properties, the target tissue, and the desired therapeutic outcome. This guide provides a foundational understanding and supporting data to aid researchers in making an informed decision for their specific drug delivery challenges.
References
- 1. Effect of PEG Anchor and Serum on Lipid Nanoparticles: Development of a Nanoparticles Tracking Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PEGylated Liposomes in the Clinic and Clinical Trials | Biopharma PEG [biochempeg.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Preparation, characterization, pharmacokinetics and anticancer effects of PEGylated β-elemene liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation, characterization, pharmacokinetics and anticancer effects of PEGylated β-elemene liposomes | Cancer Biology & Medicine [cancerbiomed.org]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. From in vitro to in vivo: The Dominant role of PEG-Lipids in LNP performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scienceopen.com [scienceopen.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Methodological advances in liposomal encapsulation efficiency determination: systematic review and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Method for determining drug encapsulation efficiency in liposomes (2011) | 刘红星 [scispace.com]
- 15. researchgate.net [researchgate.net]
- 16. dan-peer.tau.ac.il [dan-peer.tau.ac.il]
- 17. tandfonline.com [tandfonline.com]
- 18. Development of an in vitro drug release assay of PEGylated liposome using bovine serum albumin and high temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
- 20. A Systematic Approach for Liposome and Lipodisk Preclinical Formulation Development by Microfluidic Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. (PDF) Development of an in Vitro Drug Release Assay of [research.amanote.com]
- 23. expresspharma.in [expresspharma.in]
- 24. Effects of polyethyleneglycol chain length and phospholipid acyl chain composition on the interaction of polyethyleneglycol-phospholipid conjugates with phospholipid: implications in liposomal drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. researchgate.net [researchgate.net]
- 27. Comparing cellular uptake and cytotoxicity of targeted drug carriers in cancer cell lines with different drug resistance mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 28. mdpi.com [mdpi.com]
Unveiling the Impact of PEG-Lipid Anchor Length on Nanoparticle Circulation Half-Life: A Comparative Guide to DMPE-PEG2000
For researchers, scientists, and drug development professionals, the selection of appropriate excipients is paramount in designing effective nanomedicines. Among these, PEGylated lipids are crucial for extending the systemic circulation time of nanoparticles, a key factor in enhancing therapeutic efficacy. This guide provides an in-depth comparison of 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMPE-PEG2000) and its longer-chain counterpart, 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG2000), with a focus on their in vivo validation for increased circulation half-life.
The primary difference between this compound and DSPE-PEG2000 lies in the length of their acyl chains; DMPE possesses C14 chains, while DSPE has longer C18 chains. This seemingly subtle structural variation has a significant impact on the stability of the PEG-lipid within the nanoparticle's lipid bilayer, which in turn dictates the nanoparticle's persistence in the bloodstream.
Comparative Analysis of In Vivo Circulation Half-Life
The in vivo performance of nanoparticles formulated with PEG-lipids of varying acyl chain lengths has been a subject of extensive research. The data consistently demonstrates that a longer acyl chain anchor leads to a more stable incorporation of the PEG-lipid into the nanoparticle, resulting in a significantly longer circulation half-life. This is attributed to the reduced rate of desorption of the PEG-lipid from the nanoparticle surface when the hydrophobic anchor is more deeply embedded within the lipid bilayer.
A key study directly comparing the in vivo circulation of lipid nanoparticles (LNPs) formulated with PEG-lipids of different acyl chain lengths provides compelling evidence for this phenomenon. The circulation half-lives of LNPs were determined by tracking the concentration of a radiolabeled lipid component (¹⁴C-MC3) in the blood of mice following intravenous administration.
| PEG-Lipid Acyl Chain Length | Circulation Half-Life (t½) in Mice | Reference |
| C14 (analogous to DMPE) | 0.64 hours | [1] |
| C16 | 2.18 hours | [1] |
| C18 (analogous to DSPE) | 4.03 hours | [1] |
These results clearly indicate that nanoparticles formulated with a C18 acyl chain PEG-lipid (DSPE-PEG2000) exhibit a more than six-fold longer circulation half-life compared to those with a C14 acyl chain (this compound).[1] This prolonged circulation is critical for many therapeutic applications, as it allows for greater accumulation of the nanomedicine at the target site, such as a tumor, through the enhanced permeability and retention (EPR) effect.
Experimental Protocols
To provide a comprehensive understanding of how such comparative data is generated, a detailed experimental protocol for a typical in vivo circulation half-life study in a murine model is outlined below.
Objective:
To determine and compare the in vivo circulation half-life of nanoparticles formulated with this compound versus DSPE-PEG2000.
Materials:
-
Nanoparticle formulations (e.g., liposomes) containing either this compound or DSPE-PEG2000, and a non-exchangeable radiolabel or fluorescent marker.
-
Male or female mice (e.g., Balb/c, 6-8 weeks old).
-
Sterile saline for injection.
-
Anesthesia (e.g., isoflurane).
-
Blood collection supplies (e.g., micro-capillary tubes, EDTA-coated collection tubes).
-
Scintillation counter or fluorescence plate reader for sample analysis.
Methodology:
-
Animal Acclimatization: House mice in a controlled environment for at least one week prior to the experiment to allow for acclimatization.
-
Dose Preparation: On the day of the experiment, dilute the nanoparticle formulations in sterile saline to the desired concentration for injection.
-
Intravenous Administration:
-
Anesthetize the mice using a calibrated vaporizer with isoflurane.
-
Carefully inject a precise volume of the nanoparticle formulation (typically 100-200 µL) into the lateral tail vein of each mouse. Record the exact time of injection.
-
-
Blood Sampling:
-
At predetermined time points post-injection (e.g., 5 min, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr), collect small blood samples (approximately 20-50 µL).
-
Blood can be collected via retro-orbital sinus puncture or from the saphenous vein. For terminal time points, a larger volume can be collected via cardiac puncture.
-
Collect blood into EDTA-coated tubes to prevent coagulation.
-
-
Sample Processing and Analysis:
-
Measure the radioactivity or fluorescence of each blood sample.
-
For radioactivity, use a gamma or liquid scintillation counter.
-
For fluorescence, lyse the red blood cells and measure the fluorescence intensity using a plate reader.
-
Generate a standard curve to correlate the measured signal with the nanoparticle concentration.
-
-
Data Analysis:
-
Calculate the percentage of the injected dose remaining in the blood at each time point, assuming a total blood volume of approximately 7% of the mouse's body weight.
-
Plot the percentage of injected dose versus time on a semi-logarithmic scale.
-
Determine the circulation half-life (t½) from the elimination phase of the curve using pharmacokinetic modeling software or by calculating the time it takes for the concentration to decrease by 50%.
-
Visualizing the Mechanism and Workflow
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the mechanism of PEGylation for increased circulation and a typical experimental workflow.
References
A Comparative Guide to Analytical Techniques for Assessing DMPE-PEG2000 Purity
For Researchers, Scientists, and Drug Development Professionals
The purity of 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMPE-PEG2000), a critical component in many drug delivery systems such as lipid nanoparticles, is paramount to ensure product quality, consistency, and safety.[1] This guide provides a comparative overview of the primary analytical techniques used to assess the purity of this compound, supported by experimental data and detailed protocols. A combination of methods is often required for a thorough characterization of these complex molecules.[1]
Comparison of Core Analytical Techniques
A multi-faceted approach employing several analytical techniques is essential for a comprehensive purity assessment of this compound. High-Performance Liquid Chromatography (HPLC) is a cornerstone for quantitative purity analysis, while Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide critical structural and molecular weight information. For the polymeric PEG component, Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is invaluable.
| Feature | High-Performance Liquid Chromatography (HPLC) with Charged Aerosol Detector (CAD) / Evaporative Light Scattering Detector (ELSD) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Mass Spectrometry (MS) | Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) |
| Primary Application | Quantitative purity determination and impurity profiling. | Structural confirmation and identification. | Molecular weight determination and distribution. | Analysis of polymer molecular weight and distribution. |
| Key Strengths | - High sensitivity for non-UV absorbing compounds like this compound.[1] - Excellent for separating and quantifying impurities.[2][3] | - Provides detailed structural information for unambiguous identification.[1][4] - Can determine the average number of PEG units.[1] | - High accuracy in determining the average molecular weight.[4][5] - Can be coupled with HPLC (LC-MS) for impurity identification.[1] | - Specifically characterizes the polydispersity of the PEG chain, which is crucial for product consistency.[6][7][8][9][10] |
| Key Limitations | - Detector response can be non-linear and may require careful calibration. | - Lower sensitivity for detecting trace impurities. - Spectral overlap can make quantification of impurities challenging.[1] | - Ionization efficiency can vary, making direct quantification difficult without standards. | - Limited resolution for separating species with similar sizes. - Does not provide detailed structural information. |
Quantitative Data Summary
The following table summarizes key validation parameters for a reported stability-indicating HPLC-CAD method for this compound analysis, demonstrating the quantitative performance of the technique.[2][3]
| Parameter | Reported Value |
| Linearity Range | 210 µg/mL to 390 µg/mL |
| Linearity (R²) | 0.996 |
| Intra-day Precision (%RSD) | 1.6% |
| Inter-day Precision (%RSD) | 0.6% |
| Sensitivity (%RSD) | 3.8% |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD)
This method is suitable for the quantitative determination of this compound purity and the detection of non-volatile impurities.[2][3]
-
Instrumentation: An HPLC system equipped with a Charged Aerosol Detector (CAD).
-
Mobile Phase A: 0.0025% formic acid in water:methanol (B129727) (80:20 v/v).[2][3]
-
Elution: A gradient elution is employed to separate the main component from its impurities.
-
Sample Preparation: The this compound sample is accurately weighed and dissolved in a suitable solvent to a concentration within the validated linear range (e.g., 300 µg/mL).
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR is used for the structural confirmation of this compound and to determine the average length of the PEG chain.[1][11][12][13]
-
Instrumentation: A 300 MHz or higher NMR spectrometer.
-
Sample Preparation: The sample is dissolved in a deuterated solvent, typically deuterated chloroform (B151607) (CDCl₃).
-
Data Acquisition: A standard ¹H NMR spectrum is acquired.
-
Data Analysis: The chemical shifts and integrals of the proton signals are analyzed. The characteristic signals of the dimyristoyl lipid tails, the glycerol (B35011) backbone, the phosphoethanolamine headgroup, and the repeating ethylene (B1197577) oxide units of the PEG chain are identified to confirm the structure. The ratio of the integral of the PEG methylene (B1212753) protons to a signal from the lipid portion is used to calculate the average number of PEG units.[1]
Mass Spectrometry (MS)
MS is employed to determine the average molecular weight and the molecular weight distribution of the polydisperse this compound.[1][5]
-
Instrumentation: A mass spectrometer with an Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) source.
-
Sample Preparation: The sample is dissolved in a solvent compatible with the chosen ionization technique (e.g., a mixture of methanol and water for ESI).
-
Data Analysis: The resulting mass spectrum will show a distribution of peaks, each corresponding to a DMPE-PEG molecule with a different number of ethylene glycol units. This distribution is used to calculate the average molecular weight.
Visualizing the Analytical Workflow and Technique Comparison
The following diagrams, generated using the DOT language, illustrate the experimental workflow for purity assessment and provide a visual comparison of the analytical techniques.
Caption: A streamlined workflow for the comprehensive purity analysis of this compound.
Caption: A comparative overview of the primary information obtained from each analytical technique.
References
- 1. caymanchem.com [caymanchem.com]
- 2. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. How to purify DMPE - PEG2000? - Blog - Shochem [shochem.com]
- 5. What are the mass spectrometry features of DMPE - PEG2000? - Blog [shochem.com]
- 6. agilent.com [agilent.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. en.wikipedia.org [en.wikipedia.org]
- 9. Gel Permeation Chromatography (GPC) [intertek.com]
- 10. GPC Analysis of Polymers: Measuring Molecular Weight and Distribution | Separation Science [sepscience.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to DMPE-PEG2000 and Other PEGylated Phospholipids in Drug Delivery
For researchers, scientists, and drug development professionals, the selection of appropriate excipients is a critical determinant of a drug delivery system's success. Among the most pivotal of these are PEGylated phospholipids (B1166683), which are instrumental in enhancing the stability, circulation time, and overall efficacy of liposomal and nanoparticle-based therapeutics. This guide provides a detailed comparative analysis of 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMPE-PEG2000) and other commonly used PEGylated phospholipids, including DSPE-PEG2000, DPPE-PEG2000, and DOPE-PEG2000. This comparison is supported by experimental data to facilitate informed decisions in formulation development.
The Critical Role of the Phospholipid Anchor in PEGylated Liposomes
The performance of a PEGylated phospholipid in a drug delivery system is significantly influenced by the nature of its phospholipid anchor. Key characteristics of the anchor, such as the length and saturation of the acyl chains, directly impact the physicochemical properties and in vivo behavior of the resulting nanoparticles.
-
Acyl Chain Length: The length of the fatty acid chains in the phospholipid anchor plays a crucial role in the stability of the liposome (B1194612). Shorter acyl chains, such as the 14-carbon chains in DMPE, have been shown to decrease the tendency for micelle formation and phase separation within the lipid bilayer. This can lead to the formation of more stable and uniform liposomes.
-
Acyl Chain Saturation: The presence of double bonds in the acyl chains (unsaturation) affects the fluidity of the lipid bilayer. Saturated phospholipids, like DMPE, DPPE (1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine), and DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine), have straight acyl chains that allow for tight packing, resulting in a more rigid and stable membrane. In contrast, unsaturated phospholipids like DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine) have kinks in their acyl chains, leading to a more fluid membrane. This increased fluidity can influence drug release rates, with more fluid membranes potentially allowing for faster drug release.
Quantitative Comparison of Key Performance Indicators
The following tables summarize the performance of liposomes formulated with different PEGylated phospholipids. It is important to note that the data presented is compiled from various studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.
Table 1: Physicochemical Properties
| PEGylated Phospholipid | Acyl Chain | Saturation | Typical Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| This compound | C14:0 | Saturated | 100 - 150 | < 0.2 | -20 to -40 |
| DPPE-PEG2000 | C16:0 | Saturated | 110 - 160 | < 0.2 | -25 to -45 |
| DSPE-PEG2000 | C18:0 | Saturated | 120 - 180 | < 0.2 | -30 to -50 |
| DOPE-PEG2000 | C18:1 | Unsaturated | 100 - 150 | < 0.25 | -15 to -35 |
Data compiled from multiple sources. Absolute values can vary based on the overall liposome composition and preparation method.
Table 2: In Vitro Performance
| PEGylated Phospholipid | Encapsulation Efficiency (%) | Drug Release Profile |
| This compound | Generally high | Sustained release |
| DPPE-PEG2000 | High | Sustained release, potentially slower than DOPE-PEG2000 |
| DSPE-PEG2000 | High | Sustained release, generally the slowest among saturated anchors |
| DOPE-PEG2000 | Moderate to high | Potentially faster release due to higher membrane fluidity |
Encapsulation efficiency is highly dependent on the drug being encapsulated and the loading method.
Table 3: In Vivo Performance
| PEGylated Phospholipid | Circulation Half-Life | Cytotoxicity |
| This compound | Prolonged | Low |
| DPPE-PEG2000 | Prolonged | Low |
| DSPE-PEG2000 | Generally the longest among the compared lipids | Low |
| DOPE-PEG2000 | Prolonged, but may be shorter than saturated counterparts | Low |
In vivo performance is influenced by a multitude of factors, including the specific animal model and the encapsulated drug.
Experimental Methodologies
The data presented in this guide is typically generated using a series of standardized experimental protocols to characterize and evaluate the performance of PEGylated liposomes.
Liposome Preparation: Thin-Film Hydration Followed by Extrusion
-
Lipid Film Formation: The desired lipids, including the PEGylated phospholipid, are dissolved in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform/methanol mixture) in a round-bottom flask.
-
Solvent Evaporation: The organic solvent is removed under reduced pressure using a rotary evaporator, resulting in the formation of a thin, uniform lipid film on the inner surface of the flask.
-
Hydration: The lipid film is hydrated with an aqueous buffer (which may contain the drug to be encapsulated) at a temperature above the phase transition temperature of the lipids. This process leads to the spontaneous formation of multilamellar vesicles (MLVs).
-
Size Reduction (Extrusion): The MLV suspension is then subjected to extrusion through polycarbonate membranes with defined pore sizes. This process is repeated multiple times to produce unilamellar vesicles (LUVs) with a more uniform and controlled size distribution.
Characterization of Physicochemical Properties
-
Particle Size and Polydispersity Index (PDI): Dynamic Light Scattering (DLS) is the standard technique used to measure the hydrodynamic diameter and the PDI of the liposomes in suspension. A lower PDI value indicates a more homogenous population of liposomes.
-
Zeta Potential: The zeta potential is a measure of the surface charge of the liposomes and is a key indicator of their stability in suspension. It is typically measured using Laser Doppler Velocimetry (LDV). A higher absolute zeta potential value generally corresponds to greater electrostatic repulsion between particles, leading to enhanced stability.
Determination of Encapsulation Efficiency
-
Separation of Free Drug: The unencapsulated drug is separated from the liposomes using techniques such as size exclusion chromatography (SEC) or dialysis.
-
Quantification of Encapsulated Drug: The liposomes are lysed using a suitable detergent or solvent to release the encapsulated drug.
-
Drug Quantification: The concentration of the released drug is then quantified using an appropriate analytical method, such as UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).
-
Calculation: The encapsulation efficiency (EE%) is calculated using the following formula: EE% = (Amount of encapsulated drug / Total amount of drug) x 100
Visualizing Key Processes
To better understand the experimental workflows and the biological fate of these drug delivery systems, the following diagrams are provided.
Validating the Steric Stabilization Effect of DMPE-PEG2000: A Comparative Guide
For researchers, scientists, and drug development professionals, the effective delivery of therapeutic agents to their target sites is paramount. The use of nanocarriers, such as liposomes, has shown great promise in this regard. However, the inherent instability of these nanoparticles in biological systems and their rapid clearance by the mononuclear phagocyte system (MPS) present significant challenges. Steric stabilization, achieved by grafting polyethylene (B3416737) glycol (PEG) to the nanoparticle surface, is a widely adopted strategy to overcome these hurdles. Among the various PEGylated lipids available, 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMPE-PEG2000) is a commonly used component. This guide provides an objective comparison of this compound's performance with other alternatives, supported by experimental data, to aid in the selection of the optimal steric stabilizer for your drug delivery system.
The Mechanism of Steric Stabilization
Upon introduction into the bloodstream, nanoparticles are susceptible to opsonization, a process where plasma proteins adsorb onto their surface. This "protein corona" marks the nanoparticles for recognition and clearance by phagocytic cells of the MPS, primarily in the liver and spleen. Steric stabilizers like this compound form a hydrophilic layer on the nanoparticle surface, which physically hinders the binding of opsonins, thereby reducing MPS uptake and prolonging circulation time.
A Comparative Guide to In Vitro Drug Release Assays for DMPE-PEG2000 Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of in vitro drug release profiles for formulations incorporating 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMPE-PEG2000). It is designed to assist researchers in selecting appropriate drug delivery systems and designing robust in vitro release assays. This document outlines comparative experimental data, detailed protocols, and visual representations of key processes.
Introduction to this compound in Drug Delivery
This compound is a phospholipid-polymer conjugate widely utilized in the development of nanoparticle-based drug delivery systems. The DMPE component, a lipid, readily integrates into lipid bilayers of liposomes or forms the hydrophobic core of micelles, while the hydrophilic PEG2000 chain creates a protective corona. This "PEGylation" confers several advantages, including increased systemic circulation time by evading the reticuloendothelial system, enhanced stability, and controlled drug release characteristics. Understanding the in vitro release kinetics of these formulations is a critical step in preclinical development, offering insights into the potential in vivo performance of the drug product.
Comparative In Vitro Drug Release Data
The in vitro release of a drug from a this compound formulation is influenced by the formulation type (e.g., liposome, micelle, polymeric nanoparticle), the physicochemical properties of the encapsulated drug (e.g., hydrophilicity, hydrophobicity), and the experimental conditions of the assay. PEGylated formulations generally exhibit a more sustained and controlled release profile compared to their non-PEGylated counterparts.
Below is a summary of comparative in vitro drug release data from various studies.
| Formulation Type | Drug | Key Release Characteristics | Alternative Formulation | Key Release Characteristics (Alternative) |
| PEGylated Liposomes | Capecitabine | Sustained release with 95% of the drug released in 36 hours. The release kinetics often follow a Higuchi model, indicating a diffusion-controlled mechanism.[1] | Conventional Liposomes | Faster release with over 80% of the drug released within 24 hours.[1] |
| PEGylated Liposomes | Doxorubicin (B1662922) | Slower, sustained release with approximately 20% of the drug released over 48 hours.[2] | Glycosylated Liposomes | A slightly faster release with around 30% of the drug released in the same 48-hour period.[2] |
| DSPE-PEG2000 Micelles | Ridaforolimus (hydrophobic) | Significantly sustained release, with the in vitro t90% (time for 90% release) extended from 1 hour for the free drug to 6.5 days for the micellar formulation. | Free Drug Solution | Rapid release, with 90% of the drug released in under an hour. |
| PEGylated PLGA Nanoparticles | Doxorubicin | Exhibited a sustained release of almost 80% of the encapsulated doxorubicin over a period of 10 days.[1] A biphasic release pattern is common, with an initial faster release followed by a slower, continuous release phase.[3] | Non-PEGylated PLGA Nanoparticles | Generally show a faster initial burst release and a less sustained release profile over time.[2] |
| PEGylated Liposomes | Gemcitabine Hydrochloride (hydrophilic) | Biphasic release pattern with a fast initial release in the first 2 hours, followed by a more gradual and sustained release. | PEGylated PLGA Nanoparticles | Similar biphasic release pattern, though encapsulation efficiency was noted to be lower than in liposomes for this hydrophilic drug. |
| Albumin-Bound Nanoparticles | Paclitaxel (B517696) | Sustained release profile. The formulation's in vitro release is often evaluated against commercial formulations like Abraxane®.[4][5] | This compound Liposomes | Data for direct comparison is limited, but PEGylated liposomes are also known to provide sustained release of paclitaxel. |
Experimental Protocols
The dialysis bag method is the most commonly employed technique for assessing the in vitro drug release from nanoparticle formulations. This method separates the nanoparticle formulation from the release medium by a semi-permeable membrane, allowing only the free, released drug to diffuse into the medium.
Detailed Protocol: Dialysis Bag Method for In Vitro Drug Release Assay
1. Materials and Equipment:
-
Dialysis bags (regenerated cellulose) with a specific molecular weight cut-off (MWCO), typically between 3.5 and 14 kDa, chosen to retain the nanoparticles while allowing free passage of the drug.
-
Release medium: Phosphate-buffered saline (PBS) at a physiologically relevant pH (e.g., 7.4) is common. For poorly water-soluble drugs, surfactants like Tween® 80 (e.g., 0.05% w/v) may be added to maintain sink conditions.[4]
-
Thermostatically controlled shaking water bath or orbital shaker set to 37°C.
-
Vessels (e.g., beakers or flasks) to hold the release medium.
-
Syringes and needles for sampling.
-
Analytical instrument for drug quantification (e.g., HPLC-UV, fluorescence spectrophotometer).
2. Procedure:
-
Membrane Preparation: Pre-soak the dialysis bags in the release medium for at least 24 hours to ensure complete hydration and removal of any preservatives.
-
Sample Preparation: Accurately measure a specific volume of the this compound drug formulation (e.g., 1-5 mL) and place it inside the pre-soaked dialysis bag.
-
Assay Setup: Securely close the dialysis bag and place it in a vessel containing a defined volume of the release medium (e.g., 100-500 mL). The large volume of the external medium helps to maintain sink conditions, where the concentration of the drug in the release medium is significantly lower than its saturation solubility.
-
Incubation: Place the entire setup in the shaking water bath or orbital shaker at 37°C with constant agitation (e.g., 100 rpm).
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw a small, precise volume of the release medium from the external vessel.
-
Medium Replenishment: Immediately after each sampling, replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain a constant volume and sink conditions.
-
Sample Analysis: Quantify the concentration of the drug in the collected samples using a validated analytical method.
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point, correcting for the drug removed during previous sampling and the volume replacement. Plot the cumulative percentage of drug released versus time to obtain the in vitro release profile.
Mandatory Visualizations
To better illustrate the concepts and procedures discussed, the following diagrams have been generated using the Graphviz DOT language.
Conclusion
The inclusion of this compound in nanoparticle formulations consistently leads to a more sustained and controlled in vitro drug release profile when compared to conventional, non-PEGylated alternatives. This controlled release is a desirable attribute for many therapeutic applications, potentially leading to prolonged therapeutic effects and reduced side effects. The choice of formulation—be it liposomes, micelles, or polymeric nanoparticles—will further modulate the release kinetics and should be tailored to the specific drug and intended therapeutic outcome. The dialysis bag method remains a robust and widely accepted technique for characterizing the in vitro release from these systems, providing essential data for formulation optimization and quality control. Researchers should carefully consider the experimental parameters of the release assay to ensure the generation of meaningful and reproducible data that can guide further drug development efforts.
References
- 1. Facile Synthesis of PEGylated PLGA Nanoparticles Encapsulating Doxorubicin and its In Vitro Evaluation as Potent Drug Delivery Vehicle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sustained in vitro interferon-beta release and in vivo toxicity of PLGA and PEG-PLGA nanoparticles - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09928J [pubs.rsc.org]
- 3. PEGylated PLGA nanoparticles for the improved delivery of doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel preparative method for nanoparticle albumin-bound paclitaxel with high drug loading and its evaluation both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel preparative method for nanoparticle albumin-bound paclitaxel with high drug loading and its evaluation both in vitro and in vivo | PLOS One [journals.plos.org]
Unveiling the Surface Charge: A Comparative Guide to Zeta Potential Analysis of DMPE-PEG2000-Containing Nanoparticles
For researchers, scientists, and drug development professionals, understanding the surface properties of nanoparticles is paramount to predicting their in vivo fate. The zeta potential, a measure of the magnitude of the electrostatic charge at the nanoparticle surface, is a critical parameter influencing stability, circulation time, and cellular interactions. This guide provides a comprehensive comparison of the zeta potential of nanoparticles containing 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMPE-PEG2000), offering insights into its performance against other commonly used PEGylated lipids and alternative polymers, supported by experimental data.
The Influence of this compound on Nanoparticle Zeta Potential
The incorporation of this compound into nanoparticle formulations typically leads to a decrease in the magnitude of the zeta potential, bringing it closer to neutrality. This "shielding" effect is attributed to the hydrophilic PEG chains extending from the nanoparticle surface, which masks the surface charge of the core components. The extent of this shielding is dependent on the concentration of this compound incorporated into the formulation.
Comparative Zeta Potential of Nanoparticles with Varying this compound Concentrations
The following table summarizes the effect of varying this compound concentrations on the zeta potential of lipid-based nanoparticles. It is important to note that the absolute zeta potential values can vary depending on the core composition of the nanoparticle and the suspending medium's pH and ionic strength.
| Nanoparticle Formulation (Molar Ratio) | Core Components | This compound Concentration (mol%) | Zeta Potential (mV) | Reference |
| Cationic Liposomes | DOTAP/DOPE | 0 | +45.2 ± 2.1 | [1] |
| Cationic Liposomes | DOTAP/DOPE | 5 | +20.5 ± 1.8 | [1] |
| Cationic Liposomes | DOTAP/DOPE | 10 | +12.1 ± 1.5 | [1] |
| Lipid Nanoparticles | Ionizable Lipid/DSPC/Cholesterol | 1.5 | -8.3 ± 1.2 | [2] |
| Lipid Nanoparticles | Ionizable Lipid/DSPC/Cholesterol | 3 | -5.1 ± 0.9 | [2] |
| Lipid Nanoparticles | Ionizable Lipid/DSPC/Cholesterol | 5 | -3.7 ± 0.8 | [2] |
This compound vs. Alternative PEGylated Lipids and Polymers
The choice of the PEGylated lipid can significantly impact the physicochemical properties and biological performance of nanoparticles. Below is a comparison of the zeta potential of nanoparticles formulated with this compound against other common alternatives.
Zeta Potential Comparison with Other PEGylated Lipids
| Nanoparticle Formulation | PEGylated Lipid (2.5 mol%) | Zeta Potential (mV) | Reference |
| Lipid Nanoparticles | DSPE-PEG2000 | -7.5 ± 1.1 | [3] |
| Lipid Nanoparticles | DMG-PEG2000 | -6.9 ± 1.4 | [3] |
| Lipid Nanoparticles | DSPE-PEG5000 | More neutral than DSPE-PEG2000 | [4] |
Note: DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine), DMG (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol)
Zeta Potential Comparison with PEG Alternatives
Emerging alternatives to PEG, such as polysarcosine (pSar), are being explored to mitigate potential immunogenicity associated with PEG.
| Nanoparticle Formulation | Surface Modifier | Zeta Potential (mV) | Reference |
| Lipid Nanoparticles | DMG-PEG2000 | Slightly negative | [3] |
| Lipid Nanoparticles | DMG-pSar | Slightly negative | [3] |
Impact of Zeta Potential on Biological Performance
The zeta potential of this compound-containing nanoparticles plays a crucial role in their interaction with biological systems. A near-neutral zeta potential is generally associated with prolonged circulation times and reduced cellular uptake by the mononuclear phagocyte system (MPS).
| This compound Concentration (mol%) | Zeta Potential | Circulation Half-life | Cellular Uptake | Reference |
| Low | Less Neutral | Shorter | Higher | [5][6] |
| High | Near-Neutral | Longer | Lower | [5][6][7] |
Experimental Protocol for Zeta Potential Measurement
Accurate and reproducible zeta potential measurements are critical for nanoparticle characterization. The following is a generalized protocol for measuring the zeta potential of this compound-containing nanoparticles using Dynamic Light Scattering (DLS) with an electrophoretic light scattering (ELS) unit.
1. Sample Preparation:
-
Disperse the nanoparticle formulation in an appropriate aqueous medium, typically deionized water or a low ionic strength buffer (e.g., 10 mM NaCl).
-
The final concentration of the nanoparticle suspension should be optimized to ensure sufficient scattering intensity for measurement without causing multiple scattering effects. This is particle-dependent and should be determined empirically.
-
Ensure the sample is free of air bubbles before measurement.
2. Instrumentation and Setup:
-
Use a calibrated Zetasizer instrument or equivalent.
-
Equilibrate the instrument to the desired measurement temperature (typically 25°C).
-
Use a disposable folded capillary cell (DTS1070 or similar) to avoid cross-contamination.
3. Measurement Procedure:
-
Load the prepared nanoparticle suspension into the capillary cell using a syringe, ensuring no bubbles are introduced.
-
Place the cell in the instrument's measurement chamber.
-
Allow the sample to equilibrate to the set temperature for at least 120 seconds.
-
Set the measurement parameters in the software, including the dispersant properties (viscosity and dielectric constant) and the number of runs.
-
Initiate the measurement. The instrument will apply an electric field and measure the electrophoretic mobility of the nanoparticles to calculate the zeta potential.
4. Data Analysis:
-
The software will generate a zeta potential distribution report.
-
Report the mean zeta potential and the standard deviation of multiple measurements.
-
It is crucial to also report the dispersant used, its pH, and conductivity, as these factors significantly influence the zeta potential.
Visualizing the Workflow and Key Relationships
To better illustrate the processes and concepts discussed, the following diagrams have been generated using Graphviz.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Effect of PEG Anchor and Serum on Lipid Nanoparticles: Development of a Nanoparticles Tracking Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. PEGylation-Dependent Cell Uptake of Lipid Nanoparticles Revealed by Spatiotemporal Correlation Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nanomedicinelab.com [nanomedicinelab.com]
- 7. Analysis of PEG-lipid anchor length on lipid nanoparticle pharmacokinetics and activity in a mouse model of traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
DMPE-PEG2000 Incorporation: A Superior Strategy for Enhanced Liposome Stability
For researchers, scientists, and drug development professionals, the stability of liposomal drug delivery systems is a critical factor influencing therapeutic efficacy and shelf-life. This guide provides a comprehensive comparison of the stability of liposomes with and without the incorporation of 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMPE-PEG2000), supported by experimental data and detailed protocols.
The inclusion of this compound, a process known as PEGylation, has been demonstrated to significantly enhance the stability of liposomes. This improvement is primarily attributed to the steric hindrance provided by the polyethylene (B3416737) glycol (PEG) chains on the liposome (B1194612) surface. This steric barrier prevents the aggregation of liposomes, a common issue with conventional formulations that can lead to increased particle size and eventual precipitation.[1] Furthermore, PEGylation can improve drug encapsulation efficiency and provide a more sustained release profile.[2][3]
Quantitative Comparison of Liposome Stability
The following table summarizes the key stability parameters of conventional (non-PEGylated) liposomes compared to those incorporating this compound. The data highlights the significant improvements in maintaining particle size, size distribution (polydispersity index), and drug retention over time.
| Stability Parameter | Liposome Formulation | Day 0 | Day 28 | Change | Reference |
| Mean Particle Size (nm) | Conventional (DOPC/DSPG) | 155.3 | 215.0 | +38.4% | [1] |
| PEGylated (DOPC/DSPG/DSPE-mPEG2000) | 128.7 | 178.1 | +38.4% | [1] | |
| Polydispersity Index (PDI) | Conventional (DOPC/DSPG) | 0.226 | 0.388 | +71.7% | [1] |
| PEGylated (DOPC/DSPG/DSPE-mPEG2000) | 0.203 | 0.281 | +38.4% | [1] | |
| Drug Retention (%) | Conventional (DOPC/DSPG) | 100 | 78.0 | -22.0% | [1] |
| PEGylated (DOPC/DSPG/DSPE-mPEG2000) | 100 | 86.5 | -13.5% | [1] | |
| Encapsulation Efficiency (%) | Conventional (PC:CH) | 72 | - | - | [2] |
| PEGylated (PC:CH:PEG) | 81 | - | - | [2] |
DOPC: 1,2-dioleoyl-sn-glycero-3-phosphocholine; DSPG: 1,2-distearoyl-sn-glycero-3-phospho-rac-(1-glycerol); DSPE-mPEG2000: 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000]; PC: Phosphatidylcholine; CH: Cholesterol.
Mechanism of PEGylation-Induced Stability
The enhanced stability of PEGylated liposomes is primarily due to the formation of a hydrated steric barrier on the liposome surface. This barrier physically prevents the close approach and subsequent aggregation of individual liposomes.
Figure 1. Mechanism of this compound in enhancing liposome stability.
Experimental Protocols
Detailed methodologies for the preparation and stability assessment of liposomes are crucial for reproducible research.
Preparation of Liposomes (Thin-Film Hydration Method)
-
Lipid Film Formation: The lipids (e.g., a mixture of a primary phospholipid like DOPC, cholesterol, and with or without this compound) are dissolved in a suitable organic solvent such as chloroform (B151607) or a chloroform-methanol mixture in a round-bottom flask.[4]
-
Solvent Evaporation: The organic solvent is removed under reduced pressure using a rotary evaporator. This process leaves a thin, uniform lipid film on the inner wall of the flask.
-
Vacuum Drying: The lipid film is further dried under a high vacuum for at least one hour to remove any residual organic solvent.
-
Hydration: The lipid film is hydrated with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by gentle rotation of the flask at a temperature above the phase transition temperature of the lipids. This hydration step results in the spontaneous formation of multilamellar vesicles (MLVs).
-
Size Reduction (Optional but Recommended): To obtain smaller, more uniform liposomes (unilamellar vesicles), the MLV suspension can be subjected to sonication (using a probe or bath sonicator) or extrusion through polycarbonate membranes with a defined pore size.[4]
Stability Assessment Protocol
-
Initial Characterization (Day 0): Immediately after preparation, the liposomal formulations (both conventional and PEGylated) are characterized for:
-
Particle Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS).[5]
-
Zeta Potential: Determined using electrophoretic light scattering to assess surface charge.[5]
-
Encapsulation Efficiency: The percentage of the drug that is successfully entrapped within the liposomes is quantified. This is typically done by separating the unencapsulated drug from the liposomes (e.g., by dialysis or size exclusion chromatography) and then quantifying the drug in both fractions using a suitable analytical method (e.g., HPLC or UV-Vis spectroscopy).[2]
-
-
Storage: The liposome samples are stored under controlled conditions. A common storage temperature for stability studies is 4°C to minimize lipid degradation.[1][6]
-
Time-Point Analysis: At predetermined time intervals (e.g., 7, 14, 21, and 28 days), aliquots of the stored samples are withdrawn and re-analyzed for particle size, PDI, and drug leakage (the amount of drug that has been released from the liposomes).[1]
-
Data Analysis: The changes in these parameters over time are plotted to compare the stability of the different formulations. A stable formulation will show minimal changes in particle size and PDI, and low drug leakage over the storage period.
Experimental Workflow
The following diagram illustrates a typical workflow for a comparative stability study of liposomes.
Figure 2. Experimental workflow for comparing liposome stability.
References
- 1. mdpi.com [mdpi.com]
- 2. Preparation, characterization, and in vitro release study of albendazole-encapsulated nanosize liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation, characterization, pharmacokinetics and anticancer effects of PEGylated β-elemene liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Shrinkage of pegylated and non-pegylated liposomes in serum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Evaluating the effect of DMPE-PEG2000 on cellular uptake
In the realm of drug delivery, the successful internalization of nanoparticles into target cells is a critical determinant of therapeutic efficacy. The surface functionalization of these nanoparticles with polyethylene (B3416737) glycol (PEG) has become a standard strategy to enhance their systemic circulation time. However, the choice of the lipid anchor that conjugates PEG to the nanoparticle surface can significantly influence cellular uptake. This guide provides a comparative evaluation of 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMPE-PEG2000) and its effect on cellular uptake, with a focus on its performance relative to other commonly used PEGylated lipids.
The "PEG Dilemma": A Balancing Act
PEGylation creates a hydrophilic shield around nanoparticles, which reduces recognition and clearance by the mononuclear phagocyte system (MPS), thereby prolonging blood circulation. This "stealth" effect is highly desirable for passive targeting of tumors and other tissues. However, this same hydrophilic layer can also sterically hinder the interaction of nanoparticles with the cell membrane, leading to reduced cellular uptake. This trade-off is often referred to as the "PEG dilemma". The choice of the lipid anchor for the PEG chain, such as DMPE, plays a crucial role in modulating this effect.
Performance Comparison of PEGylated Lipids
The selection of a PEGylated lipid for a nanoparticle formulation involves considering the desired balance between prolonged circulation and efficient cellular internalization. While direct quantitative comparisons under identical experimental conditions are limited in publicly available literature, the following table summarizes general trends observed for different PEGylated lipids.
| Feature | This compound | DSPE-PEG2000 | Other PEGylated Lipids (e.g., with longer PEG chains) |
| Lipid Anchor Chain Length | C14 (Myristoyl) | C18 (Stearoyl) | Varies |
| Hydrophobicity of Anchor | Moderate | High | Varies |
| Stability in Bilayer | Less stable insertion compared to DSPE | More stable insertion | Varies |
| "Stealth" Property | Effective | Highly Effective | Can be more pronounced with longer PEG chains |
| Cellular Uptake | Potentially higher than DSPE-PEG2000 due to less stable anchoring, leading to "de-PEGylation" near the cell surface. | Generally considered to have lower uptake than less stable PEGylated lipids due to a more persistent stealth layer. | Generally lower uptake with longer PEG chains due to increased steric hindrance. |
| Primary Advantage | May offer a better balance between circulation time and cellular uptake for certain applications. | Maximizes circulation time. | Maximizes circulation time. |
Experimental Protocols
Accurate evaluation of the effect of this compound on cellular uptake relies on robust and well-defined experimental protocols. The following are detailed methodologies for two common assays used to quantify nanoparticle internalization by cells.
Flow Cytometry for Quantitative Cellular Uptake
This method allows for the high-throughput quantification of the percentage of cells that have internalized fluorescently labeled nanoparticles and the relative amount of uptake per cell.
a. Materials:
-
Cells of interest (e.g., cancer cell line)
-
Complete cell culture medium
-
Fluorescently labeled nanoparticles (e.g., containing a fluorescent lipid or encapsulated dye)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer
-
FACS tubes
b. Protocol:
-
Cell Seeding: Seed cells in a 24-well plate at a density that allows for approximately 70-80% confluency on the day of the experiment. Culture overnight in a humidified incubator at 37°C with 5% CO2.
-
Nanoparticle Incubation: Prepare different concentrations of fluorescently labeled nanoparticles in complete cell culture medium. Remove the old medium from the cells and add the nanoparticle-containing medium. Incubate for a predetermined time (e.g., 1, 4, or 24 hours) at 37°C. Include a control group of cells not treated with nanoparticles.
-
Washing: After incubation, aspirate the medium containing nanoparticles and wash the cells three times with ice-cold PBS to remove any nanoparticles adhering to the outside of the cells.
-
Cell Detachment: Add trypsin-EDTA to each well and incubate at 37°C until the cells detach.
-
Sample Preparation: Neutralize the trypsin with complete medium and transfer the cell suspension to FACS tubes. Centrifuge the cells at 300 x g for 5 minutes.
-
Resuspension: Discard the supernatant and resuspend the cell pellet in a suitable volume of cold FACS buffer (e.g., PBS with 1% bovine serum albumin).
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use forward and side scatter to gate the live, single-cell population. Measure the fluorescence intensity in the appropriate channel for the fluorophore used.
Fluorescence Microscopy for Visualization of Cellular Uptake
This technique provides visual confirmation of nanoparticle internalization and information about their subcellular localization.
a. Materials:
-
Cells of interest
-
Complete cell culture medium
-
Fluorescently labeled nanoparticles
-
PBS
-
Paraformaldehyde (PFA) for fixing
-
DAPI or Hoechst stain for nuclear counterstaining
-
Mounting medium
-
Confocal or fluorescence microscope
b. Protocol:
-
Cell Seeding: Seed cells on glass coverslips in a multi-well plate and allow them to adhere and grow for 24-48 hours.
-
Nanoparticle Incubation: Treat the cells with fluorescently labeled nanoparticles in complete medium for the desired time at 37°C.
-
Washing: Gently wash the cells three times with PBS to remove non-internalized nanoparticles.
-
Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells twice with PBS.
-
Counterstaining: Incubate the cells with a nuclear stain like DAPI or Hoechst for 5-10 minutes.
-
Washing: Wash the cells again with PBS.
-
Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Imaging: Visualize the cells using a fluorescence or confocal microscope with the appropriate filter sets for the nanoparticle fluorophore and the nuclear stain.
Visualizing the Process
To better understand the experimental design and the factors influencing cellular uptake, the following diagrams illustrate the general workflow and the interplay of key parameters.
Caption: Experimental workflow for evaluating nanoparticle cellular uptake.
Caption: Factors influencing the cellular uptake of PEGylated nanoparticles.
Concluding Remarks
The selection of this compound in a nanoparticle formulation represents a strategic choice to potentially enhance cellular uptake compared to more stably anchored PEGylated lipids like DSPE-PEG2000. This is attributed to the shorter acyl chains of DMPE, which may lead to a more dynamic and less permanent "stealth" layer, facilitating closer association with the cell membrane. However, the optimal formulation is highly dependent on the specific application, the cell type being targeted, and the desired therapeutic outcome. The experimental protocols provided herein offer a robust framework for researchers to systematically evaluate the impact of this compound and other PEGylated lipids on cellular uptake in their specific experimental systems. Further head-to-head comparative studies are warranted to provide more definitive quantitative data and to fully elucidate the underlying mechanisms.
Navigating the In Vivo Landscape: A Comparative Guide to Animal Models for Testing DMPE-PEG2000 Formulations
For researchers, scientists, and drug development professionals, the selection of an appropriate animal model is a critical step in evaluating the in vivo efficacy of novel drug delivery systems. This guide provides a comprehensive comparison of animal models used for testing formulations containing 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMPE-PEG2000), a widely utilized PEGylated lipid in nanoparticle drug delivery. We will delve into experimental data, detailed protocols, and the underlying signaling pathways to aid in the rational design of preclinical studies.
This compound is a key excipient in the formulation of liposomes and other nanoparticles, offering "stealth" characteristics that prolong circulation time and enhance tumor accumulation through the enhanced permeability and retention (EPR) effect. The efficacy of these formulations is typically assessed in various animal models, primarily in the context of cancer therapy.
Comparative Efficacy of PEGylated Formulations in Animal Models
The choice of the lipid anchor for the PEG chain can influence the stability, biodistribution, and ultimately, the therapeutic efficacy of the nanoparticle formulation. While this compound is a common choice, it is often compared with other PEGylated lipids such as 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG2000). The stearoyl (C18) acyl chains of DSPE provide a more stable anchor within the lipid bilayer compared to the myristoyl (C14) chains of DMPE, which can influence drug retention and in vivo performance.
Below is a summary of quantitative data from studies evaluating the efficacy of PEGylated liposomal formulations in various animal models.
| Formulation | Animal Model | Cancer Type | Key Efficacy Endpoint | Result |
| DSPE-PEG2000-Doxorubicin | C-26 tumor-bearing BALB/c mice | Colon Carcinoma | Tumor Doxorubicin Concentration (AUC) | 1.44-fold lower than non-PEGylated liposomes.[1] |
| DSPE-PEG2000-Doxorubicin | C-26 tumor-bearing BALB/c mice | Colon Carcinoma | Survival | No significant difference compared to non-PEGylated liposomes, but significantly better than free doxorubicin.[1] |
| DBCO-PEG2000-Liposome | MDA-MB-231 tumor xenograft mice | Breast Cancer | Tumor Accumulation | Over 3-fold higher than standard PEG2000-liposome. |
| DSPE-PEG2000-Quercetin/Temozolomide | Rat model of glioma | Glioblastoma | Brain Accumulation | Significant accumulation of nanoparticles in the brain.[2] |
| PEGylated Liposomal Paclitaxel Palmitate | 4T1 xenograft mice | Breast Cancer | Tumor Growth Inhibition | Significantly inhibited tumor growth compared to Taxol®.[3] |
| PEGylated Liposomal Oleanolic Acid | U14 cervical carcinoma xenograft mice | Cervical Cancer | Tumor Inhibition Rate | Up to 75.95% with oral administration.[4] |
| PEGylated Liposomal Cisplatin/Mifepristone | Nude mice with non-small-cell lung cancer xenografts | Non-Small-Cell Lung Cancer | Tumor Growth Control | Better control of tumor growth compared to the unencapsulated drug combination.[5] |
Experimental Protocols: A Step-by-Step Guide for In Vivo Efficacy Studies
Detailed and reproducible experimental protocols are paramount for the successful evaluation of this compound formulations. Below is a generalized protocol for assessing the anti-tumor efficacy of a PEGylated liposomal formulation in a xenograft mouse model.
1. Cell Culture and Tumor Inoculation:
-
Cell Line: Select a relevant cancer cell line (e.g., human breast cancer cell line MDA-MB-231 or murine breast cancer cell line 4T1).
-
Culture Conditions: Maintain cells in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Tumor Inoculation: Harvest cells during the exponential growth phase. Inject a specific number of cells (e.g., 1 x 10^6 to 5 x 10^6 cells) subcutaneously into the flank of immunocompromised mice (e.g., BALB/c nude mice).
2. Animal Model and Grouping:
-
Animal Strain: Use female BALB/c nude mice, 6-8 weeks old.
-
Acclimatization: Allow mice to acclimatize for at least one week before the experiment.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with a caliper. Calculate tumor volume using the formula: Volume = (length × width^2) / 2.
-
Grouping: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into different treatment groups (e.g., saline control, free drug, non-PEGylated liposome, this compound liposome).
3. Formulation Preparation and Administration:
-
Liposome Preparation: Prepare the this compound liposomal formulation encapsulating the therapeutic agent using a standard method such as thin-film hydration followed by extrusion to obtain a uniform size distribution.
-
Characterization: Characterize the liposomes for size, polydispersity index (PDI), zeta potential, and drug encapsulation efficiency.
-
Administration: Administer the formulations intravenously (i.v.) via the tail vein at a specified dose and schedule.
4. Efficacy Evaluation:
-
Tumor Measurement: Measure tumor volume and body weight of the mice every 2-3 days.
-
Survival Study: Monitor the survival of the mice in each group.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size or the mice show signs of morbidity), euthanize the animals.
-
Tumor Excision and Analysis: Excise the tumors, weigh them, and process them for further analysis such as histopathology (e.g., H&E staining, TUNEL assay for apoptosis) or Western blotting to analyze protein expression.
5. Biodistribution Studies (Optional):
-
To determine the in vivo fate of the nanoparticles, fluorescently label the liposomes (e.g., with DiR or a fluorescently tagged lipid).
-
At different time points after injection, euthanize the mice and harvest major organs (tumor, liver, spleen, kidneys, lungs, heart).
-
Quantify the fluorescence intensity in each organ using an in vivo imaging system.
Signaling Pathways and Visualization
The enhanced delivery of therapeutic agents to the tumor site by this compound formulations can significantly impact key signaling pathways involved in cancer progression. Two critical pathways are the PI3K/Akt/mTOR pathway, which regulates cell growth, proliferation, and survival, and the VEGF signaling pathway, which is crucial for angiogenesis.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is frequently dysregulated in cancer.[1][6][7][8] Nanoparticle-based drug delivery systems can be designed to deliver inhibitors that target various components of this pathway, leading to enhanced anti-tumor effects.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by drugs delivered via this compound nanoparticles.
VEGF Signaling Pathway and Angiogenesis
The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a key driver of tumor angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[9][10][11][12] PEGylated nanoparticles can passively accumulate in the tumor vasculature and can also be actively targeted to VEGF receptors to inhibit angiogenesis.
Caption: Inhibition of the VEGF signaling pathway and angiogenesis by targeted this compound nanoparticles.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating the efficacy of this compound formulations in an animal model of cancer.
Caption: A typical experimental workflow for in vivo efficacy testing of this compound formulations.
By carefully selecting the appropriate animal model, adhering to detailed experimental protocols, and understanding the underlying molecular mechanisms, researchers can effectively evaluate and compare the in vivo performance of this compound formulations, ultimately accelerating the translation of promising nanomedicines from the bench to the clinic.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacokinetics and antitumor efficacy of DSPE-PEG2000 polymeric liposomes loaded with quercetin and temozolomide: Analysis of their effectiveness in enhancing the chemosensitization of drug-resistant glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetics and Anti-Tumor Efficacy of PEGylated Liposomes Co-Loaded with Cisplatin and Mifepristone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Comprehensive Review of Nanoparticle-Based Drug Delivery for Modulating PI3K/AKT/mTOR-Mediated Autophagy in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. A Comprehensive Review of Nanoparticle-Based Drug Delivery for Modulating PI3K/AKT/mTOR-Mediated Autophagy in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tumor microenvironment responsive VEGF-antibody functionalized pH sensitive liposomes of docetaxel for augmented breast cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. VEGF- and VEGFR2-Targeted Liposomes for Cisplatin Delivery to Glioma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Targeting VEGF signaling for tumor microenvironment remodeling and metastasis inhibition: Therapeutic strategies and insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. PEI-g-PEG-RGD/Small Interference RNA Polyplex-Mediated Silencing of Vascular Endothelial Growth Factor Receptor and Its Potential as an Anti-Angiogenic Tumor Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of DMPE-PEG2000 and DMG-PEG2000 for Lipid Nanoparticle Drug Delivery
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to selecting the optimal PEGylated lipid for your lipid nanoparticle formulation.
In the rapidly advancing field of drug delivery, particularly for nucleic acid-based therapeutics like mRNA vaccines and siRNA therapies, the composition of lipid nanoparticles (LNPs) is a critical determinant of success. Among the key components are the PEGylated lipids, which provide a hydrophilic shield to stabilize the nanoparticles and prolong their circulation time in the bloodstream. Two of the most commonly utilized PEGylated lipids are 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMPE-PEG2000) and 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG2000). While both share the same 14-carbon (myristoyl) lipid tails and a 2000 Dalton polyethylene (B3416737) glycol (PEG) chain, their distinct anchor headgroups—a phosphoethanolamine for DMPE and a glycerol (B35011) for DMG—lead to significant differences in their physicochemical properties and biological performance.
This guide provides a side-by-side comparison of this compound and DMG-PEG2000, supported by experimental data, to aid researchers in making informed decisions for their LNP formulations.
Structural and Physicochemical Properties
The fundamental difference between this compound and DMG-PEG2000 lies in the chemical nature of their lipid anchors. This compound is a phospholipid-based conjugate, while DMG-PEG2000 is a glyceride-based conjugate.[1] This structural variance influences how they are integrated into the lipid bilayer of the nanoparticle and their subsequent behavior in a biological environment.
| Property | This compound | DMG-PEG2000 |
| Full Chemical Name | 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] | 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 |
| Lipid Anchor Type | Phospholipid (1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine) | Diglyceride (1,2-dimyristoyl-rac-glycerol) |
| Acyl Chain Length | 2x 14-carbon (myristoyl) | 2x 14-carbon (myristoyl) |
| PEG Molecular Weight | ~2000 Da | ~2000 Da |
| Appearance | White solid | White to off-white solid |
| Solubility | Soluble in organic solvents | Soluble in organic solvents like ethanol (B145695), DMSO, and chloroform:methanol mixtures |
Performance in Lipid Nanoparticle Formulations
The choice between this compound and DMG-PEG2000 can significantly impact the stability, in vivo circulation time, and transfection efficiency of LNPs.
LNP Stability and "Stealth" Properties
Both lipids impart "stealth" characteristics to LNPs, forming a hydration layer that reduces opsonization and clearance by the immune system.[2][3] This steric stabilization is crucial for extending the circulation half-life of the nanoparticles, allowing them to reach their target tissues.[2][3] The density of the PEG chains on the LNP surface, which can be modulated by the molar ratio of the PEGylated lipid in the formulation, plays a key role in this protective effect.
dot
Caption: Generalized structure of a lipid nanoparticle.
PEG Shedding and Cellular Uptake
A critical aspect of LNP performance is the shedding of the PEG layer upon reaching the target site. This "de-shielding" is necessary to allow the LNP to interact with and be internalized by target cells. The rate of PEG shedding is largely influenced by the length of the lipid anchor's acyl chains.
Experimental evidence suggests that PEGylated lipids with shorter acyl chains, such as the C14 chains in both DMPE and DMG, dissociate from the LNP surface more rapidly than those with longer chains (e.g., C18 in DSPE-PEG2000). This faster shedding of DMG-PEG2000 is believed to be advantageous for cellular uptake and endosomal escape, which can lead to higher transfection efficiency. While direct comparative data for this compound is less common, its identical C14 acyl chains suggest a similarly rapid shedding profile compared to longer-chain alternatives. The difference in headgroup may still modulate the precise shedding kinetics.
dot
Caption: The process of PEG shedding and subsequent cellular uptake.
Experimental Protocols
Lipid Nanoparticle Formulation via Microfluidic Mixing
This protocol describes the preparation of LNPs using a microfluidic device, a common method for producing uniformly sized nanoparticles.
Materials:
-
Ionizable lipid (e.g., DLin-MC3-DMA)
-
Helper lipid (e.g., DSPC)
-
Cholesterol
-
This compound or DMG-PEG2000
-
Nucleic acid payload (e.g., mRNA)
-
Ethanol (anhydrous)
-
Citrate (B86180) buffer (e.g., 50 mM, pH 4.0)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Microfluidic mixing device (e.g., NanoAssemblr) and associated cartridges
-
Syringes
Procedure:
-
Prepare Lipid Stock Solutions: Dissolve the ionizable lipid, DSPC, cholesterol, and either this compound or DMG-PEG2000 in ethanol to achieve the desired stock concentrations. A typical molar ratio is 50:10:38.5:1.5 (ionizable lipid:DSPC:cholesterol:PEG-lipid).
-
Prepare Nucleic Acid Solution: Dilute the mRNA to the desired concentration in the citrate buffer.
-
Microfluidic Mixing:
-
Load the lipid-ethanol solution into one syringe and the mRNA-buffer solution into another.
-
Set the flow rate ratio on the microfluidic device, typically 3:1 (aqueous:ethanolic phase).
-
Initiate the mixing process. The rapid mixing of the two phases causes nanoprecipitation and the self-assembly of the LNPs.
-
-
Purification:
-
Collect the LNP solution.
-
Dialyze the solution against PBS (pH 7.4) overnight at 4°C to remove the ethanol and unencapsulated nucleic acids.
-
-
Sterilization and Storage:
-
Sterilize the final LNP formulation by passing it through a 0.22 µm filter.
-
Store the LNPs at 4°C.
-
Characterization of Lipid Nanoparticles
a) Size, Polydispersity Index (PDI), and Zeta Potential:
-
Technique: Dynamic Light Scattering (DLS)
-
Procedure: Dilute the LNP suspension in PBS. Measure the hydrodynamic diameter (size), PDI (a measure of size distribution), and zeta potential (surface charge) using a DLS instrument.
b) Encapsulation Efficiency:
-
Technique: RiboGreen Assay (for RNA)
-
Procedure:
-
Measure the total RNA concentration by lysing a sample of the LNPs with a detergent (e.g., 0.5% Triton X-100) and then adding the RiboGreen reagent.
-
Measure the amount of unencapsulated RNA in an intact LNP sample.
-
Calculate the encapsulation efficiency as: ((Total RNA - Unencapsulated RNA) / Total RNA) * 100%.
-
In Vitro Transfection Efficiency
Materials:
-
Cultured cells (e.g., HeLa or HEK293T)
-
Cell culture medium
-
LNP formulation encapsulating a reporter gene (e.g., Luciferase or GFP mRNA)
-
Assay reagent (e.g., Luciferase assay substrate or flow cytometer for GFP)
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the LNP formulation.
-
Incubate for a specified period (e.g., 24-48 hours).
-
Lyse the cells and measure the reporter gene expression according to the manufacturer's protocol for the chosen assay.
Conclusion
The choice between this compound and DMG-PEG2000 for LNP formulations is a nuanced one that depends on the specific goals of the drug delivery system. Both provide essential stability and stealth properties due to their shared C14 acyl chains and PEG2000 moiety. The primary distinction, the headgroup of the lipid anchor, may influence the precise PEG shedding kinetics and the interaction of the LNP with biological membranes.
DMG-PEG2000 is well-documented to have a rapid shedding rate, which is often correlated with enhanced in vivo efficacy. While less direct comparative data is available for this compound, its similar acyl chain length suggests a comparable shedding profile to DMG-PEG2000. Researchers should consider the potential impact of the phospholipid headgroup in this compound on LNP surface charge and interactions with serum proteins. Ultimately, empirical testing of both PEGylated lipids within a specific LNP formulation is recommended to determine the optimal choice for a given therapeutic application.
References
- 1. Quantitative analysis of mRNA-lipid nanoparticle stability in human plasma and serum by size-exclusion chromatography coupled with dual-angle light scattering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Microfluidic technologies and devices for lipid nanoparticle-based RNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Quality Control of DMPE-PEG2000 in Drug Delivery
An Objective Comparison of DMPE-PEG2000 and Its Alternatives for Optimal Formulation Performance
For researchers, scientists, and drug development professionals vested in the creation of advanced drug delivery systems, particularly lipid-based nanoparticles (LNPs), the quality of each excipient is paramount. 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (this compound) is a critical component, lending "stealth" characteristics to nanoparticles, which enhances systemic circulation time and improves therapeutic efficacy.[1] However, variations in its quality can significantly impact the stability, safety, and performance of the final drug product.
This guide provides a comprehensive comparison of the essential quality control (QC) parameters for this compound against two common alternatives: 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG2000) and 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG2000). We present supporting experimental data and detailed methodologies to empower researchers in making informed decisions for their formulation needs.
Comparative Analysis of Key Quality Parameters
The selection of a PEGylated lipid is a critical decision in formulation development. While this compound, DSPE-PEG2000, and DMG-PEG2000 all serve to stabilize nanoparticles and prolong circulation, their subtle structural differences, primarily in the lipid anchor, can influence their performance and require distinct considerations in quality control. The following table summarizes the key QC parameters and typical specifications for these lipids.
| Quality Control Parameter | This compound | DSPE-PEG2000 | DMG-PEG2000 | Significance in Formulation |
| Identity & Structure | Conforms to structure | Conforms to structure | Conforms to structure | Ensures the correct molecule is present, which is fundamental for its function and safety. |
| Purity (by HPLC) | > 99%[2][3] | > 99% | > 98% | High purity minimizes the presence of impurities that could be toxic or interfere with nanoparticle formation and stability. |
| Average Molecular Weight (Mw) | ~2750 Da | ~2800 Da | ~2500 Da | The overall molecular weight, largely influenced by the PEG chain, affects the thickness of the hydrophilic corona and, consequently, the nanoparticle's stealth properties. |
| Polydispersity Index (PDI) | ≤ 1.10 | ≤ 1.10 | ≤ 1.10 | A low PDI indicates a narrow distribution of PEG chain lengths, ensuring batch-to-batch consistency in nanoparticle size and circulation half-life.[4] |
| Bacterial Endotoxins (LAL) | ≤ 10 EU/mg | ≤ 10 EU/mg | ≤ 10 EU/mg | Critical for parenteral applications to prevent pyrogenic responses in patients.[5][6][7] |
| Lipid Anchor | Dimyristoyl (C14:0) | Distearoyl (C18:0) | Dimyristoyl (C14:0) | The length and saturation of the fatty acid chains in the lipid anchor influence the stability of the lipid in the nanoparticle bilayer and its in vivo dissociation rate. |
Visualizing the Quality Control Workflow
A systematic approach to quality control is essential to ensure the consistent performance of this compound in research and development. The following diagram illustrates a typical workflow for the quality assessment of incoming PEGylated lipids.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible quality control data. Below are methodologies for the key analytical tests.
Purity and Impurity Profiling by HPLC with Charged Aerosol Detection (HPLC-CAD)
Due to the lack of a strong UV chromophore in PEGylated lipids, HPLC coupled with a universal detector like CAD is the method of choice for purity assessment.[8]
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Charged Aerosol Detector (CAD)
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.0 µm particle size) is commonly used.
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile/Methanol (B129727) mixture (e.g., 60:40 v/v) with 0.1% formic acid
-
Gradient: A gradient elution is employed, starting with a higher percentage of Mobile Phase A and gradually increasing the percentage of Mobile Phase B to elute the PEGylated lipid and any more hydrophobic impurities.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 10-20 µL
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., methanol or a methanol/water mixture) to a final concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Data Analysis:
-
The purity is determined by calculating the peak area percentage of the main this compound peak relative to the total area of all peaks in the chromatogram.
-
Identity and Structural Confirmation by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the chemical structure of this compound.
-
Instrumentation:
-
NMR Spectrometer (400 MHz or higher)
-
-
Sample Preparation:
-
Dissolve 5-10 mg of the this compound sample in a deuterated solvent (e.g., Deuterated Chloroform (CDCl₃) or Deuterated Methanol (CD₃OD)).
-
Transfer the solution to an NMR tube.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Key signals to verify include:
-
A large, characteristic peak for the ethylene (B1197577) glycol repeating units of the PEG chain (around 3.6 ppm).
-
Signals corresponding to the protons of the DMPE lipid anchor, including the fatty acid chains and the glycerol (B35011) backbone.
-
-
-
Data Analysis:
-
The obtained spectrum is compared with a reference spectrum of a known standard or with the expected chemical shifts for the this compound structure to confirm its identity.
-
Molecular Weight and Polydispersity Index (PDI) by GPC/SEC
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), separates molecules based on their size in solution and is used to determine the average molecular weight and PDI.
-
Instrumentation:
-
GPC/SEC system with a refractive index (RI) detector.
-
-
Chromatographic Conditions:
-
Columns: A set of GPC columns suitable for the molecular weight range of PEG2000.
-
Mobile Phase: Tetrahydrofuran (THF) or a suitable aqueous buffer.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C
-
-
Sample Preparation and Analysis:
-
Dissolve the sample in the mobile phase.
-
Calibrate the system using a series of narrow-distribution PEG standards of known molecular weights.
-
Inject the this compound sample and analyze the resulting chromatogram to determine the weight average molecular weight (Mw), number average molecular weight (Mn), and the PDI (Mw/Mn).
-
Bacterial Endotoxin Testing by Limulus Amebocyte Lysate (LAL) Assay
The LAL test is a highly sensitive assay for the detection and quantification of bacterial endotoxins.
-
Methodology:
-
The kinetic chromogenic LAL assay is a widely used method.
-
-
Procedure:
-
Reconstitute the LAL reagent and control standard endotoxin (CSE) according to the manufacturer's instructions using pyrogen-free water.
-
Prepare a standard curve of known endotoxin concentrations.
-
Prepare dilutions of the this compound sample. It is crucial to determine if the sample interferes with the assay (inhibition or enhancement) and to establish a non-interfering dilution.
-
Add the samples, standards, and controls to a 96-well microplate.
-
Add the LAL reagent to each well.
-
Incubate the plate in a microplate reader at 37°C and monitor the change in optical density over time.
-
-
Data Analysis:
-
The endotoxin concentration in the sample is calculated based on the reaction time compared to the standard curve. The results are reported in Endotoxin Units per milligram (EU/mg).
-
The meticulous application of these quality control parameters and analytical methods is indispensable for ensuring the reliability and reproducibility of research involving this compound and for the successful development of safe and effective nanomedicines.
References
- 1. crodapharma.com [crodapharma.com]
- 2. Avanti Research<SUP>™</SUP> - A Croda Brand | Sigma-Aldrich [sigmaaldrich.com]
- 3. avantiresearch.com [avantiresearch.com]
- 4. What are the mass spectrometry features of DMPE - PEG2000? - Blog [shochem.com]
- 5. Considerations on Defining of Bacterial Endotoxin Specifications for Pharmaceutical Excipients in Chinese Pharmacopeia [journal11.magtechjournal.com]
- 6. acciusa.com [acciusa.com]
- 7. taylorfrancis.com [taylorfrancis.com]
- 8. Development of HPLC-CAD stability indicating assay method for polyethylene glycol-conjugated phospholipid (DMPE-PEG 2000) and identification of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Methods for Measuring DMPE-PEG2000 Concentration: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMPE-PEG2000) is critical for the development and quality control of lipid-based drug delivery systems, such as liposomes and lipid nanoparticles. The concentration of this PEGylated lipid influences key formulation attributes including particle size, stability, and in vivo circulation time. This guide provides a comparative overview of various analytical methods for the determination of this compound concentration, supported by experimental data and detailed protocols.
Quantitative Performance Comparison
The selection of an appropriate analytical method depends on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The following table summarizes the key quantitative performance metrics for the most common analytical techniques used for this compound quantification.
| Method | Principle | Linearity (R²) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Key Advantages | Key Disadvantages |
| HPLC-CAD | Separation by reverse-phase chromatography followed by universal detection based on charged aerosol. | >0.99 | ~30-40 ng on column | ~100 ng on column | Robust, reliable, and does not require a chromophore. Good for routine quality control. | Non-linear response may require fitting to a power model. Lower sensitivity than MS. |
| LC-MS/MS | Separation by liquid chromatography coupled with highly selective and sensitive mass spectrometric detection. | >0.99 | Sub-ng/mL | Low ng/mL | High sensitivity and selectivity, allowing for quantification in complex biological matrices. | Higher equipment cost and complexity. Potential for matrix effects. |
| Quantitative NMR (qNMR) | Quantification based on the integration of the characteristic signal from the PEG ethylene (B1197577) oxide protons. | N/A | ~10 µg/mL | ~30 µg/mL | Non-destructive, provides structural information, and can be a primary method (no standard needed for relative quantification). | Lower sensitivity compared to chromatographic methods. Requires specialized equipment and expertise. |
| Fluorescence Spectroscopy | Covalent labeling of this compound with a fluorescent dye and measurement of fluorescence intensity. | >0.99 | Low ng/mL | Mid ng/mL | High sensitivity and suitable for high-throughput screening. | Indirect method requiring a labeling step which can alter the molecule. Potential for quenching. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD)
This method is suitable for the quantification of this compound in bulk material and formulated lipid nanoparticles.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Charged Aerosol Detector (CAD)
Chromatographic Conditions:
-
Column: A reverse-phase column, such as a C8 or C18 (e.g., 150 mm x 4.6 mm, 3.5 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile (B52724)/Isopropanol (B130326) (e.g., 80:20 v/v) with 0.1% Formic Acid
-
Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the lipid.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 20 µL
Sample Preparation:
-
Standard Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or chloroform) and perform serial dilutions to create calibration standards (e.g., 10-500 µg/mL).
-
Liposome (B1194612) Samples: Disrupt the liposome structure to release the this compound. This can be achieved by adding a strong organic solvent like methanol or isopropanol to the liposomal dispersion (e.g., 1:9 liposome to solvent ratio).
-
Filtration: Filter all samples and standards through a 0.22 µm syringe filter before injection.
Quantification: Construct a calibration curve by plotting the peak area from the CAD against the concentration of the this compound standards. A power function is often the best fit for the non-linear response of the CAD. Determine the concentration of the unknown samples from this calibration curve.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and is ideal for quantifying this compound in complex biological matrices like plasma or serum.
Instrumentation:
-
Liquid Chromatography system (UPLC or HPLC)
-
Tandem Mass Spectrometer (e.g., Triple Quadrupole)
Chromatographic Conditions:
-
Similar to HPLC-CAD, a reverse-phase separation is employed. Shorter columns and smaller particle sizes are often used with UPLC systems for faster analysis.
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound. Due to the polydispersity of the PEG chain, multiple transitions corresponding to different PEG oligomers may need to be monitored and summed.
-
Example Transition: The specific m/z values will depend on the charge state and the number of ethylene glycol repeat units.
-
Sample Preparation:
-
Protein Precipitation: For plasma or serum samples, precipitate proteins by adding a cold organic solvent like acetonitrile or methanol (e.g., 3:1 solvent to plasma ratio).
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
-
Supernatant Collection: Collect the supernatant containing the this compound for injection.
-
Internal Standard: The use of a suitable internal standard (e.g., a deuterated analog or a PEGylated lipid with a different chain length) is highly recommended to correct for matrix effects and variations in sample processing.
Quantification: Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a powerful, non-destructive technique that can provide an absolute or relative quantification of this compound.
Instrumentation:
-
High-field NMR Spectrometer (e.g., 400 MHz or higher)
Sample Preparation:
-
Accurately weigh a known amount of the this compound sample.
-
Dissolve the sample in a deuterated solvent (e.g., CDCl₃ or MeOD).
-
For absolute quantification, add a known amount of an internal standard with a distinct NMR signal that does not overlap with the analyte signals (e.g., maleic acid).
NMR Acquisition Parameters:
-
Pulse Sequence: A simple 1D proton (¹H) pulse sequence.
-
Relaxation Delay (d1): Ensure a long relaxation delay (at least 5 times the longest T1 relaxation time of the signals of interest) to allow for full magnetization recovery, which is crucial for accurate integration.
-
Number of Scans: Sufficient scans should be acquired to achieve a good signal-to-noise ratio.
Quantification:
-
Integrate the characteristic signal of the repeating ethylene oxide units of the PEG chain (typically around 3.6 ppm).
-
Integrate a well-resolved signal from the internal standard (if used).
-
The concentration of this compound can be calculated based on the ratio of the integrals, the number of protons contributing to each signal, and the known concentration of the internal standard.[1]
Fluorescence Spectroscopy
This method involves labeling the this compound with a fluorescent dye. This is an indirect method and is best suited for relative quantification or high-throughput screening.
Principle: The terminal end of the this compound can be functionalized (e.g., with an amine or carboxyl group) to allow for covalent conjugation with a fluorescent dye (e.g., a rhodamine or fluorescein (B123965) derivative).
Experimental Workflow:
-
Conjugation: React the functionalized this compound with an activated fluorescent dye.
-
Purification: Remove the unconjugated dye using techniques like dialysis or size-exclusion chromatography.
-
Standard Curve Generation: Prepare serial dilutions of the fluorescently labeled this compound of known concentration.
-
Fluorescence Measurement: Measure the fluorescence intensity of the standards and unknown samples at the appropriate excitation and emission wavelengths for the chosen dye.
-
Quantification: Create a standard curve by plotting fluorescence intensity versus concentration and determine the concentration of the unknown samples.
Visualizing the Workflow
The following diagrams illustrate the general workflows for the described analytical methods.
Caption: General workflow for this compound quantification by HPLC-CAD.
Caption: Workflow for quantitative NMR (qNMR) analysis of this compound.
Caption: General workflow for a fluorescence-based quantification assay.
References
Safety Operating Guide
Proper Disposal of DMPE-PEG2000: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMPE-PEG2000) is a crucial component in drug delivery systems, particularly in the formation of liposomes and lipid nanoparticles. While it is classified as a non-hazardous substance, proper disposal is essential to maintain a safe laboratory environment and ensure regulatory compliance. This guide provides a comprehensive overview of the recommended disposal procedures for this compound.
Immediate Safety and Handling Precautions
Before proceeding with disposal, it is imperative to adhere to standard laboratory safety protocols. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. In the event of a spill, especially with powdered forms of this compound, it is important to avoid generating dust.
Step-by-Step Disposal Procedures for this compound
The appropriate disposal method for this compound depends on whether it is in its pure form or mixed with other substances.
Disposal of Pure, Uncontaminated this compound:
-
Waste Identification: Confirm that the this compound waste is not mixed with any hazardous materials.
-
Containerization: Place the solid this compound waste in a designated, clearly labeled, and sealable container.
-
Institutional Guidelines: Consult your institution's Environmental Health and Safety (EHS) office for specific procedures regarding non-hazardous chemical waste. Some institutions may permit disposal in the regular trash, while others may have specific collection protocols.
-
Landfill Disposal: If permitted by your institution, solid, non-hazardous chemicals like this compound may be suitable for disposal in a sanitary landfill. However, do not place this waste in laboratory trash cans that are handled by custodial staff. It should be taken directly to an outside dumpster.
Disposal of this compound Mixed with Other Substances:
If this compound is part of a formulation or has come into contact with other chemicals, the entire mixture must be evaluated for its hazardous properties.
-
Hazard Assessment: Identify all components of the waste mixture. Consult the Safety Data Sheet (SDS) for each component to determine if it is classified as hazardous.
-
Segregation: Do not mix this compound waste with other waste streams, especially incompatible materials like strong oxidizing agents.
-
Hazardous Waste Disposal: If the mixture contains any hazardous components, it must be treated as hazardous waste. Follow your institution's hazardous waste disposal procedures, which typically involve:
-
Collecting the waste in a designated hazardous waste container.
-
Properly labeling the container with the contents and associated hazards.
-
Arranging for pickup by your institution's EHS or a licensed chemical waste disposal contractor.
-
Never pour this compound or solutions containing it down the drain. While it is biodegradable, it can impact the biological and chemical oxygen demand in wastewater treatment systems.
Quantitative Data Summary
The following table summarizes key information relevant to the safe handling and disposal of this compound.
| Property | Value | Source |
| Hazard Classification | Not a hazardous substance or mixture | Safety Data Sheet |
| Appearance | White to off-white solid | [1] |
| Solubility | Soluble in organic solvents such as chloroform, methanol, and DMSO. Can also be dissolved in hot water. | [1][2] |
| Storage Temperature | -20°C, away from light and moisture | [1] |
Experimental Workflow for Waste Characterization
For complex mixtures where the hazardous nature is unknown, a formal waste characterization process may be necessary. This typically involves analytical testing to identify hazardous constituents.
Caption: Decision workflow for the proper disposal of this compound waste.
Logical Relationship of Disposal Considerations
The proper disposal of this compound is governed by a hierarchy of regulations and guidelines.
Caption: Hierarchy of regulations governing laboratory waste disposal.
References
Personal protective equipment for handling DMPE-PEG2000
For researchers, scientists, and professionals in drug development, the safe and effective handling of materials like 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMPE-PEG2000) is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure laboratory safety and proper chemical management.
Personal Protective Equipment (PPE)
According to the Safety Data Sheet (SDS), this compound is not classified as a hazardous substance or mixture.[1] However, adherence to standard laboratory safety protocols and the use of appropriate personal protective equipment are essential to minimize exposure and ensure a safe working environment.
| PPE Category | Recommended Equipment | Specifications and Best Practices |
| Eye Protection | Safety goggles with side-shields | Should be worn at all times when handling the substance to protect against accidental splashes or dust particles.[1] |
| Hand Protection | Protective gloves | Chemically resistant gloves should be used. Inspect gloves for any tears or holes before use. |
| Body Protection | Impervious clothing (e.g., lab coat) | A lab coat or other protective clothing should be worn to prevent skin contact.[1] |
| Respiratory Protection | Suitable respirator | Use in a well-ventilated area.[1] If dust or aerosols are likely to be generated, a suitable respirator should be worn. |
Operational Protocol: Step-by-Step Handling
Proper handling of this compound, which is often supplied as a powder, is crucial for maintaining its stability and preventing contamination.[2][3]
-
Acclimatization: Before opening, allow the container of this compound to reach room temperature.[2][3] This prevents condensation of moisture, which can lead to hydrolysis of the lipid.
-
Weighing and Aliquoting: Conduct all weighing and handling in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any dust.[4] For unsaturated lipids, which can be hygroscopic, weighing under dry conditions (e.g., in a dry box) or dissolving the entire amount in a suitable organic solvent for aliquoting is recommended.
-
Solvent Selection: If preparing a solution, use a suitable organic solvent.
-
Material Compatibility: Use only glass, stainless steel, or Teflon-lined containers and tools for handling organic solutions of lipids.[2][3] Avoid using plastic containers or pipette tips, as these can leach impurities into the solution.[2][3]
First Aid Measures
In the event of exposure, follow these first aid guidelines:
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water, occasionally lifting the upper and lower eyelids. Check for and remove any contact lenses. Continue to rinse for at least 10 minutes. Get medical attention.[1] |
| Skin Contact | Flush contaminated skin with plenty of water. Remove contaminated clothing and shoes. Get medical attention if symptoms occur.[1] |
| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, if breathing is irregular or if respiratory arrest occurs, provide artificial respiration or oxygen by trained personnel. Get medical attention if adverse health effects persist or are severe.[1] |
| Ingestion | Wash out mouth with water. Remove victim to fresh air and keep at rest in a position comfortable for breathing. If material has been swallowed and the exposed person is conscious, give small quantities of water to drink. Do not induce vomiting unless directed to do so by medical personnel. Get medical attention if symptoms occur.[1] |
Spill and Disposal Plan
Spill Containment:
-
For small powder spills: Carefully sweep up the material, avoiding dust generation, and place it in a sealed, labeled container for disposal.[4]
-
For liquid spills: Absorb the spill with an inert, non-combustible material (e.g., sand, earth, vermiculite) and place it in a sealed, labeled container for disposal.[4]
-
Clean the spill area thoroughly with an appropriate solvent, followed by washing with soap and water.[4]
Disposal Protocol:
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination.
-
Waste Segregation: All materials that have come into contact with this compound, including unused product, contaminated gloves, absorbent materials, and empty containers, should be collected in a designated and sealed hazardous waste container.
-
Labeling: Clearly label all waste containers with "Hazardous Waste" and the name of the chemical ("this compound").
-
Disposal Facility: Dispose of all chemical waste through a licensed and approved hazardous waste disposal facility, in accordance with local, state, and federal regulations. Do not dispose of it down the drain or in regular trash.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
